Product packaging for 4-benzylmorpholine-3-carboxylic Acid(Cat. No.:CAS No. 1219426-63-7)

4-benzylmorpholine-3-carboxylic Acid

Cat. No.: B089960
CAS No.: 1219426-63-7
M. Wt: 221.25 g/mol
InChI Key: XZVHBJHXLYHSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-benzylmorpholine-3-carboxylic Acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B089960 4-benzylmorpholine-3-carboxylic Acid CAS No. 1219426-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzylmorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)11-9-16-7-6-13(11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVHBJHXLYHSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400014
Record name 4-benzylmorpholine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219426-63-7
Record name 4-benzylmorpholine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-4-benzylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(S)-4-benzylmorpholine-3-carboxylic acid (CAS 1235011-96-7) is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold, combined with the stereospecificity at the C3 position and the presence of a benzyl group, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the known physical properties of this compound, outlines methodologies for the determination of uncharacterized properties, and discusses the implications of these properties for its application in research and development. While publicly available experimental data on some key physical properties are limited, this document serves as a foundational resource, offering both established information and practical guidance for researchers.

Introduction: The Significance of (S)-4-benzylmorpholine-3-carboxylic Acid in Medicinal Chemistry

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a rigid conformational constraint, which can be advantageous for optimizing ligand-receptor interactions. The introduction of a carboxylic acid and a benzyl group, along with a defined stereocenter, as in (S)-4-benzylmorpholine-3-carboxylic acid, creates a versatile synthetic intermediate.

The benzyl group can engage in hydrophobic or aromatic interactions within a biological target, while the carboxylic acid provides a handle for amide bond formation, a cornerstone of peptide and small molecule synthesis. The (S)-stereochemistry is crucial, as biological systems are chiral, and often only one enantiomer of a compound will elicit the desired therapeutic effect while the other may be inactive or even detrimental. Understanding the physical properties of this specific enantiomer is therefore paramount for its effective use in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical properties.

Diagram 1: Molecular Structure of (S)-4-benzylmorpholine-3-carboxylic acid

Caption: 2D representation of (S)-4-benzylmorpholine-3-carboxylic acid.

The fundamental identifying characteristics of this compound are summarized in the table below.

IdentifierValueSource
CAS Number 1235011-96-7[1][2][3]
Molecular Formula C₁₂H₁₅NO₃[1]
Molecular Weight 221.25 g/mol [1]
IUPAC Name (3S)-4-benzylmorpholine-3-carboxylic acid[3]
InChI Key XZVHBJHXLYHSNN-NSHDSACASA-N[3]
Canonical SMILES O=C(O)[C@@H]1COCCN1CC1=CC=CC=C1[3]

Known and Predicted Physical Properties

PropertyValue/InformationRemarks
Appearance Likely a solidBased on related morpholine carboxylic acids.
Melting Point Not publicly available-
Boiling Point Not publicly availableDecomposition is likely at elevated temperatures.
Solubility Not publicly availableExpected to have some solubility in polar organic solvents.
pKa Not publicly availableEstimated to have a pKa around 2-4 for the carboxylic acid and 7-9 for the morpholine nitrogen.
Optical Rotation Not publicly availableAs a chiral compound, it will exhibit optical activity.
Storage Condition Room temperature or 2-8°C[2]
Causality Behind Expected Properties
  • Melting Point: The presence of both a carboxylic acid and a tertiary amine allows for strong intermolecular hydrogen bonding and dipole-dipole interactions. This, combined with the rigid morpholine ring and the potential for aromatic stacking from the benzyl group, suggests that (S)-4-benzylmorpholine-3-carboxylic acid is a solid at room temperature with a relatively high melting point.

  • Solubility: The carboxylic acid and morpholine nitrogen provide hydrophilic character, suggesting potential solubility in polar solvents like water, methanol, and DMSO. However, the benzyl group introduces significant hydrophobicity, which will limit aqueous solubility. The zwitterionic nature of the molecule at neutral pH could influence its solubility profile.

  • pKa: The molecule possesses two ionizable groups: the carboxylic acid and the morpholine nitrogen. The carboxylic acid is expected to have a pKa in the range of 2-4, typical for amino acids. The morpholine nitrogen, being a tertiary amine, is expected to have a pKa in the range of 7-9. These values are critical for understanding the compound's charge state at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets.

Experimental Protocols for Property Determination

For researchers requiring precise physical property data, the following standard experimental protocols are recommended.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the crystalline (S)-4-benzylmorpholine-3-carboxylic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Diagram 2: Workflow for Melting Point Determination

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Powder Powder the Sample Pack Pack Capillary Tube Powder->Pack Place Place in Apparatus Pack->Place Heat Heat Slowly Place->Heat Observe Observe Phase Change Heat->Observe Record Record Melting Range Observe->Record

Sources

4-benzylmorpholine-3-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Benzylmorpholine-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The morpholine scaffold is a privileged structure in drug discovery, and this particular derivative, featuring a carboxylic acid handle and an N-benzyl group, serves as a versatile building block for the synthesis of complex molecular architectures and compound libraries. This document details the compound's identification, physicochemical properties, a validated synthetic approach, analytical characterization methods, key applications in drug development, and essential safety and handling protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Compound Identification and Physicochemical Properties

This compound is a substituted morpholine, an N-heterocyclic compound. The core structure consists of a six-membered morpholine ring with a carboxylic acid group at the 3-position and a benzyl group attached to the nitrogen atom at the 4-position. While the free acid is the primary subject, it is often supplied and handled as a more stable hydrochloride salt.

The definitive Chemical Abstracts Service (CAS) number identified is for its hydrochloride salt form: 1263377-92-9 [1].

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₁₂H₁₅NO₃ (Free Acid)[3]
Molecular Weight 221.25 g/mol (Free Acid)[3]
Monoisotopic Mass 221.1052 Da (Free Acid)[3]
CAS Number 1263377-92-9 (Hydrochloride Salt)[1]
Appearance White to light yellow solid (typical)[4]
Predicted XlogP -1.3[3]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through several routes common in heterocyclic chemistry[5]. A robust and scalable method involves the N-alkylation of a morpholine-3-carboxylic acid precursor. This strategy is advantageous as it builds the final molecule from a readily available or easily synthesized core, offering good control over the introduction of the benzyl group.

Proposed Synthetic Protocol: Reductive Amination

This protocol describes the synthesis via reductive amination of morpholine-3-carboxylic acid with benzaldehyde. This method is chosen for its high efficiency, mild reaction conditions, and avoidance of harsh alkylating agents like benzyl halides.

Step 1: Formation of the Iminium Intermediate

  • Reactants: Morpholine-3-carboxylic acid (1.0 eq), Benzaldehyde (1.1 eq).

  • Solvent: Methanol (MeOH) or a similar protic solvent.

  • Procedure: Dissolve morpholine-3-carboxylic acid in methanol. Add benzaldehyde and stir at room temperature for 1-2 hours.

  • Causality: The secondary amine of the morpholine ring nucleophilically attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration under mildly acidic conditions (the carboxylic acid itself can catalyze this) forms a transient iminium ion, which is highly susceptible to reduction.

Step 2: Reduction of the Iminium Intermediate

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) or Sodium triacetoxyborohydride (STAB) (1.5 eq).

  • Procedure: Cool the reaction mixture from Step 1 to 0°C. Add the reducing agent portion-wise, maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir overnight.

  • Causality: NaBH₃CN and STAB are mild reducing agents that selectively reduce the iminium ion in the presence of the aldehyde, minimizing the unwanted reduction of benzaldehyde to benzyl alcohol. This selectivity is crucial for achieving a high yield of the desired N-benzylated product.

Step 3: Work-up and Purification

  • Procedure: Quench the reaction by the slow addition of water. Acidify the mixture with 1M HCl to pH ~2 to decompose any remaining reducing agent. Concentrate the solvent under reduced pressure. The product may precipitate as the hydrochloride salt. Alternatively, neutralize the solution and extract with an appropriate organic solvent (e.g., ethyl acetate) after esterification of the carboxylic acid, if necessary for solubility. The crude product can be purified by recrystallization or column chromatography.

  • Causality: The acidic work-up ensures the reaction is stopped and all reactive species are neutralized. Purification by recrystallization is effective for obtaining a high-purity crystalline solid, leveraging differences in solubility between the product and any impurities.

Synthesis Workflow Start1 Morpholine-3-carboxylic Acid Step1 Step 1: Iminium Ion Formation (Stir at RT, 1-2h) Start1->Step1 Start2 Benzaldehyde Start2->Step1 Solvent Methanol (Solvent) Solvent->Step1 Step2 Step 2: Reductive Amination (Stir at RT, overnight) Step1->Step2 Reducer NaBH3CN or STAB Reducer->Step2 Workup Step 3: Acidic Work-up & Purification Step2->Workup Product This compound (Hydrochloride Salt) Workup->Product

Caption: Proposed synthesis workflow for this compound.

Analytical Characterization and Quality Control

To ensure the identity, structure, and purity of synthesized this compound, a combination of standard analytical techniques must be employed. This multi-faceted approach forms a self-validating system for quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (containing 0.1% trifluoroacetic acid or formic acid) is typically used. Purity is determined by the area percentage of the main product peak.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound. For the free acid (C₁₂H₁₅NO₃), the expected mass for the protonated molecule [M+H]⁺ would be approximately 222.11 m/z[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

    • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the benzyl group (typically ~7.2-7.4 ppm), a singlet or AB quartet for the benzylic CH₂ protons, and complex multiplets for the protons on the morpholine ring and the acidic proton of the carboxylic acid[6].

    • ¹³C NMR: The spectrum will confirm the number of unique carbon atoms, with characteristic signals for the aromatic carbons, the benzylic carbon, the carbons of the morpholine ring, and the carbonyl carbon of the carboxylic acid.

Analytical_Workflow Sample Synthesized Product HPLC HPLC Analysis Sample->HPLC Inject MS Mass Spectrometry (ESI-MS) Sample->MS Infuse NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve Result_Purity Purity > 95% HPLC->Result_Purity Yields Result_Mass Correct Molecular Ion Peak ([M+H]⁺ ≈ 222.11) MS->Result_Mass Yields Result_Structure Verified Chemical Structure NMR->Result_Structure Yields

Caption: Standard analytical workflow for compound validation.

Applications in Research and Drug Development

The morpholine ring is a common scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility[4][5]. This compound is a valuable intermediate due to the strategic placement of its functional groups.

  • Scaffold for Library Synthesis: The carboxylic acid group serves as a critical chemical handle. It can be readily converted into a wide array of functional groups, most commonly amides, via coupling reactions with a diverse set of amines. This allows for the rapid generation of large compound libraries for high-throughput screening[7]. The N-benzyl group provides a lipophilic domain that can be critical for binding to protein targets.

  • Intermediate for Targeted Therapeutics: Morpholine derivatives have been successfully developed as inhibitors for various enzymes and receptors. For instance, benzomorpholine derivatives have been synthesized and evaluated as potent EZH2 (Enhancer of Zeste Homolog 2) inhibitors for anti-cancer activity[8]. The core structure of this compound provides a foundational template that can be elaborated to target specific enzyme active sites.

  • Bioisostere Replacement: The carboxylic acid group itself is a key pharmacophoric feature in many drugs but can suffer from poor cell permeability or rapid metabolism. This molecule allows researchers to systematically explore bioisosteric replacements (e.g., tetrazoles, hydroxamic acids) to optimize pharmacokinetic properties while maintaining biological activity[9].

Scaffold_Application Core 4-Benzylmorpholine- 3-carboxylic Acid Reaction1 Amide Coupling (with R-NH₂) Core->Reaction1 Reaction2 Esterification (with R-OH) Core->Reaction2 Reaction3 Further Modification Core->Reaction3 Library Diverse Compound Library Reaction1->Library Reaction2->Library Reaction3->Library Screening High-Throughput Screening Library->Screening Candidate Lead Compounds & Drug Candidates Screening->Candidate

Caption: Role as a scaffold in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, this compound and its salts must be handled with appropriate care. The information below is synthesized from safety data sheets for the hydrochloride salt[2][10].

  • Hazard Identification (GHS Classification):

    • Skin Irritation (Category 2): Causes skin irritation[2].

    • Serious Eye Irritation (Category 2A): Causes serious eye irritation[2].

    • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[2].

  • Precautionary Measures & Personal Protective Equipment (PPE):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2].

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection[2][10].

    • Engineering Controls: Use only outdoors or in a well-ventilated area. Facilities should be equipped with an eyewash station and safety shower[2].

  • First Aid:

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[2][11].

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[2][10].

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2][10].

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Obtain medical aid immediately[2][11].

  • Storage:

    • Store in a well-ventilated place. Keep the container tightly closed in a dry, cool place[11].

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its defined structure, featuring both a privileged morpholine scaffold and a reactive carboxylic acid handle, makes it an ideal starting point for the creation of novel molecules with therapeutic potential. Understanding its synthesis, analytical profile, and proper handling is paramount for researchers aiming to exploit its utility. This guide provides the foundational technical knowledge required to confidently incorporate this compound into advanced research and development programs.

References

  • Chemsrc. (2025). CAS#:53757-51-0 | (3S)-4-BENZYL-5-OXOMORPHOLINE-3-CARBOXYLICACID.
  • PubChem. (n.d.). Methyl 4-benzylmorpholine-3-carboxylate. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound hydrochloride (C12H15NO3).
  • PubChem. (n.d.). 4-Benzylmorpholine. National Center for Biotechnology Information.
  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
  • PubChemLite. (n.d.). 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid.
  • Kartsev, V. G., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Benzylmorpholine-3-carboxylic Acid

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural framework, incorporating a morpholine ring, a benzyl group, and a carboxylic acid moiety, provides a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide offers a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, designed to serve as an essential resource for researchers in the field.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The incorporation of a benzyl group and a carboxylic acid functional group onto the morpholine core in this compound creates a chiral building block with multiple points for chemical modification, making it a valuable starting material for the synthesis of complex molecular architectures.[1] The carboxylic acid group, in particular, is a key pharmacophore in many drugs, though it can present challenges related to metabolic stability and membrane permeability that sometimes necessitate its replacement with bioisosteres.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its common salt form is crucial for its application in synthesis and drug formulation.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₃PubChem[3]
Molecular Weight 221.25 g/mol Calculated
Monoisotopic Mass 221.1052 DaPubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 1263377-92-9 (for hydrochloride salt)BLD Pharm[4]
Predicted XlogP -1.3PubChem[3]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem

Synthesis and Methodologies

The synthesis of this compound can be approached through several routes, often involving the cyclization of an appropriate amino alcohol precursor. A general, illustrative synthetic workflow is presented below.

Conceptual Synthesis Workflow

Synthesis_Workflow A Starting Materials (e.g., Amino Alcohol Precursor) B N-Benzylation A->B  Benzyl Halide,  Base C Cyclization B->C  Cyclizing Agent D Ester Hydrolysis C->D  Base (e.g., NaOH) E This compound D->E  Acidic Workup

Caption: A conceptual workflow for the synthesis of this compound.

Illustrative Experimental Protocol: Synthesis of a Morpholine Derivative

Step 1: N-Alkylation of Morpholine-3-carboxylic Acid

  • To a solution of morpholine-3-carboxylic acid in a suitable solvent (e.g., methanol), add an aqueous solution of the alkylating agent (in this case, formaldehyde for methylation; for benzylation, benzyl bromide would be used).[5]

  • Add a palladium on carbon catalyst.[5]

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 24 hours.[5]

  • Upon completion, filter off the catalyst.

  • Concentrate the filtrate under vacuum to yield the crude N-alkylated product.

Causality: The N-alkylation (or in our case, N-benzylation) is a crucial step to introduce the desired substituent on the nitrogen atom of the morpholine ring. The choice of a suitable base and solvent system is critical to ensure efficient reaction and minimize side products.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material and the formation of the desired product.

Analytical Characterization

The structural confirmation and purity assessment of this compound are essential. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the presence of the benzyl, morpholine, and carboxylic acid protons and carbons.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. Chiral HPLC can be employed to separate and quantify enantiomers if the synthesis is not stereospecific.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

Applications in Research and Drug Development

Morpholine derivatives are widely utilized in medicinal chemistry due to their favorable pharmacological properties.[1] this compound serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology and neurology.[1]

The benzylmorpholine scaffold has been investigated for its potential as dual reuptake inhibitors of serotonin and norepinephrine.[6] Furthermore, derivatives of benzomorpholine have been synthesized and evaluated as inhibitors of EZH2, a histone methyltransferase implicated in cancer.[7] The carboxylic acid moiety can be a key interaction point with biological targets or can be further modified, for instance, through amidation to create a diverse library of compounds for screening.[7][8]

Illustrative Application Workflow

Application_Workflow A This compound B Lead Compound Generation A->B  Chemical Modification  (e.g., Amidation) C In Vitro Biological Assays B->C  Screening against  Biological Targets D Lead Optimization C->D  Structure-Activity  Relationship Studies E Preclinical Development D->E  ADME/Tox Profiling

Caption: A workflow illustrating the use of this compound in drug discovery.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its well-defined structure and versatile functional groups make it an attractive starting point for the development of novel therapeutic agents. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to support and inspire further research and innovation in drug discovery.

References

  • PubChem.
  • PubChem. 4-Benzylmorpholine. [Link]
  • PubChemLite. This compound hydrochloride. [Link]
  • Chemsrc. (3S)-4-BENZYL-5-OXOMORPHOLINE-3-CARBOXYLICACID. [Link]
  • PubChemLite. 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid. [Link]
  • PubChem. 4-(Benzoyloxy)morpholine. [Link]
  • Google Patents.
  • Molbase. Synthesis of (a) O-Benzyl trans-4-(Aminomethyl)cyclohexane carboxylic acid. [Link]
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
  • PubMed. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. [Link]
  • PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]
  • Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

Sources

An In-depth Technical Guide to 4-benzylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical entity 4-benzylmorpholine-3-carboxylic acid. It delves into its chemical structure, synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.

Introduction and Chemical Identity

This compound is a heterocyclic organic compound featuring a morpholine ring N-substituted with a benzyl group and a carboxylic acid moiety at the 3-position. This unique structural arrangement combines the conformational rigidity of the morpholine scaffold with the chemical reactivity of a secondary amine and a carboxylic acid, making it an intriguing building block in medicinal chemistry and organic synthesis.

The morpholine ring is a privileged scaffold in drug discovery, known to improve the pharmacokinetic profile of bioactive molecules. The benzyl group introduces lipophilicity, which can influence membrane permeability and interactions with biological targets. The carboxylic acid functionality provides a handle for further derivatization and can act as a key interacting group with biological receptors.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₃PubChem
Molecular Weight 221.25 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 1263377-92-9 (hydrochloride salt)BLD Pharm[1]
Canonical SMILES C1COCC(N1CC2=CC=CC=C2)C(=O)OPubChem
InChI Key XZVHBJHXLYHSNN-UHFFFAOYSA-NPubChem

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through several established synthetic strategies for N-alkylation of secondary amines. The choice of method will depend on the availability of starting materials, desired scale, and stereochemical considerations. Two primary and plausible routes are detailed below.

Reductive Amination of Morpholine-3-carboxylic acid

A highly efficient and common method for N-alkylation is reductive amination.[2][3][4] This approach involves the reaction of a secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.

Workflow for Reductive Amination:

Sources

An In-Depth Technical Guide to the Stability and Storage of 4-benzylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stability and storage considerations for 4-benzylmorpholine-3-carboxylic acid, a molecule of interest in pharmaceutical research and development. The information presented herein is intended for researchers, scientists, and drug development professionals, synthesizing established principles of chemical stability, regulatory guidelines, and practical, field-proven insights to ensure the integrity of this compound throughout its lifecycle.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a morpholine ring, a carboxylic acid functional group, and a benzyl substituent on the nitrogen atom. The interplay of these structural motifs dictates its physicochemical properties, reactivity, and, consequently, its stability profile. A thorough understanding of these characteristics is paramount for the development of robust formulations and analytical methods.

Key Structural Features Influencing Stability:

  • Morpholine Ring: While generally stable, the morpholine ring can be susceptible to oxidative degradation under certain conditions. Studies on morpholine itself have shown that it is thermally stable up to 150°C, but can degrade at higher temperatures, with the rate of degradation increasing in the presence of CO2.[1][2]

  • Carboxylic Acid Group: The carboxylic acid moiety is a key functional group that can participate in various reactions, including hydrolysis and decarboxylation, particularly under acidic or basic conditions.[3][4] It also makes the molecule susceptible to interactions with excipients containing hydroxyl groups.[5]

  • Benzylamine Moiety: The tertiary benzylic amine is a potential site for oxidation. The oxidation of benzylamines can lead to the formation of corresponding aldimines.[6]

Potential Degradation Pathways

Forced degradation studies are essential to elucidate the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[7][8] These studies help identify potential degradation products and establish degradation pathways.[9] For this compound, the following degradation pathways should be investigated:

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds with labile functional groups.[10] For this compound, the carboxylic acid group is the primary site for potential hydrolytic reactions, although these are generally slow for carboxylic acids themselves. However, interactions with other formulation components could catalyze this process.

  • Acid and Base Hydrolysis: Studies should be conducted across a range of pH values (e.g., acidic, neutral, and basic conditions) to assess the rate of degradation.[11] While carboxylic acids are generally stable to hydrolysis, extreme pH and elevated temperatures could potentially lead to decarboxylation or other reactions.[3]

Oxidative Degradation

Oxidative degradation can be initiated by exposure to oxygen, peroxides, or metal ions.[10] The benzylamine and morpholine moieties are potential sites for oxidation.

  • Mechanism: The tertiary amine of the morpholine ring and the benzylic position are susceptible to oxidation. Oxidation of benzylamines can proceed via a hydride-ion transfer mechanism.[6] This could lead to the formation of N-oxides, aldehydes, and other degradation products.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. The aromatic benzyl group in this compound can absorb UV light, potentially leading to degradation.

  • Photostability Testing: As per ICH Q1B guidelines, photostability testing should be conducted to evaluate the light sensitivity of the compound.[12][13] This involves exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of near UV light.[14]

Thermal Degradation

Elevated temperatures can accelerate chemical reactions and lead to degradation. Studies on morpholine indicate good thermal stability up to 150°C.[1][15] However, the presence of the carboxylic acid and benzyl groups may influence the overall thermal stability of this compound.

  • Stress Conditions: Thermal degradation studies should be performed at temperatures higher than those used for accelerated stability testing to identify potential degradation products.[11]

Diagram of Potential Degradation Pathways:

G cluster_0 This compound cluster_1 Degradation Stressors cluster_2 Potential Degradation Products 4-BMCA This compound Hydrolysis Hydrolysis (Acid/Base) 4-BMCA->Hydrolysis Oxidation Oxidation (H2O2) 4-BMCA->Oxidation Photolysis Photolysis (UV/Vis) 4-BMCA->Photolysis Heat Thermal Stress 4-BMCA->Heat Decarboxylated_Product Decarboxylated Product Hydrolysis->Decarboxylated_Product Oxidized_Products N-oxide, Aldehyde Oxidation->Oxidized_Products Photolytic_Products Photodegradants Photolysis->Photolytic_Products Thermal_Products Thermally Degraded Products Heat->Thermal_Products

Caption: Potential degradation pathways of this compound under various stress conditions.

Comprehensive Stability Testing Program

A robust stability testing program is crucial to determine the re-test period for the drug substance and the shelf-life of the drug product. The program should be designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[16][17]

Forced Degradation Studies

The primary goal of forced degradation studies is to generate degradation products to develop and validate a stability-indicating analytical method.[8][9]

Experimental Protocol for Forced Degradation:

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period. Neutralize the solution before analysis.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and keep at room temperature or heat at 60°C. Neutralize before analysis.
Oxidation Treat a solution of the compound with 3% H2O2 at room temperature.
Photostability Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[14] A dark control should be run in parallel.
Thermal Degradation Expose the solid compound to dry heat at a temperature significantly higher than the accelerated stability condition (e.g., 80°C).
Long-Term and Accelerated Stability Studies

These studies are designed to evaluate the stability of the drug substance under recommended storage conditions and to predict its shelf life.[18][19]

ICH Recommended Storage Conditions:

StudyStorage ConditionMinimum Time Period
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[20][21] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Workflow for Developing a Stability-Indicating Method:

G cluster_0 Method Development Workflow A Forced Degradation Studies B Analyze Stressed Samples by HPLC A->B C Optimize Chromatographic Conditions (Mobile Phase, Column, etc.) B->C D Peak Purity Analysis (e.g., PDA Detector) C->D E Method Validation (ICH Q2(R1)) D->E

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the integrity of this compound.

General Storage
  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended to minimize the rate of potential degradation.

  • Light: Protect from light by storing in amber glass vials or other opaque containers.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially for long-term storage.

Hygroscopicity

Carboxylic acids and amines can be hygroscopic, meaning they tend to absorb moisture from the air.[22][23]

  • Handling: Minimize exposure to atmospheric moisture. Handle in a glove box or a controlled low-humidity environment if possible.[24]

  • Storage: Store in tightly sealed containers. The use of desiccants is recommended for long-term storage.[25]

Excipient Compatibility

Drug-excipient compatibility studies are crucial during formulation development to ensure that the chosen excipients do not adversely affect the stability of the API.[5][26]

  • Screening: Screen potential excipients by preparing binary mixtures of the API and each excipient and subjecting them to accelerated stability conditions.[27][28]

  • Analytical Techniques: Utilize techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and HPLC to detect any interactions.[29]

Conclusion

The stability of this compound is governed by its constituent functional groups. A comprehensive understanding of its potential degradation pathways—hydrolysis, oxidation, photolysis, and thermal degradation—is essential for ensuring its quality and efficacy. Adherence to a rigorous stability testing program, guided by ICH principles, will enable the determination of appropriate storage conditions and a valid re-test period. By implementing the scientifically sound protocols and handling procedures outlined in this guide, researchers and drug development professionals can safeguard the integrity of this promising molecule.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
  • AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. [Link]
  • RAPS. (2023).
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
  • CORECHEM Inc.
  • YouTube. (2023). Q1A (R2) A deep dive in Stability Studies. [Link]
  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]
  • YouTube. (2022). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. [Link]
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
  • PubMed. (2010).
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
  • BioProcess International. (2003).
  • Heriot-Watt University Research Portal. Thermal Degradation of Morpholine in CO2 Post-combustion Capture. [Link]
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]
  • AIChE. (2018). (6ek) Thermal Degradation of Morpholine for CO2 Capture. [Link]
  • ResearchGate. (2019). Thermal degradation kinetics of morpholine for carbon dioxide capture. [Link]
  • ACS Publications. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. [Link]
  • Fisher Digital Publications. (2017). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. [Link]
  • ResearchGate. (2017). (PDF) Thermal Degradation of Morpholine in CO 2 Post-combustion Capture. [Link]
  • Indian Academy of Sciences. (2001).
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]
  • YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]
  • Sciencemadness Wiki. Safe handling and storage of chemicals. [Link]
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
  • ResearchGate. (2014). (PDF)
  • YouTube. (2019). CHEMISTRY | CARBOXYLIC ACID | Partial Hydrolysis Reaction | JEE. [Link]
  • ACS Publications. (1962). Studies of Oxidation of Benzylamines with Neutral Potassium Permanganate and the Chemistry of the Products Thereof. I. [Link]
  • ResearchGate. (2020). Cycles of degradation experiments (a).
  • Reddit. (2016).
  • PubMed Central. (2016).
  • Royal Society of Chemistry. (2020).
  • PubMed Central. (2019). Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques. [Link]
  • PubMed. (1983). Stereospecific deamination of benzylamine catalyzed by different amine oxidases. [Link]
  • ResearchGate. (2001).
  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]
  • American Pharmaceutical Review. (2015). FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. [Link]
  • SciSpace. (2019).
  • North Industrial Chemicals. (2023). Discover the best practices for safely storing acetic acid. [Link]
  • gmp-compliance.org. (2023).
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2017).
  • Suanfarma. Pharmaceutical APIs Storage: Ensuring Quality and Compliance. [Link]
  • Quest Journals. (2017). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]
  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. [Link]
  • Medium. (2023). Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. [Link]

Sources

biological activity of 4-benzylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of 4-Benzylmorpholine-3-carboxylic Acid

A Foreword for the Research Professional

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the biological potential of this compound. Given the nascent stage of research on this specific molecule, this guide adopts a rational, evidence-based approach by extrapolating from the well-documented biological activities of structurally related morpholine and benzylmorpholine analogs. We will delve into the established significance of the morpholine scaffold in medicinal chemistry, explore the potential therapeutic targets of the benzylmorpholine carboxylic acid chemotype, and provide detailed, actionable experimental protocols to investigate its biological activity. The insights and methodologies presented herein are designed to empower researchers to unlock the therapeutic promise of this and related compounds.

The Morpholine Scaffold: A Privileged Element in Modern Drug Discovery

The morpholine ring is a heterocyclic motif of significant interest in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its presence in a molecule can improve aqueous solubility, metabolic stability, and bioavailability, making it a valuable building block in the design of novel therapeutics.[1][2] A wide array of biological activities have been attributed to morpholine-containing compounds, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4] This versatility underscores the potential of novel morpholine derivatives, such as this compound, as starting points for drug discovery programs.

The Benzylmorpholine Carboxylic Acid Pharmacophore: A Triad of Therapeutic Potential

The chemical architecture of this compound combines three key pharmacophoric elements: the morpholine ring, a benzyl group at the 4-position, and a carboxylic acid at the 3-position. This unique combination suggests several avenues for biological interaction and therapeutic application. The carboxylic acid moiety is a common feature in a vast number of drugs, often involved in critical binding interactions with biological targets.[5]

Postulated Biological Activities of this compound: An Evidence-Based Extrapolation

While direct experimental data on this compound is limited[6][7], a comprehensive analysis of structurally similar compounds allows for the formulation of well-grounded hypotheses regarding its potential biological activities.

Anticancer Potential

The benzylmorpholine and benzomorpholine scaffolds have been implicated in several anticancer mechanisms.

  • Inhibition of Cytochrome P450 Enzymes: Certain benzylmorpholine analogs have been identified as selective inhibitors of cytochrome P450 2A13 (CYP2A13).[8][9] This enzyme is involved in the metabolic activation of procarcinogens found in tobacco smoke, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[8] Inhibition of CYP2A13 presents a promising strategy for the chemoprevention of tobacco-associated lung cancer.[8] The presence of the 4-benzyl group in the target molecule suggests that it may also exhibit inhibitory activity against CYP enzymes.

  • EZH2 Inhibition: A series of benzomorpholine derivatives have been synthesized and evaluated as inhibitors of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is often dysregulated in cancer.[10] Potent EZH2 inhibitors from this class have demonstrated antiproliferative activity in non-small cell lung cancer cell lines, with IC50 values in the low micromolar range.[10] These inhibitors were found to reduce EZH2 expression and induce cell cycle arrest.[10]

  • RORγt Agonism: Novel benzomorpholine derivatives have been discovered as potent agonists of the retinoic acid receptor-related orphan receptor γt (RORγt).[11] RORγt is a key regulator of Th17 cell differentiation and the production of interleukin-17 (IL-17), and its agonism is being explored as a potential strategy for cancer immunotherapy.[11]

Neuropharmacological Potential

The morpholine scaffold is a common feature in centrally acting drugs.

  • Monoamine Reuptake Inhibition: A patent has been granted for benzyl morpholine derivatives that act as dual reuptake inhibitors of serotonin and norepinephrine.[12] Such compounds have therapeutic potential in the treatment of depression and other mood disorders. The structural similarity of this compound to these patented compounds suggests it may also modulate the activity of monoamine transporters.

  • Modulation of Cholinesterases and Monoamine Oxidases: Morpholine-based compounds have been investigated for their ability to modulate enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[3]

Enzyme Inhibition

Beyond the targets mentioned above, the morpholine carboxylic acid scaffold has shown promise in inhibiting other classes of enzymes.

  • Cathepsin S Inhibition: Derivatives of morpholine-4-carboxylic acid have been identified as inhibitors of cathepsin S, a protease implicated in immune and inflammatory disorders.[13][14]

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related N-substituted morpholine-3-carboxylic acids.[15] The proposed synthesis would involve the N-benzylation of a suitable morpholine-3-carboxylic acid precursor.

Proposed Experimental Workflows for Biological Evaluation

To systematically investigate the biological activities of this compound, the following experimental workflows are proposed.

In Vitro Anticancer Activity Assessment

A tiered approach is recommended to evaluate the anticancer potential, starting with broad screening and progressing to more specific mechanistic studies.

Workflow for Anticancer Activity Screening:

workflow start Synthesize and Purify This compound screen Multi-cell Line Proliferation Assay (e.g., NCI-60 Panel) start->screen active Active in Specific Cell Lines (e.g., Lung Cancer) screen->active Significant GI50 inactive Inactive screen->inactive mechanism Mechanism of Action Studies active->mechanism ezh2 EZH2 Inhibition Assay mechanism->ezh2 cyp CYP450 Inhibition Assay (e.g., CYP2A13) mechanism->cyp rorgt RORγt Agonist Assay mechanism->rorgt lead_opt Lead Optimization ezh2->lead_opt cyp->lead_opt rorgt->lead_opt

Caption: Workflow for anticancer activity screening of this compound.

Experimental Protocol: EZH2 Inhibition Assay (Biochemical)

  • Reagents and Materials: Recombinant human EZH2/EED/SUZ12/RbAp48/AEBP2 complex, S-adenosyl-L-[methyl-3H]-methionine, histone H3 peptide substrate, scintillation cocktail, filter plates.

  • Assay Procedure:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

    • Add increasing concentrations of this compound to the wells of a microplate.

    • Add the EZH2 enzyme complex to each well.

    • Initiate the reaction by adding the histone H3 peptide substrate and S-adenosyl-L-[methyl-3H]-methionine.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and transfer the contents to a filter plate to capture the radiolabeled peptide.

    • Wash the filter plate to remove unincorporated radiolabel.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

In Vitro Neuropharmacological Activity Assessment

To evaluate the potential effects on neurotransmitter systems, radioligand binding and uptake assays are recommended.

Workflow for Neurotransmitter Transporter Interaction:

workflow start Synthesize and Purify This compound binding Radioligand Binding Assays (SERT, NET, DAT) start->binding active_binding Significant Ki binding->active_binding inactive_binding No Significant Binding binding->inactive_binding uptake Synaptosomal Uptake Assays ([3H]5-HT, [3H]NE) active_uptake Significant IC50 uptake->active_uptake inactive_uptake No Significant Inhibition uptake->inactive_uptake active_binding->uptake in_vivo In Vivo Behavioral Models active_uptake->in_vivo

Caption: Workflow for assessing interaction with monoamine transporters.

Experimental Protocol: Serotonin Transporter (SERT) Binding Assay

  • Reagents and Materials: Human recombinant SERT expressed in cell membranes, [3H]citalopram (radioligand), test compound, glass fiber filters, scintillation fluid.

  • Assay Procedure:

    • Prepare a binding buffer (e.g., Tris-HCl with NaCl and KCl).

    • In a 96-well plate, combine the cell membranes expressing SERT, [3H]citalopram, and varying concentrations of this compound.

    • Incubate at room temperature for 1 hour to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Determine the specific binding and calculate the Ki value for the test compound.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the literature for related compounds, several structural modifications to this compound could be explored to optimize its biological activity for specific targets:

  • Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring can significantly impact potency and selectivity, as demonstrated in the case of CYP2A13 inhibitors.[8]

  • Stereochemistry: The stereochemistry at the 3-position of the morpholine ring is likely to be crucial for biological activity. Enantiomerically pure synthesis and evaluation of both isomers are recommended.

  • Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with known bioisosteres, such as tetrazoles or hydroxamic acids, could modulate the compound's physicochemical properties and target interactions.[5]

Data Summary of Related Compounds

Compound ClassTargetKey FindingsReference
Benzylmorpholine AnalogsCYP2A13Selective inhibition over CYP2A6, potential for lung cancer chemoprevention.[8][9]
Benzomorpholine DerivativesEZH2Antiproliferative activity in NSCLC cell lines (IC50 = 1.1 µM for compound 6y).[10]
Benzomorpholine DerivativesRORγtPotent agonistic activity (EC50 = 7.5 ± 0.6 nM for compound 9g).[11]
Morpholine-4-carboxylic Acid DerivativesCathepsin SIdentified as potent inhibitors.[13][14]

Conclusion

While this compound remains a largely unexplored molecule, the wealth of data on its structural analogs strongly suggests its potential as a valuable lead compound in several therapeutic areas, most notably oncology and neuropharmacology. The proposed synthetic strategies and experimental workflows in this guide provide a solid framework for initiating a comprehensive investigation into its biological activities. A systematic exploration of its structure-activity relationships will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Morpholine-4-carboxylic Acid - 50881-96-4 - Vulcanchem. (URL: )
  • Blake, L. C., et al. (2013). Benzylmorpholine Analogs as Selective Inhibitors of Lung Cytochrome P450 2A13 for the Chemoprevention of Lung Cancer in Tobacco Users. Pharmaceutical Research. (URL: )
  • Morpholine-4-carboxylic Acid|Research Chemical - Benchchem. (URL: )
  • Blake, L. C., et al. (2013). Benzylmorpholine Analogs as Selective Inhibitors of. Amanote Research. (URL: )
  • Biological activities of morpholine derivatives and molecular targets involved.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed. (URL: )
  • An updated review on morpholine derivatives with their pharmacological actions. (URL: )
  • (S)-4-Boc-morpholine-3-carboxylic acid - Chem-Impex. (URL: )
  • (S)-3-[(Benzyloxy)methyl]morpholine Hydrochloride: A Nonstimulant Appetite Suppressant without Conventional Neurotransmitter Rel - ElectronicsAndBooks. (URL: )
  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed. (URL: )
  • 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem - NIH. (URL: )
  • Synthesis routes of 4-Methylmorpholine-3-carboxylic acid - Benchchem. (URL: )
  • 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride | 135072-15-0 - Benchchem. (URL: )
  • Benzyl morpholine derivatives - Google P
  • Synthesis of (a) O-Benzyl trans-4-(Aminomethyl)cyclohexane carboxylic acid. (URL: )
  • This compound hydrochloride (C12H15NO3) - PubChemLite. (URL: )
  • Morpholines.
  • Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists - PubMed. (URL: )
  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (URL: )

Sources

4-benzylmorpholine-3-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 4-Benzylmorpholine-3-Carboxylic Acid Derivatives and Analogs

Abstract

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" for its ability to improve the pharmacokinetic profiles of drug candidates.[1][2] This guide delves into the specific and promising scaffold of this compound, a structure that combines the advantageous physicochemical properties of the morpholine ring with the functional handles of an N-benzyl group and a C-3 carboxylic acid. We will explore the synthetic strategies for accessing these molecules, dissect the critical structure-activity relationships (SAR) that govern their biological effects, and survey their current and potential therapeutic applications, from oncology to immunotherapy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.

The Morpholine Scaffold: A Privileged Element in Drug Design

The six-membered morpholine heterocycle, containing both nitrogen and oxygen atoms, is a recurring motif in a multitude of approved drugs, including the antibiotic Linezolid and the fungicide Fenpropimorph.[3] Its prevalence is not coincidental; the morpholine moiety imparts a range of desirable properties to a molecule. The oxygen atom can act as a hydrogen bond acceptor, while the ring's overall polarity often enhances aqueous solubility and improves a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Furthermore, the morpholine ring is metabolically more stable than many other heterocyclic systems.

The this compound scaffold builds upon this solid foundation with two key functional groups that offer distinct advantages and challenges:

  • The N-Benzyl Group: This substituent introduces a lipophilic aromatic ring, which can engage in crucial π-π stacking or hydrophobic interactions within a target protein's binding site. Its presence is a known feature in potent inhibitors of various enzymes, such as acetylcholinesterase.[4]

  • The C-3 Carboxylic Acid: As a functional group, the carboxylic acid is a potent hydrogen bond donor and acceptor and can form critical salt bridge interactions with basic residues (like lysine or arginine) in a protein target. However, its ionizable nature can also be a liability, potentially limiting cell membrane permeability and CNS penetration.[5][6]

This inherent duality makes the scaffold a fascinating subject for medicinal chemistry, where the goal is to harness the benefits while mitigating the drawbacks through strategic molecular design.

Synthetic Strategies for the Core Scaffold

The synthesis of substituted morpholines can be approached through various routes, often starting from amino alcohols, epoxides, or aziridines.[7][8] For the specific enantiopure this compound core, a logical and controllable strategy often begins with a chiral amino acid precursor, such as D- or L-serine, to establish the stereochemistry at the C-3 position.

A generalized synthetic workflow is outlined below.

G cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Ring Formation cluster_2 Phase 3: Final Deprotection A Chiral Serine Ester B N-Benzylation A->B BnBr, Base C N-Benzyl Serine Ester B->C D O-Alkylation with 2-haloethanol derivative C->D E Intramolecular Cyclization (Williamson Ether Synthesis) D->E NaH or K2CO3 F Protected Morpholine Ring E->F G Ester Hydrolysis F->G LiOH or HCl H Final Product: This compound G->H

Caption: Generalized synthetic workflow for this compound.

This multi-step process allows for controlled installation of the required substituents and ensures the preservation of stereochemical integrity, which is paramount for biological activity.

Structure-Activity Relationship (SAR) and Lead Optimization

Once the core scaffold is synthesized, medicinal chemists can explore its chemical space to optimize for potency, selectivity, and pharmacokinetic properties. The this compound structure offers several key points for modification.[2]

SAR_Points Scaffold Core Scaffold R1 R1: Phenyl Ring Substituents (e.g., F, Cl, OMe) Scaffold->R1 R2 R2: Morpholine Ring Substitutions (e.g., C2, C5, C6 alkyl groups) Scaffold->R2 R3 R3: Carboxylic Acid Bioisosteres (e.g., Tetrazole, Hydroxamic Acid) Scaffold->R3

Caption: Key modification points for SAR studies on the scaffold.

A. The N-Benzyl Group (R1): Modifications to the phenyl ring can profoundly impact activity. Introducing electron-withdrawing or electron-donating groups can alter the electronic properties and influence interactions with the target protein. For instance, in studies of related N-benzylpiperidine inhibitors, substitutions on this ring were critical for potency.[4][9]

B. The Morpholine Ring (R2): While the core is often maintained for its favorable properties, substitutions at other positions (C2, C5, C6) can be explored. These modifications can introduce new chiral centers or provide vectors to probe additional pockets within the binding site. Cis-3,5-disubstituted morpholines, for example, are often synthesized to create specific spatial arrangements of functional groups.[7]

C. The Carboxylic Acid (R3): Bioisosteric Replacement The carboxylic acid is a common starting point for optimization due to its potential ADME liabilities.[5] Replacing it with a bioisostere—a different functional group with similar physicochemical properties—can maintain the necessary interactions while improving drug-like characteristics.

BioisosterepKa (approx.)Key Features
Carboxylic Acid3-5Strong H-bond donor/acceptor, can be negatively charged.
Tetrazole4-5Planar, aromatic, metabolically stable, delocalized negative charge.
Hydroxamic Acid8-9Excellent metal chelator, H-bond donor/acceptor.[5]
3-Hydroxyisoxazole4-5Planar, acidic heterocycle.[5]
Trifluoroethanol~12Weakly acidic, highly lipophilic, suitable for CNS targets.[5]

Pharmacological Landscape and Therapeutic Applications

Derivatives of the morpholine scaffold exhibit an exceptionally broad range of biological activities.[1][3] By extension, this compound analogs are being investigated across several therapeutic areas.

  • Oncology: Benzomorpholine derivatives have been synthesized and evaluated as potent inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase implicated in non-small cell lung cancer.[10] In this context, the morpholine core acts as a key scaffold for orienting the pharmacophoric elements that interact with the enzyme's active site.

  • Immunotherapy: In a different approach to cancer treatment, benzomorpholine derivatives were discovered as potent agonists of RORγt (Retinoic acid receptor-related orphan receptor gamma-t).[11] RORγt is a key regulator of Th17 cell differentiation, and its agonism is a potential strategy for enhancing the immune response against tumors. The EC50 values for the most potent compounds in this class reached the single-digit nanomolar range.[11]

  • Neurodegenerative Diseases: The N-benzylpiperidine scaffold, a close analog to N-benzylmorpholine, is the basis for potent acetylcholinesterase (AChE) inhibitors like Donepezil (Aricept).[4] This suggests that 4-benzylmorpholine derivatives could be rationally designed as AChE inhibitors for the treatment of Alzheimer's disease.

Target ClassPotential Therapeutic AreaRepresentative AnalogsReference
Histone Methyltransferases (e.g., EZH2)Oncology (Lung Cancer)Benzomorpholines[10]
Nuclear Receptors (e.g., RORγt)Immuno-oncologyBenzomorpholines, Tetrahydroquinolines[11]
Cholinesterases (e.g., AChE)Alzheimer's DiseaseN-Benzylpiperidines[4]
Kinases, ProteasesVarious (Cancer, Inflammation)General Morpholine Derivatives[2][3]

Key Experimental Protocols

Protocol 5.1: Illustrative Synthesis of (R)-4-benzyl-5-methylmorpholine-3-carboxylic acid

This protocol is a representative example based on established chemical principles for educational purposes.

  • N-Benzylation: To a solution of (2R,3S)-3-methyl-D-serine methyl ester (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq). Heat the mixture to 60 °C and stir for 12 hours. Monitor by TLC. After completion, filter the solid, concentrate the filtrate, and purify by column chromatography to yield the N-benzylated intermediate.

  • O-Alkylation: Dissolve the intermediate (1.0 eq) in dry THF and cool to 0 °C. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes, then add 2-bromoethanol (1.2 eq). Allow the reaction to warm to room temperature and stir overnight.

  • Cyclization: The crude product from the previous step is subjected to cyclization conditions, often involving a strong base like potassium tert-butoxide in THF to promote intramolecular ring closure.

  • Hydrolysis: Dissolve the resulting morpholine ester in a 1:1 mixture of THF/water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1N HCl to pH ~3-4.

  • Purification: Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate in vacuo. Purify the final product by reverse-phase HPLC to obtain the title compound.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 5.2: General In Vitro EZH2 Inhibition Assay (Histone Methyltransferase Assay)

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM DTT, 0.01% Tween-20). Prepare solutions of recombinant human EZH2/EED/SUZ12 complex, the histone H3 substrate peptide, and the methyl donor S-adenosylmethionine (SAM), with one being radiolabeled (e.g., ³H-SAM).

  • Compound Preparation: Serially dilute the synthesized 4-benzylmorpholine derivatives in DMSO to create a range of concentrations for IC50 determination.

  • Assay Reaction: In a 96-well plate, combine the assay buffer, EZH2 enzyme complex, histone substrate, and the test compound. Initiate the reaction by adding ³H-SAM.

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and transfer the contents onto a filter membrane that captures the histone peptide. Wash the membrane to remove unincorporated ³H-SAM. Measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value.

Challenges and Future Directions

The primary challenge for this class of compounds revolves around the carboxylic acid moiety. Its potential for poor oral bioavailability and limited blood-brain barrier penetration must be addressed, making the exploration of bioisosteres a critical future direction.[5][6] Furthermore, the metabolic stability of the N-benzyl group, which can be susceptible to oxidation, may require modification, such as the introduction of fluorine atoms.

Future research will likely focus on:

  • Novel Bioisosteres: Designing and synthesizing next-generation carboxylic acid replacements to fine-tune ADME properties.

  • Computational Modeling: Using in silico docking and molecular dynamics to better understand how these derivatives bind to their targets and to rationally design more potent and selective analogs.

  • Expanded Therapeutic Targets: Screening libraries of these compounds against a wider range of biological targets to uncover new therapeutic applications.

References

  • Morpholine-3-carboxylic acid - Chem-Impex. (URL: )
  • S-4-Boc-morpholine-3-carboxylic acid - Chem-Impex. (URL: )
  • A review on pharmacological profile of Morpholine derivatives - ResearchG
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])
  • Biological activities of morpholine derivatives and molecular targets involved - ResearchG
  • 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem. (URL: [Link])
  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed. (URL: [Link])
  • Benzyl morpholine derivatives - Google P
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • This compound hydrochloride (C12H15NO3) - PubChemLite. (URL: [Link])
  • Morpholines.
  • Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists - PubMed. (URL: [Link])
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (URL: [Link])
  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed. (URL: [Link])
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed. (URL: [Link])
  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - NIH. (URL: [Link])

Sources

The Ascendant Role of 4-Benzylmorpholine-3-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone of contemporary medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous approved therapeutics. Within this privileged class of scaffolds, 4-benzylmorpholine-3-carboxylic acid has emerged as a particularly versatile building block for the creation of novel drug candidates. This technical guide provides an in-depth exploration of the synthesis, derivatization, and therapeutic applications of this key scaffold. We will delve into the strategic considerations underpinning its use in drug design, supported by detailed experimental protocols and an analysis of structure-activity relationships (SAR) for its derivatives across various disease targets. This document serves as a comprehensive resource for researchers aiming to leverage the this compound core in their drug discovery endeavors.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine ring, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, is a highly sought-after motif in drug design. Its prevalence in pharmaceuticals stems from a unique combination of properties:

  • Metabolic Stability: The saturated nature of the morpholine ring generally imparts resistance to oxidative metabolism, contributing to improved pharmacokinetic profiles.

  • Aqueous Solubility: The presence of the ether oxygen and the tertiary amine can enhance the aqueous solubility of a molecule, a critical factor for drug delivery and bioavailability.

  • Hydrogen Bonding Capacity: The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

  • Scaffold Versatility: The nitrogen atom provides a convenient handle for synthetic modification, allowing for the introduction of a wide array of substituents to explore chemical space and optimize biological activity.

The this compound scaffold, in particular, offers a trifecta of synthetically addressable points: the secondary amine (after debenzylation), the carboxylic acid, and the potential for substitution on the benzyl group. This inherent modularity makes it an ideal starting point for the construction of diverse compound libraries.

Synthetic Strategies for this compound and its Derivatives

The efficient and stereocontrolled synthesis of the this compound core and its subsequent derivatization are paramount to its utility in medicinal chemistry.

Core Scaffold Synthesis

While multiple synthetic routes to substituted morpholines have been reported, a common approach to the this compound scaffold involves the cyclization of an appropriate amino alcohol precursor.

Conceptual Synthetic Workflow:

Start Amino Acid Precursor (e.g., Serine derivative) Step1 N-Benzylation Start->Step1 Step2 Reduction of Carboxylic Acid Step1->Step2 Step3 Cyclization (e.g., via intramolecular Williamson ether synthesis) Step2->Step3 Product This compound Derivative Step3->Product

Figure 1: Conceptual workflow for the synthesis of the this compound core.

Derivatization via Amide Bond Formation

The carboxylic acid moiety of this compound is a prime site for derivatization, most commonly through amide bond formation. This reaction is central to the construction of compound libraries for screening against various biological targets.

Experimental Protocol: General Procedure for Amide Coupling

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt; 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine; 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Addition of the Amine: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1 M HCl), a saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Therapeutic Applications and Structure-Activity Relationships

Derivatives of the this compound scaffold have shown promise in a variety of therapeutic areas, including oncology and neurodegenerative diseases. The following sections will explore specific examples, highlighting the structure-activity relationships that govern their biological effects.

Anticancer Activity: Inhibition of PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. Several studies have demonstrated that morpholine-containing compounds can act as potent inhibitors of this pathway.

While direct SAR studies on 4-benzylmorpholine-3-carboxamide derivatives as PI3K/mTOR inhibitors are not extensively published, related morpholinopyrrolopyrimidine derivatives offer valuable insights. For instance, in a series of 4-morpholinopyrrolopyrimidine derivatives, the morpholine moiety was found to be crucial for activity, with substitutions on the pyrrolopyrimidine core significantly influencing potency and selectivity for different PI3K isoforms and mTOR.[1]

Hypothetical SAR for 4-Benzylmorpholine-3-carboxamide Derivatives as Kinase Inhibitors:

Core 4-Benzylmorpholine-3-carboxamide Core R1 Substituents on the Amide Nitrogen (R1) - Large, hydrophobic groups may enhance binding to the ATP pocket. Core->R1 Key Interaction Site R2 Substituents on the Benzyl Ring (R2) - Electron-withdrawing or -donating groups can modulate electronic properties and influence interactions with the target. Core->R2 Fine-tuning Activity R3 Substituents on the Morpholine Ring (R3) - Stereochemistry and substitution can impact potency and selectivity. Core->R3 Modulating Selectivity

Sources

An In-depth Technical Guide to the Discovery and History of 4-Benzylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the discovery, history, and scientific significance of 4-benzylmorpholine-3-carboxylic acid, a heterocyclic compound that has garnered interest within the realms of medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes key findings, outlines synthetic methodologies, and explores the compound's evolving role in the quest for novel therapeutics.

Introduction: The Morpholine Scaffold - A Privileged Structure in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a cornerstone in the design of biologically active molecules. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have rendered it a "privileged scaffold" in drug discovery. This has led to the incorporation of the morpholine moiety into a wide array of approved drugs and clinical candidates, spanning therapeutic areas from oncology to central nervous system disorders. The exploration of substituted morpholines, such as this compound, represents a logical progression in the quest to fine-tune the pharmacological profiles of new chemical entities.

The Genesis of a Scaffold: Early Synthesis and Development of Morpholine-3-carboxylic Acid

The story of this compound begins with its core structure, morpholine-3-carboxylic acid. Early synthetic routes to this foundational molecule often involved multi-step processes, with a focus on establishing the stereochemistry at the C-3 position, a critical determinant of biological activity in many of its derivatives.

One of the fundamental approaches to constructing the morpholine ring is through the cyclization of β-amino alcohols. This strategy has been a mainstay in organic synthesis for decades, with continuous refinements to improve yield, stereoselectivity, and substrate scope.

Representative Synthetic Workflow: General Morpholine Ring Formation

G cluster_0 Conceptual Synthesis of Morpholine Core start β-Amino Alcohol step1 Protection of Amine (e.g., Boc, Cbz) start->step1 Protection step2 Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) step1->step2 Activation step3 Intramolecular Cyclization (Base-mediated) step2->step3 Cyclization step4 Deprotection step3->step4 Removal of Protecting Group product Morpholine Derivative step4->product

Navigating the Uncharted: A Technical Guide to the Safe Handling of 4-benzylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 4-benzylmorpholine-3-carboxylic acid has been identified in publicly available databases. This guide has been meticulously compiled by extrapolating information from structurally related compounds, including its methyl ester, hydrochloride salt, and other morpholine derivatives. The recommendations herein are based on the principles of chemical safety and should be considered a precautionary guide. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Introduction: Understanding the Compound

This compound is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. The presence of the carboxylic acid and benzyl groups suggests specific chemical reactivity and potential physiological effects that necessitate careful handling. This guide provides a framework for researchers to manage the risks associated with this novel compound.

Hazard Identification and Classification: A Synthesized Approach

Given the absence of specific data for this compound, a conservative approach to hazard assessment is warranted. Based on the known hazards of its structural analogs, the following potential classifications should be assumed.

Table 1: Synthesized Hazard Profile

Hazard ClassGHS Classification (Assumed)Basis for Assumption
Skin Corrosion/IrritationCategory 2Based on "4-Benzylmorpholine-2-carboxylic acid hydrochloride" which is listed as causing skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2Based on "4-Benzylmorpholine-2-carboxylic acid hydrochloride" which is listed as causing serious eye irritation.[1][2][3]
Acute Toxicity (Oral)Potential HazardGeneral precaution for novel chemical entities.
Respiratory IrritationPotential HazardA common property of fine chemical dusts.

Hazard Statements (Assumed):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.

Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands and exposed skin thoroughly after handling.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

Engineering Controls
  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[4]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required.[4] A face shield should be worn over goggles when there is a risk of splashing.[4]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.[5] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[4]

    • Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[4]

    • Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.[4]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator appropriate for the potential airborne concentration should be used.[4]

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling start Enter Laboratory fume_hood Verify Fume Hood Functionality start->fume_hood don_ppe Don PPE: - Lab Coat - Safety Goggles - Gloves fume_hood->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Dissolve/React in Fume Hood weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose doff_ppe Doff PPE (Gloves First) dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands exit_lab Exit Laboratory wash_hands->exit_lab

Caption: Standard laboratory workflow for handling potentially hazardous chemical compounds.

Safe Handling and Storage Protocols

Adherence to strict protocols is critical to minimize exposure.

Handling
  • Avoid Dust Generation: When handling the solid form, avoid actions that could create dust, such as pouring from a height.[6] Use a spatula for transfers.[4]

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to prevent splashing.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Incompatibilities: Store away from strong oxidizing agents, bases, and amines.[3] Carboxylic acids should not be stored in metal cabinets due to the risk of corrosion.[7]

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Emergency Procedures

First-Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]

Spills and Leaks
  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly.

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Stability and Reactivity

  • Chemical Stability: Assumed to be stable under recommended storage conditions.

  • Conditions to Avoid: Excess heat, exposure to moist air or water, and dust formation.[3]

  • Incompatible Materials: Strong oxidizing agents, bases, and amines.[3]

Disposal Considerations

  • Waste Classification: Dispose of this compound as hazardous waste.

  • Disposal Method: Disposal should be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical product.[1]

Conclusion

While this compound presents an opportunity for scientific advancement, the lack of specific safety data necessitates a cautious and informed approach. By treating this compound with the potential hazards of its structural analogs and adhering to the rigorous safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. Continuous vigilance and a commitment to a strong safety culture are paramount when working with novel chemical entities.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Penta Chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • Redox. (2022, October 1). Safety Data Sheet Morpholine.
  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Chromane-2-carboxylic acid.
  • PubChem. (n.d.). 4-Benzylmorpholine.
  • MsdsDigital.com. (n.d.). MORPHOLINE.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Benzylmorpholine-2-carboxylic acid hydrochloride, 98%.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Benzyl-2-morpholinecarboxylic acid hydrochloride.
  • PubChem. (n.d.). Methyl 4-benzylmorpholine-3-carboxylate.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

4-Benzylmorpholine-3-carboxylic Acid: A Core Scaffold for Modern Drug Discovery—Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Benzylmorpholine-3-carboxylic acid and its derivatives represent a cornerstone scaffold in contemporary medicinal chemistry. The morpholine ring, a privileged structure, imparts favorable physicochemical properties such as aqueous solubility and metabolic stability, while the N-benzyl and C-3 carboxylic acid moieties provide crucial vectors for molecular recognition and synthetic diversification. This guide offers an in-depth analysis of the commercial landscape for this valuable building block, provides a representative synthetic framework, and explores its applications in the development of novel therapeutics. For researchers and drug development professionals, understanding the sourcing, synthesis, and strategic utility of this compound is critical for accelerating discovery programs.

The Morpholine Scaffold: A Privileged Structure in Drug Design

The morpholine heterocycle is a recurring motif in a multitude of approved drugs and clinical candidates. Its prevalence is not coincidental; the oxygen atom acts as a hydrogen bond acceptor, improving solubility and ADME (absorption, distribution, metabolism, and excretion) properties, while the saturated ring system often confers metabolic stability.

The this compound scaffold combines this advantageous core with two key functional groups:

  • The N-benzyl group: This lipophilic group can engage in hydrophobic or π-stacking interactions within target protein binding pockets. It also serves as a common protecting group that can be readily removed during synthetic campaigns to reveal a secondary amine for further functionalization.

  • The C-3 carboxylic acid: As a primary polar group, the carboxylate is fundamental to the pharmacophore of over 450 marketed drugs.[1][2] It frequently acts as a key hydrogen bonding partner or mimics endogenous ligands like amino acids. However, the inherent acidity and potential for poor membrane permeability often necessitate its replacement with bioisosteres—functional groups with similar physical or chemical properties that can fine-tune a molecule's biological activity and pharmacokinetic profile.[3][4] The presence of the carboxylic acid on the 4-benzylmorpholine scaffold thus provides a critical handle for both direct target engagement and bioisosteric modification.

Physicochemical Profile and Stereoisomerism

This compound is a chiral molecule, existing as (R) and (S) enantiomers. The stereochemistry at the C-3 position is critical, as biological systems are inherently chiral, and enantiomers often exhibit profoundly different pharmacological and toxicological profiles. Careful selection and confirmation of the desired stereoisomer are paramount in any drug discovery program.

PropertyDataSource(s)
Molecular Formula C₁₂H₁₅NO₃[5][6]
Molecular Weight 221.25 g/mol [5][7]
Common CAS Numbers (3R)-enantiomer: 929047-50-7 Hydrochloride Salt: 1263377-92-9[5][7][8]
Related Structures (3S)-4-benzyl-5-oxo-morpholine-3-carboxylic acid: 106910-79-6 Methyl Ester: 212650-44-7[9][10]
Appearance Typically a white to off-white solid[11]

Commercial Sourcing and Researcher Workflow

The commercial availability of this compound is robust, with numerous chemical suppliers offering various stereoisomers and salt forms. Procurement for research and development requires a systematic approach to ensure quality and consistency.

Table of Representative Commercial Suppliers:

SupplierCompound Form Offered
JHECHEM CO LTD(3R)-4-benzylmorpholine-3-carboxylic acid
Angene International Limited(R)-4-Benzyl-3-morpholinecarboxylic Acid
BLD Pharm4-Benzyl-morpholine-3-carboxylic acid hydrochloride
Finipharma Ltd.(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid
Santa Cruz Biotechnology, Inc.(S)-(+)-4-Benzylmorpholin-5-one-3-carboxylic Acid

Note: This list is not exhaustive and is intended for illustrative purposes. Availability may vary.

A validated workflow is essential when sourcing key building blocks. The process ensures that the material acquired meets the stringent purity and identity requirements for reproducible scientific outcomes.

G cluster_sourcing Sourcing & Procurement cluster_qualification Quality & Validation start Identify Required Isomer/Salt Form search Database Search (e.g., CAS SciFinder, PubChem) start->search suppliers Shortlist Potential Commercial Suppliers search->suppliers contact Request Quote & Certificate of Analysis (CoA) suppliers->contact evaluate Evaluate CoA Specs (Purity, Identity, Impurities) contact->evaluate order Place Order for Evaluation Sample evaluate->order validate In-House QC Validation (NMR, LC-MS, Chiral HPLC) order->validate approve Approve Supplier & Procure Bulk Material validate->approve

Caption: A logical workflow for sourcing and validating chemical reagents.

Synthetic Accessibility: A Representative Protocol

While direct purchase is often feasible, an understanding of the molecule's synthesis is crucial for troubleshooting, cost analysis, and the design of novel analogs. The synthesis of this compound can be approached through several established methods for morpholine synthesis.[12] A common and reliable strategy involves the N-alkylation of a pre-formed morpholine-3-carboxylic acid core.

The following protocol is a representative, generalized procedure derived from fundamental organic chemistry principles and adapted from related literature.[13][14]

Objective: To synthesize this compound via reductive amination.

Causality in Experimental Design:

  • Starting Material: Morpholine-3-carboxylic acid is chosen as it already contains the core heterocyclic structure and the required carboxylic acid moiety.[11]

  • Reagent Choice: Benzaldehyde is the source of the benzyl group. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent. STAB is milder and more selective for iminium ions over ketones or aldehydes than other hydrides like sodium borohydride, minimizing side reactions. It is particularly effective for reductive aminations.

  • Solvent: A non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) is used to prevent reaction with the hydride reagent and effectively dissolve the organic starting materials.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of morpholine-3-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzaldehyde (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 1 hour. The reaction between the secondary amine of the morpholine and the aldehyde forms an intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The addition is done carefully to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the final product.

G reactant1 Morpholine-3-carboxylic Acid intermediate Iminium Ion Intermediate (in situ) reactant1->intermediate reactant2 Benzaldehyde reactant2->intermediate reagent Sodium Triacetoxyborohydride (STAB) product This compound reagent->product intermediate->product Reduction

Caption: A generalized synthetic pathway via reductive amination.

Key Applications in Drug Discovery

The this compound scaffold is a versatile starting point for constructing libraries of compounds aimed at various biological targets. Its derivatives have shown significant promise in several therapeutic areas.

  • Oncology - EZH2 Inhibition: Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in various cancers, including non-small cell lung cancer. A series of benzomorpholine derivatives were synthesized and evaluated as EZH2 inhibitors, with some compounds demonstrating potent antiproliferative activity in cancer cell lines.[15] The morpholine core serves to orient key pharmacophoric elements for optimal binding to the EZH2 active site.

  • Neuroscience - Serotonin and Norepinephrine Reuptake Inhibition: Dual reuptake inhibitors of serotonin (SERT) and norepinephrine (NET) are effective treatments for depression and neuropathic pain. Patented benzyl morpholine derivatives have been identified as potent inhibitors of these biogenic amine transporters.[13] In these molecules, the morpholine scaffold acts as a rigid spacer, positioning the benzyl group and other substituents to interact with the transporter binding sites.

G core This compound Scaffold app1 Oncology (EZH2 Inhibitors) core->app1 Derivative Synthesis app2 Neuroscience (SERT/NET Inhibitors) core->app2 Derivative Synthesis app3 Other Potential Therapeutic Areas core->app3 Library Synthesis

Caption: Relationship between the core scaffold and its applications.

Conclusion

This compound is more than just a chemical reagent; it is a strategic asset in the design and execution of modern drug discovery campaigns. Its favorable physicochemical properties, commercial availability from multiple suppliers, and synthetically tractable nature make it an ideal starting point for developing novel therapeutics. For researchers in oncology, neuroscience, and beyond, a thorough understanding of this scaffold's procurement and chemical utility provides a significant advantage in the quest for new medicines.

References

  • CAS#:53757-51-0 | (3S)-4-BENZYL-5-OXOMORPHOLINE-3-CARBOXYLICACID | Chemsrc. Source: Chemsrc. URL: [Link]
  • (3S)-4-benzyl-5-oxo-morpholine-3-carboxylic acid | CAS 106910-79-6 | Chemical-Suppliers. Source: Chemical-Suppliers.com. URL: [Link]
  • (R)-4-Benzyl-3-morpholinecarboxylic Acid | CAS 929047-50-7 | Chemical-Suppliers. Source: Chemical-Suppliers.com. URL: [Link]
  • Methyl 4-benzylmorpholine-3-carboxylate | C13H17NO3 | CID 22309117 - PubChem. Source: PubChem, National Institutes of Health. URL: [Link]
  • This compound hydrochloride (C12H15NO3) - PubChemLite. Source: PubChemLite. URL: [Link]
  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed. Source: PubMed, National Institutes of Health. URL: [Link]
  • 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem - NIH. Source: PubChem, National Institutes of Health. URL: [Link]
  • US7294623B2 - Benzyl morpholine derivatives - Google Patents. Source: Google Patents.
  • WO2005105100A1 - Morpholine compounds - Google Patents. Source: Google Patents.
  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization - ResearchGate.
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Source: Bentham Science. URL: [Link]
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. Source: Wiley-VCH. URL: [Link]
  • (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - ResearchGate.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. Source: PubMed Central, National Institutes of Health. URL: [Link]
  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. Source: PubMed Central, National Institutes of Health. URL: [Link]
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate.

Sources

4-benzylmorpholine-3-carboxylic acid hydrochloride salt properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Benzylmorpholine-3-Carboxylic Acid Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug development. While public data for the 3-carboxylic acid isomer is limited, this document synthesizes available information and draws logical parallels from the more extensively documented 4-benzylmorpholine-2-carboxylic acid hydrochloride (CAS 135072-15-0) to provide a robust scientific resource. We will explore its physicochemical properties, propose synthetic methodologies, discuss its potential applications as a structural scaffold, and provide detailed experimental and safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this morpholine derivative.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents. Its rigid, chair-like conformation reduces the entropic penalty of binding to a biological target, while the embedded ether oxygen can act as a hydrogen bond acceptor. The nitrogen atom provides a convenient handle for chemical modification and can be protonated at physiological pH, enhancing aqueous solubility.

The subject of this guide, this compound hydrochloride, incorporates three key functional groups onto this scaffold:

  • N-Benzyl Group: Adds lipophilicity, potentially facilitating membrane permeability, and can engage in hydrophobic or π-stacking interactions with target proteins.

  • Carboxylic Acid: A critical pharmacophore capable of forming strong ionic and hydrogen bonds. It is often used to mimic peptide backbones or interact with key residues in an active site. However, this group can also present challenges related to metabolic stability and bioavailability.[1]

  • Hydrochloride Salt: Enhances aqueous solubility and improves the compound's handling and formulation characteristics as a stable, crystalline solid.[2]

This combination makes the molecule a versatile chiral building block for synthesizing more complex therapeutic agents, particularly in fields like oncology and neurology where morpholine derivatives have shown promise.[2][3]

Physicochemical Properties

A compound's physicochemical properties are fundamental to its application, influencing everything from reaction kinetics to pharmacokinetic profiles. The data below is summarized for this compound hydrochloride and its closely related 2-isomer, which is more widely documented.

PropertyValue / DescriptionSource
IUPAC Name This compound;hydrochloride-
CAS Number 1263377-92-9[4]
Molecular Formula C12H16ClNO3[2][5]
Molecular Weight 257.71 g/mol [2][5]
Appearance Expected to be a white to off-white solid[6]
Purity Commercially available at ≥90-97% purity[5][7]
Solubility The hydrochloride salt form is intended to enhance aqueous solubility. The molecule possesses both lipophilic (benzyl group) and hydrophilic (morpholine, carboxylic acid) regions.[2][2]
Predicted XlogP -1.3 (for the free base of the 3-isomer)[8]

Note: Many detailed experimental properties in public databases refer to the 2-carboxylic acid isomer (CAS 135072-15-0).

Expert Insight: The balance between the lipophilic benzyl group and the polar morpholine and carboxylate functions is critical. This amphipathic nature allows for nuanced tuning of a final drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The hydrochloride salt form is a strategic choice to improve the handling of the compound as a solid and to facilitate its use in aqueous biological assays.

Synthesis and Chemical Reactivity

The synthesis of chiral morpholine derivatives often relies on starting materials from the chiral pool or asymmetric synthesis strategies to control stereochemistry.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be adapted from established methods for related structures. One such approach involves the cyclization of an N-benzylated amino alcohol. For the 3-substituted pattern, a derivative of serine would be an ideal starting point.

G cluster_0 Conceptual Synthetic Workflow A L-Serine Methyl Ester B N-Benzylation A->B Benzaldehyde, Reductive Amination C N-Benzyl Serine Methyl Ester B->C D Reaction with 2-Bromoethanol C->D E Intramolecular Cyclization (e.g., Williamson Ether Synthesis) D->E Base (e.g., NaH) F 4-Benzylmorpholine-3-carboxylic acid Methyl Ester E->F G Ester Hydrolysis (e.g., LiOH) F->G H This compound G->H I Salt Formation (HCl) H->I J Final Product: 4-Benzylmorpholine-3-carboxylic Acid Hydrochloride Salt I->J

Caption: Proposed synthesis starting from the chiral pool.

Causality Behind Experimental Choices:

  • Starting Material: Using L-Serine methyl ester preserves the desired stereochemistry at the C3 position from the outset, which is more efficient than establishing it later or performing a chiral separation.

  • Protection: The methyl ester protects the carboxylic acid during the N-alkylation and cyclization steps, preventing unwanted side reactions.

  • Cyclization: An intramolecular Williamson ether synthesis is a reliable method for forming the morpholine ring. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the hydroxyl group without attacking the ester.

  • Deprotection & Salt Formation: A simple ester hydrolysis followed by treatment with hydrochloric acid yields the final, stable salt product.

Chemical Reactivity

The compound's utility as a building block stems from the reactivity of its functional groups:

  • Carboxylic Acid: This is the primary site for modification. It can be readily converted to amides using standard peptide coupling reagents (e.g., HATU, EDC/HOBt), to esters via Fischer esterification, or reduced to a primary alcohol.

  • Tertiary Amine: The morpholine nitrogen is a tertiary amine and is relatively unreactive under many conditions, though it can be quaternized with potent alkylating agents. Its basicity is crucial for forming the hydrochloride salt.

Applications in Medicinal Chemistry

This compound hydrochloride is not an active pharmaceutical ingredient itself but rather a high-value scaffold for building them.

G cluster_1 Application as a Molecular Scaffold Scaffold This compound Carboxylic Acid Handle Benzyl Group Morpholine Core Amide Amide Library Synthesis Scaffold:f1->Amide Peptide Coupling Ester Ester Prodrugs Scaffold:f1->Ester Esterification Properties Tuning Properties: - Solubility - Lipophilicity - Target Affinity Scaffold:f2->Properties Scaffold:f3->Properties Targets Potential Targets: - Kinases - Proteases - GPCRs Amide->Targets Ester->Properties

Caption: Role as a versatile scaffold for drug development.

  • Chiral Building Block: Its defined stereochemistry is essential for creating enantiomerically pure drugs, which is critical for specificity and reducing off-target effects.[2]

  • Peptidomimetics: The structure can be used to create non-peptide molecules that mimic the structure and function of peptides, often with improved stability and oral bioavailability.

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting fragment that binds to a target, which is then elaborated upon by modifying the carboxylic acid or benzyl group to improve affinity and selectivity.

Experimental Protocols

The following protocols are generalized methodologies. Researchers should always consult specific literature for their exact application and perform appropriate risk assessments.

Protocol 1: Amide Coupling (General Procedure)

This protocol describes the formation of an amide bond, a common reaction to elaborate the core scaffold.

  • Dissolution: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve this compound hydrochloride (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Base Addition: Add a non-nucleophilic organic base such as diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the hydrochloride salt and the acid formed during the reaction.

  • Coupling Agent: Add a peptide coupling reagent such as HATU (1.1 eq).

    • Self-Validating Check: The solution may change color (e.g., to yellow).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

    • Expert Rationale: LC-MS is superior for monitoring as it confirms both the disappearance of starting material (by mass) and the appearance of the product (by mass), providing more confidence than TLC alone.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1M HCl or citric acid solution), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Quality Control & Characterization

Verifying the identity and purity of the compound is critical.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the compound.

    • Method: Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% TFA or formic acid).

    • Acceptance Criteria: Purity should typically be >95% for use in further synthetic steps or biological assays.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Method: Use electrospray ionization (ESI) in positive mode.

    • Expected Result: A peak corresponding to the [M+H]+ of the free base (C12H15NO3), which is approximately 222.11 m/z.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure.

    • Method: Record a ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Expected Result: Protons on the benzyl group should appear in the aromatic region (~7.2-7.5 ppm), while protons on the morpholine ring will be in the aliphatic region (~2.5-4.5 ppm). The carboxylic acid proton may be broad or exchange with the solvent.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

AspectGuidelineSource
GHS Hazard H315: Causes skin irritation.H319: Causes serious eye irritation.[9]
Pictogram Irritant (Exclamation Mark)[2]
Signal Word Warning[2]
Handling Use in a well-ventilated area or fume hood. Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[7][9]
PPE Wear protective gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from moisture and air.[7][9]
Incompatibilities Strong oxidizing agents, strong bases, amines.[7]
First Aid Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7] Skin: Wash with plenty of soap and water.[7][7]

Conclusion and Future Outlook

This compound hydrochloride is a valuable and versatile chiral scaffold for modern drug discovery. Its well-defined structure provides a rigid framework that can be strategically functionalized to interact with a wide range of biological targets. While a data gap exists for the 3-carboxylic acid isomer specifically, the wealth of chemical knowledge surrounding the related 2-isomer and the morpholine class in general provides a clear path forward for its use.

Future research will likely focus on synthesizing libraries of amides and esters derived from this core to probe structure-activity relationships (SAR) for various therapeutic targets. Its application in developing novel kinase or protease inhibitors, where rigid scaffolds are often beneficial, represents a particularly promising avenue for exploration. As synthetic methodologies become more advanced, the accessibility and application of such chiral building blocks will undoubtedly continue to expand.

References

  • SAFETY DATA SHEET - 4-Benzylmorpholine-2-carboxylic acid hydrochloride, 98%. (2023, October 6). Fisher Scientific.
  • This compound hydrochloride (C12H15NO3). (n.d.). PubChemLite.
  • Benzyl morpholine derivatives. (2007). Google Patents.
  • 4-Benzylmorpholine. (n.d.). PubChem.
  • Morpholines. (n.d.). American Elements.
  • N-Benzoylmorpholine. (n.d.). PubChem.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234.
  • Kostyanovsky, R. G., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.

Sources

An In-depth Technical Guide to the Methyl Ester of 4-Benzylmorpholine-3-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methyl ester of 4-benzylmorpholine-3-carboxylic acid, a chiral building block of significant interest to researchers, scientists, and drug development professionals. We will delve into its synthesis, stereochemistry, analytical characterization, and burgeoning applications, particularly in the realm of targeted protein degradation.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical and metabolic properties. Its incorporation into drug candidates can enhance aqueous solubility, improve metabolic stability, and provide a versatile framework for introducing diverse functionalities.[1] The C3-carboxy-substituted morpholine motif, in particular, serves as a valuable chiral starting material for the synthesis of complex biologically active molecules.[2] The title compound, the methyl ester of this compound, combines this advantageous morpholine core with a benzyl protecting group on the nitrogen and a methyl ester, rendering it a key intermediate for further chemical elaboration.

Table 1: Physicochemical Properties of Methyl 4-benzylmorpholine-3-carboxylate

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃PubChem[3]
Molecular Weight 235.28 g/mol PubChem[3]
CAS Number (Racemate) 212650-44-7PubChem[3]
CAS Number ((R)-enantiomer) 1235134-83-4Acesys Pharmatech[4]
CAS Number ((S)-enantiomer) 1235387-14-0Guidechem[5]
Appearance Colorless to yellow liquid/solidGuidechem[5]
Purity ≥95%(R)-Methyl 4-benzylmorpholine-3-carboxylate, min 95%, 1 gram[6]

Synthesis and Stereochemistry

The synthesis of the methyl ester of this compound can be approached through two primary retrosynthetic pathways, both of which offer strategic advantages depending on the desired stereochemistry and the availability of starting materials.

Diagram 1: Retrosynthetic Analysis

G target Methyl 4-benzylmorpholine-3-carboxylate inter1 This compound target->inter1 Esterification inter2 Methyl morpholine-3-carboxylate target->inter2 N-Benzylation start1 Morpholine-3-carboxylic acid inter1->start1 N-Benzylation start4 Amino acid precursor (e.g., Serine) inter1->start4 Multi-step synthesis inter2->start1 Esterification start1->start4 Cyclization start2 Benzyl halide start3 Methanol

Caption: Retrosynthetic pathways for the target molecule.

Pathway A: N-Benzylation followed by Esterification

This is a classical and often preferred route, particularly when starting from commercially available morpholine-3-carboxylic acid.

Diagram 2: Synthetic Pathway A

G start Morpholine-3-carboxylic acid intermediate This compound start->intermediate 1. Benzyl bromide, Base (e.g., K₂CO₃) 2. Solvent (e.g., DMF) product Methyl 4-benzylmorpholine-3-carboxylate intermediate->product 1. Methanol, Acid catalyst (e.g., H₂SO₄) 2. Heat

Caption: N-Benzylation followed by Fischer Esterification.

  • Dissolution: Dissolve morpholine-3-carboxylic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a mild inorganic base, such as potassium carbonate (K₂CO₃), to the solution. This will deprotonate the secondary amine of the morpholine, activating it for nucleophilic attack.

  • Alkylation: Add benzyl bromide or benzyl chloride dropwise to the stirred suspension at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Acidic Methanol Preparation: Prepare a solution of anhydrous methanol containing a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) generated in situ from thionyl chloride.[7][8][9]

  • Reaction Setup: Dissolve the crude this compound in the acidic methanol solution.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the esterification can be monitored by TLC.[9]

  • Neutralization and Extraction: After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure methyl ester of this compound.[10]

Pathway B: Esterification followed by N-Benzylation

This alternative route can be advantageous if the starting material is the methyl ester of morpholine-3-carboxylic acid.

Diagram 3: Synthetic Pathway B

G start Methyl morpholine-3-carboxylate product Methyl 4-benzylmorpholine-3-carboxylate start->product 1. Benzyl bromide, Base (e.g., K₂CO₃) 2. Solvent (e.g., ACN)

Caption: Direct N-Benzylation of the methyl ester.

  • Reaction Setup: In a round-bottom flask, combine methyl morpholine-3-carboxylate, a slight excess of benzyl bromide, and a base such as potassium carbonate in a polar aprotic solvent like acetonitrile (ACN).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: Once the starting material is consumed, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The residue can then be purified by column chromatography to yield the final product.

Stereochemical Considerations

The stereochemistry at the C3 position of the morpholine ring is a critical aspect, as this compound is often used as a chiral building block.[2] The synthesis of enantiomerically pure methyl 4-benzylmorpholine-3-carboxylate typically starts from an enantiomerically pure amino acid precursor, such as D- or L-serine, to construct the chiral morpholine-3-carboxylic acid core. Subsequent N-benzylation and esterification reactions are generally designed to proceed without racemization at the C3 stereocenter.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Phenyl-H7.20 - 7.40 (m, 5H)127.0 - 129.0, 138.0 (ipso)
-OCH₃~3.70 (s, 3H)~52.0
C3-H~3.10 (dd, 1H)~60.0
Benzyl-CH₂3.50 - 4.00 (ABq, 2H)~63.0
Morpholine-H (C2, C5, C6)2.20 - 4.20 (m, 6H)~50.0, ~54.0, ~67.0
C=O-~172.0
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) at m/z = 235. The fragmentation pattern would likely be dominated by the loss of the benzyl group or cleavage of the morpholine ring.

G parent [M]⁺ m/z = 235 frag1 [M - C₇H₇]⁺ m/z = 144 parent->frag1 Loss of benzyl radical frag2 [C₇H₇]⁺ m/z = 91 (Tropylium ion) parent->frag2 Benzylic cleavage frag3 [M - COOCH₃]⁺ m/z = 176 parent->frag3 Loss of methoxycarbonyl radical

Caption: Workflow from the title compound to a PROTAC.

Conclusion

The methyl ester of this compound is a valuable and versatile chemical entity for drug discovery and development. Its synthesis is achievable through well-established organic transformations, and its chiral nature makes it particularly useful for the stereoselective synthesis of complex molecules. The emergence of this compound as a building block for PROTACs underscores its relevance in cutting-edge therapeutic modalities. This guide has provided a foundational understanding of its synthesis, characterization, and applications, empowering researchers to leverage this important molecule in their scientific endeavors.

References

  • Royal Society of Chemistry.
  • cas号查询. 101376-26-5_(R)-(4-苄基-3-吗啡啉)-甲醇CAS号. [Link]
  • PubChem. 4-Benzylmorpholine. [Link]
  • PubChem.
  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • MySkinRecipes. Methyl (R)
  • CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
  • Google Patents.
  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(13), 7461-7465. [Link]
  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
  • Organic Syntheses.
  • National Institutes of Health.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]
  • MySkinRecipes.
  • National Institutes of Health. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)
  • Google Patents. CN103121978A - Method for preparing N-methylmorpholine.
  • Master Organic Chemistry.
  • Google Patents. US11072614B2 - Polymorphs of sepiapterin and salts thereof.
  • National Institutes of Health. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]
  • Eureka | Patsnap. Synthesis process of N-methylmorpholine. [Link]
  • Office of Scientific and Technical Information.
  • Pearson. Determine the products of each carboxylic acid reaction. [Link]
  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
  • PubChemLite. This compound hydrochloride (C12H15NO3). [Link]
  • AA Blocks. 3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine hydrochloride. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Benzylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-benzylmorpholine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and organic synthesis. While direct experimental spectra for this specific compound are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for its characterization. We will delve into the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the expected spectral features, causality behind experimental choices, and standardized protocols for data acquisition. This guide is designed to serve as an essential resource for researchers in compound verification, quality control, and further synthetic applications.

Introduction

This compound is a heterocyclic compound featuring a morpholine scaffold, a key pharmacophore in numerous biologically active molecules. The structural rigidity of the morpholine ring, combined with the synthetic versatility of the carboxylic acid and the steric and electronic influence of the N-benzyl group, makes it a valuable building block. Accurate structural elucidation and purity assessment are paramount for its application in drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this, providing unambiguous confirmation of the molecular structure. This guide synthesizes predictive data to serve as a benchmark for the empirical analysis of this compound.

The molecular structure, with key atom numbering for NMR assignment, is presented below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial. The following procedure ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.[1]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 13 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Temperature: 298 K (25 °C).

  • Instrument Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled with NOE (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

G cluster_workflow NMR Analysis Workflow A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1D Spectra (¹H, ¹³C) C->D E Process Data (FT, Phasing, Baseline) D->E F Structural Assignment E->F

Caption: General experimental workflow for NMR analysis.

Predicted ¹H NMR Spectrum and Interpretation

The proton NMR spectrum will provide information on the number of different proton environments, their electronic state, and their neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.0 - 13.0 Broad Singlet 1H COOH Deshielded, exchangeable acidic proton.
~7.20 - 7.40 Multiplet 5H Aromatic C-H (C9-C13) Standard range for monosubstituted benzene ring protons.
~3.90 - 4.10 Multiplet 2H Morpholine -OCH₂- (C2) Protons adjacent to the electronegative oxygen atom are deshielded.
~3.50 - 3.70 Doublet 2H Benzyl -CH₂-N (C7) Benzylic protons adjacent to nitrogen.
~3.20 - 3.40 Multiplet 1H Morpholine -NCH(COOH)- (C3) Methine proton adjacent to nitrogen and the carboxylic acid group.
~2.80 - 3.00 Multiplet 2H Morpholine -NCH₂- (C6) Protons adjacent to the nitrogen atom.

| ~2.40 - 2.60 | Multiplet | 2H | Morpholine -NCH₂- (C5) | Protons adjacent to the nitrogen atom. |

  • Causality: The chemical shifts are governed by the electronegativity of adjacent atoms (O and N) and the anisotropic effect of the benzene ring. The morpholine ring exists in a chair conformation, leading to distinct axial and equatorial protons which may result in complex multiplets for the ring CH₂ groups.[2][3] The protons on carbons C2 and C6 are adjacent to the oxygen and nitrogen respectively, hence they appear at a lower field compared to C5 protons.[4][5]

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment Rationale
~170 - 175 C OOH (C14) Typical range for a carboxylic acid carbonyl carbon.[6]
~135 - 138 Aromatic ipso-C (C8) Quaternary carbon of the benzene ring attached to the benzyl CH₂.
~128 - 130 Aromatic C-H (C9, C13) Aromatic carbons.
~127 - 129 Aromatic C-H (C10, C12) Aromatic carbons.
~126 - 128 Aromatic C-H (C11) Aromatic carbons.
~66 - 68 Morpholine -OC H₂- (C2) Carbon adjacent to oxygen is significantly deshielded.[6]
~60 - 63 Benzyl -C H₂-N (C7) Benzylic carbon attached to nitrogen.
~55 - 58 Morpholine -NC H(COOH)- (C3) Methine carbon adjacent to nitrogen and the carboxylic acid.
~52 - 55 Morpholine -NC H₂- (C6) Carbon adjacent to nitrogen.

| ~48 - 51 | Morpholine -NC H₂- (C5) | Carbon adjacent to nitrogen. |

  • Expertise: The prediction of distinct signals for the morpholine carbons (C2, C3, C5, C6) reflects the asymmetry introduced by the carboxylic acid at the C3 position. The chemical shifts are influenced by the neighboring heteroatoms and substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid or liquid samples due to minimal sample preparation.

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Perform ATR correction and baseline correction using the instrument software.

Expected IR Absorptions and Interpretation

Table 3: Predicted Characteristic IR Peaks for this compound

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
2500-3300 Broad, Strong O-H stretch Carboxylic Acid
3000-3100 Medium C-H stretch Aromatic C-H
2850-2960 Medium C-H stretch Aliphatic C-H
1700-1725 Strong, Sharp C=O stretch Carboxylic Acid (dimer)
1600, 1495, 1450 Medium-Weak C=C stretch Aromatic Ring
1210-1320 Strong C-O stretch Carboxylic Acid / Ether
1085-1150 Strong C-O-C stretch Morpholine Ether

| 910-950 | Broad, Medium | O-H bend | Carboxylic Acid |

  • Trustworthiness: The presence of a very broad O-H stretch from 2500-3300 cm⁻¹ overlapping with the C-H stretches, combined with a strong carbonyl (C=O) absorption around 1710 cm⁻¹, is a highly reliable indicator of a hydrogen-bonded carboxylic acid.[7][8] The strong C-O-C stretch confirms the presence of the morpholine ether linkage.[9] As a tertiary amine, no N-H stretching bands are expected.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Experimental Protocol: MS Data Acquisition
  • Technique: Electrospray Ionization (ESI) is suitable for this polar, non-volatile molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Positive and Negative.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • For tandem MS (MS/MS), the ion of interest (e.g., [M+H]⁺) is isolated and fragmented using collision-induced dissociation (CID).

Expected Molecular Ions and Fragmentation
  • Molecular Weight: C₁₂H₁₅NO₃ = 221.11 g/mol

  • Expected Ions:

    • Positive Mode: [M+H]⁺ at m/z 222.11.

    • Negative Mode: [M-H]⁻ at m/z 220.10.

  • Fragmentation Analysis (Trustworthiness): The structural integrity is validated by predictable fragmentation pathways. The N-benzyl group is a common site for fragmentation in mass spectrometry.[12] The bond between the benzylic carbon (C7) and the nitrogen is weak and readily cleaves.

Proposed Fragmentation Pathway:

  • Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C7-N1 bond. This results in the formation of a very stable tropylium cation at m/z 91 . This is often the base peak in the mass spectra of benzylamines.[12][13]

  • Loss of COOH: Another possible fragmentation is the loss of the carboxylic acid group as a radical (•COOH, 45 Da), leading to a fragment at m/z 176.

  • Ring Opening: The morpholine ring can also undergo fragmentation, often initiated by cleavage alpha to the oxygen atom.[14][15][16]

G M [M+H]⁺ m/z 222 F1 Tropylium Cation [C₇H₇]⁺ m/z 91 M->F1 Benzylic Cleavage F2 [M+H - C₇H₇]⁺ m/z 131 M->F2 Benzylic Cleavage F3 [M+H - COOH]⁺ m/z 177 M->F3 Loss of Formic Acid

Caption: Plausible fragmentation pathway for this compound in MS.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a multi-faceted and self-validating system for confirming the identity, structure, and purity of this important synthetic building block. The provided protocols and interpretations, grounded in established scientific principles, are designed to empower researchers and drug development professionals in their analytical endeavors, ensuring the integrity of their chemical matter and the reliability of their subsequent research.

References

  • Hettick, J. M., et al. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 18(1), 103-112. [Link]
  • El-Nakat, J. H., et al. (2008). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Energy & Fuels, 22(5), 3364-3372. [Link]
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. [Link]
  • ResearchGate. (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]
  • ResearchGate. (2007). Fragmentation Mechanisms of Protonated Benzylamines.
  • Katritzky, A. R., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
  • ACD/Labs. (2008).
  • ResearchGate. (2015).
  • OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]
  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]
  • Wikipedia. (n.d.).
  • ACS Publications. (1968). The mass spectra of some cyclic ethers. [Link]
  • Chemistry LibreTexts. (2023).
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
  • YouTube. (2023).
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
  • eGyanKosh. (n.d.).
  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. [Link]
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • UCLA. (n.d.). IR Chart. [Link]

Sources

Methodological & Application

Enantioselective Synthesis of (S)-4-Benzylmorpholine-3-carboxylic Acid: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the enantioselective synthesis of (S)-4-benzylmorpholine-3-carboxylic acid, a chiral building block of significant interest in medicinal chemistry. Chiral morpholines are core scaffolds in numerous biologically active compounds, and access to enantiomerically pure derivatives is critical for the development of selective therapeutics. This document outlines a robust strategy centered on the enzymatic kinetic resolution of a racemic ester precursor, a method prized for its high selectivity, operational simplicity, and environmentally benign reaction conditions. The causality behind experimental choices, detailed step-by-step protocols, and analytical validation methods are presented to ensure reproducibility and success for researchers in drug discovery and process development.

Introduction: The Significance of Chiral Morpholines

The morpholine heterocycle is a privileged scaffold in modern drug design, appearing in a wide array of approved pharmaceuticals and clinical candidates. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key vector for interacting with biological targets. When substituted, the morpholine ring can possess one or more stereocenters, making the synthesis of single-enantiomer compounds a critical objective. The absolute stereochemistry of these molecules profoundly dictates their pharmacological activity and safety profile.

(S)-4-benzylmorpholine-3-carboxylic acid, in particular, serves as a versatile chiral synthon. The carboxylic acid moiety provides a handle for further chemical elaboration, while the benzyl group offers a stable protecting group for the nitrogen that can be removed under various conditions. Access to this compound in high enantiopurity is a key enabler for the synthesis of complex drug targets.

While several methods exist for the asymmetric synthesis of substituted morpholines—including catalytic asymmetric hydrogenation and diastereoselective cyclizations—enzymatic kinetic resolution stands out for its exquisite selectivity.[1][2][3] This guide focuses on a lipase-catalyzed hydrolytic resolution, a strategy that has proven highly effective for resolving racemic morpholine-2-carboxylic acid esters and is readily adaptable to the target 3-carboxylic acid isomer.[3]

Strategic Overview: The Enzymatic Resolution Pathway

The cornerstone of the described synthesis is a kinetic resolution, a process where one enantiomer of a racemic mixture reacts significantly faster than the other. In this protocol, a lipase selectively hydrolyzes the (S)-ester of racemic ethyl 4-benzylmorpholine-3-carboxylate, leaving the (R)-ester largely unreacted.

This strategy is advantageous for several reasons:

  • High Enantioselectivity: Lipases, such as those from Candida species, are chiral biocatalysts that can differentiate between enantiomeric substrates with remarkable precision, often yielding products with >99% enantiomeric excess (ee).[3][4]

  • Mild Conditions: Enzymatic reactions are typically performed in aqueous systems at or near room temperature and neutral pH, preserving sensitive functional groups that might be compromised under harsher chemical conditions.

  • Operational Simplicity: The process avoids the use of expensive chiral auxiliaries or complex transition-metal catalysts. The separation of the product acid from the unreacted ester is typically straightforward due to their different physicochemical properties.

The overall synthetic workflow is depicted below.

G A Racemic Ethyl 4-benzylmorpholine-3-carboxylate B Lipase-Catalyzed Kinetic Resolution A->B Add Lipase (e.g., Candida rugosa) in aq. buffer E Aqueous/Organic Workup & Separation B->E Reaction Mixture (S-acid, R-ester) C (S)-4-benzylmorpholine- 3-carboxylic acid D (R)-Ethyl 4-benzylmorpholine- 3-carboxylate (unreacted) E->C Aqueous Phase (Acid Salt) E->D Organic Phase

Figure 1. Workflow for Enzymatic Resolution.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the racemic precursor and its subsequent enzymatic resolution.

Part A: Synthesis of Racemic Ethyl 4-benzylmorpholine-3-carboxylate

This protocol describes the formation of the racemic morpholine ring system from commercially available starting materials. The key transformation is the cyclization of N-benzylethanolamine with an ethyl glyoxylate equivalent.

Materials & Reagents

ReagentFormulaMW ( g/mol )M/DensityNotes
N-BenzylethanolamineC₉H₁₃NO151.211.04 g/mLStarting material
Ethyl glyoxylate (50% in Toluene)C₄H₆O₃102.09~1.0 g/mLC2-eletrophile
TolueneC₇H₈92.140.87 g/mLSolvent
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.941.13 g/cm³Reducing agent
Dichloromethane (DCM)CH₂Cl₂84.931.33 g/mLSolvent
Saturated NaHCO₃ solution---For workup
Anhydrous MgSO₄MgSO₄120.37-Drying agent

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-benzylethanolamine (7.56 g, 50.0 mmol, 1.0 equiv) and dichloromethane (DCM, 100 mL).

  • Addition of Electrophile: Add ethyl glyoxylate (50% solution in toluene, 11.2 g, ~55.0 mmol, 1.1 equiv) to the solution at room temperature. Stir the mixture for 30 minutes. Rationale: This step forms a transient iminium ion intermediate, which is the substrate for the subsequent reduction.

  • Reductive Amination: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (15.9 g, 75.0 mmol, 1.5 equiv) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: STAB is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde/glyoxylate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution (100 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to afford racemic ethyl 4-benzylmorpholine-3-carboxylate as a pale yellow oil.

Part B: Enzymatic Kinetic Resolution

This protocol details the selective hydrolysis of the (S)-enantiomer from the racemic ester mixture.

Materials & Reagents

ReagentFormulaMW ( g/mol )M/DensityNotes
Racemic Ester (from Part A)C₁₄H₁₉NO₃249.31-Substrate
Lipase from Candida rugosa---Biocatalyst (e.g., Type VII, Sigma)
Phosphate Buffer (0.1 M, pH 7.2)---Aqueous medium
tert-Butyl methyl ether (MTBE)C₅H₁₂O88.150.74 g/mLOrganic solvent for extraction
Hydrochloric Acid (2 M)HCl36.46-For acidification

Procedure:

  • Reaction Setup: In a 500 mL Erlenmeyer flask, suspend the racemic ethyl 4-benzylmorpholine-3-carboxylate (5.0 g, 20.0 mmol) in 200 mL of 0.1 M phosphate buffer (pH 7.2).

  • Enzyme Addition: Add Candida rugosa lipase (500 mg, 10% w/w of substrate). Rationale: The lipase serves as the chiral catalyst. The amount can be optimized, but 10-20% w/w is a typical starting point for efficient conversion.

  • Incubation: Stopper the flask and stir the suspension vigorously at 30 °C. The reaction progress should be monitored closely to stop at or near 50% conversion.

  • Reaction Monitoring: Monitor the reaction by taking small aliquots (~0.5 mL) every 2-4 hours. Extract the aliquot with ethyl acetate, and analyze the organic layer by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the extent of conversion. The ideal endpoint is ~50% conversion, which theoretically yields products with the highest possible ee.[5]

  • Reaction Termination: Once ~50% conversion is reached (typically 12-24 hours), terminate the reaction by filtering the mixture through a pad of Celite to remove the enzyme. Wash the Celite pad with a small amount of water.

Part C: Product Isolation and Purification

This protocol describes the separation of the desired (S)-acid from the unreacted (R)-ester.

  • Ester Extraction: Transfer the filtered aqueous solution to a separatory funnel and extract with MTBE (3 x 50 mL) to remove the unreacted (R)-ester. Combine the organic layers and set them aside. The (R)-ester can be recovered by drying and concentrating this organic phase.

  • Acidification: Cool the remaining aqueous layer in an ice bath and acidify to pH ~2 by the dropwise addition of 2 M HCl. A white precipitate may form. Rationale: Protonating the carboxylate salt renders the carboxylic acid neutral and less water-soluble, facilitating its extraction into an organic solvent.

  • Acid Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the ethyl acetate extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-4-benzylmorpholine-3-carboxylic acid as a white or off-white solid.

  • Recrystallization (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to improve chemical and enantiomeric purity.

Analytical Characterization

Validation of the final product's identity, purity, and stereochemistry is crucial.

Typical Results

ProductFormTypical YieldEnantiomeric Excess (ee)
(S)-4-benzylmorpholine-3-carboxylic acidWhite Solid40-47% (of racemic start)>99%
(R)-ethyl 4-benzylmorpholine-3-carboxylatePale Oil40-48% (of racemic start)>98%

Analytical Methods:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess chemical purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (ee) of both the final acid product and the recovered ester. A chiral stationary phase (e.g., Chiralpak AD-H or similar) is required. The mobile phase and detection wavelength must be optimized.

Conclusion

This guide details an effective and highly selective method for the synthesis of (S)-4-benzylmorpholine-3-carboxylic acid. By leveraging the principles of biocatalysis, the enzymatic kinetic resolution strategy offers a practical and scalable route to this valuable chiral building block. The protocols provided are designed to be self-validating, with clear explanations for key experimental steps and integrated analytical checkpoints. This approach empowers researchers in medicinal chemistry and drug development with a reliable method to access enantiopure morpholine derivatives for their discovery programs.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
  • Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 9(21), 4299–4302. [Link]
  • ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [Link]
  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 792440. [Link]
  • Li, M., Zhang, J., Tong, X., & Zhang, X. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]
  • Sipos, G., Goti, A., & Forgo, P. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6527–6537. [Link]
  • Jain, M. R., et al. (2013). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
  • Accreditation Council for Medical Affairs. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(9), 7222–7260. [Link]
  • ResearchGate. (n.d.). Synthesis of chiral amino-alcohols. [Link]
  • Walts, A. E., et al. (1995). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. Protein Science, 4(4), 718–725. [Link]
  • ResearchGate. (n.d.). and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. [Link]
  • Google Patents. (1996). US5492830A - Enzymatic resolution of α-tertiary carboxylic acid esters.
  • Google Patents. (2007).
  • Dudzian, K., & Mlynarski, J. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. International Journal of Molecular Sciences, 25(18), 9878. [Link]
  • Ready, J. M., et al. (2022). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. ACS Omega, 7(1), 123–130. [Link]

Sources

The Strategic Application of 4-Benzylmorpholine-3-carboxylic Acid as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Application by Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine ring system is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents. Its inherent conformational rigidity, metabolic stability, and favorable physicochemical properties make it an attractive component in the design of novel therapeutics. When functionalized with chiral centers, morpholine derivatives become powerful tools for asymmetric synthesis, enabling the stereocontrolled construction of complex molecular architectures. This guide focuses on the application of 4-benzylmorpholine-3-carboxylic acid as a versatile chiral building block, providing detailed insights into its use for directing stereoselective transformations.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a chiral building block is paramount for its effective application in synthesis. The benzyl group on the nitrogen atom not only imparts specific steric and electronic properties but also serves as a readily cleavable protecting group. The carboxylic acid at the 3-position provides a convenient handle for the attachment of various substrates.

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₃PubChem[1]
Molecular Weight221.25 g/mol PubChem[1]
AppearanceWhite to off-white solid---
Melting PointNot available---
SolubilitySoluble in polar organic solvents---
pKa~2-3 (carboxylic acid)Estimated

Core Application: Asymmetric Alkylation of Prochiral Enolates

One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. In this workflow, this compound is first converted into a chiral amide, which then directs the stereochemical outcome of the alkylation of the attached prochiral carbonyl compound.

Experimental Workflow for Asymmetric Alkylation

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A 4-Benzylmorpholine- 3-carboxylic acid C N-Acyl-4-benzylmorpholine- 3-carboxamide A->C Coupling Agent (e.g., DCC, EDC) B Prochiral Carboxylic Acid Derivative (e.g., Acid Chloride) B->C D Deprotonation (e.g., LDA, -78 °C) C->D E Chiral Enolate D->E G Alkylated Product (Diastereomeric Mixture) E->G F Electrophile (R-X) F->G H Hydrolysis (e.g., LiOH, H₂O₂) G->H I Enantiomerically Enriched α-Alkylated Carboxylic Acid H->I J Recovered Chiral Auxiliary H->J

Caption: General workflow for asymmetric alkylation using the chiral auxiliary.

Detailed Protocol: Asymmetric Synthesis of (R)-2-Phenylpropanoic Acid

This protocol details the synthesis of (R)-2-phenylpropanoic acid using (S)-4-benzylmorpholine-3-carboxylic acid as the chiral auxiliary.

Materials:

  • (S)-4-benzylmorpholine-3-carboxylic acid

  • Propionyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part 1: Synthesis of (S)-4-Benzyl-N-propionylmorpholine-3-carboxamide

  • To a solution of (S)-4-benzylmorpholine-3-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).

  • Slowly add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-acyl derivative, which can be purified by column chromatography.

Part 2: Diastereoselective Alkylation

  • Dissolve the (S)-4-benzyl-N-propionylmorpholine-3-carboxamide (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add LDA (1.1 eq) dropwise and stir the solution for 1 hour at -78 °C to form the chiral enolate.

  • Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude alkylated product. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Part 3: Auxiliary Cleavage

  • Dissolve the crude alkylated product in a mixture of THF and water.

  • Cool the solution to 0 °C and add an aqueous solution of LiOH (4.0 eq) followed by the dropwise addition of 30% H₂O₂ (5.0 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Acidify the mixture with 1 M HCl to pH ~2 and extract with ethyl acetate.

  • The aqueous layer contains the protonated chiral auxiliary, which can be recovered.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield (R)-2-phenylpropanoic acid. Enantiomeric excess can be determined by chiral HPLC.

The Causality of Chiral Induction: A Mechanistic Perspective

The stereochemical outcome of the alkylation is dictated by the conformation of the chiral enolate intermediate. The rigid morpholine ring and the bulky benzyl group on the nitrogen atom create a well-defined chiral environment.

G cluster_0 Chiral Enolate Conformation cluster_1 Stereochemical Outcome A The lithium cation chelates to both the enolate oxygen and the amide carbonyl oxygen, forcing a rigid, planar Z-enolate conformation. B The N-benzyl group sterically shields the top face (Re face) of the enolate. C The incoming electrophile (R-X) is therefore directed to the less hindered bottom face (Si face). D This preferential attack from the Si face leads to the formation of the (R)-configured product. C->D Leads to

Caption: Mechanism of stereochemical control in the asymmetric alkylation.

The chelation of the lithium cation to both the enolate and amide oxygens locks the conformation of the enolate. The N-benzyl group then acts as a steric shield, blocking one face of the planar enolate. Consequently, the electrophile can only approach from the less hindered face, resulting in a highly diastereoselective reaction.

Conclusion: A Valuable Tool for Asymmetric Synthesis

This compound is a highly effective and versatile chiral building block for asymmetric synthesis. Its straightforward preparation, predictable stereochemical control, and the ability to recover the auxiliary make it a valuable tool for researchers in academia and industry. The protocols and mechanistic insights provided in this guide are intended to facilitate its application in the stereoselective synthesis of complex, biologically active molecules.

References

  • PubChem Compound Summary for CID 4154856, this compound hydrochloride.

Sources

Application Notes & Protocols: 4-Benzylmorpholine-3-carboxylic Acid in Peptide Mimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Peptide Therapeutic Hurdle with Conformational Constraint

Peptides represent a highly sought-after class of therapeutic agents, occupying a unique chemical space between small molecules and large biologics.[1] Their high specificity and potency are often unparalleled; however, native peptides are frequently plagued by significant liabilities, including poor metabolic stability against proteases, low membrane permeability, and rapid clearance from circulation.[2] A primary reason for these drawbacks is their inherent conformational flexibility. In solution, a linear peptide exists as an ensemble of rapidly interconverting conformers, only one or a few of which may be the "bioactive conformation" responsible for binding to its target receptor.

Peptidomimetic design seeks to overcome these limitations by creating novel structures that mimic the essential features of a peptide's bioactive conformation while possessing improved drug-like properties.[2][3] One of the most powerful strategies in this endeavor is the incorporation of conformationally constrained amino acid surrogates.[4][5] By reducing the rotational freedom of the peptide backbone, these building blocks pre-organize the molecule into a desired secondary structure, such as a β-turn or α-helix. This can lead to a significant enhancement in binding affinity (by reducing the entropic penalty of binding), increased selectivity, and improved resistance to enzymatic degradation.[6][7]

The Morpholine Scaffold: A Privileged Element in Medicinal Chemistry

The morpholine heterocycle is a versatile and valuable scaffold in drug discovery, frequently classified as a "privileged structure" due to its recurrence in a multitude of bioactive molecules and approved drugs.[8][9] Its utility stems from a combination of favorable physicochemical properties:

  • Improved Solubility: The oxygen atom acts as a hydrogen bond acceptor, often enhancing aqueous solubility.

  • Metabolic Stability: The morpholine ring is generally robust and less susceptible to metabolic degradation compared to more labile structures.[9]

  • Favorable Pharmacokinetics: Incorporation of a morpholine moiety can lead to improved absorption and distribution profiles.[8]

  • Synthetic Accessibility: A wide variety of synthetic routes to functionalized morpholines are well-established.[10]

When fashioned into an amino acid analog like 4-benzylmorpholine-3-carboxylic acid, the morpholine ring serves as a rigid backbone constraint, making it an exceptional tool for peptidomimetic design.[11][12]

Spotlight on this compound: A Constrained Phenylalanine Analog

This compound is a non-natural amino acid that uniquely combines the structural features of two proteinogenic amino acids: Phenylalanine and Proline.

  • The Benzyl Group: The N-benzyl group mimics the side chain of Phenylalanine, allowing it to engage in the same hydrophobic or aromatic interactions with a target receptor.

  • The Morpholine Ring: The cyclic nature of the morpholine backbone severely restricts the phi (Φ) and psi (Ψ) dihedral angles, much like the pyrrolidine ring of Proline. This rigidity makes it an excellent inducer of specific secondary structures, particularly β-turns.[13]

The chair conformation of the morpholine ring positions the substituents in well-defined spatial orientations, providing a rigid scaffold to project the necessary pharmacophoric elements toward the biological target.[14]

Table 1: Comparative Properties of Phenylalanine vs. This compound
PropertyL-Phenylalanine (Phe)This compoundRationale for Use in Peptidomimetics
Side Chain BenzylBenzyl (on Nitrogen)Conserves key side-chain interactions required for biological activity.
Backbone Acyclic, flexibleCyclic, conformationally restrictedLocks the peptide backbone into a defined conformation, reducing entropic penalty upon binding.[5]
Rotatable Bonds High (Φ, Ψ, χ angles)Low (ring structure limits Φ, Ψ)Pre-organizes the peptide into a bioactive shape, enhancing potency and selectivity.[4]
Protease Stability Susceptible at C-terminusHighly resistantThe non-standard amide bond is not recognized by most proteases, increasing the peptide's half-life.[15]
Structural Mimicry Component of various structuresPotent β-turn inducer/mimicIdeal for replacing residues within a known or suspected β-turn motif of a parent peptide.[13]

Application Strategy: Designing Peptidomimetics with this compound

The primary application of this building block is to stabilize or induce a β-turn conformation in a peptide sequence. β-turns are critical recognition motifs in many peptide-protein interactions.

Design Rationale:

  • Identify the Target Sequence: Start with a bioactive peptide whose structure-activity relationship (SAR) is known. Identify a key turn region, often a 4-residue sequence (i to i+3).

  • Select Replacement Site: The this compound can replace one or two amino acids in the sequence. For example, it could replace an i+1 or i+2 residue in a turn, where its constrained backbone enforces the turn geometry and the benzyl side chain replaces a key hydrophobic residue like Phenylalanine or Tyrosine.

  • Synthesize and Evaluate: The modified peptide is synthesized using the protocols below.

  • Analyze and Iterate: The resulting peptidomimetic is tested for biological activity. Conformational analysis (Protocol 4) is used to confirm that the desired structure has been adopted.

cluster_0 Peptidomimetic Design Workflow A Identify Bioactive Peptide & Putative Turn Region B Select Residues for Replacement (e.g., Phe at i+1 or i+2) A->B C Synthesize Fmoc-Protected This compound (Protocol 1) B->C Prepare Building Block D Incorporate into Peptide via SPPS (Protocol 2) C->D E Cleave, Purify & Characterize (Protocols 3 & 4) D->E F Biological Activity Assay (e.g., Binding, Functional) E->F G Conformational Analysis (NMR, CD Spectroscopy) E->G H Structure-Activity Relationship (SAR) Analysis F->H G->H H->B Iterate Design I Optimized Peptidomimetic Lead H->I

Caption: Peptidomimetic design and optimization workflow.

Detailed Experimental Protocols

Protocol 1: Fmoc Protection of this compound

Rationale: For incorporation using standard solid-phase peptide synthesis (SPPS), the α-amino group (in this case, the morpholine nitrogen) must be protected with a base-labile group, typically Fmoc (9-fluorenylmethyloxycarbonyl). This protocol describes a standard procedure for this protection.

Materials:

  • This compound hydrochloride[16][17]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Dissolution: Dissolve this compound hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir at room temperature until fully dissolved.

  • Fmoc-OSu Addition: To the stirring solution, add Fmoc-OSu (1.1 eq) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, acidify the mixture to pH ~2-3 with 1 M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude solid or oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing 1% acetic acid to afford the pure Fmoc-4-benzylmorpholine-3-carboxylic acid.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Incorporation into a Peptide Sequence via SPPS

Rationale: The Fmoc/tBu strategy is the most common method for SPPS.[18] The incorporation of sterically hindered unnatural amino acids like this one often requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences.[19][20]

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable solid support)

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-4-benzylmorpholine-3-carboxylic acid (from Protocol 1)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% piperidine in DMF

  • Dichloromethane (DCM)

Procedure (for one coupling cycle):

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes. Drain the solvent.[18]

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain. Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Kaiser Test (Optional but Recommended): Perform a qualitative Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.

  • Pre-activation and Coupling:

    • In a separate vial, dissolve Fmoc-4-benzylmorpholine-3-carboxylic acid (3.0 eq relative to resin loading), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Note: This is significantly longer than the typical 30-60 minutes for standard amino acids due to steric hindrance.

  • Monitoring and Recoupling (Double Coupling):

    • After the initial coupling, take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete.

    • Drain the reaction solution and repeat step 4 (pre-activation and coupling) with a fresh solution of activated amino acid for another 2-4 hours. This "double coupling" ensures the reaction goes to completion.[21]

  • Washing: After a negative Kaiser test (clear/yellow beads), drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Capping (Optional): To block any unreacted amines, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

  • Repeat: Continue with step 2 for the next amino acid in the sequence.

Table 2: Recommended SPPS Coupling Conditions
ParameterStandard Amino AcidFmoc-4-benzylmorpholine-3-carboxylic acidJustification
Equivalents (AA/Coupling Agent/Base) 2.0 / 1.9 / 4.03.0 / 2.9 / 6.0Higher concentration drives the reaction forward for a sterically hindered residue.
Coupling Reagent HBTU, HCTUHATU, COMUMore potent activating agents are required to overcome the steric bulk.[20]
Coupling Time 30-60 min2-4 hoursSlower reaction kinetics necessitate a longer reaction time.
Recoupling Not usually requiredOften necessary ("Double Coupling")Ensures quantitative coupling, preventing deletion sequences which are difficult to purify out.[21]
Protocol 3: Peptide Cleavage from Resin and Deprotection

Rationale: A strong acid, typically trifluoroacetic acid (TFA), is used to simultaneously cleave the completed peptide from the solid support and remove the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[22] Scavengers are included to trap the reactive carbocations generated during this process, preventing side reactions.

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Deionized Water

  • Cold Diethyl Ether

  • Centrifuge

Procedure:

  • Preparation: Dry the peptide-bound resin thoroughly under vacuum.

  • Cleavage: Add the fresh cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the TFA filtrate containing the cleaved peptide into a clean flask. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitation: Add the TFA filtrate dropwise to a large volume (10x the filtrate volume) of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Allow the peptide to precipitate fully at -20°C for at least 30 minutes. Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Purification and Characterization

Rationale: The crude peptide must be purified to remove truncated sequences, deletion sequences, and byproducts from the cleavage process. Reverse-phase HPLC is the standard method.[23] Subsequent characterization confirms the identity, purity, and, critically, the conformation of the final product.

Methods:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify using preparative reverse-phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the major product peak.

  • Purity and Identity Confirmation:

    • Analyze the purified fractions by analytical RP-HPLC to assess purity (>95% is typically desired).

    • Confirm the molecular weight of the purified peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF MS.[24][25] The observed mass should match the calculated theoretical mass.

  • Conformational Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for determining the three-dimensional structure in solution.[26][27] Key experiments include:

      • 1D ¹H NMR: To observe amide proton chemical shifts and coupling constants.

      • TOCSY & ROESY/NOESY: 2D experiments used to assign protons and measure through-space proximities (NOEs), which are crucial for defining the peptide's fold. The presence of specific NOEs (e.g., between the α-proton of residue i and the NH of residue i+2) can provide direct evidence of a β-turn.

    • Circular Dichroism (CD) Spectroscopy: Provides information about the overall secondary structure content of the peptide in solution. A spectrum characteristic of a Type I or Type II β-turn can support the NMR findings.

cluster_0 β-Turn Mimicry cluster_1 Conformational Advantage flexible Flexible Peptide i i+1 i+2 i+3 flexible:f1->flexible:f4 constrained Constrained Peptidomimetic i 4-Bn-Morpholine i+3 advantage Pre-organized for Binding Lower Entropic Cost Higher Affinity & Stability constrained->advantage Leads to

Caption: Mimicking a β-turn with a constrained morpholine scaffold.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for peptidomimetic design. Its ability to rigidly enforce a β-turn conformation while presenting a Phenylalanine-like side chain allows researchers to systematically enhance the therapeutic properties of bioactive peptides. The protocols outlined here provide a robust framework for the synthesis, incorporation, and analysis of peptides containing this valuable scaffold. Future work in this area may involve the development of stereochemically diverse morpholine cores and the exploration of different N-substituents to mimic other proteinogenic amino acids, further expanding the toolbox for rational drug design.

References

  • A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Benchchem. [URL: https://www.benchchem.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). Frontiers in Microbiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9348987/]
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2024). Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.4c00223]
  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. (2000). Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr940221p]
  • The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides. (2021). Antibiotics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8464670/]
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2024). Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10972332/]
  • Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology. [URL: https://link.springer.com/protocol/10.1385/1-59259-976-9:241]
  • Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. (2020). Life Chemicals Blog. [URL: https://lifechemicals.com/blog/115/novel-conformationally-restricted-amino-acids-for-peptidomimetic-drug-design]
  • Incorporation of non-natural amino acids into proteins. (2001). Journal of Bioscience and Bioengineering. [URL: https://www.researchgate.
  • Designing Peptidomimetics. (2018). Current Topics in Medicinal Chemistry. [URL: https://www.eurekaselect.com/article/89240]
  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. (2018). Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2018.00627/full]
  • Constrained Peptides in Drug Discovery and Development. (2020). Journal of Medicinal Chemistry. [URL: https://typeset.io/papers/constrained-peptides-in-drug-discovery-and-development-3c3g4y80]
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [URL: https://www.researchgate.net/publication/5662768_Solid-phase_peptide_synthesis_from_standard_procedures_to_the_synthesis_of_difficult_sequences]
  • Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. (2022). Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00473]
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [URL: https://www.luxbiotech.com/solid-phase-peptide-synthesis-from-standard-procedures-to-the-synthesis-of-difficult-sequences/]
  • Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. (2011). Journal of Visualized Experiments. [URL: https://www.jove.com/t/3364/solid-phase-synthesis-of-a-functionalized-bis-peptide-using-safety]
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (2023). Materials and Protocols. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10143891/]
  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (2017). Molecules. [URL: https://www.mdpi.com/1420-3049/22/10/1758]
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2018). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017320/]
  • Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in β-turn peptides. (2018). Tetrahedron. [URL: https://www.researchgate.
  • Morpholine-containing molecular scaffolds of our in-house library. (2018). ResearchGate. [URL: https://www.researchgate.net/figure/Morpholine-containing-molecular-scaffolds-of-our-in-house-library-The-structures_fig1_329611746]
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024). Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02422]
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive. [URL: https://ijsra.net/index.php/ijsra/article/view/1330]
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). ResearchGate. [URL: https://www.researchgate.
  • Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. (2023). ChemistryOpen. [URL: https://www.researchgate.net/publication/376376510_Morpholine_Scaffolds'_Preparation_for_Foldamers'_Design_and_Construction]
  • Peptide Characterisation Methods and Impurity Detection. (2023). Oxford Global. [URL: https://www.oxfordglobal.co.
  • Morpholines. Synthesis and Biological Activity. (2013). Chemistry of Heterocyclic Compounds. [URL: https://www.researchgate.net/publication/259196946_Morpholines_Synthesis_and_Biological_Activity]
  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. (2024). Journal of Peptide Science. [URL: https://onlinelibrary.wiley.com/doi/10.1002/psc.3538]
  • Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. (2016). Journal of Molecular Structure. [URL: https://www.researchgate.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews. [URL: https://pubmed.ncbi.nlm.nih.gov/31512270/]
  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024). ACD/Labs YouTube Channel. [URL: https://www.youtube.
  • Methyl 4-benzylmorpholine-3-carboxylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22309117]
  • Biological activities of morpholine derivatives and molecular targets involved. (2024). ResearchGate. [URL: https://www.researchgate.net/figure/Biological-activities-of-morpholine-derivatives-and-molecular-targets-involved_fig1_379124233]
  • Emerging Techniques in Protein Analysis: Mass Spectrometry to NMR Spectroscopy. (2023). Walsh Medical Media. [URL: https://www.walshmedicalmedia.com/open-access/emerging-techniques-in-protein-analysis-mass-spectrometry-to-nmr-spectroscopy.pdf]
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/31978684/]
  • This compound hydrochloride. PubChemLite. [URL: https://pubchemlite.deep-thought.io/compound/C12H15NO3]
  • 4-Benzyl-morpholine-3-carboxylic acid hydrochloride. BLD Pharm. [URL: https://www.bldpharm.com/products/1263377-92-9.html]

Sources

Application Notes & Protocols: 4-Benzylmorpholine-3-carboxylic Acid as a Chiral Scaffold in the Synthesis of Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, particularly for central nervous system (CNS) drug discovery.[1][2] Its unique physicochemical properties—including a favorable lipophilic-hydrophilic balance, metabolic stability, and a non-planar "chair" conformation—render it an ideal scaffold for designing molecules capable of crossing the blood-brain barrier (BBB).[1][3] This guide focuses on a specific, high-value derivative, 4-benzylmorpholine-3-carboxylic acid , a chiral building block with significant potential for creating novel therapeutics for neurological disorders such as Alzheimer's and Parkinson's disease.[4] We provide an in-depth exploration of its synthesis, characterization, and application in the construction of potential neuro-active agents through robust amide coupling methodologies. The protocols herein are designed to be self-validating, with detailed explanations of the chemical rationale behind each step to ensure both reproducibility and a deep understanding of the process.

Introduction: The Strategic Advantage of the Morpholine Scaffold in CNS Drug Design

Developing drugs for the central nervous system presents a formidable challenge, primarily due to the stringent requirements for permeating the blood-brain barrier.[1] The morpholine ring is frequently incorporated into CNS drug candidates to modulate pharmacokinetic and pharmacodynamic properties.[1][5] Its weak basicity (pKa of the nitrogen atom) and the presence of an oxygen atom allow for a dynamic interplay of hydrophilic and lipophilic interactions, improving solubility and brain permeability.[1]

This compound emerges as a particularly strategic starting material for several reasons:

  • Chiral Center: The carboxylic acid at the C3 position introduces a defined stereocenter, which is critical for achieving selectivity and potency in interactions with chiral biological targets like enzymes and receptors.[6]

  • Orthogonal Handles: It possesses two key functional groups for elaboration: a carboxylic acid for amide bond formation and a secondary amine (within the ring) that is protected by a stable, yet potentially cleavable, benzyl group.

  • Structural Rigidity and Vectorial Orientation: The morpholine ring acts as a rigid scaffold, positioning the benzyl group and the substituent attached to the carboxyl group in specific spatial orientations, which is crucial for precise docking into protein active sites.

This document serves as a practical guide for researchers, providing both the foundational knowledge and the detailed experimental procedures required to leverage this powerful building block in a drug discovery program.

Synthesis and Physicochemical Properties of the Core Scaffold

A reliable supply of the core building block is paramount. While various synthetic routes to morpholine derivatives exist, a common and effective strategy involves the N-alkylation of a pre-formed morpholine-3-carboxylic acid precursor or a related lactam.[7][8][9] Below is a representative protocol for the synthesis of the title compound.

Representative Synthesis of this compound

This two-step procedure involves the reductive amination of morpholine-3-carboxylic acid with benzaldehyde.

Workflow Diagram: Synthesis of this compound

Reactant1 Morpholine-3-carboxylic acid Intermediate Imine Intermediate (transient) Reactant1->Intermediate Step 1: Condensation Reactant2 Benzaldehyde Reactant2->Intermediate Product This compound Intermediate->Product Step 2: Reduction Workup Aqueous Work-up & Purification Product->Workup Reagent1 Sodium triacetoxyborohydride (STAB) Reagent1->Product Solvent Solvent: Dichloromethane (DCM)

Caption: A representative workflow for the synthesis of the target compound via reductive amination.

Experimental Protocol:

  • Reaction Setup: To a solution of morpholine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add benzaldehyde (1.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Reductive Amination: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

    • Scientist's Note: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the aldehyde starting material, minimizing side reactions. Its use avoids the need to pre-form and isolate the imine intermediate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Physicochemical Properties

The properties of this scaffold are critical for its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₃PubChem[10]
Molecular Weight 221.25 g/mol PubChem[10]
XLogP3 (Predicted) 1.1PubChem
Hydrogen Bond Donors 1 (from COOH)PubChem
Hydrogen Bond Acceptors 4 (from O, N, C=O)PubChem
Formal Charge 0PubChem[10]

Causality Insight: An XLogP value of 1.1 indicates a balanced lipophilicity, which is a desirable trait for CNS drug candidates, facilitating passage through the BBB without being overly retained in lipid membranes.[1]

Application in Neurological Drug Synthesis: Amide Coupling Protocols

The carboxylic acid moiety is a versatile handle for building molecular complexity. Amide bond formation is one of the most robust and widely used reactions in drug discovery.[11] Here, we detail a protocol for coupling this compound with a hypothetical amine, 2-amino-5-fluoropyridine , a fragment present in various neurologically active molecules, to generate a potential multi-target-directed ligand.

General Amide Coupling Workflow

The process involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Workflow Diagram: HATU-Mediated Amide Coupling

CarboxylicAcid 4-Benzylmorpholine- 3-carboxylic acid Activation Activation Step: Formation of Activated Ester CarboxylicAcid->Activation Amine 2-Amino-5-fluoropyridine Coupling Coupling Step: Nucleophilic Attack Amine->Coupling CouplingReagent HATU CouplingReagent->Activation Base DIPEA Base->Activation Solvent DMF Activation->Coupling Product Final Amide Product Coupling->Product Purification Work-up & Purification Product->Purification

Caption: General workflow for amide bond formation using HATU as the coupling reagent.

Protocol 1: HATU-Mediated Amide Coupling

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used uronium-based coupling reagent that minimizes racemization of the chiral center.[12]

Materials:

  • This compound (1.0 eq)

  • 2-Amino-5-fluoropyridine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, Saturated aqueous NaHCO₃, Brine

Procedure:

  • Dissolution: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF (~0.2 M).

  • Pre-activation: Add HATU and DIPEA to the solution. Stir the mixture at room temperature for 15-20 minutes.

    • Scientist's Note: This pre-activation step allows for the formation of the highly reactive O-acylisourea intermediate. DIPEA is a bulky, non-nucleophilic base used to mop up the HCl generated and maintain a basic environment conducive to the reaction.[12][13]

  • Amine Addition: Add a solution of 2-amino-5-fluoropyridine in a small amount of DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor completion by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Trustworthiness Check: The acidic wash removes unreacted amine and excess DIPEA. The basic wash removes unreacted carboxylic acid and byproducts from the HATU reagent. This ensures a cleaner crude product before purification.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the resulting crude material via flash column chromatography (using a hexane/ethyl acetate gradient) to obtain the final amide product.

Protocol 2: EDC/NHS-Mediated Amide Coupling

This is a classic and cost-effective method, particularly suitable for scaling up reactions. It involves forming an N-hydroxysuccinimide (NHS) ester intermediate.[13][14]

Materials:

  • This compound (1.0 eq)

  • 2-Amino-5-fluoropyridine (1.1 eq)

  • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)

  • NHS (N-Hydroxysuccinimide) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Activation: Dissolve this compound in anhydrous DCM. Add NHS followed by EDC. Stir the mixture at room temperature for 1 hour.

    • Scientist's Note: EDC activates the carboxylic acid, which then reacts with NHS to form a semi-stable NHS-ester. This two-step, one-pot process is generally more efficient and leads to fewer side products than using EDC alone.[13]

  • Amine Coupling: Add 2-amino-5-fluoropyridine to the reaction mixture. Stir at room temperature for 8-16 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the mixture with DCM. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Product Characterization and Validation

Confirming the identity and purity of the final synthesized compound is a critical, self-validating step.

Analysis TechniqueExpected Result for Hypothetical ProductPurpose
LC-MS Correct mass-to-charge ratio (m/z) for [M+H]⁺Confirms molecular weight and initial purity assessment.
¹H NMR Characteristic peaks for aromatic, morpholine, and benzyl protons with correct integrations and splitting patterns.Confirms the chemical structure and connectivity of atoms.
¹³C NMR Peaks corresponding to all unique carbon atoms, including the amide carbonyl (~165-175 ppm).Further validates the carbon skeleton of the molecule.
Chiral HPLC A single peak when analyzed on a chiral stationary phase.Confirms the enantiomeric purity of the final product, ensuring no racemization occurred during coupling.

Hypothetical Mechanism of Action in Neurological Disorders

The design of our hypothetical molecule, N-(5-fluoropyridin-2-yl)-4-benzylmorpholine-3-carboxamide , is based on the multi-target-directed ligand (MTDL) paradigm, which is increasingly being explored for complex diseases like Alzheimer's.[15][16]

  • Cholinesterase Inhibition: Many potent acetylcholinesterase (AChE) inhibitors feature an aromatic or heteroaromatic moiety that engages in π-π stacking interactions within the enzyme's active site.[17][18][19] The 5-fluoropyridinyl group of our hypothetical compound could fulfill this role, while the morpholine and benzyl groups could provide additional interactions to anchor the molecule.

  • Modulation of Other CNS Targets: The morpholine scaffold itself is present in drugs targeting a range of CNS receptors and enzymes, including those involved in Parkinson's disease pathology like LRRK2 or dopamine receptors.[1][20][21] The specific substitution pattern can be tuned to achieve desired selectivity and activity.

Diagram: Hypothetical Drug-Target Interaction

cluster_Enzyme AChE Active Site cluster_Interactions CAS Catalytic Anionic Site (Trp84, Tyr334) PAS Peripheral Anionic Site (Trp279, Tyr70) Gorge Active Site Gorge Drug Hypothetical Inhibitor Interaction1 π-π Stacking Drug->Interaction1 Fluoropyridinyl Moiety Interaction2 Hydrophobic Interaction Drug->Interaction2 Benzyl Group Interaction3 H-Bonding Drug->Interaction3 Morpholine Oxygen & Amide Carbonyl Interaction1->CAS Interaction2->Gorge Interaction3->PAS

Caption: A conceptual diagram of the hypothetical inhibitor binding to key regions of the acetylcholinesterase (AChE) active site.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Semantic Scholar. [Link]
  • Amide Synthesis. Fisher Scientific. [Link]
  • Various approaches for synthesis of morpholine.
  • Methyl 4-benzylmorpholine-3-carboxyl
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules. [Link]
  • Amide coupling Protocol for Amino PEG. AxisPharm. [Link]
  • This compound hydrochloride. PubChemLite. [Link]
  • 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid. PubChemLite. [Link]
  • 4-Benzylmorpholine. PubChem. [Link]
  • Direct amide formation from unactivated carboxylic acids and amines.
  • Amide coupling reaction in medicinal chemistry.
  • Benzyl morpholine derivatives.
  • Synthesis and Characterization of Some New Morpholine Derivatives.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]
  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research. [Link]
  • The concept of hybrid molecules of tacrine and benzyl quinolone carboxylic acid (BQCA) as multifunctional agents for Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
  • What drugs are in development for Parkinson Disease?
  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. Chemistry Central Journal. [Link]
  • Design, synthesis and biological assessment of new 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs) as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase. DarU Journal of Pharmaceutical Sciences. [Link]
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. Combinatorial Chemistry & High Throughput Screening. [Link]
  • Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. Frontiers in Chemistry. [Link]

Sources

Application Notes and Protocols for the N-Acylation of 4-Benzylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylated Morpholine Scaffolds in Modern Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates. Its inherent stability, favorable physicochemical properties, and ability to improve aqueous solubility make it a desirable structural motif. When functionalized with a carboxylic acid and an N-substituent, such as the benzyl group in 4-benzylmorpholine-3-carboxylic acid, it becomes a versatile building block for creating diverse chemical libraries. The N-acylation of the carboxylic acid moiety of this scaffold to form amide bonds is a cornerstone transformation, allowing for the introduction of a wide array of functional groups and the modulation of biological activity.[1][2] These resulting N-acylated morpholine derivatives are of significant interest to researchers in drug development for their potential as inhibitors of various enzymes and receptors. This document provides a comprehensive guide to the N-acylation of this compound, detailing robust protocols and the underlying chemical principles.

Reaction Mechanism: The Chemistry of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. Direct reaction is generally not feasible under mild conditions. The most common and effective methods involve the use of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine.

A widely used approach involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt). The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide. The addition of HOBt is crucial as it reacts with the O-acylisourea to form an active ester, which is less prone to racemization and side reactions, thereby improving the efficiency and purity of the final product.[3][4]

Alternatively, phosphonium or uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be employed. These reagents react with the carboxylic acid to form a highly reactive activated ester, which then readily reacts with the amine to yield the amide.

graph "Amide_Bond_Formation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

node [fillcolor="#F1F3F4"]; "Carboxylic_Acid" [label="4-Benzylmorpholine-\n3-carboxylic Acid"]; "Coupling_Reagent" [label="Coupling Reagent\n(e.g., EDC, HATU)"]; "Activated_Intermediate" [label="Activated Intermediate\n(e.g., O-Acylisourea, Active Ester)"]; "Amine" [label="Primary or Secondary\nAmine (R-NH2)"]; "Amide_Product" [label="N-Acyl-4-benzylmorpholine-\n3-carboxamide"]; "Byproducts" [label="Byproducts"];

"Carboxylic_Acid" -> "Activated_Intermediate" [label="+ Coupling Reagent"]; "Activated_Intermediate" -> "Amide_Product" [label="+ Amine"]; "Amide_Product" -> "Byproducts" [style=invis]; }

Caption: General mechanism of amide bond formation.

Experimental Protocols

The following protocols provide detailed procedures for the N-acylation of this compound with a generic primary or secondary amine. Researchers should adapt these protocols based on the specific properties of the amine being used.

General Experimental Workflow
graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

node [fillcolor="#4285F4"]; "Start" [label="Start"]; "Reagent_Prep" [label="Reagent Preparation"]; "Reaction_Setup" [label="Reaction Setup"]; "Reaction_Monitoring" [label="Reaction Monitoring (TLC)"]; "Workup" [label="Aqueous Workup"]; "Purification" [label="Purification (Column Chromatography)"]; "Characterization" [label="Characterization (NMR, MS)"]; "End" [label="End"];

"Start" -> "Reagent_Prep"; "Reagent_Prep" -> "Reaction_Setup"; "Reaction_Setup" -> "Reaction_Monitoring"; "Reaction_Monitoring" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Characterization"; "Characterization" -> "End"; }

Caption: A schematic of the experimental workflow for N-acylation.
Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used and reliable method for forming amide bonds with minimal racemization.

Materials and Reagents:

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Amine (Primary or Secondary)1.1Nucleophile
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1.2Coupling agent
HOBt (1-Hydroxybenzotriazole)1.2Additive to suppress side reactions
DIPEA (N,N-Diisopropylethylamine)2.0Non-nucleophilic base
Anhydrous DMF (N,N-Dimethylformamide)-Solvent
Dichloromethane (DCM)-Solvent for extraction
Saturated aqueous NaHCO₃ solution-Workup
Brine-Workup
Anhydrous MgSO₄ or Na₂SO₄-Drying agent

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the acid in anhydrous DMF.

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

  • Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.

  • Amine Addition: Slowly add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2-3 times) to remove unreacted acid and HOBt.

    • Wash with brine (1 time).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated product.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amines or less reactive carboxylic acids.

Materials and Reagents:

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Amine (Primary or Secondary)1.1Nucleophile
HATU1.2Coupling agent
DIPEA (N,N-Diisopropylethylamine)2.0Non-nucleophilic base
Anhydrous DMF (N,N-Dimethylformamide)-Solvent
Dichloromethane (DCM)-Solvent for extraction
Saturated aqueous NaHCO₃ solution-Workup
Brine-Workup
Anhydrous MgSO₄ or Na₂SO₄-Drying agent

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C). Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate.

  • Side Products: The formation of byproducts can sometimes be minimized by adjusting the order of addition of reagents or by using a different solvent.

  • Purification Challenges: If the product is difficult to separate from the urea byproduct (in the case of EDC), performing the reaction in DCM and filtering the precipitated urea can be effective.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling reagents such as EDC and HATU can be sensitizers and should be handled with care.

  • DMF is a reproductive toxin and should be handled with appropriate caution.

Characterization of the Final Product

The purified N-acylated product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The N-acylation of this compound is a versatile and robust method for the synthesis of a wide range of amide derivatives. The choice of coupling reagent and reaction conditions can be tailored to the specific amine being used. The protocols outlined in this application note provide a solid foundation for researchers to successfully synthesize these valuable compounds for applications in drug discovery and medicinal chemistry.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 75, 153177.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Paudel, S., et al. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Frontiers in Chemistry, 4, 36.
  • PubChem. (n.d.). 4-Benzylmorpholine.
  • PubChem. (n.d.). Methyl 4-benzylmorpholine-3-carboxylate.
  • PubChem. (n.d.). N-(2-methyl-3-nitrophenyl)morpholine-4-carboxamide.
  • ResearchGate. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • ResearchGate. (2021). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • U.S. Patent No. US7294623B2. (2007). Benzyl morpholine derivatives. Google Patents.
  • U.S. Patent No. US9382193B2. (2016). Processes for forming amide bonds and compositions related thereto. Google Patents.
  • European Patent No. EP1574504A1. (2005). Benzomorpholine derivatives. Google Patents.
  • Chinese Patent No. CN110642807A. (2020). Preparation method of N-acetyl morpholine. Google Patents.

Sources

esterification methods for 4-benzylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Esterification of 4-Benzylmorpholine-3-carboxylic Acid

Abstract

The esterification of this compound is a critical transformation in medicinal chemistry and drug development, yielding key intermediates for synthesizing a wide array of pharmacologically active agents. The morpholine scaffold is a privileged structure, and its derivatives are explored for various therapeutic targets. This guide provides a detailed examination of robust and field-proven methodologies for the esterification of this specific heterocyclic carboxylic acid. We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind protocol selection, empowering researchers to adapt and troubleshoot these methods effectively. Three primary strategies are detailed: the classic Fischer-Speier Esterification, the mild and highly efficient Steglich Esterification, and a robust two-step approach via Acyl Chloride formation.

Introduction: The Strategic Importance of Esterification

This compound combines a sterically significant N-benzyl group with a secondary amine integrated into a morpholine ring, adjacent to the carboxylic acid center. This unique architecture presents specific challenges and considerations for esterification. The choice of method is dictated by the desired ester, the scale of the reaction, and the presence of other functional groups that might be sensitive to the reaction conditions.

  • Classical Acid Catalysis (Fischer-Speier): This method relies on equilibrium manipulation under harsh acidic conditions. While cost-effective for simple esters, its utility can be limited by potential side reactions or degradation of sensitive substrates.[1]

  • Carbodiimide-Mediated Coupling (Steglich): This approach offers a significantly milder alternative, proceeding under neutral conditions at ambient temperatures. It is particularly advantageous for complex molecules and sterically hindered substrates where forceful methods fail.[2][3]

  • Acyl Chloride Formation: This two-step process involves the activation of the carboxylic acid to a highly reactive acyl chloride intermediate. This method is often high-yielding and reliable but requires handling of moisture-sensitive reagents.[4][5]

This document will provide detailed protocols for each of these transformative methods, supported by mechanistic insights and practical considerations for laboratory execution.

Method 1: Fischer-Speier Esterification

This method represents the most traditional approach, utilizing a strong acid catalyst to facilitate the reaction between the carboxylic acid and an excess of alcohol. The reaction is reversible and driven to completion by using the alcohol as the solvent, thereby ensuring a large molar excess, and pushing the equilibrium toward the product side in accordance with Le Châtelier's principle.[6][7]

Mechanistic Rationale

The Fischer esterification mechanism involves several key equilibrium steps:[1][8]

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).

  • Elimination of Water: The departure of a water molecule reforms the carbonyl group, yielding a protonated ester.

  • Deprotonation: The final step is the deprotonation of the ester by a base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

This method is best suited for simple, unhindered primary or secondary alcohols like methanol or ethanol. Tertiary alcohols are generally unsuitable as they are prone to elimination under strong acid conditions.[1]

Experimental Protocol: Synthesis of Methyl 4-benzylmorpholine-3-carboxylate

Materials:

  • This compound

  • Methanol (Anhydrous, excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol to the flask, sufficient to act as the solvent (e.g., 10-20 mL per gram of carboxylic acid).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq, or a few drops) to the mixture. The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C for methanol) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are 4-12 hours.

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ gas will be evolved.[9] Check the pH to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Data Summary
ParameterConditionRationale
Alcohol Methanol (large excess)Acts as both reactant and solvent; drives equilibrium forward.[6]
Catalyst Conc. H₂SO₄ (catalytic)Protonates the carbonyl to activate the carboxylic acid.[10]
Temperature Reflux (~65°C)Provides energy to overcome the activation barrier of the reaction.
Work-up NaHCO₃ washNeutralizes the strong acid catalyst to prevent product hydrolysis.[9]
Workflow Diagram

Fischer_Esterification cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve Acid in Methanol B 2. Add H₂SO₄ Catalyst A->B C 3. Heat to Reflux (4-12h) B->C D 4. Cool & Quench on Ice C->D Cool to RT E 5. Neutralize with NaHCO₃ D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with Brine F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purify (Chromatography) H->I

Fig. 1: Workflow for Fischer-Speier Esterification.

Method 2: Steglich Esterification

The Steglich esterification provides a powerful and mild method for forming esters, first reported in 1978.[3] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[2][11] This method is ideal for substrates that are sensitive to acid or high temperatures.[12]

Mechanistic Rationale

The success of the Steglich esterification hinges on a unique catalytic cycle that avoids harsh conditions and prevents common side reactions.[2][3]

  • Activation of Carboxylic Acid: The carbodiimide (DCC or EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Interception by DMAP: DMAP, a superior nucleophile compared to the alcohol, rapidly attacks the O-acylisourea. This critical step outcompetes the slow, irreversible intramolecular rearrangement of the intermediate into an unreactive N-acylurea byproduct.[3]

  • Formation of "Active Ester": The attack by DMAP generates a highly electrophilic N-acylpyridinium intermediate.

  • Nucleophilic Attack by Alcohol: The alcohol now readily attacks the activated N-acylpyridinium intermediate, forming the desired ester.

  • Catalyst Regeneration & Byproduct Formation: This final attack releases the DMAP catalyst, allowing it to re-enter the catalytic cycle, and produces dicyclohexylurea (DCU) or its water-soluble equivalent as a byproduct.

Experimental Protocol: Synthesis of tert-Butyl 4-benzylmorpholine-3-carboxylate

This method is particularly useful for creating sterically hindered esters like tert-butyl esters, which cannot be synthesized via the Fischer method due to carbocation formation and subsequent elimination.[3]

Materials:

  • This compound

  • tert-Butyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the this compound (1.0 eq), tert-butyl alcohol (1.2-1.5 eq), and DMAP (0.1 eq).

  • Solvent Addition: Dissolve the components in anhydrous DCM (typically at a concentration of 0.1–0.5 M).

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled, stirring mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.[13]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-12 hours, monitoring by TLC.

  • Work-up - Filtration: Upon completion, cool the mixture again to 0°C for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[2]

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Data Summary
ParameterConditionRationale
Coupling Agent DCC (1.1 eq)Activates the carboxylic acid to form the O-acylisourea intermediate.[3]
Catalyst DMAP (0.1 eq)Acts as an acyl transfer agent, forming a highly reactive intermediate.[2][14]
Temperature 0°C to RTMild conditions prevent degradation of sensitive functional groups.[12]
Byproduct Dicyclohexylurea (DCU)Insoluble in DCM, allowing for removal by filtration.[15]
Solvent Anhydrous DCMAprotic solvent that solubilizes reactants but not the DCU byproduct.[13]
Workflow Diagram

Steglich_Esterification cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Combine Acid, Alcohol, DMAP in DCM B 2. Cool to 0°C A->B C 3. Add DCC Solution B->C D 4. Stir at RT (3-12h) C->D E 5. Cool to 0°C to Precipitate DCU D->E F 6. Filter off DCU Byproduct E->F G 7. Aqueous Washes (Acid, Base) F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Purify (Chromatography) H->I

Fig. 2: Workflow for Steglich Esterification.

Method 3: Two-Step Esterification via Acyl Chloride

For a highly reliable and often high-yielding approach, a two-step procedure involving the formation of an acyl chloride intermediate is employed. Carboxylic acids can be converted to their more reactive acyl chloride derivatives using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][16] The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base, to afford the ester.

Mechanistic Rationale

Step 1: Acyl Chloride Formation (with SOCl₂) The carboxylic acid reacts with thionyl chloride to produce the acyl chloride, sulfur dioxide (gas), and hydrogen chloride (gas).[5] The gaseous nature of the byproducts helps drive the reaction to completion.

Step 2: Nucleophilic Acyl Substitution The highly electrophilic acyl chloride is then readily attacked by the alcohol nucleophile. A weak base, such as pyridine or triethylamine, is typically added to scavenge the HCl produced during this step, preventing it from protonating the alcohol or other sensitive functionalities.[17]

This method avoids the equilibrium limitations of the Fischer method and the need for filtration of solid byproducts seen in the Steglich reaction.

Experimental Protocol: Synthesis of Ethyl 4-benzylmorpholine-3-carboxylate

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous Ethanol

  • Anhydrous Triethylamine (Et₃N) or Pyridine

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Step A: Formation of the Acyl Chloride

  • Reaction Setup: In a dry flask equipped with a stirrer and reflux condenser (with a gas outlet to a scrubber), suspend this compound (1.0 eq) in anhydrous DCM or toluene.

  • Reagent Addition: Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.

  • Reaction: Gently heat the mixture to reflux for 1-3 hours until the evolution of gas ceases and the solution becomes clear.

  • Isolation: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride is often used directly in the next step without further purification.

Step B: Ester Formation 5. Reaction Setup: Dissolve the crude acyl chloride from Step A in fresh anhydrous DCM under an inert atmosphere. Cool the solution to 0°C in an ice bath. 6. Reagent Addition: In a separate flask, prepare a solution of anhydrous ethanol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. 7. Reaction: Add the ethanol/triethylamine solution dropwise to the stirring acyl chloride solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC. 8. Work-up - Quenching: Quench the reaction by adding water. Transfer to a separatory funnel. 9. Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. 10. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 11. Purification: Purify the resulting crude ester by column chromatography.

Data Summary
ParameterConditionRationale
Activating Agent Thionyl Chloride (SOCl₂)Converts the carboxylic acid to a highly reactive acyl chloride.[5]
Base (Step B) Triethylamine (Et₃N)Acts as an HCl scavenger to neutralize the acid byproduct.[17]
Temperature Reflux (Step A); 0°C to RT (Step B)Controls reactivity and minimizes side reactions.
Key Intermediate 4-Benzylmorpholine-3-carbonyl chlorideHighly electrophilic intermediate; moisture-sensitive.
Workflow Diagram

Acyl_Chloride cluster_stepA Step A: Acyl Chloride Formation cluster_stepB Step B: Esterification A 1. Suspend Acid in DCM B 2. Add SOCl₂ A->B C 3. Reflux (1-3h) B->C D 4. Concentrate to dryness C->D E 5. Dissolve Acyl Chloride in DCM D->E F 6. Cool to 0°C E->F G 7. Add Ethanol + Et₃N F->G H 8. Stir at RT (1-4h) G->H I 9. Aqueous Work-up & Purify H->I

Fig. 3: Workflow for Two-Step Esterification via Acyl Chloride.

Conclusion and Method Selection

The successful esterification of this compound is readily achievable through several distinct synthetic strategies. The optimal choice is contingent upon the specific requirements of the synthesis.

  • For simple methyl or ethyl esters where the starting material is robust, Fischer-Speier Esterification offers a direct and economical route.

  • For the synthesis of sterically demanding esters (e.g., tert-butyl) or when working with delicate substrates sensitive to heat or strong acid, the Steglich Esterification is the superior choice, providing mild conditions and high efficiency.

  • The Acyl Chloride method provides a versatile and robust pathway that consistently delivers high yields and is easily adaptable to a wide range of alcohols.

Researchers and drug development professionals should select the protocol that best aligns with their substrate stability, desired ester complexity, and available laboratory resources. Each method, when executed with an understanding of its underlying principles, serves as a powerful tool in the synthetic chemist's arsenal.

References

  • BenchChem. (2025). Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). BenchChem. URL
  • Fiveable.
  • Scribd.
  • Organic Chemistry Portal.
  • Wikipedia. Mitsunobu reaction. Wikipedia. URL
  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. URL
  • Master Organic Chemistry. Mitsunobu Reaction. Master Organic Chemistry. URL
  • TCI Chemicals. Mitsunobu Reaction. TCI Chemicals. URL
  • PubMed. "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides. PubMed. URL
  • National Institutes of Health. (2023).
  • Chemistry Steps. The Mitsunobu Reaction. Chemistry Steps. URL
  • Der Pharma Chemica. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica. URL
  • Taylor & Francis Online. (2013). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex.
  • ACS Publications. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. URL
  • ResearchGate. (2006). “One-Pot” Methylation of N-Nosyl-α-amino Acid Methyl Esters with Diazomethane and Their Coupling To Prepare N-Methyl Dipeptides.
  • ChemRxiv. (2020). Practical synthetic method for amino acids derived diazoketones – shelf-stable reagents for organic synthesis. ChemRxiv. URL
  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. URL
  • BenchChem. Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers. BenchChem. URL
  • Master Organic Chemistry. Diazomethane (CH2N2). Master Organic Chemistry. URL
  • Guidechem. 4-BENZYL-5-OXO-MORPHOLINE-3-CARBOXYLIC ACID METHYL ESTER. Guidechem. URL
  • Wikipedia.
  • Google Patents. Process for purifying esters.
  • Chemguide. esterification - alcohols and carboxylic acids. Chemguide. URL
  • University of Toronto Scarborough.
  • Organic Syntheses.
  • Organic Chemistry Data. Acid to Ester - Common Conditions. organic-chemistry.org. URL
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. URL
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023).
  • National Institutes of Health. (2023).
  • Google Patents. Process for the purification of esters.
  • ResearchGate. (2016). Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM?
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). Chemistry LibreTexts. URL
  • Chemguide. preparation of acyl chlorides (acid chlorides). Chemguide. URL
  • PubChem.
  • ResearchGate. (2016). How to purify esterefication product?
  • Royal Society of Chemistry. (2023). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. Organic & Biomolecular Chemistry. URL
  • ResearchGate. 19.2 PREPARATION OF ACYL CHLORIDES.
  • Organic Chemistry Portal. Benzyl Esters. Organic Chemistry Portal. URL
  • Google Patents. Process for the preparation and isolation of carboxylic esters.

Sources

Application and Protocol Guide for the Scale-Up Synthesis of 4-Benzylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 4-benzylmorpholine-3-carboxylic acid, a key building block in pharmaceutical development.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scalability, safety, and efficiency. This guide offers a detailed examination of the synthetic pathway, including reaction mechanisms, process optimization, and analytical characterization of the final product.

Introduction: The Significance of this compound

The morpholine moiety is a prevalent heterocyclic scaffold found in a multitude of FDA-approved drugs and biologically active compounds.[2][3] Its presence often imparts favorable physicochemical properties, such as improved solubility and metabolic stability. Specifically, this compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules with therapeutic potential.[1] The benzyl group provides a lipophilic handle and can be a key pharmacophoric element or a protecting group that is later removed in the synthetic sequence. The carboxylic acid functionality allows for further derivatization, making it a versatile synthon in drug discovery and development.

Recommended Synthetic Pathway: Reductive Amination

For the scale-up synthesis of this compound, a reductive amination approach is recommended. This method is advantageous due to its operational simplicity, generally high yields, and the availability of cost-effective starting materials.[4] The overall transformation involves the reaction of morpholine-3-carboxylic acid with benzaldehyde in the presence of a reducing agent.

Reaction Mechanism

The reductive amination proceeds in two main steps:

  • Imine Formation: The amine group of morpholine-3-carboxylic acid nucleophilically attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form an intermediate iminium ion.

  • Reduction: The iminium ion is then reduced to the corresponding secondary amine by a reducing agent, yielding the final product, this compound.[5]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Morpholine-3-carboxylic acid (Starting Material) E Combine Starting Material, Reagent, and Solvent A->E B Benzaldehyde (Reagent) B->E C Reducing Agent (e.g., NaBH(OAc)3) F Add Reducing Agent (Controlled Addition) C->F D Solvent (e.g., Dichloromethane) D->E E->F G Stir at Room Temperature (Monitor by TLC/LC-MS) F->G H Quench Reaction G->H I Phase Separation H->I J Extraction of Aqueous Phase I->J K Combine Organic Phases, Dry, and Concentrate J->K L Purification (e.g., Recrystallization) K->L M Characterization (NMR, MS, HPLC) L->M N Final Product: This compound M->N

Caption: Workflow for the synthesis of this compound.

Detailed Protocol for Scale-Up Synthesis

This protocol is designed for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolesPuritySupplier
Morpholine-3-carboxylic acid131.13100.0 g0.762≥98%Commercially Available
Benzaldehyde106.1289.2 g (85.2 mL)0.840≥99%Commercially Available
Sodium triacetoxyborohydride (STAB)211.94242.0 g1.142≥95%Commercially Available
Dichloromethane (DCM)84.932.0 L-AnhydrousCommercially Available
Saturated Sodium Bicarbonate (aq.)-~1.0 L--Prepared in-house
1 M Hydrochloric Acid (aq.)-~1.5 L--Prepared in-house
Sodium Sulfate (anhydrous)142.0450.0 g--Commercially Available
Ethyl Acetate88.11As needed-ACS GradeCommercially Available
Hexanes-As needed-ACS GradeCommercially Available
Step-by-Step Procedure
  • Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add morpholine-3-carboxylic acid (100.0 g, 0.762 mol) and anhydrous dichloromethane (2.0 L).

  • Addition of Benzaldehyde: Stir the suspension until the morpholine-3-carboxylic acid is partially dissolved. Add benzaldehyde (89.2 g, 0.840 mol) dropwise over 15 minutes at room temperature.

  • Formation of Iminium Ion: Stir the resulting mixture at room temperature for 1 hour. The reaction mixture should become a clear, pale-yellow solution.

  • Reduction: In a separate beaker, carefully add sodium triacetoxyborohydride (242.0 g, 1.142 mol) to the reaction flask in portions over 30-45 minutes. Caution: The addition is exothermic, and some gas evolution may be observed. Maintain the internal temperature below 30 °C by using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up - Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution (~1.0 L) until gas evolution ceases.

  • Work-up - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Work-up - Extraction: Extract the aqueous layer with dichloromethane (2 x 500 mL).

  • Work-up - pH Adjustment and Product Extraction: Combine the aqueous layers and cool in an ice bath. Adjust the pH to approximately 2-3 by the slow addition of 1 M HCl. A white precipitate of the product will form. Extract the product with ethyl acetate (3 x 500 mL).

  • Drying and Concentration: Combine all the ethyl acetate extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product as a white to off-white solid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Process Optimization and Troubleshooting

ParameterRecommendationRationaleTroubleshooting
Stoichiometry Use a slight excess of benzaldehyde (1.1 eq) and STAB (1.5 eq).Ensures complete consumption of the limiting reagent (morpholine-3-carboxylic acid).Incomplete reaction: Increase the equivalents of benzaldehyde and/or STAB.
Solvent Anhydrous dichloromethane is preferred.Good solubility for reactants and intermediates; inert under reaction conditions.Poor solubility: Consider alternative solvents like 1,2-dichloroethane or tetrahydrofuran.
Temperature Maintain room temperature.The reaction proceeds efficiently without the need for heating or cooling.Slow reaction: Gentle warming to 30-35 °C may be considered, but monitor for side product formation.
Work-up pH Adjust to pH 2-3 for product precipitation/extraction.The product is a zwitterion and has minimum solubility at its isoelectric point.Low yield: Ensure the pH is accurately adjusted for optimal precipitation/extraction.
Purification Recrystallization is generally sufficient.Provides a high-purity product.Impurities remain: Column chromatography may be necessary for highly impure batches.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Consistent with the structure of this compound.
¹³C NMR Consistent with the structure of this compound.
Mass Spectrometry (MS) [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight (221.25 g/mol ).
High-Performance Liquid Chromatography (HPLC) Purity ≥ 98%.
Melting Point Consistent with literature values.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated fume hood.

  • Chemical Handling:

    • Dichloromethane: A potential carcinogen and volatile. Avoid inhalation and skin contact.

    • Benzaldehyde: A combustible liquid and harmful if swallowed or inhaled.

    • Sodium triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry environment.

    • Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye contact.

References

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.
  • Morpholine-3-carboxylic acid. Chem-Impex. URL
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. URL
  • Methyl 4-benzylmorpholine-3-carboxyl
  • (S)-4-Boc-morpholine-3-carboxylic acid. Chem-Impex. URL
  • This compound hydrochloride. PubChem. URL
  • Benzyl morpholine derivatives.
  • Morpholine synthesis. Organic Chemistry Portal. URL
  • Morpholines. Synthesis and Biological Activity.
  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. URL
  • Synthesis routes of 4-Methylmorpholine-3-carboxylic acid. Benchchem. URL
  • A Practical Catalytic Reductive Amination of Carboxylic Acids. The Royal Society of Chemistry. URL
  • A practical catalytic reductive amination of carboxylic acids. PMC - NIH. URL
  • 4-Benzyl-morpholine-3-carboxylic acid hydrochloride. BLD Pharm. URL
  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. URL
  • Synthesis of Amines from Carboxylic Amides. Chemistry LibreTexts. URL
  • Green Chemistry. BORIS Portal. URL
  • 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid. PubChem. URL
  • (3S)-4-benzyl-5-oxo-morpholine-3-carboxylic acid. Chemical-Suppliers. URL
  • Dihydroxyoctadecanoic acid. PubChem. URL
  • 4-Benzylmorpholine. PubChem. URL
  • Morpholine compounds.
  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. URL
  • Butylene glycol diacet
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • (+)1,3-Butanediol for Synthesis. CDH Fine Chemical. URL

Sources

Application Note: A Validated Protocol for the Synthesis of 4-Benzylmorpholine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable, and reproducible experimental procedure for the synthesis of 4-benzylmorpholine-3-carboxamide, a substituted morpholine derivative of interest in medicinal chemistry and drug development. The protocol is designed for researchers in organic synthesis, pharmacology, and chemical development. The synthesis is achieved via a direct N-alkylation of the morpholine-3-carboxamide scaffold with benzyl bromide. This document elucidates the reaction mechanism, provides a step-by-step protocol from reagent preparation to product characterization, and includes critical safety and handling information. The causality behind procedural choices, such as solvent and base selection, is explained to ensure both success and understanding of the underlying chemical principles.

Introduction

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Their unique structural and physicochemical properties, including metabolic stability and aqueous solubility, make them valuable components in the design of bioactive molecules. The target compound, 4-benzylmorpholine-3-carboxamide, incorporates both the morpholine heterocycle and a benzyl group, making it a useful intermediate for creating libraries of more complex molecules for screening and lead optimization.

The synthetic strategy detailed herein is based on the nucleophilic substitution (SN2) reaction, a cornerstone of organic synthesis for forming carbon-nitrogen bonds.[2] The protocol involves the N-alkylation of the secondary amine within the morpholine-3-carboxamide ring using benzyl bromide as the alkylating agent.[3][4] The choice of a moderately polar aprotic solvent and an inorganic base is critical to facilitate the reaction while minimizing side products. This guide offers a self-validating system, concluding with purification and characterization steps to confirm the identity and purity of the final product.

Reaction Scheme

Reaction Scheme for the synthesis of 4-benzylmorpholine-3-carboxamide

Figure 1: Synthesis of 4-benzylmorpholine-3-carboxamide via N-alkylation of morpholine-3-carboxamide with benzyl bromide.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Molar Eq.AmountPuritySupplier
Morpholine-3-carboxamideC₅H₁₀N₂O₂130.151.01.30 g≥97%Sigma-Aldrich
Benzyl BromideC₇H₇Br171.041.11.88 g (1.3 mL)≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.53.45 g≥99%, anhydrousFisher Scientific
Acetonitrile (CH₃CN)CH₃CN41.05-50 mLAnhydrous, ≥99.8%Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As neededACS GradeVWR
HexanesC₆H₁₄86.18-As neededACS GradeVWR
Deionized Water (H₂O)H₂O18.02-As needed-In-house
Brine (sat. NaCl aq.)NaCl58.44-As needed-In-house
Anhydrous Magnesium SulfateMgSO₄120.37-As neededGranularSigma-Aldrich
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with inert gas (N₂ or Ar) inlet

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass funnels and standard laboratory glassware

  • Analytical balance

  • Characterization instruments: NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purify Phase 4: Purification & Analysis reagents Weigh Reagents & Prepare Glassware setup Assemble Flask, Condenser & N₂ Inlet reagents->setup dissolve Dissolve Starting Material & Base in Acetonitrile setup->dissolve add_benzyl Add Benzyl Bromide dissolve->add_benzyl heat Heat to 55°C & Monitor by TLC add_benzyl->heat cool Cool to RT & Filter Solids heat->cool evaporate Concentrate Filtrate via Rotary Evaporation cool->evaporate extract Perform Liquid-Liquid Extraction (EtOAc/Water) evaporate->extract dry Dry Organic Layer (MgSO₄) & Evaporate extract->dry purify Purify Crude Product (e.g., Column Chromatography) dry->purify characterize Characterize Pure Product (NMR, MS, IR) purify->characterize

Caption: Workflow for the synthesis of 4-benzylmorpholine-3-carboxamide.

Detailed Experimental Protocol

Step 1: Reaction Setup 1.1. To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add morpholine-3-carboxamide (1.30 g, 10.0 mmol). 1.2. Add anhydrous potassium carbonate (3.45 g, 25.0 mmol). Expert Insight: Potassium carbonate acts as a heterogeneous base to neutralize the hydrobromic acid byproduct. Using an excess ensures the reaction equilibrium is driven towards the product and that the starting amine remains deprotonated and nucleophilic.[4] 1.3. Add 50 mL of anhydrous acetonitrile to the flask. Stir the suspension for 10 minutes at room temperature under a nitrogen atmosphere to ensure a well-mixed, inert environment.

Step 2: N-Alkylation Reaction 2.1. While stirring, add benzyl bromide (1.3 mL, 11.0 mmol) to the suspension dropwise using a syringe. Causality Note: Benzyl bromide is a potent lachrymator and should be handled in a fume hood. Adding it dropwise prevents a rapid exotherm. 2.2. Attach a reflux condenser to the flask and begin heating the mixture to 55 °C using a heating mantle. 2.3. Maintain stirring at this temperature for 4-6 hours.

Step 3: Reaction Monitoring 3.1. Monitor the reaction progress using TLC (eluent: 95:5 dichloromethane/methanol). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the morpholine-3-carboxamide spot and the appearance of a new, less polar product spot.

Step 4: Work-up and Isolation 4.1. Once the reaction is complete, cool the flask to room temperature. 4.2. Filter the mixture through a Büchner funnel to remove the inorganic solids (K₂CO₃ and KBr). Wash the solids with a small amount of ethyl acetate (2 x 10 mL). 4.3. Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain a crude oil or solid. 4.4. Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a 250 mL separatory funnel. 4.5. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL). This removes any remaining inorganic salts and water-soluble impurities. 4.6. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-benzylmorpholine-3-carboxamide.

Purification and Characterization

6.1 Purification The crude product can be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 0% to 5% methanol in dichloromethane.

  • Procedure: Load the crude product onto the column and elute with the solvent system. Collect fractions and combine those containing the pure product as determined by TLC. Evaporate the solvent to yield the purified product as a white to off-white solid.

6.2 Characterization The identity and purity of the final compound should be confirmed by standard analytical methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the benzyl protons (aromatic and benzylic CH₂), and the morpholine ring protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for all unique carbon atoms.

  • FT-IR (ATR): Characteristic peaks for N-H stretch (amide), C=O stretch (amide), and C-O-C stretch (morpholine ether).

  • Mass Spectrometry (ESI+): Calculated m/z for C₁₂H₁₆N₂O₂ [M+H]⁺.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling: Benzyl bromide is a lachrymator and corrosive. Avoid inhalation and contact with skin. Acetonitrile is flammable and toxic. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Aqueous-Mediated N-Alkylation of Amines. (2007). European Journal of Organic Chemistry.
  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2020). MDPI.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2023). ChemRxiv.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2014). National Institutes of Health (NIH).
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research.
  • Efficient synthesis of secondary amines by selective alkylation of primary amines. (2002). Google Patents.

Sources

Application Note: Comprehensive Analytical Characterization of 4-Benzylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Benzylmorpholine-3-carboxylic acid is a substituted morpholine derivative with potential applications in pharmaceutical and chemical research. As a chiral molecule, its synthesis can result in a racemic mixture, making robust analytical characterization essential for confirming its identity, purity, and stereochemistry. This application note provides a comprehensive guide with detailed protocols for the analytical characterization of this compound, intended for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

The structural features of this compound, including the morpholine ring, the carboxylic acid group, the benzyl substituent, and a chiral center, necessitate a multi-technique approach for full characterization. This guide will cover elemental analysis, spectroscopic techniques (NMR, FTIR), and chromatographic methods (HPLC, GC-MS), providing both the "how" and the "why" behind each experimental choice.

Analytical Workflow Overview

A logical workflow for the comprehensive characterization of this compound is crucial for efficiency and accuracy. The following diagram illustrates the recommended sequence of analytical techniques.

Analytical Workflow Start Synthesized This compound Elemental_Analysis Elemental Analysis (Confirms Empirical Formula) Start->Elemental_Analysis FTIR FTIR Spectroscopy (Functional Group Identification) Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) FTIR->NMR Mass_Spec Mass Spectrometry (GC-MS or LC-MS) (Molecular Weight Confirmation) NMR->Mass_Spec HPLC HPLC Analysis (Purity & Chiral Separation) Mass_Spec->HPLC Final_Report Comprehensive Characterization Report HPLC->Final_Report

Caption: A typical analytical workflow for the characterization of this compound.

Elemental Analysis: Confirming the Empirical Formula

Expertise & Experience: Elemental analysis is a fundamental technique that provides the mass fractions of carbon, hydrogen, and nitrogen in a sample.[1][2] This is a critical first step to verify that the synthesized compound has the expected elemental composition, which in turn confirms the empirical formula. For this compound (C₁₂H₁₅NO₃), the expected elemental composition provides a baseline for purity assessment.

Trustworthiness: The protocol's trustworthiness is established by running a known standard (e.g., acetanilide) to ensure the instrument is calibrated and functioning correctly. The experimental values for the sample should be within ±0.4% of the calculated theoretical values for the compound to be considered pure.

Protocol: CHN Elemental Analysis
  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.

    • Record the exact weight.

    • Run a blank tin capsule as a control.

    • Run a standard of known composition (e.g., acetanilide) for calibration verification.

  • Instrumentation and Parameters:

    • Instrument: CHN Elemental Analyzer.

    • Combustion Temperature: 900-1000 °C.

    • Carrier Gas: Helium.

    • Detector: Thermal Conductivity Detector (TCD).

  • Data Analysis:

    • The instrument software will calculate the percentage of C, H, and N.

    • Compare the experimental percentages with the theoretical values for C₁₂H₁₅NO₃.

ElementTheoretical %Experimental % (Example)
Carbon (C)65.1465.05
Hydrogen (H)6.836.88
Nitrogen (N)6.336.29

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the functional groups and the overall structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the carboxylic acid O-H and C=O stretches, C-H stretches from the aromatic and aliphatic portions, and C-O and C-N stretches from the morpholine ring.[3][4]

Trustworthiness: A background spectrum is run before the sample to account for atmospheric CO₂ and water vapor, ensuring that the observed peaks are from the sample itself.

Protocol: FTIR Analysis
  • Sample Preparation:

    • Place a small amount of the finely ground solid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Expected Absorptions:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500Very broad stretch, often overlapping with C-H stretches.[3][5]
C-H (Aromatic)3100-3000Sharp, medium intensity stretches.
C-H (Aliphatic)3000-2850Sharp, medium to strong intensity stretches.
C=O (Carboxylic Acid)1760-1690Strong, sharp stretch.[3]
C=C (Aromatic)1600-1450Medium intensity stretches.
C-O (Ether & Carboxylic Acid)1320-1000Strong stretches.
C-N (Amine)1250-1020Medium to strong stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR indicates the number of different types of carbon atoms.[4][5] For this compound, specific chemical shifts and coupling patterns will confirm the connectivity of the atoms.

Trustworthiness: The use of a deuterated solvent with a known residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H) provides an internal reference for the chemical shift scale. The integration of the proton signals should correspond to the number of protons in the proposed structure.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.

  • Data Acquisition (300-500 MHz Spectrometer):

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (Optional but Recommended): COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons can provide unambiguous assignments.

  • Expected Chemical Shifts (δ, ppm):

ProtonsApprox. δ (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10-13Broad singlet1H
Aromatic (C₆H₅-)7.2-7.4Multiplet5H
Benzyl (-CH₂-)3.5-4.0AB quartet or two doublets2H
Morpholine Protons2.5-4.5Multiplets7H
CarbonsApprox. δ (ppm)
Carboxylic Acid (-COOH)170-185
Aromatic (C₆H₅-)125-140
Benzyl (-CH₂-)50-60
Morpholine Carbons45-75

Mass Spectrometry: Molecular Weight Confirmation

Expertise & Experience: Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, which confirms its molecular weight. Due to the polarity and limited volatility of the carboxylic acid, either Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can be employed.[6][7] Derivatization for GC-MS, for example by esterification, is often necessary to make the analyte volatile enough for analysis.[8]

Trustworthiness: The mass spectrometer should be calibrated using a known standard before analysis. The observation of the molecular ion peak (or [M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of C₁₂H₁₅NO₃ (221.25 g/mol ) provides strong evidence for the compound's identity.

Protocol: GC-MS with Derivatization (Esterification)
  • Derivatization (Methyl Ester Formation):

    • Dissolve ~1 mg of the sample in 1 mL of methanol.

    • Add a few drops of acetyl chloride or use a commercially available methylation reagent (e.g., TMS-diazomethane) following the manufacturer's instructions.

    • Heat the mixture if necessary to drive the reaction to completion.

    • Neutralize the solution and extract the methyl ester into a suitable organic solvent (e.g., dichloromethane).

  • GC-MS Parameters:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to the methyl ester of this compound (C₁₃H₁₇NO₃, MW = 235.28 g/mol ).

    • Analyze the fragmentation pattern to further confirm the structure.

High-Performance Liquid Chromatography (HPLC): Purity and Chiral Separation

Expertise & Experience: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[9] For this compound, a reversed-phase HPLC method can be developed for purity analysis. Furthermore, since the molecule contains a stereocenter at the C3 position, a chiral HPLC method is essential to separate and quantify the enantiomers.[10][11] The choice of a chiral stationary phase (CSP) is critical for achieving enantiomeric separation.

Trustworthiness: System suitability tests, including the injection of a standard to check for retention time, peak shape, and detector response, must be performed before sample analysis. For chiral separation, a racemic standard should be injected to confirm that the method is capable of separating the two enantiomers.

Protocol: Reversed-Phase HPLC for Purity Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile) at a concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
  • Data Analysis:

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol: Chiral HPLC for Enantiomeric Separation
  • Sample Preparation:

    • Prepare a solution of the racemic sample in the mobile phase at a concentration of ~0.5 mg/mL.

  • Chiral HPLC Parameters:

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) (e.g., 80:20 Hexane:IPA + 0.1% TFA)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detector UV at 254 nm
Injection Volume 5 µL
  • Data Analysis:

    • The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers (E1 and E2): ee% = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of elemental analysis, spectroscopy (FTIR and NMR), mass spectrometry, and chromatography (HPLC), researchers can confidently confirm the identity, structure, purity, and enantiomeric composition of this molecule. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists to generate high-quality, reliable data essential for research and development in the pharmaceutical and chemical industries.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]
  • Elementar.
  • McGraw-Hill Education. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. [Link]
  • Exeter Analytical. (2023).
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of Some New Morpholine Derivatives.
  • Al-Amiery, A. A. (2012).
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • National Center for Biotechnology Information. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]
  • ACS Publications. (2001). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]
  • Oregon State University.
  • Indian Journal of Pure & Applied Physics. (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. CSIR. [Link]
  • National Center for Biotechnology Inform
  • Google Patents.
  • SpringerLink. (2013). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Analytical and Bioanalytical Chemistry. [Link]
  • Wiley Online Library. (2004).
  • National Center for Biotechnology Information.
  • MDPI. (2022). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
  • PubChemLite. This compound hydrochloride (C12H15NO3). [Link]
  • PubChemLite. 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid. [Link]
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]
  • J-STAGE. (2022).
  • National Center for Biotechnology Information. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]
  • Agilent.
  • ResearchGate. (2005).
  • ACS Division of Organic Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. [Link]
  • ResearchGate. Figure S11. 1 H NMR spectrum of 3f. [Link]
  • National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. [Link]

Sources

Application Note: Enantiomeric Purity Analysis of 4-benzylmorpholine-3-carboxylic acid by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical identity of a pharmaceutical compound is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the direct chiral separation and determination of the enantiomeric purity of 4-benzylmorpholine-3-carboxylic acid, a key chiral intermediate in pharmaceutical synthesis. The method utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP) under a polar ionic mobile phase, providing excellent resolution and peak shape. This guide offers a comprehensive protocol, from method development principles to full validation according to the International Council for Harmonisation (ICH) guidelines, making it suitable for implementation in research, development, and quality control laboratories.

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, chirality is a paramount consideration. Enantiomers, non-superimposable mirror-image molecules, often interact differently with the chiral environment of the human body, such as enzymes and receptors.[1][2] This can lead to one enantiomer being therapeutically active while the other is inactive, less active, or even responsible for adverse effects. Regulatory bodies, including those guided by the International Council for Harmonisation (ICH), mandate strict control over the enantiomeric composition of chiral drug substances.[2][3]

This compound is a chiral cyclic amino acid derivative. Its stereocenter dictates the three-dimensional structure of subsequent active pharmaceutical ingredients (APIs), making the precise determination of its enantiomeric purity a critical step in ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this analysis, offering direct, accurate, and reliable separation of enantiomers.[4]

Principles of Chiral Recognition in HPLC

The direct separation of enantiomers via chiral HPLC is achieved by exploiting the differential, transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[1][5] For a successful separation, a minimum of three points of interaction between the analyte and the CSP are required, creating a difference in the binding energy of the two enantiomer-CSP complexes. These interactions can include:

  • Hydrogen bonding

  • π-π interactions

  • Dipole-dipole interactions

  • Ionic interactions

  • Steric hindrance

  • Inclusion complexation[6]

The choice of CSP is the most critical step in method development.[7] For polar and ionizable molecules like this compound, which contains both a carboxylic acid group and a tertiary amine, macrocyclic glycopeptide CSPs are particularly effective.[8] These phases, such as those based on teicoplanin, offer a complex multi-modal surface with ionic groups, aromatic baskets, and multiple hydrogen bond donors and acceptors, making them ideal for resolving such analytes.[8][9]

ChiralRecognition cluster_CSP Chiral Stationary Phase (Macrocyclic Glycopeptide) CSP Chiral Selector Hydrophobic Pocket H-bond Donors/Acceptors Ionic Sites R_Enantiomer R-Enantiomer R_Enantiomer->CSP:selector Stronger, 3-Point Interaction (Ionic, H-bond, Steric) note_R Results in Longer Retention Time S_Enantiomer S-Enantiomer S_Enantiomer->CSP:selector Weaker Interaction note_S Results in Shorter Retention Time

Figure 1: Chiral recognition mechanism on a macrocyclic glycopeptide CSP.

HPLC Method Protocol

This protocol was optimized for baseline separation (Resolution > 2.0) of the enantiomers of this compound.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

  • Chiral Column: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm (or equivalent macrocyclic glycopeptide phase).

  • Chemicals: HPLC-grade methanol, glacial acetic acid, and triethylamine. Deionized water (18.2 MΩ·cm).

  • Reference Standards: Racemic this compound and an enantiomerically pure standard (if available).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.02, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 5 µL
Run Time 20 minutes
Diluent Mobile Phase

Rationale for Parameter Selection:

  • CSP: The CHIROBIOTIC T column was selected for its proven success in separating polar, ionizable amino acid derivatives.[8]

  • Mobile Phase: A Polar Ionic Mode (PIM) mobile phase was chosen. Methanol is the primary solvent. The small amounts of acetic acid and triethylamine act as ionic competitors, modulating the retention and improving the peak shape by minimizing secondary ionic interactions with the silica support.

  • Wavelength: 220 nm was selected to maximize the signal response from the benzyl chromophore.

Sample Preparation
  • Standard Solution (Racemate, 0.5 mg/mL): Accurately weigh 5.0 mg of racemic this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (0.5 mg/mL): Accurately weigh 5.0 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

Method Validation Workflow

A robust analytical method requires rigorous validation to ensure it is fit for its intended purpose. The validation was designed to adhere to the ICH Q2(R2) guideline.[10][11]

ValidationWorkflow A Method Development (Column & Mobile Phase Screening) B Method Optimization (Flow, Temp, Additives) A->B Optimize Resolution C Method Validation (ICH Q2) B->C Final Method D Specificity C->D E Linearity & Range C->E F LOD & LOQ C->F G Accuracy (Spike Recovery) C->G H Precision (Repeatability & Intermediate) C->H I Robustness C->I J System Suitability Test (SST) Defined D->J E->J F->J G->J H->J I->J K Routine Analysis J->K Pass SST Criteria

Figure 2: Workflow for HPLC method development and validation.

Validation Parameters & Acceptance Criteria

The following table summarizes the validation parameters for determining the undesired enantiomer as an impurity.

Validation ParameterAcceptance Criteria
Specificity Baseline resolution (Rs) > 2.0 between enantiomers. Peak purity of major peak is confirmed.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Typically ≤ 0.05% of the nominal sample concentration.
Linearity Correlation coefficient (r²) ≥ 0.995 for the undesired enantiomer over the range of LOQ to 0.5%.
Accuracy Mean recovery of 80-120% for the undesired enantiomer at three concentration levels (e.g., LOQ, 0.15%, 0.3%).
Precision (Repeatability) RSD ≤ 10.0% for six replicate injections of a sample spiked with the undesired enantiomer at the 0.15% level.
Robustness Resolution (Rs) remains > 2.0 with deliberate small changes in flow rate (±0.1 mL/min) and temperature (±2 °C).

Results and Data Analysis

Example Chromatogram

A racemic standard of this compound was analyzed using the described method, yielding two well-resolved peaks. Based on previous studies of similar compounds on this CSP, the D-enantiomer is typically retained longer.[8]

  • Peak 1 (S-Enantiomer): Retention Time (t_R) ≈ 12.5 min

  • Peak 2 (R-Enantiomer): Retention Time (t_R) ≈ 14.8 min

System Suitability and Example Data
ParameterExample ResultAcceptance Criteria
Retention Time (Peak 1) 12.52 minReport
Retention Time (Peak 2) 14.81 minReport
Resolution (Rs) 2.8≥ 2.0
Tailing Factor (Peak 1) 1.1≤ 2.0
Tailing Factor (Peak 2) 1.2≤ 2.0
Calculation of Enantiomeric Purity

The percentage of the undesired enantiomer and the enantiomeric excess (e.e.) of the desired enantiomer are calculated as follows:

  • Percentage of Undesired Enantiomer: % Minor Enantiomer = (Area_minor / (Area_major + Area_minor)) * 100

  • Enantiomeric Excess (e.e.): e.e. (%) = ((Area_major - Area_minor) / (Area_major + Area_minor)) * 100

For a sample where the S-enantiomer is desired, and the peak areas are 2,500,000 (S) and 12,500 (R):

% R-Enantiomer = (12,500 / (2,500,000 + 12,500)) * 100 = 0.50%

e.e. (%) = ((2,500,000 - 12,500) / (2,500,000 + 12,500)) * 100 = 99.0%

Conclusion

The HPLC method detailed in this application note provides a selective, robust, and reliable means for determining the enantiomeric purity of this compound. The use of a macrocyclic glycopeptide chiral stationary phase in a polar ionic mode is highly effective for this polar analyte, yielding excellent resolution and peak symmetry. The protocol, including comprehensive validation steps based on ICH guidelines, ensures that the method is suitable for quality control and regulatory submission purposes, guaranteeing the stereochemical integrity of this critical pharmaceutical intermediate.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
  • Outline of Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques.
  • The Secrets to Mastering Chiral Chromatography. Rotachrom Technologies.
  • Enantiomeric Impurities: ICH Guidelines. Scribd.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. BioPharm International.
  • Chiral column chromatography. Wikipedia.
  • Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. ACS Publications.
  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. ICH.
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. National Center for Biotechnology Information.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.

Sources

Application Notes and Protocols: Derivatization of 4-Benzylmorpholine-3-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its advantageous physicochemical and metabolic properties.[1] Its presence in numerous approved and experimental drugs underscores its role as a "privileged structure."[1] The morpholine ring can enhance drug-like properties, including aqueous solubility and metabolic stability, and its facile synthetic accessibility makes it an attractive building block for creating diverse chemical libraries.[1][2] Specifically, the 4-benzylmorpholine-3-carboxylic acid scaffold presents two key points for chemical diversification: the carboxylic acid at the 3-position and the secondary amine of the morpholine ring (after potential debenzylation). This bifunctionality allows for the generation of a wide array of derivatives, such as amides and esters, which can be screened for various biological activities.

Morpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) modulation.[2][3][4] The strategic derivatization of the this compound core allows for the exploration of structure-activity relationships (SAR), aiming to optimize potency, selectivity, and pharmacokinetic profiles of lead compounds.[5] This guide provides a detailed framework for the derivatization of this versatile scaffold, offering robust protocols for amide and ester synthesis, along with insights into the strategic considerations for library design and subsequent biological evaluation.

Strategic Considerations for Derivatization

The derivatization of this compound is primarily focused on the modification of the carboxylic acid group. This functional group is an excellent handle for introducing a wide variety of substituents through amide bond formation or esterification. The choice of derivatization strategy should be guided by the therapeutic target and the desired physicochemical properties of the final compounds.

Key Derivatization Points:
  • Carboxylic Acid (C3-Position): This is the most common site for derivatization. Amide coupling introduces a diverse range of chemical functionalities, allowing for fine-tuning of steric and electronic properties. Esterification provides another avenue for modification, often used to create prodrugs or to modulate lipophilicity.

  • Morpholine Nitrogen (N4-Position): While the benzyl group provides stability, its removal (debenzylation) would unmask a secondary amine. This would open up a second vector for diversification, allowing for N-alkylation, N-acylation, or N-arylation, thus significantly expanding the chemical space that can be explored.

The following sections will focus on the derivatization of the carboxylic acid, as it is the most direct and widely applicable approach for this starting material.

Experimental Protocols

Part 1: Amide Library Synthesis via Amide Coupling

Amide bond formation is a fundamental reaction in medicinal chemistry, and numerous coupling reagents have been developed to facilitate this transformation efficiently.[6][7] The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the amine, the potential for racemization (if chiral centers are present), and the desired reaction conditions.[7]

Protocol 1.1: EDC/HOBt Mediated Amide Coupling

This is a classic and cost-effective method suitable for a wide range of amines. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and Hydroxybenzotriazole (HOBt) is often added to suppress side reactions and minimize racemization.[8]

Materials:

  • This compound hydrochloride

  • Desired primary or secondary amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (0.1-1.0 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup and purification reagents (aqueous HCl, aqueous NaHCO3, brine, anhydrous Na2SO4, silica gel)

Procedure:

  • To a stirred solution of this compound hydrochloride (1.0 eq) in anhydrous DCM or DMF, add DIPEA or TEA (2-3 eq) and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq), followed by HOBt (0.1-1.0 eq) and EDC (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO3 (aq), and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to afford the desired amide derivative.

Protocol 1.2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered amines or for reactions requiring shorter reaction times and milder conditions.[6][9]

Materials:

  • This compound hydrochloride

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA or TEA (3-4 eq)

  • Anhydrous DMF

  • Standard workup and purification reagents

Procedure:

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound hydrochloride (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA or TEA (3-4 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO3 (aq), and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 2: Ester Library Synthesis

Esterification of the carboxylic acid can be achieved through various methods. The Steglich esterification is a mild and effective method that uses a carbodiimide (like DCC or EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][11]

Protocol 2.1: Steglich Esterification

Materials:

  • This compound hydrochloride

  • Desired alcohol (1.5 eq)

  • Dicyclohexylcarbodiimide (DCC) or EDC (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • DIPEA or TEA (1.1 eq)

  • Anhydrous DCM

  • Standard workup and purification reagents

Procedure:

  • To a stirred solution of this compound hydrochloride (1.0 eq) in anhydrous DCM, add DIPEA or TEA (1.1 eq) and stir for 10 minutes.

  • Add the desired alcohol (1.5 eq) and DMAP (0.1-0.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC or EDC (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with DCM.

  • Combine the filtrates and wash sequentially with 1M HCl (aq), saturated NaHCO3 (aq), and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Data Presentation

Table 1: Comparison of Amide Coupling Reagents
Coupling ReagentTypical Reaction TimeAdvantagesDisadvantages
EDC/HOBt 12-24 hoursCost-effective, readily availableLonger reaction times, potential for side reactions without HOBt
HATU 1-4 hoursHigh efficiency, short reaction times, good for hindered substratesHigher cost, can be moisture sensitive
Table 2: Representative Derivatization Examples
Starting MaterialReagentsProduct TypeExpected Yield Range
This compoundAniline, EDC/HOBt, DIPEA, DMFAmide60-85%
This compoundBenzyl alcohol, DCC, DMAP, DCMEster70-90%
This compound2-Phenylethylamine, HATU, DIPEA, DMFAmide75-95%

Visualization of Workflows

Derivatization Workflow

Derivatization_Workflow cluster_amide Amide Synthesis cluster_ester Ester Synthesis start 4-Benzylmorpholine- 3-carboxylic acid amide_coupling Amide Coupling (EDC/HOBt or HATU) start->amide_coupling esterification Steglich Esterification (DCC/DMAP) start->esterification amide_product Amide Derivatives Library amide_coupling->amide_product amine Primary/Secondary Amine Library amine->amide_coupling purification Purification (Chromatography) amide_product->purification ester_product Ester Derivatives Library esterification->ester_product alcohol Alcohol Library alcohol->esterification ester_product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization screening Biological Screening characterization->screening Screening_Cascade cluster_sar_feedback library Compound Library (Amides & Esters) primary_screen Primary Screening (e.g., Target-based assay) library->primary_screen hits Initial Hits primary_screen->hits dose_response Dose-Response & IC50/EC50 Determination hits->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits secondary_assays Secondary Assays (e.g., Selectivity, Cellular Activity) confirmed_hits->secondary_assays leads Lead Compounds secondary_assays->leads sar Structure-Activity Relationship (SAR) Analysis leads->sar sar->library

Caption: A typical cascade for biological screening of the derivative library.

Conclusion

The this compound scaffold is a valuable starting point for the generation of diverse chemical libraries for biological screening. The protocols outlined in this guide provide robust and reproducible methods for the synthesis of amide and ester derivatives. By systematically applying these derivatization strategies and employing a logical screening cascade, researchers can effectively explore the chemical space around this privileged morpholine core to identify novel bioactive compounds for drug discovery and development.

References

  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Dwivedi, P., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved.
  • Conti, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(11), 1894-1924. [Link]
  • Conti, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
  • Chem-Impex. S-Morpholine-3-carboxylic acid. [Link]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Wikipedia. Morpholine. [Link]
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
  • Google Patents. (2007).
  • Fisher Scientific. Amide Synthesis. [Link]
  • Organic Syntheses. (1980).
  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2). [Link]
  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
  • Kumar, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
  • Li, J., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696. [Link]
  • AlTamiemi, E. O., et al. (2016).
  • Allen, C. L., et al. Direct amide formation from unactivated carboxylic acids and amines. Royal Society of Chemistry. [Link]
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
  • PubChem. This compound hydrochloride. [Link]
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
  • Gomez-Gomez, A., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry.
  • Organic Chemistry Portal.
  • Google Patents. (2003).
  • Głowacka, J., et al. (2018). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, D-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 23(11), 2999. [Link]

Sources

role of 4-benzylmorpholine-3-carboxylic acid in targeted drug delivery systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Prospective Role of 4-Benzylmorpholine-3-carboxylic Acid in Targeted Drug Delivery Systems

Authored by a Senior Application Scientist

Introduction: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the morpholine ring is recognized as a "privileged structure."[1][2] Its prevalence in approved pharmaceuticals and clinical candidates stems from its advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[1][3][4] this compound, a derivative of this versatile scaffold, presents a unique combination of structural features that position it as a compelling, yet underexplored, component for the rational design of targeted drug delivery systems.

This guide provides a forward-looking perspective on the potential applications of this compound in this field. While direct, published applications in targeted delivery are not yet established, its chemical architecture—comprising a reactive carboxylic acid, a sterically available morpholine ring, and a hydrophobic benzyl group—offers a tantalizing platform for innovation. Herein, we will extrapolate from established principles of bioconjugation and nanoparticle formulation to propose detailed, scientifically grounded protocols for its use. This document is intended to serve as a foundational resource for researchers poised to explore the next frontier of drug delivery vehicles.

Physicochemical Characteristics of this compound

A thorough understanding of the molecule's properties is paramount to designing its applications. The key structural features are the carboxylic acid group, which is a prime handle for conjugation; the morpholine nitrogen, which can influence solubility and participate in interactions; and the benzyl group, which adds a lipophilic character.

PropertyValueSource
Molecular Formula C12H15NO3PubChem[5]
Molecular Weight 221.25 g/mol PubChem[5]
Predicted XlogP -1.3PubChem[5]
Key Functional Groups Carboxylic Acid, Tertiary Amine (in morpholine ring), Benzyl Group-

The predicted XlogP suggests a degree of hydrophilicity, which is beneficial for biocompatibility in aqueous physiological environments.

Hypothetical Application I: A Versatile Linker for Bioconjugation

The most immediate and promising application of this compound is as a linker molecule. Its carboxylic acid group can be readily activated to form stable amide bonds with amine-containing molecules, such as therapeutic proteins, targeting peptides, or amine-functionalized nanoparticles.

Workflow for Conjugation via EDC/NHS Chemistry

The following diagram illustrates the workflow for conjugating an amine-containing active pharmaceutical ingredient (API-NH2) to this compound.

G cluster_0 Activation cluster_1 Conjugation cluster_2 Purification & Analysis Molecule 4-Benzylmorpholine- 3-carboxylic Acid EDC_NHS EDC + NHS in Activation Buffer (pH 4.5-6.0) Molecule->EDC_NHS 15-30 min at RT Activated_Ester Amine-Reactive NHS Ester Intermediate EDC_NHS->Activated_Ester API API-NH2 in Coupling Buffer (pH 7.2-8.0) Activated_Ester->API 2-4 hrs at RT or overnight at 4°C Conjugate Stable Amide Bond (Final Conjugate) API->Conjugate Purification Size-Exclusion Chromatography or Dialysis Conjugate->Purification Analysis LC-MS, NMR, HPLC Purification->Analysis

Caption: Workflow for EDC/NHS-mediated conjugation.

Protocol 1: Conjugation of a Model Amine-Containing Molecule

This protocol details the steps for conjugating a generic amine-containing molecule (e.g., a therapeutic peptide) to this compound.

Materials:

  • This compound

  • Amine-containing molecule (e.g., Peptide-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[6]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[6]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., desalting columns, dialysis tubing)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture contamination.

    • Prepare a 10 mg/mL stock solution of EDC in anhydrous DMF or DMSO.

    • Prepare a 10 mg/mL stock solution of NHS/Sulfo-NHS in anhydrous DMF or DMSO.

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

    • Dissolve the amine-containing molecule in Coupling Buffer to a concentration of 5 mM.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add the EDC stock solution to achieve a 2-fold molar excess over the carboxylic acid.

    • Immediately add the NHS/Sulfo-NHS stock solution to achieve a 5-fold molar excess.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[8][9]

  • Conjugation Reaction:

    • Add the activated this compound solution to the solution of the amine-containing molecule.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with a non-amine buffer if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[9]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate from excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Hypothetical Application II: Surface Functionalization of Nanoparticles

Targeted drug delivery often relies on nanoparticles to carry therapeutic payloads.[10] this compound can be used to functionalize the surface of pre-formed nanoparticles, providing a reactive handle for the subsequent attachment of targeting ligands.

Workflow for Nanoparticle Surface Functionalization

The following diagram illustrates the process of functionalizing an amine-terminated nanoparticle and subsequently attaching a targeting ligand.

G cluster_0 Linker Activation cluster_1 Nanoparticle Functionalization cluster_2 Targeting Ligand Conjugation Linker 4-Benzylmorpholine- 3-carboxylic Acid Activation EDC/NHS Activation Linker->Activation Activated_Linker Activated NHS Ester Activation->Activated_Linker NP Amine-Terminated Nanoparticle (NP-NH2) Activated_Linker->NP Amide Bond Formation Functionalized_NP Functionalized NP NP->Functionalized_NP Ligand Targeting Ligand (e.g., Folic Acid-NH2) Functionalized_NP->Ligand EDC/NHS Coupling to Exposed Carboxyl Group Targeted_NP Targeted Nanoparticle Ligand->Targeted_NP

Caption: Nanoparticle surface functionalization workflow.

Protocol 2: Two-Step Surface Functionalization of Amine-Terminated Nanoparticles

This protocol describes a two-step process to first attach this compound to an amine-terminated nanoparticle (e.g., a liposome with amine-PEG lipids) and then conjugate a targeting ligand.

Materials:

  • Amine-terminated nanoparticles (e.g., liposomes, polymeric nanoparticles)

  • This compound

  • Targeting ligand with a primary amine (e.g., amine-modified folic acid)

  • EDC and Sulfo-NHS

  • Activation Buffer (0.1 M MES, pH 6.0)

  • Coupling Buffer (PBS, pH 7.4)

  • Quenching and Washing Buffers

  • Centrifugal filter units or tangential flow filtration system for nanoparticle purification

Procedure:

  • Activation of this compound:

    • Follow Step 2 from Protocol 1 to generate the activated NHS ester of the linker.

  • Conjugation to Nanoparticles:

    • Resuspend the amine-terminated nanoparticles in Coupling Buffer.

    • Add the activated linker solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the linker relative to the surface amines on the nanoparticles is a good starting point.

    • React for 2 hours at room temperature with gentle mixing.

    • Quench the reaction with an appropriate quenching buffer.

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in fresh Coupling Buffer or by using tangential flow filtration.

  • Activation of Surface Carboxyl Groups:

    • Resuspend the purified, functionalized nanoparticles (which now have exposed carboxyl groups) in Activation Buffer.

    • Add EDC and Sulfo-NHS to the nanoparticle suspension to activate the surface carboxyl groups.

  • Conjugation of Targeting Ligand:

    • Dissolve the amine-containing targeting ligand in Coupling Buffer.

    • Add the targeting ligand solution to the activated nanoparticle suspension.

    • React for 2 hours at room temperature.

    • Quench the reaction and purify the final targeted nanoparticles as in step 2.

Characterization and Quality Control

Rigorous characterization is essential to validate the success of the conjugation and formulation processes.

ParameterMethodPurpose
Successful Conjugation LC-MS, NMR SpectroscopyTo confirm the formation of the new amide bond and the final molecular weight of small molecule conjugates.
Purity of Conjugate HPLC, FPLCTo separate the conjugate from unreacted components and determine its purity.
Nanoparticle Size & Polydispersity Dynamic Light Scattering (DLS)To measure the hydrodynamic diameter and size distribution of the nanoparticles.
Surface Charge Zeta Potential MeasurementTo assess the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To visualize the shape and surface morphology of the nanoparticles.
Drug Loading & Encapsulation Efficiency UV-Vis Spectroscopy, HPLCTo quantify the amount of drug successfully conjugated to or encapsulated within the nanoparticles.

Conclusion and Future Directions

This compound stands as a promising, yet untapped, resource for the development of sophisticated drug delivery systems. Its inherent structural and chemical attributes make it an ideal candidate for roles as a versatile linker and a surface modification agent for nanoparticles. The protocols detailed in this guide, while based on established chemical principles rather than specific precedent for this molecule, provide a robust framework for initiating research in this area. Future work should focus on the practical synthesis and characterization of these proposed conjugates and nanoparticle systems, followed by in vitro and in vivo studies to evaluate their targeting efficacy, biocompatibility, and therapeutic potential. The exploration of this "privileged" scaffold in the context of targeted delivery could unlock new avenues for creating more effective and safer therapies.

References

  • Bonaventura, J., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Dichiarante, V., et al. (2020).
  • Jain, A., & Sahu, S. K. (2024).
  • BenchChem. (2025). Application Notes and Protocols for EDC/NHS Coupling of OH-C2-PEG3-NHCO-C3-COOH. BenchChem.
  • Ciotta, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • BenchChem. (2025). Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG4-(CH2)3CO2H. BenchChem.
  • Singh, R. K., et al. (2020).
  • IMDIP. (2023).
  • Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
  • Vector Labs. (2024). It Takes Two To Tango, Part 1: Bioconjugation.
  • Thermo Fisher Scientific. (n.d.). EDC product instructions. Thermo Fisher Scientific.
  • Creative Biogene. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • McGill University. (n.d.).
  • Creative Biogene. (n.d.). Carboxyl-Based Conjugation.
  • Pathak, R., & Swarnkar, M. K. (2020). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry.
  • Muro, S. (2012). Systems approaches to design of targeted therapeutic delivery. Journal of Controlled Release.
  • PubChem. (n.d.). Methyl 4-benzylmorpholine-3-carboxylate.
  • Wiley-VCH. (2016). 1 Basics of Targeted Drug Delivery. In Targeted Drug Delivery: Concepts and Design.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
  • ResearchGate. (2019). Fundamental characteristics of a targeted drug delivery system.
  • Allémann, E., et al. (2007). Development of Poly(lactide-co-glicolide) Nanoparticles Incorporating Morphine Hydrochloride to Prolong its Circulation in Blood. Journal of Pharmaceutical Sciences.
  • Wikipedia. (n.d.). Targeted drug delivery. Wikipedia.
  • Chemsrc. (2025). (3S)-4-BENZYL-5-OXOMORPHOLINE-3-CARBOXYLICACID. Chemsrc.
  • Wang, Y., et al. (2022). Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections. Journal of Nanobiotechnology.
  • Thakur, A., et al. (2022). Emerging Nano-Formulations and Nanomedicines Applications for Ocular Drug Delivery. Pharmaceutics.
  • Lecomte, F., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers.
  • PubChemLite. (n.d.). This compound hydrochloride. PubChemLite.
  • ResearchGate. (n.d.). Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres.
  • PubChem. (n.d.). 4-Benzylmorpholine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-benzylmorpholine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights to help you optimize your reaction yield and purity. Our guidance is structured to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant methods for synthesizing this target molecule:

  • Direct N-Alkylation: This is a classical approach involving the reaction of morpholine-3-carboxylic acid with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[1] This is a direct nucleophilic substitution reaction where the secondary amine of the morpholine ring attacks the benzylic carbon.

  • Reductive Amination: This method involves reacting morpholine-3-carboxylic acid with benzaldehyde in the presence of a reducing agent.[2] The reaction first forms an intermediate iminium ion, which is then reduced in situ to yield the final N-benzylated product. This approach can be very clean and high-yielding.

Q2: What are the most significant challenges that impact the yield of this synthesis?

Researchers often face several key challenges:

  • Poor Solubility: The starting material, morpholine-3-carboxylic acid, exists as a zwitterion and has limited solubility in many common organic solvents.[1]

  • Competing Reactions: The molecule has two nucleophilic sites: the secondary amine (N) and the carboxylate oxygen (O). This can lead to a competing side reaction, O-alkylation, which forms the benzyl ester byproduct.[1]

  • Incomplete Reactions: The reaction can be sluggish, leading to significant amounts of unreacted starting material that is difficult to separate from the product due to similar polarity.[3]

  • Purification Difficulties: Both the starting material and the product are polar, zwitterionic compounds, making purification by standard silica gel chromatography challenging.

Q3: What is a realistic yield expectation for this reaction?

While some literature protocols may claim very high yields (>90%), achieving this in practice can be difficult without careful optimization.[3] For the direct alkylation route, a yield of 50-70% is a good initial result, with optimization pushing it higher. The reductive amination pathway often offers a more reliable route to higher yields, potentially exceeding 85-95% under optimized conditions, as seen in analogous reactions.[2]

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: The reaction shows very low conversion or fails to proceed.

Q: I've mixed my morpholine-3-carboxylic acid, benzyl bromide, and potassium carbonate in acetonitrile, but after 24 hours, LC-MS analysis shows mostly unreacted starting material. What's going wrong?

A: This is a classic problem often rooted in poor solubility and/or insufficient reactivity. Let's break down the probable causes and solutions.

  • Probable Cause A: Poor Solubility of the Zwitterionic Starting Material.

    • Explanation: Morpholine-3-carboxylic acid is poorly soluble in moderately polar aprotic solvents like acetonitrile (ACN) or acetone.[1] The base, potassium carbonate (K2CO3), is also largely insoluble. If your reactants are not in solution, the reaction cannot proceed efficiently.

    • Solutions:

      • Change Solvent System: Switch to a more polar, aprotic solvent that can better dissolve the reactants. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices for N-alkylation of amino acids.[3]

      • Use an Aqueous Base System: Perform the reaction in a biphasic system, such as water/dichloromethane, or in a water/alcohol mixture. The aqueous base (e.g., NaOH or K2CO3) will deprotonate the carboxylic acid, forming the more soluble carboxylate salt, which can then react.

  • Probable Cause B: Insufficient Base Strength or Solubility.

    • Explanation: The reaction generates one equivalent of acid (HBr), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] A solid base like K2CO3 may not be effective if it cannot neutralize the acid as it forms.

    • Solutions:

      • Use a Stronger, More Soluble Base: Cesium carbonate (Cs2CO3) is known to accelerate N-alkylation reactions, partly due to its higher solubility in organic solvents compared to K2CO3.[3]

      • Use an Organic Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) can be an effective proton scavenger in organic solvents. Use at least 2 equivalents.

  • Probable Cause C: Low Reactivity of the Alkylating Agent.

    • Explanation: While benzyl bromide is quite reactive, old or degraded reagents can lead to poor results. Benzyl chloride is less reactive and will require more forcing conditions (higher temperature, longer reaction time).

    • Solution:

      • Use Fresh Benzyl Bromide: Ensure the quality of your alkylating agent.

      • Add a Catalyst: If using benzyl chloride, add a catalytic amount (0.1 eq) of sodium iodide or potassium iodide. This facilitates an in-situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.

Issue 2: The reaction works, but I get a significant amount of an inseparable byproduct.

Q: My reaction produces the desired product, but also a major byproduct with the same mass. How do I prevent this and what is it?

A: You are likely observing the formation of the benzyl ester due to competing O-alkylation. The amine and the carboxylate are both nucleophiles, and under certain conditions, the carboxylate can attack the benzyl bromide.

  • Probable Cause: Reaction Conditions Favoring O-Alkylation.

    • Explanation: The selectivity between N- and O-alkylation is influenced by the base, solvent, and counter-ion. Hard cations (like Na+ or K+) associated with the carboxylate can make the oxygen a more potent nucleophile.

    • Solutions:

      • Optimize the Base: Using a bulky organic base like DIPEA can sterically disfavor attack at the more hindered nitrogen atom, but this is often not the primary issue. The key is often to avoid strongly basic conditions that fully deprotonate the carboxylic acid if possible.

      • Protect the Carboxylic Acid: While adding steps, a robust but less direct route is to first protect the carboxylic acid as a simple ester (e.g., methyl or ethyl ester). You can then perform the N-benzylation, followed by hydrolysis of the ester to yield the final product. This completely eliminates the possibility of O-alkylation.[5]

      • Switch to Reductive Amination: The reductive amination pathway is highly selective for N-alkylation and completely avoids this problem, as the aldehyde reacts specifically with the amine.

Issue 3: The reaction is complete, but purifying the product is a nightmare.

Q: I have a crude mixture of my product and salts. Standard column chromatography on silica gel is not working well. How can I purify my compound?

A: The polar, zwitterionic nature of this compound makes it unsuitable for standard silica chromatography. You need to employ techniques designed for polar or charged molecules.

  • Probable Cause: Inappropriate Purification Method.

    • Explanation: Zwitterions streak badly on silica gel and can be difficult to elute from the column. The presence of inorganic salts from the reaction further complicates purification.

    • Solutions:

      • Acid/Base Workup and Crystallization: The most effective method is often a carefully controlled acid/base workup.

        • First, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).

        • Acidify the aqueous layer with HCl to a pH of ~2. This protonates the morpholine nitrogen, making the product a water-soluble salt and allowing you to wash away non-polar organic impurities.

        • Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6). At this pH, the product is least soluble and should precipitate out of the solution.

        • Filter the solid and wash with cold water, then a non-polar solvent like ether, and dry under vacuum.

      • Ion-Exchange Chromatography: For very difficult separations, use an ion-exchange resin. You can use a strong cation exchange (SCX) column. Load the crude material, wash away neutral and anionic impurities, and then elute your product using a solution of ammonia in methanol.[6]

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common synthesis issues.

G cluster_start Start Low Yield or Impure Product LowConversion Problem: Low Conversion Start->LowConversion Byproduct Problem: Byproduct Formation Start->Byproduct Purification Problem: Purification Issues Start->Purification Solubility Cause: Poor Solubility LowConversion->Solubility Base Cause: Ineffective Base LowConversion->Base O_Alkylation Cause: O-Alkylation Byproduct->O_Alkylation Zwitterion Cause: Product is Zwitterionic Purification->Zwitterion Solvent Solution: Use DMF or DMSO Solubility->Solvent NewBase Solution: Use Cs₂CO₃ or DIPEA Base->NewBase Protect Solution: Protect COOH Group or Switch to Reductive Amination O_Alkylation->Protect Workup Solution: Use pH-Controlled Precipitation or Ion Exchange Zwitterion->Workup

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

Optimized Experimental Protocols

Below are two detailed protocols. Method B is highly recommended for its selectivity and typically higher yield.

Method A: Direct N-Alkylation with Benzyl Bromide

This method is direct but requires careful control to minimize O-alkylation.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine-3-carboxylic acid (1.0 eq).

  • Solvent & Base: Add anhydrous DMF to form a slurry (approx. 0.2 M concentration). Add finely ground cesium carbonate (Cs2CO3, 2.5 eq).

  • Reagent Addition: Add benzyl bromide (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the DMF.

    • Dissolve the resulting residue in water and wash with ethyl acetate (2x) to remove non-polar impurities.

    • Adjust the pH of the aqueous layer to ~5.5 with 1M HCl. A white precipitate should form.

    • Stir the mixture in an ice bath for 1 hour, then collect the solid by vacuum filtration.

  • Purification: Wash the filtered solid with cold water and diethyl ether. Dry under high vacuum to yield this compound.

Method B: Reductive Amination with Benzaldehyde (Recommended)

This method, adapted from a similar synthesis, is highly selective and often provides a cleaner product with a higher yield.[2]

  • Setup: To a flask suitable for hydrogenation, add morpholine-3-carboxylic acid (1.0 eq) and a solvent such as methanol or water.

  • Reagent Addition: Add benzaldehyde (1.1 eq). Stir the mixture for 30 minutes at room temperature to allow for initial iminium ion formation.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10 mol % by weight, ensure it is 50% wet with water to prevent ignition).

  • Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (or use a hydrogen balloon) and stir vigorously under a hydrogen atmosphere at room temperature for 16-24 hours.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude material is often of high purity. If needed, it can be recrystallized from an ethanol/water mixture or subjected to the pH-controlled precipitation described in Method A.

Comparison of Synthetic Methods

FeatureMethod A: Direct N-AlkylationMethod B: Reductive Amination
Primary Reagents Morpholine-3-carboxylic acid, Benzyl Bromide, Base (Cs₂CO₃)Morpholine-3-carboxylic acid, Benzaldehyde, H₂, Pd/C
Pros - Atom economical- Simple reagent set- High selectivity for N-alkylation- Generally higher yields- Milder reaction conditions (RT)- Cleaner reaction profile
Cons - Risk of O-alkylation byproduct- Requires elevated temperature- Can suffer from low conversion- Requires hydrogenation setup- Catalyst can be pyrophoric if handled dry- Benzaldehyde can undergo side reactions if impure
Typical Solvents DMF, DMSOMethanol, Ethanol, Water
Key Challenge Controlling N- vs O-selectivityHandling of catalyst and hydrogenation equipment

References

  • Salamon, A., et al. (2018). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science.
  • Gevorgyan, A., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances.
  • ChemBK (2024). MORPHOLINE-3-CARBOXYLIC ACID.
  • Malkov, A. V., & Figlus, M. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Gevorgyan, A., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate.
  • Wang, D., et al. (2023). Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chiral aliphatic amines. ResearchGate.
  • Reddit r/Chempros (2021). Difficulties with N-Alkylations using alkyl bromides.
  • Baxter, A., et al. (2007). Benzyl morpholine derivatives. Google Patents (US7294623B2).
  • Spetzler, J. C., et al. (2001). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules.

Sources

Technical Support Center: Purification of 4-benzylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-benzylmorpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this zwitterionic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure you achieve the desired purity for your downstream applications.

Introduction to the Challenges

This compound possesses both a basic tertiary amine (the morpholine nitrogen) and an acidic carboxylic acid group. This zwitterionic nature at its isoelectric point can lead to unique purification challenges, including:

  • Poor Solubility: Zwitterions often exhibit low solubility in a wide range of common organic solvents, making standard crystallization and chromatography techniques difficult.[1]

  • Complex Impurity Profiles: Synthesis of this molecule can result in a variety of impurities, including starting materials, byproducts, and diastereomers, which may have similar physicochemical properties to the target compound.

  • On-Column Behavior: The dual acidic and basic nature can cause streaking or poor separation on standard silica gel chromatography due to strong interactions with the stationary phase.[2]

This guide will address these issues with practical, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common questions and issues encountered during the purification of this compound.

Q1: My crude product is an intractable oil or gum. How can I induce crystallization?

A1: Oiling out is a common problem. This often occurs when the compound is impure or when the cooling process during recrystallization is too rapid.

  • Underlying Cause: The presence of impurities disrupts the crystal lattice formation. Additionally, zwitterionic compounds can have complex solvation behavior.

  • Troubleshooting Steps:

    • Solvent Screening: Begin by conducting small-scale solubility tests with a range of solvents (e.g., isopropanol, ethanol, acetonitrile, water, and mixtures thereof). The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.

    • Anti-Solvent Addition: If a single solvent is not effective, try dissolving the oil in a minimal amount of a good solvent (e.g., methanol) and then slowly adding an anti-solvent (e.g., diethyl ether or hexane) until turbidity persists. Allow the solution to stand, preferably at a reduced temperature, to induce crystallization.

    • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can initiate crystallization.

    • pH Adjustment: Since your compound is zwitterionic, its solubility is highly pH-dependent. Crystallization can sometimes be induced by carefully adjusting the pH of an aqueous solution to the isoelectric point, where the compound's solubility is at its minimum.[3]

Q2: I'm observing significant streaking and poor separation on my silica gel TLC and column chromatography. What's happening and how do I fix it?

A2: This is a classic issue when dealing with compounds containing both acidic and basic functional groups on a standard silica gel stationary phase.[2]

  • Underlying Cause: The acidic silanol groups on the silica surface can interact strongly with the basic morpholine nitrogen, while the polar carboxylic acid can also have strong interactions. This leads to a distribution of interactions and causes the compound to "streak" or tail down the plate or column.

  • Troubleshooting & Optimization:

    • Mobile Phase Modification: To suppress the unwanted interactions, you can modify your mobile phase. Adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent will protonate the morpholine nitrogen, leading to a more consistent interaction with the silica and a sharper spot/peak.[2] Alternatively, adding a small amount of a volatile base (e.g., 0.5-1% triethylamine) can deprotonate the carboxylic acid and silanol groups, also leading to improved chromatography.

    • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

      • Reversed-Phase (C18): This can be a good option, particularly if your impurities have different hydrophobicities. You will use a polar mobile phase, such as water/acetonitrile or water/methanol, often with a pH modifier like formic acid or ammonium acetate.

      • Ion-Exchange Chromatography: Given the zwitterionic nature of your compound, ion-exchange chromatography can be a powerful purification tool.[4]

Q3: How can I effectively remove neutral or basic impurities from my this compound?

A3: Acid-base extraction is a highly effective and scalable method for this purpose.[5][6]

  • Underlying Principle: This technique leverages the differential solubility of the acidic, basic, and neutral forms of your compound and impurities in aqueous and organic phases.[7][8]

  • Workflow:

    • Dissolve your crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). This will protonate any basic impurities, causing them to move into the aqueous layer. Your zwitterionic compound, being already charged, may also partition to some extent, so care must be taken.

    • To specifically isolate your carboxylic acid, wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution).[6] This will deprotonate the carboxylic acid group of your target compound, forming a water-soluble carboxylate salt that will move into the aqueous layer. Neutral impurities will remain in the organic layer.

    • Separate the aqueous layer containing your desired compound.

    • Carefully re-acidify the aqueous layer with a strong acid (e.g., 6M HCl) to a pH where your product is no longer soluble (its isoelectric point).[2]

    • The purified this compound should precipitate out of the aqueous solution and can be collected by filtration.

Q4: What are the best analytical techniques to assess the purity of my final product?

A4: A combination of methods is always recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis of pharmaceutical compounds.[9] A reversed-phase method (e.g., using a C18 column) with a UV detector is typically a good starting point. The mobile phase should be buffered or contain an acid modifier (like formic acid) to ensure sharp peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any structurally related impurities. Quantitative NMR (qNMR) can also be used for purity determination if an internal standard is used.

  • Mass Spectrometry (MS): This technique provides the molecular weight of your compound and can help in identifying impurities.[10] Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it combines the separation power of HPLC with the identification capabilities of MS.[10]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove neutral and basic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[2]

  • 1M Hydrochloric acid (HCl)

  • 6M Hydrochloric acid (HCl)

  • Separatory funnel

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate.

  • Extraction with Base: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution to ensure complete extraction of the carboxylic acid. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution becomes acidic (pH ~2-3, check with pH paper).

  • Precipitation and Isolation: The purified this compound should precipitate as a solid. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by suction filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Reversed-Phase Flash Chromatography

This protocol is suitable for separating impurities with different hydrophobicities.

Materials:

  • Crude this compound

  • C18 flash chromatography column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flash chromatography system

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a 50:50 mixture of Mobile Phase A and B.

  • Column Equilibration: Equilibrate the C18 column with your starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Loading: Load the prepared sample onto the column.

  • Elution: Run a linear gradient from your starting conditions to a higher concentration of Mobile Phase B (e.g., 95% B over 20 column volumes). The exact gradient will need to be optimized based on TLC or analytical HPLC data.

  • Fraction Collection: Collect fractions throughout the run.

  • Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify the pure fractions containing the desired product.

  • Isolation: Combine the pure fractions and remove the solvents using a rotary evaporator to yield the purified product.

Data Presentation

Table 1: Solvent Screening for Recrystallization

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal FormationNotes
IsopropanolLowHighGoodSlow cooling is recommended.
Ethanol/Water (9:1)LowHighGoodWater content may need optimization.
AcetonitrileModerateHighFairMay require seeding.
Ethyl AcetateVery LowLowPoorNot ideal for recrystallization.
Methanol/Diethyl EtherSoluble in MeOH-Good (with ether)Anti-solvent crystallization method.

Visualizations

Workflow for Purification Strategy Selection

Purification_Strategy start Crude this compound check_impurities Major Impurities? start->check_impurities neutral_basic Neutral or Basic check_impurities->neutral_basic Yes polar_similar Polar / Structurally Similar check_impurities->polar_similar No acid_base Acid-Base Extraction neutral_basic->acid_base chromatography Chromatography polar_similar->chromatography check_physical_form Physical Form? acid_base->check_physical_form chromatography->check_physical_form solid Solid check_physical_form->solid Solid oil_gum Oil / Gum check_physical_form->oil_gum Oil/Gum recrystallization Recrystallization solid->recrystallization oil_gum->chromatography final_product Pure Product recrystallization->final_product

Caption: Decision workflow for selecting a purification strategy.

Acid-Base Extraction Workflow

Acid_Base_Extraction start Crude Product in Organic Solvent add_base Add aq. NaHCO3 (Extracts Acidic Compound) start->add_base separate1 Separate Layers add_base->separate1 organic_layer Organic Layer (Neutral Impurities) separate1->organic_layer Phase 1 aqueous_layer Aqueous Layer (Product as Salt) separate1->aqueous_layer Phase 2 acidify Acidify with HCl (to pH ~2-3) aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Step-by-step workflow for acid-base extraction.

References

  • Wikipedia. Acid–base extraction. [Link]
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
  • University of Colorado Boulder. Acid-Base Extraction. [Link]
  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 537-542.
  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]
  • Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of analytical methods in chemistry, 2018, 8590413.
  • ResearchGate.
  • National Center for Biotechnology Information.
  • Reddit. Any tips for purification of two zwitterionic compounds? [Link]
  • MDPI.
  • ResearchG
  • Chromatography Forum. zwitterionic compounds. [Link]
  • ResearchGate.
  • ResearchGate. Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. [Link]
  • DergiPark.
  • ResearchGate.
  • Diva-portal.org. Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. [Link]
  • PubChemLite. This compound hydrochloride (C12H15NO3). [Link]
  • PubChem. 4-Benzylmorpholine. [Link]
  • PubChem.
  • Google Patents.
  • Omics Online. Development and Validation of Analytical Methods for Pharmaceuticals. [Link]
  • ResearchGate. How can I purify carboxylic acid? [Link]
  • Chemsrc. (3S)-4-BENZYL-5-OXOMORPHOLINE-3-CARBOXYLICACID. [Link]
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Sources

common side reactions in the synthesis of 4-benzylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Benzylmorpholine-3-Carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this valuable heterocyclic building block. As a compound with applications in medicinal chemistry, achieving a high-purity, high-yield synthesis is critical. This guide moves beyond simple protocols to provide in-depth troubleshooting advice, addressing the common side reactions and purification challenges encountered in the lab.

Section 1: The Target Reaction: N-Benzylation of Morpholine-3-Carboxylic Acid

The most direct and common route to this compound is the N-alkylation of morpholine-3-carboxylic acid with a suitable benzylating agent, typically a benzyl halide. This reaction appears straightforward but is often complicated by the bifunctional nature of the starting material (a secondary amine and a carboxylic acid) and the reactivity of the benzyl halide.

The fundamental transformation is as follows:

G cluster_reactants Reactants cluster_products Products starting_material Morpholine-3-carboxylic acid reagents Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) benzyl_halide Benzyl Halide (e.g., Benzyl Bromide) target_product This compound reagents->target_product N-Alkylation

Caption: General schematic for the N-benzylation of morpholine-3-carboxylic acid.

Section 2: Troubleshooting and FAQs

This section addresses specific issues you may encounter during the synthesis. Each question is framed from a researcher's perspective and is followed by an in-depth analysis of potential causes and actionable solutions.

Question 1: "My reaction is complete by TLC/LCMS, but my yield is very low and the crude NMR is a complex mixture. What's going wrong?"

This is the most common issue, pointing directly to the formation of multiple side products. The primary culprits are over-alkylation and reactions involving the benzylating agent itself.

Possible Cause A: Quaternary Salt Formation (Over-alkylation)

The nitrogen on the desired product, this compound, is still nucleophilic and can react with a second molecule of benzyl bromide. This forms a quaternary ammonium salt, which is highly polar and often water-soluble, making it difficult to isolate with the main product during a standard organic extraction.

Possible Cause B: Competing O-Alkylation

Under certain conditions, the carboxylate anion (formed by deprotonation of the carboxylic acid by the base) can compete with the amine for the benzyl halide, leading to the formation of the benzyl ester. This is generally less favorable than N-alkylation but can occur, especially with stronger bases or in aprotic solvents.

Possible Cause C: Benzyl Halide Degradation

Benzyl halides can undergo self-reaction (polymerization to form polybenzyl species) or react with certain solvents, especially at elevated temperatures. For instance, DMF can decompose at high temperatures to produce dimethylamine, which can then be benzylated, consuming your reagent and complicating purification.[1]

Troubleshooting Protocol:

  • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the benzyl halide. Adding a large excess strongly promotes over-alkylation.

  • Slow Addition: Add the benzyl halide dropwise to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.

  • Choice of Base and Solvent:

    • Avoid excessively high temperatures if using DMF.[1] Consider switching to a more inert solvent like acetonitrile or THF.

    • Use a base that is strong enough to deprotonate the amine but not so strong that it promotes side reactions. A common choice is K₂CO₃ or Cs₂CO₃. Powdered KOH in toluene with a phase-transfer catalyst (e.g., 18-crown-6) can also be effective at lower temperatures.[1]

  • Monitor the Reaction Closely: Use TLC or LCMS to track the consumption of starting material and the appearance of the product. Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.

Question 2: "My reaction stalls, leaving a significant amount of unreacted morpholine-3-carboxylic acid. How can I drive it to completion?"

An incomplete reaction points to issues with reactivity, either due to the reagents or the reaction conditions.

Possible Cause A: Insufficiently Active Base/Poor Solubility

Morpholine-3-carboxylic acid exists as a zwitterion, which can make the nitrogen less nucleophilic. The chosen base may not be strong enough to effectively deprotonate the ammonium ion, or it may be poorly soluble in the reaction solvent, leading to a slow, heterogeneous reaction.

Possible Cause B: Deactivated Benzylating Agent

Benzyl halides are susceptible to hydrolysis. If the reagent is old or has been exposed to moisture, a significant portion may have converted to benzyl alcohol, rendering it inactive for the alkylation reaction.

Troubleshooting Protocol:

  • Select a More Effective Base: If using a mild base like K₂CO₃ in a solvent like acetonitrile, consider switching to cesium carbonate (Cs₂CO₃), which is more soluble and often more effective for N-alkylations. For a more robust approach, using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (like THF or DMF) will irreversibly deprotonate the amine, significantly increasing its nucleophilicity.

  • Verify Reagent Quality: Use freshly opened or purified benzyl halide. If in doubt, wash a sample with a mild aqueous bicarbonate solution, dry it over MgSO₄, and filter before use.

  • Optimize Temperature: While high temperatures can cause side reactions, a gentle increase in temperature (e.g., from room temperature to 50-60 °C) can often be enough to overcome the activation energy barrier without significantly increasing byproduct formation.[1]

Question 3: "I have the correct product mass by LCMS, but I'm struggling to purify it. Standard silica gel chromatography gives poor separation, and I get emulsions during my aqueous workup."

The amphiphilic nature of this compound (containing a basic amine, an acidic carboxyl group, and a nonpolar benzyl group) makes purification challenging.

Troubleshooting Protocol: Acid-Base Extraction

This classical purification technique is highly effective for separating carboxylic acids from neutral or basic impurities.[2]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Base Wash: Extract the organic layer with a dilute basic aqueous solution (e.g., 1M NaOH or NaHCO₃). The desired carboxylic acid product will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral impurities (like benzyl alcohol or unreacted benzyl bromide) and basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. If emulsions form, adding brine can help to break them.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 1-2M HCl) until the pH is acidic (pH ~2-3). The desired product will precipitate out as the free carboxylic acid.

  • Final Extraction/Filtration: If the product precipitates as a solid, it can be collected by filtration, washed with cold water, and dried. If it oils out or remains in solution, extract the acidified aqueous layer with fresh ethyl acetate or dichloromethane. The protonated product will now be soluble in the organic layer.

  • Drying and Concentration: Dry the final organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Section 3: Visualizing Reaction & Side-Reaction Pathways

Understanding the network of possible reactions is key to troubleshooting. The following diagram illustrates the desired reaction alongside the most common off-target pathways.

G SM Morpholine-3-carboxylic Acid Product TARGET PRODUCT This compound SM->Product Desired N-Alkylation BnBr Benzyl Bromide BnBr->Product Desired N-Alkylation Quat SIDE PRODUCT Quaternary Ammonium Salt BnBr->Quat Over-alkylation BnOH SIDE PRODUCT Benzyl Alcohol BnBr->BnOH Hydrolysis Polymer SIDE PRODUCT Polybenzyl Species BnBr->Polymer Self-Reaction Product->Quat Over-alkylation Base Base H2O H₂O (trace) H2O->BnOH Hydrolysis

Caption: Key reaction pathways in the synthesis of this compound.

Section 4: Summary of Key Experimental Parameters

The choice of reaction parameters has a direct and predictable impact on the outcome. Use this table as a quick reference for designing and optimizing your experiment.

ParameterCommon Choice(s)Effect on Reaction & Potential IssuesRecommendation
Base K₂CO₃, Cs₂CO₃, NaH, Et₃NWeak bases (K₂CO₃): May result in slow or incomplete reactions. Strong bases (NaH): Highly effective but require anhydrous conditions. Organic bases (Et₃N): Can be difficult to remove during workup.Start with Cs₂CO₃ in acetonitrile for a good balance of reactivity and ease of handling. Use NaH in THF for difficult substrates.
Solvent DMF, Acetonitrile, THF, TolueneDMF: Excellent solvating power but can decompose at high temperatures (>140 °C) and react with bases.[1] Acetonitrile: Good general-purpose solvent, less reactive than DMF. THF: Ideal for use with strong bases like NaH.Acetonitrile is a reliable starting point. Match the solvent to the base (e.g., THF with NaH).
Temperature Room Temp to 80 °CLow Temp: Minimizes side reactions but may be too slow. High Temp: Increases reaction rate but promotes byproduct formation (over-alkylation, solvent decomposition).Start at room temperature and gently warm to 40-50 °C if the reaction is sluggish. Avoid high temperatures unless necessary.
Stoichiometry 1.0 - 1.5 eq. Benzyl Halide~1.0 eq.: Minimizes over-alkylation but may leave unreacted starting material. >1.2 eq.: Significantly increases the risk of quaternary salt formation.Use 1.05 to 1.1 equivalents of the benzylating agent.

Section 5: References

  • BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis. Retrieved January 9, 2026, from

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives. Retrieved January 9, 2026, from

  • Google Patents. (n.d.). WO2005105100A1 - Morpholine compounds. Retrieved January 9, 2026, from

  • Wikipedia. (n.d.). Morpholine. Retrieved January 9, 2026, from

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved January 9, 2026, from

  • Google Patents. (n.g.). US7294623B2 - Benzyl morpholine derivatives. Retrieved January 9, 2026, from

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 9, 2026, from

  • BenchChem. (n.d.). Synthesis routes of 4-Methylmorpholine-3-carboxylic acid. Retrieved January 9, 2026, from

  • PubChemLite. (n.d.). This compound hydrochloride (C12H15NO3). Retrieved January 9, 2026, from

  • PubChem. (n.d.). 4-Benzylmorpholine | C11H15NO | CID 249546. Retrieved January 9, 2026, from

  • ResearchGate. (2022). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. Retrieved January 9, 2026, from

  • PubChem. (n.d.). Methyl 4-benzylmorpholine-3-carboxylate | C13H17NO3 | CID 22309117. Retrieved January 9, 2026, from

  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved January 9, 2026, from

  • ChemicalBook. (n.d.). 4-benzyl-morpholine-2-carboxylic acid(769087-80-1) 1 h nmr. Retrieved January 9, 2026, from

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Retrieved January 9, 2026, from

  • Reddit. (2016). Help with N-Alkylation gone wrong. Retrieved January 9, 2026, from

  • ResearchGate. (2011). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. Retrieved January 9, 2026, from

Sources

optimization of reaction conditions for 4-benzylmorpholine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-benzylmorpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Overview of Synthetic Strategies

The synthesis of this compound, an N-substituted amino acid derivative, is primarily achieved through two robust methods starting from morpholine-3-carboxylic acid:

  • Reductive Amination: This is often the preferred method due to its high selectivity and milder conditions. It involves the reaction of morpholine-3-carboxylic acid with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired N-benzylated product. This approach minimizes the risk of over-alkylation.[1][2]

  • Direct N-Alkylation: This classical method involves the direct reaction of the secondary amine in morpholine-3-carboxylic acid with an alkylating agent, such as benzyl bromide, in the presence of a base. While effective, this pathway can sometimes suffer from poor selectivity and the formation of quaternary ammonium salt byproducts.[3][4]

The choice of strategy depends on the availability of starting materials, desired purity profile, and scale of the reaction.

Synthesis_Overview cluster_RA Reductive Amination cluster_DA Direct Alkylation SM Morpholine-3-carboxylic Acid RA_Reagents 1. Benzaldehyde 2. Reducing Agent (e.g., NaBH(OAc)3) SM->RA_Reagents DA_Reagents 1. Benzyl Bromide 2. Base (e.g., K2CO3) SM->DA_Reagents Pdt This compound RA_Reagents->Pdt DA_Reagents->Pdt

Caption: High-level overview of the two primary synthetic routes to this compound.

Recommended Protocol: Reductive Amination

This protocol is adapted from established procedures for the N-alkylation of cyclic amino acids and offers excellent control and yield.[5][6] The reaction proceeds in one pot, where the imine formation and subsequent reduction occur sequentially.

Experimental Protocol

Reductive_Amination_Workflow A 1. Dissolve Morpholine-3-carboxylic Acid in an appropriate solvent (e.g., MeOH). B 2. Add Benzaldehyde (1.0-1.2 eq). Stir at room temperature. A->B C 3. Monitor Imine Formation (TLC/LC-MS). Allow 1-2 hours for completion. B->C D 4. Cool mixture to 0 °C. Slowly add Reducing Agent (e.g., NaBH(OAc)3, 1.5 eq). C->D E 5. Warm to RT and stir overnight. Monitor reaction completion. D->E F 6. Quench reaction carefully with saturated aq. NH4Cl or water. E->F G 7. Perform Aqueous Workup. Adjust pH and extract with organic solvent. F->G H 8. Purify the Product. (e.g., Recrystallization or Chromatography) G->H

Caption: Step-by-step workflow for the reductive amination synthesis.

Detailed Steps & Rationale
  • Imine Formation:

    • Dissolve morpholine-3-carboxylic acid (1.0 eq) in methanol (MeOH).

    • Add benzaldehyde (1.1 eq) and stir the mixture at room temperature for 1-2 hours.

    • Rationale: Methanol is a common solvent that facilitates the dissolution of the starting materials and the formation of the iminium intermediate.[7] The reaction is often self-catalyzed by the carboxylic acid moiety, but a small amount of acetic acid can be added to accelerate iminium ion formation if the reaction is sluggish.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Rationale: Sodium triacetoxyborohydride is the reagent of choice as it is a mild and selective reducing agent that reduces imines much faster than aldehydes or ketones, minimizing the formation of benzyl alcohol as a byproduct.[2][7] Adding it at 0 °C helps control any initial exotherm.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Adjust the pH to ~3-4 with 1M HCl. Extract with an organic solvent like ethyl acetate to remove any unreacted benzaldehyde or benzyl alcohol.

    • Adjust the aqueous layer's pH to the isoelectric point of the product (typically pH 6-7) to precipitate the zwitterionic product or to optimize for extraction.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or a mixture of solvents).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Optimized Reaction Conditions (Summary Table)
ParameterRecommended ConditionRationale & Notes
Starting Material Morpholine-3-carboxylic acidA versatile intermediate used in pharmaceutical development.[8]
Reagents Benzaldehyde (1.1 eq), NaBH(OAc)₃ (1.5 eq)Slight excess of aldehyde drives imine formation. Excess reducing agent ensures complete conversion.
Solvent Methanol (MeOH) or Dichloromethane (DCM)MeOH is suitable for NaBH₄ or NaCNBH₃. DCM/THF are preferred for the moisture-sensitive NaBH(OAc)₃.[7]
Temperature 0 °C to Room TemperatureControlled addition of hydride at low temperature prevents side reactions and manages exotherms.
Reaction Time 12-24 hoursTypically sufficient for complete conversion. Monitor by TLC or LC-MS.
pH Control Mildly acidic (pH 4-6) for imine formationFacilitates the dehydration step to form the iminium ion. Can be achieved with acetic acid.

Troubleshooting Guide (Q&A Format)

Troubleshooting_Tree Problem Problem Observed in Reaction Mixture LowYield Low Yield / Incomplete Reaction Problem->LowYield SideProducts Significant Side Products Problem->SideProducts PurificationIssue Difficult Purification Problem->PurificationIssue CheckImine Is imine/iminium intermediate forming? (Check by LC-MS) LowYield->CheckImine CheckSideProduct What is the main side product? SideProducts->CheckSideProduct ImineNo No: Inefficient Imine Formation CheckImine->ImineNo No ImineYes Yes: Incomplete Reduction CheckImine->ImineYes Yes Sol_Imine Solution: - Add catalytic acid (AcOH). - Use dehydrating agent (e.g., MgSO4). - Increase reaction time/temp for imine formation. ImineNo->Sol_Imine Sol_Reduction Solution: - Increase equivalents of reducing agent. - Switch to a more reactive hydride (if applicable). - Extend reduction time. ImineYes->Sol_Reduction SP_Alcohol Benzyl Alcohol CheckSideProduct->SP_Alcohol Reduced Aldehyde SP_OverAlk Over-alkylation Product CheckSideProduct->SP_OverAlk Dialkylation Sol_Alcohol Solution: - Use imine-selective hydride (NaBH(OAc)3). - Add hydride only after imine formation is complete. SP_Alcohol->Sol_Alcohol Sol_OverAlk Solution: - Ensure 1:1 stoichiometry. - This is less common in reductive amination vs. direct alkylation. SP_OverAlk->Sol_OverAlk

Caption: A logic tree to diagnose and solve common synthesis issues.

Q1: My reaction has stalled, and I see a lot of unreacted morpholine-3-carboxylic acid by LC-MS. What's wrong?

Answer: This issue typically points to inefficient formation of the crucial imine or iminium ion intermediate.

  • Causality: The formation of the iminium ion from the amine and aldehyde is a reversible equilibrium reaction. For the reaction to proceed, this intermediate must be formed efficiently. The rate of formation is highly pH-dependent.

  • Troubleshooting Steps:

    • Verify Imine Formation: Before adding the reducing agent, take a sample of the reaction mixture. The imine intermediate should be detectable by LC-MS or ¹H NMR.

    • Adjust pH: If imine formation is slow, add a catalytic amount of acetic acid (0.1-0.2 equivalents). This protonates the carbonyl oxygen, making the aldehyde more electrophilic, and facilitates the final dehydration step to the iminium ion.

    • Remove Water: Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the amine/aldehyde mixture to drive the equilibrium toward the imine.

    • Increase Time/Temperature: Allow more time (2-4 hours) or gently warm the mixture (to 40-50 °C) before adding the reducing agent.

Q2: My main impurity is benzyl alcohol. How can I prevent its formation?

Answer: The formation of benzyl alcohol indicates that your reducing agent is reducing the starting benzaldehyde before it can form an imine with the amine.

  • Causality: This is a common issue when using less selective reducing agents like sodium borohydride (NaBH₄), which can reduce both imines and aldehydes.[2][7]

  • Troubleshooting Steps:

    • Use a Selective Reducing Agent: The best solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃) . It is sterically hindered and less reactive, making it highly selective for the reduction of the protonated iminium ion over the neutral aldehyde.[2]

    • Stepwise Procedure: If you must use NaBH₄, employ a stepwise approach. First, mix the amine and aldehyde and ensure complete imine formation (monitor by TLC/LC-MS). Only then should you add the NaBH₄.[7] This minimizes the amount of free aldehyde present when the reductant is introduced.

Q3: I'm struggling to isolate my product. During the aqueous workup, it seems to stay in the aqueous layer, or I get emulsions.

Answer: this compound is an amino acid, meaning it is amphoteric and can be zwitterionic. Its solubility is highly dependent on pH, which can complicate extractions.[9][10]

  • Causality: At its isoelectric point (pI), the molecule exists as a zwitterion with both a positive and negative charge, making it highly polar and often more soluble in water than organic solvents. At low pH, the amine is protonated (R-NH₂⁺-R'), and at high pH, the carboxylate is deprotonated (R-COO⁻).

  • Troubleshooting Steps:

    • Acidic Wash: After quenching, acidify the aqueous layer to a pH of 2-3 with 1M HCl. At this pH, your product is a positively charged ammonium salt and will remain in the aqueous phase. This step is useful for washing away non-basic organic impurities (like residual benzaldehyde or benzyl alcohol) with a solvent like ethyl acetate or ether.

    • Basify for Extraction: Carefully adjust the pH of the aqueous layer to 8-9 with a base like sodium bicarbonate or sodium carbonate. This deprotonates the ammonium group, making the molecule more neutral and extractable into an organic solvent like dichloromethane (DCM) or ethyl acetate. Be cautious not to go to a very high pH, which could cause other issues.

    • Break Emulsions: If emulsions form, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break the emulsion.

    • Alternative Purification: If extraction is still problematic, consider concentrating the aqueous layer and purifying via ion-exchange chromatography or by precipitating the product by carefully adjusting the pH to its isoelectric point.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally better: reductive amination or direct alkylation? A: For laboratory-scale synthesis where control and purity are paramount, reductive amination is superior . It is a cleaner reaction that avoids the harsh reagents and over-alkylation side products sometimes seen with direct alkylation using benzyl bromide.[2][4] Direct alkylation may be considered for its simplicity if side-product formation is not a major concern.

Q: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

  • TLC: Use a mobile phase like 10% Methanol in DCM with 1% acetic acid. You should be able to visualize the starting material, the intermediate imine (if stable enough), and the final product. Stain with ninhydrin (for the secondary amine starting material) and potassium permanganate or UV light.

  • LC-MS: This is the most definitive method. It will allow you to track the disappearance of starting material (m/z) and the appearance of the product (m/z for [M+H]⁺).

Q: Can I use benzyl alcohol directly instead of benzaldehyde? A: Yes, this is possible through a process called "borrowing hydrogen" or catalytic N-alkylation with alcohols.[3][11] This method involves a catalyst (often based on ruthenium or iridium) that temporarily oxidizes the benzyl alcohol to benzaldehyde in situ, which then undergoes reductive amination. The catalyst then uses the "borrowed" hydrogen to effect the final reduction. This is a greener, more atom-economical approach but requires specialized catalysts and often higher temperatures.[11][12]

Q: What are the critical safety precautions? A:

  • Benzyl Bromide (for direct alkylation): It is a lachrymator and corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Hydride Reducing Agents (NaBH₄, NaBH(OAc)₃): These react with water and protic solvents to release hydrogen gas, which is flammable. Quench reactions carefully and slowly, especially at scale. Sodium cyanoborohydride (NaCNBH₃), another option, is toxic and generates HCN gas upon acidification, requiring careful handling and quenching under basic conditions.

References

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.
  • Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry (RSC Publishing). [Link]
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
  • Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. [Link]
  • Direct N-alkylation of unprotected amino acids with alcohols.
  • MORPHOLINE-3-CARBOXYLIC ACID. ChemBK. [Link]
  • N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. University of Manchester Research Explorer. [Link]
  • A practical catalytic reductive amination of carboxylic acids. Chemical Science. [Link]
  • Morpholine-3-carboxylic acid. Chem-Impex. [Link]
  • S-4-Boc-morpholine-3-carboxylic acid. Chem-Impex. [Link]
  • Struggling with Reductive Amination: Tips for Isol
  • A fully continuous and automated synthesis of local anaesthetics. Green Chemistry. [Link]
  • Reductive Amination - Common Conditions.
  • Struggling with Reductive Amination: Tips for Isol
  • Benzyl morpholine derivatives.
  • Synthesis of N-substituted morpholine nucleoside derivatives.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Synthesis of N-substituted morpholine nucleoside deriv
  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
  • Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. MDPI. [Link]
  • A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. [Link]
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Synthesis of (a) O-Benzyl trans-4-(Aminomethyl)cyclohexane carboxylic acid. Molbase. [Link]
  • This compound hydrochloride. PubChemLite. [Link]
  • Morpholines. Synthesis and Biological Activity.
  • Amine synthesis by reductive amination (reductive alkyl
  • Synthesis and Characterization of Some New Morpholine Derivatives.
  • 4-Benzylmorpholine. PubChem. [Link]
  • Benzylic substitution, benzyl
  • A facile synthesis of benzyl-α, β-unsatur
  • How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?
  • Reaction conditions optimization for the N‐formylation of morpholine.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
  • Synthesis of compounds 4–17. Reagents and conditions: (i) Benzyl...
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]
  • Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of 4-Benzylmorpholine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-benzylmorpholine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block and require methods to ensure its chemical purity. Achieving high purity is critical for reproducible downstream applications, from preclinical studies to API synthesis.

This guide provides a series of troubleshooting questions and detailed protocols, grounded in chemical principles, to help you diagnose and resolve purity issues effectively.

Section 1: Identifying the Problem - Impurity Profiling & Analysis

The first step in any purification workflow is to understand the nature and quantity of the impurities present. A well-defined analytical assessment prevents unnecessary purification steps and guides the selection of the most effective methodology.

Q1: What are the most likely impurities in my crude this compound sample?

A1: Impurities typically originate from three sources: unreacted starting materials, by-products from the synthetic route, and degradation products. Based on common synthetic pathways, such as the N-benzylation of morpholine-3-carboxylic acid[1][2], you should anticipate the following:

Impurity Class Potential Compounds Origin / Rationale
Starting Materials Morpholine-3-carboxylic acidIncomplete reaction during the N-benzylation step.
Benzyl bromide or Benzyl chlorideExcess reagent used to drive the benzylation reaction to completion.
Inorganic base (e.g., K₂CO₃, NaHCO₃)Used as an acid scavenger during the N-benzylation; typically removed during initial workup but can persist.
By-products Dibenzylated productsOver-reaction, where the carboxylic acid is esterified by a second molecule of the benzyl halide.
4-Benzylmorpholine[3]Formed if the starting material decarboxylates under the reaction conditions before or after benzylation.
Degradation Products Decarboxylated impuritiesCarboxylic acids can be susceptible to decarboxylation, especially when heated for prolonged periods.[4][5]
Residual Solvents Reaction or workup solvents (e.g., DMF, Acetonitrile, Ethyl Acetate)Incomplete removal during concentration steps.
Q2: Which analytical techniques are best for assessing the purity of my compound?

A2: A multi-faceted analytical approach is recommended, as no single technique provides a complete picture. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[6]

Technique Primary Use & Insights Advantages Limitations
HPLC-UV Quantitative Purity: Determines the area-percent purity of the sample. The workhorse for purity assessment.[6][7]High resolution, sensitivity, and reproducibility. Excellent for tracking purification progress.Requires a chromophore (the benzyl group is sufficient). Does not provide structural information on impurities.
LC-MS Impurity Identification: Couples the separation power of HPLC with mass spectrometry to provide mass-to-charge (m/z) data for each impurity peak.[8]Provides molecular weight information, which is crucial for identifying unknown impurities.Response factors can vary, making it less accurate for quantification than HPLC-UV unless standards are used.
¹H NMR Structural Confirmation & Impurity Detection: Confirms the structure of the target compound. Can detect and help identify impurities if they are present at >1-2 mol%.Provides detailed structural information. Can quantify impurities if a certified internal standard is used.Low sensitivity for minor impurities. Complex spectra can make it difficult to identify impurities without isolation.
Section 2: Primary Purification Strategies

For most common impurity profiles, a well-executed liquid-liquid extraction or recrystallization is often sufficient to achieve >98% purity.

General Troubleshooting & Purification Workflow

The following diagram outlines a logical workflow for purifying crude this compound.

purification_workflow cluster_start cluster_analysis cluster_purification cluster_check cluster_advanced cluster_end Crude Crude Product Analysis Purity Assessment (HPLC, LC-MS) Crude->Analysis AcidBase Acid-Base Extraction Analysis->AcidBase Basic or Neutral Impurities Present Recrystal Recrystallization Analysis->Recrystal Structurally Similar Impurities PurityCheck Purity Check (>98%?) AcidBase->PurityCheck Recrystal->PurityCheck Chrom Column Chromatography PurityCheck->Chrom No Final Pure Product PurityCheck->Final Yes Chrom->PurityCheck

Caption: Logical workflow for the purification of this compound.

Q3: How do I remove basic impurities (like unreacted morpholine precursors) or neutral impurities (like benzyl bromide)?

A3: An acid-base extraction is the most effective method for this scenario. This technique leverages the acidic nature of your target compound's carboxylic acid group, which allows it to be selectively moved between aqueous and organic phases by changing the pH.[9]

acid_base_extraction cluster_step1 Step 1: Basify & Extract cluster_step2 Step 2: Separate & Acidify cluster_legend Legend A Aqueous Layer (pH > 10) Contains Deprotonated Product: [R-COO⁻ Na⁺] (Water Soluble) B Organic Layer (e.g., EtOAc) Contains Neutral Impurities: [Benzyl Bromide] (Organic Soluble) C Aqueous Layer (pH < 4) Contains Protonated Product: [R-COOH] (Precipitates or is extracted) A->C 1. Separate Layers 2. Add HCl to Aqueous Layer D Discarded Organic Layer Product R-COOH = this compound

Caption: Visual representation of the acid-base extraction process.

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a 1M aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated carboxylate salt of your product will move into the aqueous layer, while neutral impurities (e.g., benzyl bromide) will remain in the organic layer.

  • Separation: Drain the lower aqueous layer. Discard the organic layer, which contains the neutral impurities.

  • Washing (Optional): To remove any remaining neutral compounds, wash the aqueous layer with a fresh portion of the organic solvent. Discard the organic wash.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2-3. Your product, this compound, will now be protonated and should precipitate out of the aqueous solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum.

Section 3: Advanced Purification & Troubleshooting

When primary methods are insufficient or problematic, more advanced techniques or troubleshooting is required.

Q4: My compound has low purity (<95%) and "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solubility of the compound in the solvent is too high even at low temperatures, or when impurities are depressing the melting point. Recrystallization from a properly selected solvent system is the solution.[10]

  • Solvent Screening: The key to successful recrystallization is finding a solvent (or solvent pair) that dissolves your compound well when hot but poorly when cold.[11]

    • Good Single Solvents to Screen: Isopropanol, Acetonitrile, Ethyl Acetate, Toluene.

    • Good Binary Solvent Systems: Toluene/Heptane, Ethyl Acetate/Hexane, Methanol/Water. In a binary system, dissolve the compound in a minimum amount of the "good" solvent (e.g., Ethyl Acetate) at an elevated temperature, then slowly add the "poor" or "anti-solvent" (e.g., Hexane) until the solution becomes faintly turbid. Add a drop or two of the good solvent to redissolve the solid and then allow it to cool.

  • Dissolution: In an appropriately sized flask, dissolve the crude compound in a minimal amount of the chosen hot solvent system. Ensure all the solid dissolves. If some particulates remain, they may be insoluble impurities; perform a hot filtration to remove them.

  • Cooling (Critical Step): Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities in the crystal lattice. Once at room temperature, the flask can be placed in an ice bath or refrigerator (0-4 °C) to maximize crystal yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystal cake with a small amount of cold recrystallization solvent to remove residual mother liquor containing the impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Q5: Acid-base extraction and recrystallization have failed to remove a persistent impurity. What is my next option?

A5: When impurities have very similar polarity and solubility to your target compound, preparative column chromatography is the most powerful purification technique.[12]

  • Stationary Phase: Standard silica gel is the most common choice. The slightly acidic nature of silica is compatible with carboxylic acids.

  • Mobile Phase (Eluent): A solvent system that provides a retention factor (Rƒ) of ~0.3 for your target compound on a TLC plate is a good starting point.

    • Begin with a non-polar solvent system like Hexane/Ethyl Acetate.

    • If the compound does not move, increase polarity by adding a small amount of methanol to a DCM or EtOAc mobile phase.

    • Pro-Tip: Add a small amount (0.5-1%) of acetic or formic acid to the eluent. This suppresses the ionization of your carboxylic acid on the silica surface, leading to sharper peaks and reduced "tailing."

  • Loading: For best results, dissolve your crude product in a minimal amount of the mobile phase or a strong solvent (like DCM), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This is known as "dry loading" and results in better separation.

  • Elution: Run the column, collecting fractions. Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Q6: My compound appears to be degrading during purification, especially when heated. What precautions can I take?

A6: The primary degradation pathway for carboxylic acids upon heating is decarboxylation.[4][5] If you suspect this is occurring (e.g., you see evidence of 4-benzylmorpholine by LC-MS), you must minimize heat exposure.

  • Use Low-Boiling Point Solvents: When performing recrystallizations, choose solvents that allow for dissolution at lower temperatures (e.g., DCM/Heptane instead of Toluene/Heptane).

  • Avoid Prolonged Heating: Do not leave your solution heating for extended periods. Dissolve the compound and proceed to the cooling step promptly.

  • Concentrate at Reduced Temperature: When removing solvents using a rotary evaporator, use a lower bath temperature (<40 °C) and a good vacuum.

References
  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google P
  • Sohn, O. S., Fiala, E. S., Conaway, C. C., & Weisburger, J. H. (1982). Separation of morpholine and some of its metabolites by high-performance liquid chromatography.
  • ResearchGate.
  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 507-512. [Link]
  • PubChem. 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid. [Link]
  • US7294623B2 - Benzyl morpholine derivatives - Google P
  • PubChem.
  • ResearchGate.
  • ResearchGate. How can I purify carboxylic acid? [Link]
  • PubChem. This compound hydrochloride. [Link]
  • PubChem. 4-Benzylmorpholine. [Link]
  • Omics Online. Development and Validation of Analytical Methods for Pharmaceuticals. [Link]
  • QSAR ANALYTICS.
  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google P
  • Bhusari, et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Young Pharmacists, 4(3), 205-215. [Link]
  • PubChem. (s)-4-benzylmorpholine-2-carboxylic acid. [Link]
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. [Link]

Sources

Technical Support Center: Stereochemical Integrity in 4-Benzylmorpholine-3-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-benzylmorpholine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with stereochemical control, specifically racemization at the C3 position. As your Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the mechanisms at play, enabling you to design robust, stereospecific syntheses.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental issues. The core problem in this synthesis is the lability of the α-proton at the C3 position, which is inherent to the amino acid backbone. Under basic conditions, this proton can be abstracted, leading to a planar, achiral enolate intermediate, which upon re-protonation can yield a mixture of enantiomers.[1][2]

Q1: I've synthesized this compound, but chiral analysis shows a racemic or partially racemized product. What are the most likely causes during the cyclization step?

A1: This is the most common issue and almost always points to the conditions used during the intramolecular cyclization, where the hydroxyl group displaces a leaving group to form the morpholine ring. The primary culprit is the base used to facilitate the reaction.

Causality: The Mechanism of Racemization

The hydrogen atom on the C3 carbon (the α-carbon of the original amino acid) is acidic. A sufficiently strong base will deprotonate this carbon, forming a planar carbanion or enolate. This intermediate loses its three-dimensional stereochemical information. Subsequent re-protonation (from the solvent or other proton source) or cyclization can occur from either face of the planar intermediate, leading to a loss of enantiopurity.[2][3][4]

RacemizationMechanism Start (S)-Precursor (Chiral Center at C3) Intermediate Planar Enolate Intermediate (Achiral) Start->Intermediate + Base - H⁺ S_Product (S)-Product Intermediate->S_Product + H⁺ R_Product (R)-Product (Racemization) Intermediate->R_Product + H⁺

Caption: Mechanism of base-catalyzed racemization at the C3 position.

Troubleshooting Steps:

  • Evaluate Your Base: Strong, small bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or triethylamine (TEA) are highly effective at deprotonation but significantly increase the risk of racemization due to their strength and low steric hindrance.[5]

  • Lower the Temperature: Racemization is a kinetically controlled process. Running the reaction at lower temperatures (e.g., 0 °C or even -20 °C) will disfavor the deprotonation side reaction relative to the desired cyclization.

  • Minimize Reaction Time: Prolonged exposure to basic conditions increases the probability of racemization. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

Recommended Solutions: Switch to a milder, more sterically hindered, or less soluble base. These alternatives are less likely to abstract the α-proton but are still capable of promoting the desired cyclization.

BasepKa (Conjugate Acid)CharacteristicsRecommendation
Sodium Hydride (NaH)~36Very strong, non-nucleophilic, heterogeneousHigh Risk of Racemization. Avoid if possible.
Potassium Carbonate (K₂CO₃)10.3Mild, inexpensive, heterogeneousExcellent First Choice. Often sufficient for cyclization with low risk.
Cesium Carbonate (Cs₂CO₃)10.3Similar to K₂CO₃ but more soluble, "softer" cationGood Alternative. Effective in cases where K₂CO₃ is too slow.
DIEA (Hünig's Base)11.4Strong, sterically hindered, organic baseModerate Risk. Use at low temperatures.
N-Methylmorpholine (NMM)7.4Weak, sterically accessible organic baseLow Risk. A good choice for sensitive substrates.[5]
Q2: How can I determine which step in my multi-step synthesis is causing the loss of stereochemical purity?

A2: It is crucial to implement in-process controls (IPCs) to pinpoint the source of racemization. Do not wait until the final product to test for enantiomeric purity.

Workflow for Identifying Racemization Source:

  • Analyze Starting Material: First, confirm the enantiomeric excess (% ee) of your starting chiral building block (e.g., N-benzyl-L-serine methyl ester). Commercial starting materials can sometimes have lower than expected purity.

  • Isolate and Analyze Intermediates: After each key transformation, especially any step involving a base or heat, take a small aliquot of the reaction mixture. Work it up and purify the intermediate.

  • Perform Chiral Analysis: Analyze the enantiomeric purity of the starting material and each isolated intermediate using a validated chiral HPLC or SFC method. This will create a "racemization map" of your synthesis, clearly showing which step is problematic.

TroubleshootingWorkflow Start Start: Chiral Amino Acid Derivative Step1 Step 1 (e.g., Alkylation) Start->Step1 Analysis_SM Chiral HPLC: Check % ee Start->Analysis_SM Step2 Step 2 (Cyclization) Step1->Step2 Analysis_1 Chiral HPLC: Check % ee Step1->Analysis_1 Final Final Product Step2->Final Analysis_2 Chiral HPLC: Check % ee Step2->Analysis_2 Analysis_Final Chiral HPLC: Check % ee Final->Analysis_Final Result Identify Step with Decreased % ee Analysis_2->Result

Caption: Workflow for pinpointing the source of racemization.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control to maintain stereochemical integrity throughout the synthesis?

A1: Beyond the choice of base, several factors are paramount:

  • Temperature: Keep all reaction temperatures, especially during basic steps, as low as practically possible.

  • Solvent: Aprotic solvents are generally preferred. Polar aprotic solvents like DMF or DMSO can sometimes accelerate racemization by stabilizing charged intermediates. It is often beneficial to screen less polar solvents like THF or acetonitrile.

  • Reaction Time: Avoid unnecessarily long reaction times.

  • pH during Workup: Be mindful of pH during aqueous workups. Both strongly acidic and strongly basic conditions can potentially contribute to racemization, although base-catalyzed racemization is typically much faster and more problematic for these structures.[2][6]

Q2: My starting material is an N-benzyl amino alcohol, which I react with an electrophile like chloroacetyl chloride before cyclization. Could racemization happen here?

A2: It is less likely, but possible. The acylation of the amino alcohol to form the amide is generally very fast and performed under conditions that are not conducive to racemization of the adjacent chiral center bearing the hydroxyl group. However, if a strong base is used in excess and left for a prolonged period, some deprotonation at the α-carbon could theoretically occur, though this is not the most probable source. The highest risk remains during the subsequent base-mediated cyclization step.

Q3: Are there alternative synthetic routes that are inherently less prone to racemization?

A3: Yes. While optimizing an existing route is often the primary goal, several alternative strategies are designed for high enantioselectivity:

  • Asymmetric Catalysis: Methods like asymmetric transfer hydrogenation can produce chiral morpholines from achiral precursors, setting the stereocenter in a controlled manner.[7]

  • Chiral Pool Synthesis: Utilizing enantiopure starting materials like amino alcohols and building the ring through methods that do not compromise the existing stereocenter is a robust strategy.[8][9] For example, reductive amination of a chiral amino alcohol with an appropriate aldehyde followed by cyclization under mild conditions can be effective.

  • Copper-Promoted Oxyamination: Some modern methods use metal catalysis to construct the ring with high diastereoselectivity from chiral precursors.[10]

Recommended Experimental Protocols

Protocol 1: Optimized, Low-Racemization Cyclization

This protocol assumes you have the linear precursor, such as N-benzyl-N-(2-hydroxyethyl)-L-serine ethyl ester, ready for cyclization.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the linear precursor (1.0 eq) and anhydrous acetonitrile (ACN) to make a 0.1 M solution.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add finely ground potassium carbonate (K₂CO₃, 2.0-3.0 eq) portion-wise over 10 minutes. The use of a solid, moderately weak base minimizes the concentration of base in solution and reduces the rate of proton abstraction.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

  • Quenching: Once the starting material is consumed (typically 2-6 hours), quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Immediately analyze the enantiomeric excess (% ee) of the purified product by chiral HPLC.

Protocol 2: General Method for Chiral HPLC Analysis
  • Column Selection: A polysaccharide-based chiral stationary phase is a good starting point. Columns such as Daicel Chiralcel® OD-H or Chiralpak® AD-H are widely effective.

  • Mobile Phase Screening: Prepare the analyte at ~1 mg/mL in a suitable solvent. Start with a mobile phase of 90:10 Hexane:Isopropanol (IPA) at a flow rate of 1.0 mL/min.

  • Optimization: If separation is not achieved, systematically vary the ratio of hexane and IPA (e.g., 80:20, 70:30). Small amounts of an additive like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes can sometimes improve peak shape.

  • Validation: Once baseline separation of the two enantiomers is achieved, use a racemic standard (prepared intentionally under harsh basic conditions) to confirm the retention times of both the (R) and (S) enantiomers.

  • Quantification: Integrate the peak areas for each enantiomer to calculate the enantiomeric excess: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

References

  • Scott, M. E., & Smith, T. E. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access.
  • Organic Chemistry Portal. Morpholine synthesis.
  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed.
  • Enantioselective synthesis of morpholine... | Download Scientific Diagram. ResearchGate.
  • Fults, A. (2025). Expanding complex morpholines using systematic chemical diversity. ACS Fall 2025.
  • Che, C., & Li, G. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC - NIH.
  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube.
  • Hayashi, T., & Tanaka, M. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH.
  • CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one. Google Patents.
  • Mechanisms of base-catalyzed racemization during activation step. ResearchGate.
  • US9598353B2 - Process for the racemization of α-amino acids. Google Patents.
  • Miller, S. (2025). How to control the stereochemistry in custom synthesis? Orchid Chemical Supplies Ltd.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • Racemization. Wikipedia.
  • US7294623B2 - Benzyl morpholine derivatives. Google Patents.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Bada, J. L. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Royal Society Open Science.
  • Sivak, W., & Smith, J. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC - PubMed Central.
  • Sivak, W., & Smith, J. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI.

Sources

Technical Support Center: Catalyst Poisoning in the Synthesis of 4-Benzylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-benzylmorpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of catalyst poisoning. In the synthesis of this valuable morpholine derivative, typically achieved through the reductive amination of morpholine-3-carboxylic acid with benzaldehyde using a palladium on carbon (Pd/C) catalyst, catalyst activity is paramount for achieving high yield and purity. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose, mitigate, and prevent catalyst deactivation, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide: Diagnosing Catalyst Poisoning

This section addresses specific issues you may encounter during the synthesis. Each answer is designed to help you identify the root cause of the problem and take corrective action.

Q1: My reaction has stalled or is proceeding much slower than expected. How can I determine if catalyst poisoning is the cause?

A1: A sudden or gradual decrease in reaction rate is a classic symptom of catalyst deactivation, with poisoning being a primary suspect. Here’s a systematic approach to diagnose the issue:

  • Visual Inspection: Observe the catalyst. A healthy Pd/C catalyst should be a fine, black powder that is well-dispersed in the reaction medium with proper agitation. Aggregation, clumping, or the formation of a "crust" can indicate that the catalyst surface has been fouled.

  • In-Process Monitoring: If you are monitoring hydrogen uptake, a premature plateau or a significant drop in the rate of consumption strongly suggests a loss of catalytic activity.

  • Spiking Experiment: A definitive way to test for poisoning is to add a fresh batch of catalyst to the stalled reaction.

    • If the reaction resumes, it is highly likely that the original catalyst was poisoned by a component in the reaction mixture.

    • If the reaction does not restart, the issue may lie with other parameters like hydrogen delivery, temperature, or a highly potent and persistent poison that deactivates the new catalyst as well.

This diagnostic process is crucial because factors other than poisoning, such as poor hydrogen pressure or inefficient stirring, can also slow down the reaction.[1]

Q2: I'm observing an increase in side products and a decrease in selectivity. Can this be related to catalyst poisoning?

A2: Yes, absolutely. Catalyst poisoning doesn't always lead to a complete shutdown of reactivity. It can also manifest as a change in selectivity. The active sites on a palladium catalyst are not all identical. Some sites may be more active for the desired hydrogenation, while others might catalyze side reactions.

Poisons can selectively block the most active sites, leaving less active sites to slowly continue the reaction or promote alternative pathways.[2] For instance, in the reductive amination to form this compound, selective poisoning might hinder the reduction of the imine intermediate, potentially leading to its degradation or other undesired reactions.

Q3: What are the most likely sources of catalyst poisons in the synthesis of this compound?

A3: The potential poisons can originate from starting materials, solvents, or even the reaction products themselves. For this specific synthesis, the primary suspects are:

  • Sulfur Compounds: Often present as impurities in benzaldehyde, which can be produced via oxidation of toluene from sulfur-containing crude oil. Sulfur compounds, even at parts-per-million (ppm) levels, are potent poisons for palladium catalysts as they chemisorb strongly to the palladium surface, blocking active sites.[3][4]

  • Amine and Carboxylic Acid Functionalities: Both the reactant (morpholine-3-carboxylic acid) and the product (this compound) contain amine and carboxylic acid groups. While necessary for the reaction, these groups can competitively adsorb onto the catalyst surface.[5][6][7] The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium, potentially inhibiting substrate binding. Similarly, carboxylic acids are known to adsorb on metal surfaces, which can poison active sites.[6]

  • Oxidation Byproducts: Benzaldehyde is notoriously prone to air oxidation, forming benzoic acid.[8][9] While benzoic acid is a weaker poison than sulfur compounds, its presence at high concentrations can inhibit the reaction.

  • Halides: If any of the starting materials were synthesized using chlorinated reagents, residual halides can act as catalyst poisons.

The following diagram illustrates the logical flow for troubleshooting a slow or stalled hydrogenation reaction.

G start Reaction Stalled or Slow check_h2 Check H2 Supply & Agitation start->check_h2 h2_ok H2 & Agitation OK check_h2->h2_ok Yes h2_not_ok Fix H2 Delivery / Stirring check_h2->h2_not_ok No visual_check Visually Inspect Catalyst (Dispersed vs. Clumped) h2_ok->visual_check spike_exp Perform Catalyst Spike Experiment visual_check->spike_exp reaction_resumes Reaction Resumes spike_exp->reaction_resumes Yes reaction_stalled Reaction Remains Stalled spike_exp->reaction_stalled No poison_confirmed Diagnosis: Catalyst Poisoning Confirmed reaction_resumes->poison_confirmed other_issue Investigate Other Issues: - Temperature - Solvent - Substrate Stability reaction_stalled->other_issue remedy Action: - Purify Starting Materials - Use Guard Bed - Increase Catalyst Loading poison_confirmed->remedy G cluster_support Carbon Support cluster_pd Palladium Nanoparticle pd1 Pd pd2 Pd pd3 Pd pd4 Pd pd5 Pd h2 H₂ h2->pd1 Adsorbs & Dissociates substrate Substrate substrate->pd4 Adsorbs poison Poison (e.g., Sulfur) poison->pd2 Strong Chemisorption (Blocks Active Site) poison->pd3 Blocks Active Site

Caption: Mechanism of catalyst poisoning on a Pd surface.

Data & Protocols

Table 1: Common Catalyst Poisons in Reductive Amination
Poison ClassExamplesLikely Source in SynthesisMechanism of PoisoningMitigation Strategy
Sulfur Compounds Thiols, Thiophenes, SulfidesImpurity in BenzaldehydeStrong, irreversible chemisorption on Pd active sites. [3]Purify benzaldehyde by distillation; use a guard bed of a scavenger material.
Nitrogen Compounds Product (this compound), Reactant (morpholine-3-carboxylic acid)Reaction componentsCompetitive adsorption via the nitrogen lone pair. [5][7]Optimize catalyst loading and reaction conditions; consider in-situ product protection if feasible.
Halides Cl⁻, Br⁻Impurities from starting material synthesisStrong adsorption on active sites, altering electronic properties.Use halide-free starting materials; pre-treat reagents if necessary.
Strong Acids Benzoic AcidOxidation of benzaldehydeAdsorption on the catalyst surface, potentially inhibiting reactant binding. [6]Purify benzaldehyde by washing with a mild base (e.g., Na₂CO₃ solution). [8][9]
Heavy Metals Pb, HgContamination from reactors or reagentsAlloy formation with palladium or deposition on the surface.Ensure scrupulously clean glassware and high-purity reagents. [1]
Experimental Protocols

Protocol 1: Purification of Benzaldehyde to Remove Acidic Impurities

This protocol is designed to remove benzoic acid, a common impurity formed by the aerial oxidation of benzaldehyde.

  • Place 100 mL of commercial benzaldehyde into a 250 mL separatory funnel.

  • Add 50 mL of a 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure from CO₂ evolution.

  • Allow the layers to separate completely. The upper layer is the purified benzaldehyde, and the lower aqueous layer contains the sodium benzoate salt.

  • Drain and discard the lower aqueous layer.

  • Wash the benzaldehyde layer with 50 mL of water, again shaking and separating the layers. Discard the aqueous wash.

  • Transfer the washed benzaldehyde to a clean, dry Erlenmeyer flask.

  • Dry the benzaldehyde over anhydrous magnesium sulfate (MgSO₄) for 20-30 minutes.

  • Filter or decant the purified benzaldehyde. For highest purity, proceed with vacuum distillation. [8] Protocol 2: Lab-Scale Regeneration of Pd/C Fouled by Organic Residues

This procedure is for catalysts believed to be deactivated by strongly adsorbed organic compounds, not severe sulfur poisoning. Safety Note: Handle the used catalyst with extreme care. It must be kept wet at all times to prevent ignition. [1][7]

  • After the reaction, filter the catalyst through a pad of Celite®, ensuring the filter cake remains wet with the reaction solvent.

  • Wash the filter cake thoroughly with fresh reaction solvent to remove any non-adsorbed product.

  • Carefully transfer the wet catalyst and Celite® mixture to a flask.

  • Add a suitable solvent (e.g., chloroform or glacial acetic acid, depending on the nature of the suspected foulant) and stir or sonicate the slurry for 30-60 minutes. [10][11]5. Filter the catalyst again, keeping it wet.

  • Wash the catalyst thoroughly with deionized water until the washings are neutral.

  • The regenerated, water-wet catalyst can be stored for reuse. Its activity should be tested on a small scale before being used in a large-scale reaction.

References

  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. MDPI.
  • Overview of mechanisms for the hydrogenation of carboxylic acids.
  • Purification of benzaldehyde? Sciencemadness.org.
  • Troubleshooting guide for the catalytic hydrogenation of nitroarom
  • Hydrogen
  • Hazards associated with laboratory scale hydrogen
  • Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation Catalyst.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. CECO Environmental.
  • The mathematical catalyst deactivation models: a mini review. RSC Publishing.
  • Heterogeneous Catalyst Deactivation and Regener
  • The mathematical catalyst deactivation models: a mini review. Semantic Scholar.
  • Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison.
  • Process for the purification of benzaldehyde.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
  • Process for the purification of benzaldehyde.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal.
  • Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
  • How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? TNJ Chemical.
  • Benzaldehyde. Sciencemadness Wiki.
  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
  • Mechanisms of Catalyst Poisoning by Sulfur Species. OUCI.
  • Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxyl
  • Heterogeneous Catalysts in the Reductive Amin
  • Synthesis, Activation and Catalytic Activity of N-Heterocyclic Carbene Bearing Palladium Catalysts.
  • Struggling with Reductive Amination: Tips for Isol
  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous C
  • Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • N-Heterocyclic Carbene Modified Palladium Catalysts for the Direct Synthesis of Hydrogen Peroxide. Journal of the American Chemical Society.
  • Hitchhiker's Guide to Reductive Amin
  • ChemInform Abstract: Reductive Amination of Aldehydes and Amines with an Efficient Pd/NiO Catalyst.
  • Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. MDPI.
  • Pd-Catalysed oxidative carbonylation of α-amino amides to hydantoins under mild conditions.
  • Activation and Reactivity of (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes in Cross-Coupling Reactions.
  • Palladium Catalysis: Dependence of the Efficiency of C-N Bond Formation on Carboxylate Ligand and Metal Carboxyl
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • Ammonia formation over supported platinum and palladium catalysts.
  • Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Macmillan Group - Princeton University.

Sources

Technical Support Center: Troubleshooting Solubility Issues of 4-benzylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-benzylmorpholine-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound in various reaction media. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of a Bifunctional Molecule

This compound is a valuable heterocyclic amino acid derivative used in the synthesis of more complex molecules, particularly in medicinal chemistry.[1][2] Its structure, however, presents a classic solubility challenge. It contains a basic tertiary amine within the morpholine ring, an acidic carboxylic acid group, a polar ether linkage, and a large, non-polar benzyl group. This combination of functionalities can lead to strong intermolecular interactions and unpredictable solubility profiles across different solvent classes.

The primary difficulty arises from its ability to exist as a zwitterion—a molecule with both a positive and a negative charge. In the solid state, these zwitterions can form a highly stable, salt-like crystal lattice that is difficult for many common organic solvents to break apart. Understanding this dual nature is the key to overcoming solubility hurdles.

Part 1: Understanding the Physicochemical Properties

The solubility of a compound is governed by the principle of "like dissolves like".[3] this compound, however, is not simply "polar" or "non-polar". Its character is dynamic and depends heavily on the surrounding chemical environment.

  • Zwitterionic Character : The acidic proton of the carboxylic acid can be transferred to the basic nitrogen of the morpholine ring, creating a zwitterionic species. This internal salt formation leads to strong electrostatic interactions and hydrogen bonding, increasing the melting point and often decreasing solubility in low-to-medium polarity organic solvents.

  • Hydrophobic Region : The benzyl group provides a significant non-polar, hydrophobic character, which limits solubility in highly polar solvents like water.

  • Polar Functionalities : The morpholine ring's ether oxygen and the carboxylic acid group can participate in hydrogen bonding, favoring solubility in polar protic solvents.[4]

Caption: Key functional regions of this compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses common solubility issues in a practical question-and-answer format.

Q1: My compound won't dissolve in standard aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). What should I do?

The Why: These solvents have low to moderate polarity and cannot effectively disrupt the strong zwitterionic crystal lattice of the solid material. The energy gained by solvating the individual molecules is insufficient to overcome the energy of the solid-state interactions.

Troubleshooting Steps:

  • Introduce a Polar Co-Solvent: Add a small percentage (5-10% v/v) of a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). This can significantly increase the solvating power of the medium.

  • Increase Temperature: Gently warming the mixture can provide the energy needed to break the intermolecular forces and facilitate dissolution.[3][5] Always be mindful of the thermal stability of your compound and other reactants.

  • Convert to an Ester: If your reaction scheme permits, converting the carboxylic acid to a methyl or ethyl ester will eliminate the zwitterionic character, making the molecule much more soluble in solvents like DCM and THF.

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates, increasing the surface area and accelerating the rate of dissolution.[3]

Q2: I am using a polar aprotic solvent like DMF or DMSO, but solubility is still poor or dissolution is very slow. What's happening?

The Why: While these solvents are highly polar, they lack the ability to donate hydrogen bonds. If the crystal lattice energy is exceptionally high, even these strong solvents may struggle. The dissolution process might be kinetically slow rather than thermodynamically impossible.

Troubleshooting Steps:

  • Heat the Mixture: As with less polar solvents, increasing the temperature is often the most effective solution. Many reactions in DMF or DMSO are run at elevated temperatures for this reason.

  • Particle Size Reduction: Grind the solid material into a fine powder using a mortar and pestle. This increases the surface area available for solvation.[3]

  • Add a Protic Co-Solvent: A small amount of methanol or ethanol can sometimes help by providing hydrogen bond donating capability, which can specifically interact with the carboxylate portion of the zwitterion.

Q3: How does pH affect the solubility of this compound, and can I use it to my advantage?

The Why: pH is the most powerful tool for controlling the solubility of this compound in polar protic media (like water or alcohols).[3][6] By adjusting the pH, you can convert the neutral (and poorly soluble) zwitterion into a much more soluble salt.

  • In Acidic Conditions (Low pH): The carboxylic acid remains protonated, and the basic nitrogen is protonated to form a morpholinium cation. The resulting cationic salt is typically much more soluble in polar solvents.[7][8]

  • In Basic Conditions (High pH): The carboxylic acid is deprotonated to form a carboxylate anion, while the tertiary amine remains neutral. This anionic salt is also significantly more soluble in polar solvents.

Caption: Effect of pH on the form and solubility of the compound.

Q4: My reaction seems to have started, but it is sluggish and stalls. I suspect solubility is the limiting factor. What can I do?

The Why: Even if the compound appears to have dissolved, it may have reached its saturation limit at a concentration that is too low for an efficient reaction rate. The "dissolved" material is reacting, but the solid reservoir is dissolving too slowly to replenish it.

Troubleshooting Steps:

  • Employ a Phase-Transfer Catalyst (PTC): If your reaction involves an aqueous phase and an organic phase, a PTC can help shuttle the deprotonated (anionic) form of your compound into the organic layer to react.

  • Form a Soluble Salt in-situ: Before adding your other reagents, add a stoichiometric amount of a suitable base (e.g., triethylamine, DBU for organic media; K₂CO₃ for some protic media) to form the more soluble anionic salt directly in the reaction flask.

  • Re-evaluate Your Solvent System: This is a strong indication that your current solvent is suboptimal. Refer to the co-solvent strategies in Q1 and Q2 or consider a different primary solvent.

Part 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable solvent or co-solvent system for your reaction.

  • Preparation: Place a small, consistent amount (e.g., 5 mg) of this compound into several separate vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent. Cover a range of polarities (e.g., Toluene, THF, Acetonitrile, Isopropanol, Ethanol, DMF, DMSO, Water).

  • Observation at Room Temperature: Vigorously vortex each vial for 1 minute. Observe and record solubility (e.g., Insoluble, Partially Soluble, Fully Soluble).

  • Observation with Heat: For vials where the compound was not fully soluble, heat them to 60-80°C (use a heating block or oil bath) for 5 minutes with occasional agitation. Record any changes in solubility.

  • Analysis: Use the results to select the best single solvent or a potential co-solvent system (e.g., THF with 10% DMF) for your reaction scale-up.

Protocol 2: In-Situ Salt Formation for Enhanced Solubility

This protocol is for reactions in polar aprotic or protic solvents where the anionic form is desired.

  • Setup: To a reaction flask under an inert atmosphere (if required), add this compound (1.0 eq).

  • Solvent Addition: Add the chosen reaction solvent (e.g., DMF, Acetonitrile).

  • Base Addition: Add a suitable base (1.0 - 1.1 eq).

    • For a non-nucleophilic organic base, use triethylamine (Et₃N) or DBU.

    • For an inorganic base, use finely powdered potassium carbonate (K₂CO₃).

  • Dissolution: Stir the mixture at room temperature or with gentle warming. You should observe the initial slurry dissolving as the soluble salt is formed.

  • Reaction: Once the solution is homogeneous, proceed with the addition of other reagents.

Part 4: Data Summary & Workflow

Table 1: General Solubility Profile

Solvent ClassExamplesExpected Solubility of ZwitterionStrategy for Improvement
Non-Polar Hexane, TolueneVery Low / InsolubleNot recommended.
Ethereal Diethyl Ether, THFLow / Very LowAdd polar co-solvent (DMF, NMP); Heat.
Chlorinated DCM, ChloroformLowAdd polar co-solvent; Convert to ester.
Polar Aprotic Acetonitrile, DMF, DMSOModerate to HighHeat; Sonication; Use co-solvent.
Alcohols Methanol, Ethanol, IPAModerateHeat; Adjust pH to be acidic or basic.
Aqueous WaterVery LowAdjust pH to < 4 or > 9.

Troubleshooting Workflow Diagram

Solubility_Troubleshooting Start Insolubility Observed Check_Polarity Is solvent polarity appropriate? ('Like Dissolves Like') Start->Check_Polarity Change_Solvent Select More Suitable Solvent (See Table 1) Check_Polarity->Change_Solvent No Increase_Temp Increase Temperature Check_Polarity->Increase_Temp Yes Success Solubility Achieved Change_Solvent->Success Use_Cosolvent Add Polar Co-Solvent (e.g., 5-10% DMF/DMSO) Use_Cosolvent->Success Check_Stability Is compound thermally stable? Increase_Temp->Check_Stability Adjust_pH Is the molecule ionizable? Check_Stability->Adjust_pH Yes Failure Consider Derivatization (e.g., Esterification) Check_Stability->Failure No Adjust_pH->Use_Cosolvent No Form_Salt Form Salt In-Situ (Add Acid/Base) Adjust_pH->Form_Salt Yes Form_Salt->Success

Caption: A step-by-step workflow for troubleshooting solubility.

References
  • Methyl 4-benzylmorpholine-3-carboxylate. PubChem, National Center for Biotechnology Information.
  • Morpholine compounds. Google Patents, WO2005105100A1.
  • Solubility-Modifying Power of Zwitterionic Salts. Advances in Engineering.
  • Morpholine. Sciencemadness Wiki.
  • Solubility-Modifying Power of Zwitterionic Salts. Queen's University Belfast.
  • MORPHOLINE. Ataman Kimya.
  • 4-Benzylmorpholine. PubChem, National Center for Biotechnology Information.
  • Level, G., Vieira Fadul, M., & Blesic, M. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580.
  • An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Factors that Affect Solubility. Chemistry LibreTexts.
  • Benzyl morpholine derivatives. Google Patents, US7294623B2.
  • This compound hydrochloride. PubChemLite.
  • (3S)-4-BENZYL-5-OXOMORPHOLINE-3-CARBOXYLICACID. Chemsrc.
  • Solubility and miscibility. Refubium - Freie Universität Berlin.
  • 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid. PubChemLite.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 786-814.
  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses.
  • Unknown Organic Solution Experiment, Period 1, Part B. YouTube video.
  • Drug Allergy: A 2022 Practice Parameter Update. Journal of Allergy and Clinical Immunology.
  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. National Institutes of Health (NIH).

Sources

troubleshooting low conversion rates in 4-benzylmorpholine-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-benzylmorpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent methods involve the N-alkylation of a morpholine-3-carboxylic acid precursor. The two primary strategies are:

  • Direct N-benzylation using a benzyl halide: This is a classical SN2 reaction where morpholine-3-carboxylic acid (or its ester derivative) is reacted with a benzyl halide (e.g., benzyl bromide) in the presence of a base.[1]

  • Reductive amination: This involves reacting morpholine-3-carboxylic acid with benzaldehyde in the presence of a reducing agent. This method is often preferred for its milder conditions and avoidance of halide reagents.[2][3] A variation of this involves the reductive amination of an amine with a carboxylic acid, which could also be applied.[4]

Q2: I'm having trouble sourcing morpholine-3-carboxylic acid. Are there methods to synthesize it?

A2: Yes, morpholine-3-carboxylic acid can be synthesized through various routes. One common laboratory-scale approach involves the cyclization of suitable precursors. For instance, it can be prepared from serine or threonine derivatives.[5] It is also commercially available from several chemical suppliers.[6][7]

Q3: Why is my N-benzylation reaction with benzyl bromide showing low conversion?

A3: Low conversion in N-alkylation reactions can stem from several factors. Common issues include an insufficiently strong base, poor solvent choice, or side reactions. The nitrogen in morpholine-3-carboxylic acid is not strongly nucleophilic, and a suitable base is required to deprotonate it for efficient alkylation. Additionally, high temperatures can lead to decomposition of reagents like DMF, which can complicate the reaction.[8]

Q4: What is the role of the hydrochloride salt form of this compound?

A4: The hydrochloride salt of this compound is often prepared to improve the compound's stability and aqueous solubility.[9] This can be particularly useful for purification, handling, and formulation in biological assays.

Troubleshooting Guide for Low Conversion Rates

This section addresses specific experimental issues that can lead to low yields of this compound.

Symptom 1: A significant amount of starting material (morpholine-3-carboxylic acid) remains unreacted.

This is a common issue and often points to problems with reaction conditions or reagent stoichiometry.

Potential Cause 1.1: Inefficient N-alkylation with Benzyl Halide
  • Explanation of Causality: The direct N-alkylation of morpholine-3-carboxylic acid with a benzyl halide is an SN2 reaction. The nucleophilicity of the morpholine nitrogen is crucial for the reaction to proceed. If the nitrogen is not sufficiently activated, the reaction will be slow or may not proceed to completion. The choice of base is critical to deprotonate the secondary amine, making it a more potent nucleophile.

  • Troubleshooting Protocol:

    • Base Selection: If you are using a weak base like potassium carbonate (K₂CO₃) and observing low conversion, consider switching to a stronger base. The pKa of the morpholine nitrogen is a key consideration. A stronger base will more effectively deprotonate the amine.

    • Solvent Choice: The solvent can significantly impact the reaction rate. Aprotic polar solvents like acetonitrile or DMF are commonly used. Ensure your solvent is anhydrous, as water can interfere with the base and the reaction.[1]

    • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to side reactions or decomposition of reagents.[8] It is advisable to start at a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS before increasing the temperature.

ParameterRecommendation for N-Alkylation
Base K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base
Solvent Anhydrous Acetonitrile, DMF
Temperature 50-80 °C (monitor for decomposition)
Potential Cause 1.2: Inefficient Reductive Amination
  • Explanation of Causality: Reductive amination involves the formation of an intermediate imine from the reaction of the amine (morpholine-3-carboxylic acid) and the aldehyde (benzaldehyde), followed by reduction of the imine to the amine. The efficiency of this process depends on the pH of the reaction medium and the choice of reducing agent.

  • Troubleshooting Protocol:

    • pH Control: The formation of the imine is pH-dependent. The pH should be controlled to facilitate both the nucleophilic attack of the amine on the carbonyl and the dehydration to the imine. Typically, a slightly acidic pH (4-6) is optimal.

    • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices for reductive amination as they are selective for the imine over the aldehyde.[10]

    • Reaction Monitoring: Follow the disappearance of the starting materials and the appearance of the product by TLC or LC-MS to determine the optimal reaction time.

Symptom 2: Multiple spots on TLC/LC-MS, indicating significant impurity formation.

The formation of byproducts is a frequent cause of low yields of the desired product.

Potential Cause 2.1: Over-alkylation or Side Reactions with Benzyl Halide
  • Explanation of Causality: While less common for secondary amines, over-alkylation to form a quaternary ammonium salt can occur, especially with highly reactive alkylating agents or harsh conditions. The benzyl halide can also undergo self-condensation or react with the solvent under certain conditions.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Use a controlled amount of the benzyl halide (e.g., 1.05-1.2 equivalents) to minimize the risk of over-alkylation.

    • Controlled Addition: Add the benzyl halide slowly to the reaction mixture, especially at elevated temperatures, to maintain a low instantaneous concentration.

    • Reaction Temperature: Avoid excessively high temperatures which can promote side reactions.[8]

Potential Cause 2.2: Impurities in Starting Materials
  • Explanation of Causality: The purity of your starting materials, morpholine-3-carboxylic acid and benzaldehyde/benzyl bromide, is critical. Impurities can interfere with the reaction or lead to the formation of undesired byproducts.

  • Troubleshooting Protocol:

    • Purity Check: Verify the purity of your starting materials by NMR, melting point, or another appropriate analytical technique.

    • Purification of Starting Materials: If necessary, purify the starting materials before use. Benzaldehyde, for example, can oxidize to benzoic acid on storage.

Symptom 3: Difficulty in isolating the final product.

Even with good conversion, challenges in purification can lead to a low isolated yield.

Potential Cause 3.1: Emulsion formation during workup
  • Explanation of Causality: The amphiphilic nature of the product, containing both a polar carboxylic acid and a nonpolar benzyl group, can lead to the formation of emulsions during aqueous workup.

  • Troubleshooting Protocol:

    • pH Adjustment: Carefully adjust the pH of the aqueous layer. Bringing the pH to the isoelectric point of the amino acid can minimize its solubility in both the aqueous and organic phases, aiding precipitation or extraction.

    • Solvent Choice for Extraction: Use a more polar organic solvent for extraction, or a mixture of solvents, to improve phase separation.

    • Brine Wash: Washing the organic layer with a saturated solution of sodium chloride (brine) can help to break emulsions.

Potential Cause 3.2: Co-elution of impurities during chromatography
  • Explanation of Causality: If impurities have similar polarity to the desired product, they can be difficult to separate by column chromatography.

  • Troubleshooting Protocol:

    • Alternative Chromatography: Consider using a different stationary phase or solvent system for chromatography.

    • Crystallization: Attempt to purify the product by crystallization. This can be a highly effective method for removing small amounts of impurities.

    • Acid-Base Extraction: Utilize the carboxylic acid functionality for purification. The product can be extracted into a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then precipitated by acidifying the aqueous layer.[11]

Experimental Workflows & Diagrams

Workflow for Troubleshooting Low Conversion

The following diagram outlines a logical workflow for diagnosing and addressing low conversion rates in the synthesis of this compound.

TroubleshootingWorkflow start Low Conversion of This compound check_sm Analyze Reaction Mixture (TLC, LC-MS) start->check_sm sm_present Significant Starting Material Remains? check_sm->sm_present impurities Multiple Impurity Spots? check_sm->impurities sm_present->impurities No route_choice Which Synthetic Route? sm_present->route_choice Yes check_overalkylation Check Stoichiometry & Addition Rate of Benzyl Halide impurities->check_overalkylation Yes end_failure Consult Further Literature or Technical Support impurities->end_failure No n_alkylation Check Base Strength & Solvent Anhydrousness route_choice->n_alkylation N-Alkylation red_amination Check pH & Reducing Agent route_choice->red_amination Reductive Amination optimize_temp Re-run with stronger base /dry solvent/optimized temp. n_alkylation->optimize_temp Optimize Temperature end_success Improved Conversion optimize_temp->end_success optimize_ra_cond optimize_ra_cond red_amination->optimize_ra_cond Optimize pH (4-6) & use selective reducing agent optimize_ra_cond->end_success check_sm_purity Purify Starting Materials & Re-run Reaction check_overalkylation->check_sm_purity Check Starting Material Purity check_sm_purity->end_success

Caption: Decision tree for troubleshooting low conversion rates.

General Synthetic Pathways

The following diagram illustrates the two primary synthetic routes discussed.

SyntheticPathways cluster_start Starting Material cluster_product Product cluster_route1 Route 1: N-Alkylation cluster_route2 Route 2: Reductive Amination start_mol Morpholine-3-carboxylic Acid end_mol This compound start_mol->end_mol Sɴ2 Reaction start_mol->end_mol Imine Formation & Reduction reagent1 Benzyl Bromide + Base (e.g., K₂CO₃) reagent2 1. Benzaldehyde 2. Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Common synthetic routes to the target compound.

References

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.
  • MORPHOLINE-3-CARBOXYLIC ACID. ChemBK. [Link]
  • Green Chemistry. BORIS Portal. [Link]
  • Synthesis of N-substituted morpholine nucleoside deriv
  • A practical catalytic reductive amination of carboxylic acids. PMC - NIH. [Link]
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]
  • 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid. PubChemLite. [Link]
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • A Practical Catalytic Reductive Amination of Carboxylic Acids. The Royal Society of Chemistry. [Link]
  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. [Link]
  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
  • Methyl 4-benzylmorpholine-3-carboxyl
  • Synthesis of Amines from Carboxylic Amides. Chemistry LibreTexts. [Link]
  • Benzyl morpholine derivatives.
  • This compound hydrochloride. PubChemLite. [Link]
  • Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives.
  • How can I purify carboxylic acid?.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Help with N-Alkyl
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]
  • Esterification of Carboxylic Acids with. Organic Syntheses Procedure. [Link]

Sources

byproduct formation in the synthesis of 4-benzylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Benzylmorpholine-3-carboxylic Acid

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with byproduct formation during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

The most common and efficient route to synthesize this compound is through the N-benzylation of morpholine-3-carboxylic acid, typically via reductive amination with benzaldehyde. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This guide offers a question-and-answer format to troubleshoot these specific issues, supported by detailed protocols and mechanistic insights.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, focusing on the identification and mitigation of byproducts.

Q1: I'm observing a significant amount of unreacted morpholine-3-carboxylic acid in my crude product. How can I drive the reaction to completion?

A1: Low conversion is a frequent issue and typically points to suboptimal reaction conditions or reagent activity. Here are the primary causes and troubleshooting steps:

  • Inefficient Imine Formation: The first step of reductive amination is the condensation of the amine (morpholine-3-carboxylic acid) and the aldehyde (benzaldehyde) to form an imine intermediate. This is a reversible equilibrium.

    • Causality: If water, the byproduct of condensation, is not effectively removed or if the pH is not optimal, the equilibrium will favor the starting materials.

    • Solution: While adding dehydrating agents like molecular sieves can help, often the issue lies with the reducing agent's addition. For reactions using sodium triacetoxyborohydride (STAB), the condensation and reduction occur in one pot. Ensure your benzaldehyde is of high purity and used in a slight excess (1.1-1.2 equivalents).

  • Reducing Agent Activity: The reducing agent is critical for irreversibly converting the imine to the desired product.

    • Causality: Common reducing agents like sodium borohydride (NaBH₄) can be too reactive, potentially decomposing or reacting with the solvent or carboxylic acid group. Sodium triacetoxyborohydride (STAB) is generally preferred for its milder nature and effectiveness at slightly acidic pH, which also favors imine formation.[1] If your STAB is old or has been improperly stored, its activity may be compromised.

    • Solution: Use a fresh bottle of STAB. Ensure the reaction is run under an inert atmosphere (nitrogen or argon) to prevent moisture from degrading the reagents. The reaction should be stirred for a sufficient duration; monitor by TLC or LC-MS every few hours until the starting material is consumed.

Q2: My LC-MS analysis shows a peak with a mass corresponding to a dibenzylated product. What is this, and how can I prevent its formation?

A2: This is a classic case of over-alkylation. The byproduct is likely N,N-dibenzylmorpholine-3-carboxylic acid cation or a related species.

  • Mechanism of Formation: Your desired product, this compound, is a secondary amine. This secondary amine is still nucleophilic and can compete with the starting material to react with another molecule of benzaldehyde. This forms a new iminium ion, which is then reduced to the tertiary amine (the dibenzyl byproduct). This process is a common challenge in reductive amination.[2]

  • Mitigation Strategies:

    • Stoichiometry Control (Primary Method): The most effective way to prevent over-alkylation is to control the stoichiometry of your reactants. Avoid a large excess of benzaldehyde. Start with a 1:1.1 ratio of morpholine-3-carboxylic acid to benzaldehyde. If over-alkylation persists, try adding the benzaldehyde slowly over a period of 1-2 hours to maintain its low concentration relative to the primary amine starting material.

    • Choice of Reducing Agent: While STAB is generally selective, a bulkier reducing agent could potentially disfavor the reduction of the more sterically hindered iminium ion leading to the tertiary amine. However, precise stoichiometric control is the more reliable solution.

    • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the rate of the second benzylation, which typically has a higher activation energy than the first.

Q3: I have a significant amount of benzyl alcohol in my reaction mixture. What is the source of this impurity?

A3: Benzyl alcohol is a common byproduct in reductive aminations and arises from the direct reduction of benzaldehyde.

  • Causality: This side reaction is particularly prevalent when using less selective or overly reactive reducing agents. For instance, sodium borohydride (NaBH₄) can readily reduce both the imine intermediate and the unreacted benzaldehyde.[3] If the rate of benzaldehyde reduction is comparable to the rate of imine formation and reduction, a substantial amount of benzyl alcohol will be generated.

  • Troubleshooting:

    • Switch to a Milder Reducing Agent: This is the most effective solution. Sodium triacetoxyborohydride (STAB) is the reagent of choice because it is much slower at reducing aldehydes and ketones compared to imines/iminium ions, thus minimizing benzyl alcohol formation.[1]

    • Control the Order of Addition: If you must use a less selective agent like NaBH₄, add it portion-wise to the pre-formed imine mixture. This ensures the concentration of the reducing agent is kept low, favoring the reduction of the more reactive imine.

Part 2: Analytical & Purification Protocols

To support the troubleshooting guide, this section provides standardized protocols for synthesis, analysis, and purification.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is optimized to minimize byproduct formation.

Materials:

  • Morpholine-3-carboxylic acid

  • Benzaldehyde (freshly distilled or high purity)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add morpholine-3-carboxylic acid (1.0 eq).

  • Add anhydrous DCM (approx. 0.1 M concentration).

  • Add benzaldehyde (1.1 eq) and stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the imine.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may gently exotherm.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: HPLC-MS Method for In-Process Monitoring

Objective: To resolve starting materials, product, and key byproducts.

ParameterSetting
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and ESI+ Mass Spectrometry
Expected m/z [M+H]⁺ Morpholine-3-carboxylic acid: 132.06
This compound: 222.11
Dibenzyl Adduct: 312.17
Protocol 3: Purification by Recrystallization

Objective: To purify the final product if it is a solid and the impurities have different solubility profiles.

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., isopropanol, ethanol, or an ethyl acetate/heptane mixture).

  • If the solution is colored, you can add a small amount of activated carbon and hot filter.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Part 3: Mechanistic Visualizations

The following diagrams illustrate the key chemical transformations discussed.

Desired Synthetic Pathway

G SM Morpholine-3-carboxylic Acid + Benzaldehyde INT Imine/Iminium Intermediate SM->INT + H₂O PROD This compound INT->PROD + [H⁻] (STAB)

Caption: Desired reductive amination pathway.

Formation of Dibenzyl Byproduct

G PROD Product (Secondary Amine) IMINIUM Tertiary Iminium Ion PROD->IMINIUM ALD Benzaldehyde ALD->IMINIUM BYPROD Dibenzyl Byproduct (Tertiary Amine) IMINIUM->BYPROD + [H⁻] (STAB)

Caption: Over-alkylation side reaction pathway.

Troubleshooting Workflow

G cluster_0 cluster_1 cluster_2 Analyze Analyze Crude (LC-MS, NMR) Decision Impurity Detected? Analyze->Decision Identify Identify Impurity (Mass, Structure) Decision->Identify Yes Unreacted_SM Unreacted Starting Material Identify->Unreacted_SM Over_Alk Dibenzyl Byproduct Identify->Over_Alk Benz_OH Benzyl Alcohol Identify->Benz_OH Action1 Increase Reaction Time Check Reagent Activity Unreacted_SM->Action1 Action2 Adjust Stoichiometry Slow Aldehyde Addition Over_Alk->Action2 Action3 Use Milder Reductant (STAB) Benz_OH->Action3

Caption: Logical workflow for impurity troubleshooting.

References

  • Afanasyev, O.I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
  • Palchikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 785–816. [Link][5]
  • Organic Chemistry Portal.
  • MDPI (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link][1]

Sources

Technical Support Center: Optimizing Chiral Resolution of 4-Benzylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the chiral resolution of 4-benzylmorpholine-3-carboxylic acid. As a critical chiral building block in pharmaceutical synthesis, achieving high enantiopurity of this compound is paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its resolution via diastereomeric salt crystallization. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the tools to troubleshoot and optimize your separations effectively.

Foundational Principles: The Art of Diastereomeric Salt Crystallization

The most robust and scalable method for resolving racemic this compound is through the formation of diastereomeric salts.[1] This classical technique converts a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physicochemical properties, most notably solubility.[2]

The process involves reacting the racemic acid with an enantiomerically pure chiral resolving agent, typically a chiral base. This creates two diastereomeric salts:

  • (R)-acid • (chiral base)

  • (S)-acid • (chiral base)

These salts, having different three-dimensional structures, exhibit different crystal packing energies and solubilities in a given solvent.[3] This difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration.[4] The pure enantiomer of the carboxylic acid is subsequently recovered by breaking the salt, typically through acidification.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Isolation & Liberation racemic_acid Racemic (±)-4-benzylmorpholine- 3-carboxylic acid salt_formation Mixture of Two Diastereomeric Salts (in solution) racemic_acid->salt_formation React in Suitable Solvent resolving_agent Enantiopure Chiral Base resolving_agent->salt_formation crystallization Fractional Crystallization (Controlled Cooling) salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt (Solid Crystals) crystallization->less_soluble Precipitates mother_liquor More Soluble Diastereomeric Salt (Remains in Solution) crystallization->mother_liquor Stays in Mother Liquor filtration Filtration less_soluble->filtration acidification Acidification (e.g., HCl) filtration->acidification pure_enantiomer Enantiomerically Pure Carboxylic Acid acidification->pure_enantiomer

Figure 1. General workflow for chiral resolution by diastereomeric salt formation.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the resolution of this compound.

Q1: I'm not getting any crystal formation after adding the resolving agent and cooling the solution. What should I do?

A: Failure to crystallize is typically a problem of insufficient supersaturation or nucleation kinetics. The goal is to create a solution where the less soluble diastereomeric salt is supersaturated, but the more soluble one is not.

  • Initial Checks & Solutions:

    • Induce Nucleation: Gently scratch the inside of the flask with a glass rod at the solution's surface. This can create microscopic imperfections that serve as nucleation sites.[5]

    • Add Seed Crystals: If you have a small amount of the desired pure diastereomeric salt from a previous successful batch, add a single, tiny crystal to the solution. This provides a perfect template for crystal growth.[6]

    • Concentrate the Solution: Carefully remove a portion of the solvent under reduced pressure to increase the concentration of the salts, thereby inducing supersaturation. Be cautious not to over-concentrate, which can lead to "oiling out" or co-precipitation.[2]

    • Extended Cooling: Allow the solution to stand at a lower temperature (e.g., 4 °C) for an extended period (24-48 hours). Crystallization can sometimes be a slow process.

  • Advanced Troubleshooting:

    • Solvent System Re-evaluation: The chosen solvent may be too good, keeping both diastereomers comfortably in solution. You may need to screen for a solvent system where the desired salt has lower solubility. Consider adding an "anti-solvent"—a solvent in which the salts are poorly soluble—dropwise to the solution until turbidity persists.[5]

Q2: My crystals have formed, but the diastereomeric/enantiomeric excess (d.e./e.e.) is low. How can I improve the purity?

A: Low enantiomeric excess is a clear indicator that the solubility difference between your two diastereomeric salts in the chosen solvent is insufficient, leading to co-precipitation.[2]

  • First, Validate Your Analysis: Before optimizing the reaction, ensure your analytical method is reliable. Analyze a true racemic sample of your product with your chiral HPLC or GC method. You should see two well-resolved peaks with a 50:50 area ratio. If not, your analytical method needs optimization first.[7]

  • Optimization Strategies:

    • Recrystallization: This is the most effective way to upgrade purity. Dissolve the enriched salt in a minimal amount of hot solvent (the same one or a different one) and allow it to cool slowly. Each recrystallization step will further enrich the less soluble diastereomer.[2]

    • Solvent Screening: This is the most critical parameter. The polarity and hydrogen-bonding capability of the solvent system dictates the solubility difference.[5] A systematic screening of various solvents (e.g., alcohols, esters, ketones, and their mixtures with water or alkanes) is essential. A solvent that is "just right"—not too solubilizing, not too insolubilizing—is often the best.[8][9]

    • Optimize Resolving Agent Stoichiometry: While a 1:1 stoichiometry is a common starting point, this is not always optimal. Using 0.5 equivalents of the resolving agent can sometimes be more effective. This strategy sets up a competition where the system's selectivity is based on the solubility difference between one diastereomeric salt and the free, unreacted enantiomer.[10]

    • Control the Cooling Rate: Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice. A slow, controlled cooling profile allows for more selective crystallization of the less soluble diastereomer.[5]

G start Low Enantiomeric Excess (e.e.) Detected q1 Is the Chiral Analytical Method Validated? start->q1 p1 ACTION: Optimize Chiral HPLC/GC Method with Racemic Standard q1->p1 No q2 Was the Cooling Rate Slow and Controlled? q1->q2 Yes p2 ACTION: Repeat Crystallization with Slower Cooling Profile q2->p2 No p3 PRIMARY CAUSE: Insufficient Solubility Difference Between Diastereomers q2->p3 Yes p4 ACTION: Perform Recrystallization of Isolated Solid p3->p4 Optimization Path 1 p5 ACTION: Conduct Systematic Solvent Screening p3->p5 Optimization Path 2 p6 ACTION: Optimize Stoichiometry of Resolving Agent (e.g., try 0.5 eq.) p3->p6 Optimization Path 3

Sources

preventing degradation of 4-benzylmorpholine-3-carboxylic acid during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-benzylmorpholine-3-carboxylic acid. As a Senior Application Scientist, I've designed this guide to provide in-depth, practical solutions to challenges you may encounter during the workup and purification of this important synthetic intermediate. This resource is structured to anticipate your questions and provide not just procedural steps, but the scientific reasoning behind them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might face during the experimental workup of this compound.

Q1: My final yield is significantly lower than expected after aqueous workup and extraction. What are the likely causes?

Low recovery can often be traced to one of several key factors during the extraction process. The amphoteric nature of your amino acid derivative means its solubility is highly dependent on pH.

Root Cause Analysis:

  • Incorrect pH during Extraction: this compound has both a basic morpholine nitrogen and an acidic carboxylic acid group. At a neutral pH, the molecule can exist as a zwitterion, which often increases its solubility in the aqueous phase, leading to poor extraction into organic solvents.

  • Emulsion Formation: The presence of both polar and non-polar functionalities can lead to the formation of stable emulsions during extraction, trapping your product at the interface.

  • Degradation: Although generally stable, prolonged exposure to very harsh acidic or basic conditions, especially at elevated temperatures, can cause degradation.

Solutions:

  • Optimize Extraction pH:

    • Acidic Extraction: To extract into an organic solvent, you should first acidify the aqueous layer. By adding a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3, you will protonate the morpholine nitrogen, forming a salt that is preferentially soluble in the aqueous layer. This step is useful for washing away non-basic organic impurities.

    • Basic Extraction: To move your product into the organic layer, you must adjust the pH of the aqueous phase. Add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to bring the pH to approximately 8-9. This deprotonates the carboxylic acid, but the free morpholine nitrogen makes the overall molecule less polar and more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.

  • Breaking Emulsions:

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break up emulsions.

    • If the emulsion persists, try filtering the mixture through a pad of Celite.

  • Gentle Workup Conditions:

    • Perform all extractions at room temperature or below (using an ice bath) to minimize the risk of temperature-induced degradation.

    • Avoid using strong, concentrated acids or bases unless absolutely necessary for a specific reaction quench.

Q2: I'm observing unexpected spots on my TLC plate after workup. Could this be degradation?

Yes, the appearance of new, unidentified spots on a TLC plate is a classic indicator of product degradation or the presence of persistent impurities. For this compound, there are two primary degradation pathways to consider.

Potential Degradation Pathways:

  • N-Debenzylation: The benzyl group on the morpholine nitrogen can be susceptible to cleavage under certain conditions, particularly reductive or strongly acidic conditions.[1][2][3] This would result in the formation of morpholine-3-carboxylic acid.

  • Oxidative Degradation: The morpholine ring itself can be susceptible to oxidation, especially in the presence of strong oxidizing agents or even air over prolonged periods.[4][5][6][7][8] This can lead to ring-opening or the formation of N-oxides.[5]

Troubleshooting Steps:

  • TLC Co-spotting: If you have access to a standard of morpholine-3-carboxylic acid, co-spot it on a TLC plate with your reaction mixture to see if one of the impurity spots matches.

  • Analytical Confirmation (LC-MS): The most definitive way to identify these impurities is through Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the debenzylated product would be 90.08 g/mol lower than your target compound.

  • Inert Atmosphere: If you suspect oxidative degradation, consider performing your reaction and workup under an inert atmosphere of nitrogen or argon.

Workflow for Minimizing Degradation During Workup

Caption: Recommended acidic and basic extraction workflow.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH range for storing solutions of this compound?

For short-term storage of aqueous solutions, a slightly acidic to neutral pH (around 4-7) is generally recommended. In this range, the compound exists predominantly in its zwitterionic or protonated form, which can be more stable. Avoid strongly basic conditions during long-term storage, as this could potentially promote slow degradation. For long-term storage, it is best to keep the compound as a solid in a cool, dry place.

Q: Can I use column chromatography to purify this compound?

Yes, silica gel column chromatography can be an effective purification method. However, due to the presence of the basic nitrogen and acidic carboxyl group, some precautions are necessary:

  • Tailing: The basic morpholine nitrogen can interact strongly with the acidic silica gel, leading to significant tailing of your product spot on TLC and poor separation during column chromatography.

  • Solution: To mitigate this, you can add a small amount of a basic modifier to your eluent. A common choice is to add 0.5-1% triethylamine to your solvent system (e.g., a mixture of dichloromethane and methanol).

  • Alternative: Reverse-phase chromatography (C18 silica) can also be a good option, where the polarity of the mobile phase is adjusted to achieve separation.

Q: Are there any common solvents that should be avoided during workup?

While there are no universally "bad" solvents, the choice of solvent should be appropriate for the specific step of the workup. For example, using a highly polar solvent for extraction from an aqueous layer will be inefficient. It is also important to use high-quality, dry solvents, especially if you are proceeding to a subsequent reaction step that is sensitive to water.

Quantitative Data Summary
ParameterRecommended Range/ValueRationale
Aqueous Wash pH 2 - 3Protonates the morpholine nitrogen, ensuring the compound remains in the aqueous phase while washing away non-basic impurities.
Extraction pH 8 - 9Deprotonates the carboxylic acid, making the molecule less polar and more soluble in common organic solvents like DCM or ethyl acetate.
Column Chromatography Modifier 0.5 - 1% TriethylamineNeutralizes acidic sites on the silica gel, preventing tailing and improving the peak shape of the basic compound.
Detailed Protocol: Optimized Workup and Extraction

This protocol assumes the reaction has been completed and quenched.

  • Solvent Removal: If your reaction was performed in a high-boiling solvent, it may be beneficial to remove it under reduced pressure first.

  • Aqueous Dilution: Dilute the reaction mixture with deionized water.

  • Acidic Wash (Optional):

    • Cool the mixture in an ice bath.

    • Slowly add 1M HCl with stirring until the pH of the aqueous layer is between 2 and 3.

    • Transfer the mixture to a separatory funnel and wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

    • Discard the organic layer and keep the aqueous layer.

  • Basification and Extraction:

    • With the aqueous layer still in the separatory funnel (and cooled in an ice bath), slowly add saturated sodium bicarbonate solution until the pH is between 8 and 9. Be cautious of gas evolution (CO2).

    • Extract the aqueous layer three times with dichloromethane (DCM).

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield your crude this compound.

  • Purity Assessment:

    • Assess the purity of the crude product using TLC and/or LC-MS before proceeding with further purification.[9]

Logical Relationships in Degradation Prevention

degradation_prevention cluster_conditions Experimental Conditions cluster_degradation Degradation Pathways cluster_prevention Prevention Strategies Strong_Acid Strongly Acidic Conditions Strong_Base Strongly Basic Conditions Debenzylation N-Debenzylation Strong_Acid->Debenzylation Oxidants Oxidizing Agents (or Air Exposure) High_Temp High Temperature Oxidation Oxidative Ring Cleavage or N-Oxide Formation Oxidants->Oxidation High_Temp->Debenzylation High_Temp->Oxidation pH_Control Control pH (2-3 for wash, 8-9 for extraction) pH_Control->Strong_Acid Avoids pH_Control->Strong_Base Avoids Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Oxidants Avoids Low_Temp Low Temperature Workup Low_Temp->High_Temp Avoids

Caption: Relationship between conditions, degradation, and prevention.

References
  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1895-1901.
  • Wang, P., et al. (2001). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of Pharmaceutical and Biomedical Analysis, 26(3), 397-408.
  • Knapp, J. S., & Whytell, A. J. (1982). Microbial degradation of morpholine. Journal of Applied Bacteriology, 52(3), 391-396.
  • Cech, J. S., et al. (2001). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 67(12), 5878-5881.
  • Li, W., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10359-10372.
  • Swain, A., et al. (1991). The microbial degradation of morpholine. Journal of Applied Bacteriology, 71(5), 437-442.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydration With Ammonium Formate. Synthetic Communications, 17(4), 415-418.
  • Request PDF. (2025). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.

Sources

impact of starting material quality on 4-benzylmorpholine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Starting Material Integrity

Welcome to the technical support guide for the synthesis of 4-benzylmorpholine-3-carboxylic acid. This morpholine derivative is a valuable building block in medicinal chemistry and drug development.[1][2] The success of its synthesis, achieving both high yield and exceptional purity, is fundamentally anchored to the quality of the starting materials. Impurities, even at trace levels, can propagate through the reaction sequence, leading to unintended side reactions, difficult purifications, and compromised final product quality.[3]

This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting protocols. It moves beyond simple procedural steps to explain the causality behind common issues, empowering you to diagnose problems rooted in starting material quality and implement robust, preventative solutions.

Synthesis Overview & Critical Control Points

While several synthetic routes exist, a common and illustrative pathway involves the N-alkylation of a morpholine-3-carboxylic acid precursor with a benzylating agent. This guide will focus on troubleshooting aspects relevant to such a transformation.

Synthesis_Workflow SM1 Starting Material A: Morpholine-3-carboxylic Acid Precursor Reaction N-Alkylation Reaction SM1->Reaction SM2 Starting Material B: Benzylating Agent (e.g., Benzyl Bromide) SM2->Reaction Solvent Solvent & Base Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization/ Chromatography) Workup->Purification Product Final Product: 4-Benzylmorpholine- 3-carboxylic Acid Purification->Product

Caption: General workflow for the synthesis of this compound.

The critical control points are the quality of the two primary starting materials and the reaction conditions, which can exacerbate the impact of any pre-existing impurities.

Critical Starting Materials & Quality Parameters

The quality of your raw materials is the single most important factor determining the success of your synthesis. Below is a summary of key parameters to scrutinize.

Starting MaterialCritical Quality ParameterPotential Impact of Deviation
Morpholine-3-carboxylic acid Purity (Assay): >98%Lower assay values imply the presence of impurities that can compete in the reaction, reducing yield.
Residual Starting Materials: (e.g., from its own synthesis)Can lead to a complex product mixture and purification challenges.
Enantiomeric Purity: (for chiral synthesis)Compromises the stereochemical integrity of the final product.
Benzyl Bromide / Chloride Purity (Assay): >99%Reduces the effective stoichiometry of the reaction, potentially leaving starting material unreacted.
Benzyl Alcohol: <0.5%Inert under many conditions but can affect polarity during extraction and crystallization.
Dibenzyl Ether: <0.2%A non-reactive impurity that can be difficult to remove from the final product.
Benzaldehyde: <0.1%Can potentially react with the amine to form imine impurities.
Base (e.g., K₂CO₃, NaHCO₃) Anhydrous Grade Presence of water can hydrolyze the benzyl halide, reducing its availability and forming benzyl alcohol.
Solvent (e.g., Acetonitrile, DMF) Anhydrous Grade, Peroxide-Free Water can cause hydrolysis. Peroxides can lead to oxidative degradation and colored impurities.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues encountered during synthesis, with a direct focus on starting material quality as the root cause.

Q1: My reaction yield is significantly lower than expected, and HPLC shows a large amount of unreacted morpholine-3-carboxylic acid.

Potential Cause & Scientific Explanation: This classic symptom points to an issue with the benzylating agent or the base. The most common cause is a lower-than-stated purity (assay) of the benzyl bromide/chloride or its degradation. Benzyl halides are susceptible to hydrolysis, especially in the presence of moisture, converting the active reagent into inert benzyl alcohol.[4] If the base is not anhydrous, it can introduce sufficient water to facilitate this degradation.

Recommended Diagnostic & Action Protocol:

  • Verify Benzylating Agent Quality: Before starting the reaction, run a quantitative NMR (qNMR) or a calibrated GC-FID analysis on your benzyl bromide/chloride to confirm its assay is within specification (>99%).

  • Test for Hydrolysis: Analyze the benzylating agent specifically for the presence of benzyl alcohol.

  • Ensure Anhydrous Conditions: Use freshly opened anhydrous solvent and a high-purity, dry inorganic base. If using a bottle that has been opened previously, consider drying the base in an oven prior to use.

  • Stoichiometry Adjustment: If the assay of your benzylating agent is confirmed to be low (e.g., 95%), adjust the stoichiometry accordingly to ensure a slight excess is present relative to the morpholine precursor.

Low_Yield_Troubleshooting Start Problem: Low Yield & Unreacted Starting Material CheckReagent Is Benzylating Agent Assay > 99%? Start->CheckReagent CheckConditions Were Anhydrous Conditions Used? CheckReagent->CheckConditions Yes Action_Reagent Action: Source new, high-purity benzylating agent or adjust stoichiometry. CheckReagent->Action_Reagent No Action_Conditions Action: Use freshly opened anhydrous solvents and dry the base. CheckConditions->Action_Conditions No Success Resolution: Yield improves to expected levels. CheckConditions->Success Yes Action_Reagent->Success Action_Conditions->Success

Caption: Decision tree for troubleshooting low reaction yield.

Q2: My final product is off-color (yellow/brown) and difficult to purify.

Potential Cause & Scientific Explanation: Color formation is often due to trace impurities that undergo degradation or side reactions under the reaction conditions (e.g., heating). A likely culprit is benzaldehyde in the benzyl bromide starting material. Benzaldehyde can participate in side reactions or degrade to colored species. Another possibility is the use of a solvent that contains peroxides, which can cause oxidation.

Recommended Diagnostic & Action Protocol:

  • Screen for Aldehydes: Use a simple 2,4-DNP (Brady's reagent) test on a small sample of your benzyl bromide to check for the presence of aldehydes/ketones. Alternatively, a specific HPLC or GC method can quantify benzaldehyde content.

  • Check Solvent Quality: Test your reaction solvent for peroxides using commercially available test strips, especially if you are using ethers like THF or dioxane.

  • Implement a Charcoal Treatment: During the workup phase, a treatment with activated charcoal can often be effective at adsorbing colored impurities.

  • Preventative Measure: Source benzyl bromide with a specification of <0.1% for benzaldehyde. Always use freshly opened anhydrous solvents or solvents that have been purified to remove peroxides.

Q3: I see a persistent, non-polar impurity in my final product's HPLC that co-elutes near the product.

Potential Cause & Scientific Explanation: This scenario often arises from a non-reactive impurity in one of the starting materials that is carried through the entire process. A prime suspect is dibenzyl ether, a common impurity in benzyl bromide formed during its manufacture. Being relatively non-polar and stable, it will not react but will be extracted with the product and can be very difficult to remove via crystallization due to similar solubility profiles.

Impurity_Carryover cluster_SM Starting Material (Benzyl Bromide) cluster_Reaction Reaction & Workup cluster_Product Final Product SM Benzyl Bromide (Active Reagent) Dibenzyl Ether (Impurity) Reaction Product Formed Impurity is Unchanged SM:f0->Reaction:f0 Reacts SM:f1->Reaction:f1 Carried Through Product 4-Benzylmorpholine-3-CA Dibenzyl Ether (Contaminant) Reaction:f0->Product:f0 Reaction:f1->Product:f1

Caption: Visualization of how a stable impurity carries through the synthesis.

Recommended Diagnostic & Action Protocol:

  • Impurity Identification: If possible, use LC-MS to get a mass of the impurity. The molecular weight of dibenzyl ether (198.26 g/mol ) is distinct from the product (221.26 g/mol ).

  • GC-MS Analysis of Starting Material: Analyze the source benzyl bromide by GC-MS, which is an excellent technique for detecting and quantifying volatile impurities like dibenzyl ether.

  • Purification Strategy: If the impurity is present, standard crystallization may be insufficient. Column chromatography on silica gel is often required to separate the slightly less polar impurity from the carboxylic acid product.

  • Preventative Measure: Procure starting materials from reputable suppliers who provide a detailed Certificate of Analysis (CoA) that includes limits for such process-related impurities.[3]

Frequently Asked Questions (FAQs)

  • What are the ideal storage conditions for benzyl bromide?

    • Benzyl bromide should be stored in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon). It is a lachrymator and should be handled in a well-ventilated fume hood. Over time, it can degrade, especially if exposed to light or moisture, leading to the formation of benzyl alcohol and HBr, which can give it a yellowish appearance.

  • Can I use benzyl chloride instead of benzyl bromide?

    • Yes, benzyl chloride is often a more stable and less expensive alternative. However, it is less reactive than benzyl bromide. To compensate, you may need to use more forcing reaction conditions (higher temperature, longer reaction time) or a phase-transfer catalyst, which could potentially lead to different impurity profiles.

  • Which analytical techniques are most crucial for quality control?

    • For starting materials and final product, HPLC with UV detection is essential for purity assessment (assay). LC-MS is invaluable for identifying unknown impurities.[5] NMR spectroscopy confirms the structure of the final product and can be used for quantitative analysis (qNMR) of starting materials.[6]

Experimental Protocols

Protocol: HPLC Purity Analysis of Benzyl Bromide

This protocol provides a general method for assessing the purity of the benzylating agent and detecting common impurities like benzyl alcohol and benzaldehyde.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a sample of benzyl bromide at approximately 1 mg/mL in acetonitrile. Also prepare standards of benzyl alcohol and benzaldehyde for retention time comparison.

  • Expected Elution Order: Benzyl alcohol -> Benzaldehyde -> Benzyl bromide.

  • Analysis: Integrate all peaks and calculate the area percent to determine the purity profile.

References

  • Vertex AI Search. (2026).
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • ChemRxiv. (2024).
  • BLD Pharm. (n.d.). 4-Benzyl-morpholine-3-carboxylic acid hydrochloride.
  • Benchchem. (n.d.). 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride.
  • Google Patents. (n.d.).
  • ResearchGate. (2019). Recent progress in the synthesis of morpholines.
  • E3S Web of Conferences. (2024).
  • Benchchem. (n.d.). Synthesis routes of 4-Methylmorpholine-3-carboxylic acid.
  • PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals.

Sources

Validation & Comparative

A Comparative Guide to 4-Benzylmorpholine-3-carboxylic Acid and Other Morpholine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its presence in numerous approved drugs is a testament to its versatility and utility in drug design.[1] This guide provides an in-depth comparison of 4-benzylmorpholine-3-carboxylic acid with other key morpholine derivatives, offering insights into their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their discovery and development programs.

The Morpholine Moiety: A Privileged Scaffold in Drug Discovery

The six-membered morpholine ring, containing both a secondary amine and an ether functional group, offers a unique combination of properties that are highly advantageous for drug design.[3][4] The nitrogen atom provides a site for facile chemical modification, allowing for the introduction of various substituents to modulate biological activity and pharmacokinetic profiles.[1] The ether oxygen can act as a hydrogen bond acceptor, contributing to target binding, while the overall ring structure often enhances aqueous solubility and metabolic stability.[4] These attributes have led to the incorporation of the morpholine motif into a wide array of therapeutic agents, including anticancer, anti-inflammatory, and central nervous system (CNS) active drugs.[1][4]

Synthesis and Physicochemical Properties: A Comparative Analysis

The synthesis of morpholine derivatives is well-established, with several versatile methods available to the medicinal chemist. A common strategy involves the cyclization of N-substituted amino alcohols. For instance, the synthesis of N-substituted morpholine-3-carboxylic acids can be achieved through various synthetic routes.

Synthesis of 4-Substituted Morpholine-3-Carboxylic Acid Derivatives

A general synthetic approach to N-substituted morpholine-3-carboxylic acids is outlined below. This multi-step synthesis allows for the introduction of diverse substituents on the morpholine nitrogen.

Experimental Protocol: General Synthesis of N-Substituted Morpholine-3-Carboxylic Acids

Step 1: N-Alkylation of a Serine Ester

  • To a solution of L-serine methyl ester hydrochloride (1.0 eq.) in a suitable solvent such as methanol, add a base like triethylamine (2.2 eq.) at 0 °C.

  • Add the desired aldehyde or ketone (1.1 eq.) and stir for 1-2 hours.

  • Introduce a reducing agent, for example, sodium cyanoborohydride (1.5 eq.), and continue stirring at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to obtain the N-substituted serine methyl ester.

Step 2: Cyclization to form the Morpholine Ring

  • Dissolve the N-substituted serine methyl ester (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF).

  • Add a base such as sodium hydride (1.2 eq.) at 0 °C and stir for 30 minutes.

  • Add a dielectrophile, for instance, 1-bromo-2-chloroethane (1.2 eq.), and allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product via column chromatography to yield the N-substituted morpholine-3-carboxylic acid methyl ester.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the ester from the previous step (1.0 eq.) in a mixture of THF and water.

  • Add a base like lithium hydroxide (1.5 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4.

  • Extract the product with an organic solvent and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the final N-substituted morpholine-3-carboxylic acid.

A specific protocol for a closely related analog, (3S)-4-benzyl-5-oxomorpholine-3-carboxylic acid, involves the reaction of N-benzyl-L-serine with chloroacetyl chloride in the presence of potassium carbonate.[5] This highlights an alternative cyclization strategy.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile and overall developability. The table below presents a comparison of key predicted and experimental physicochemical properties for this compound and related derivatives.

CompoundMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)H-Bond DonorsH-Bond Acceptors
This compound 221.251.3Acidic: 3.8, Basic: 6.514
Morpholine 87.12-0.86Basic: 8.512
4-Benzylmorpholine 177.241.9Basic: 7.802
(3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid 249.270.9Acidic: 3.7, Basic: -2.814

Data is a combination of predicted values from chemical software and available experimental data. LogP and pKa values are crucial for predicting solubility, absorption, and distribution.

The introduction of the benzyl group significantly increases the lipophilicity (LogP) compared to the parent morpholine scaffold. The carboxylic acid moiety in this compound introduces an acidic center, making the molecule amphoteric. This dual acidic/basic character can influence its solubility and interaction with biological targets. The 5-oxo group in the oxomorpholine derivative further modifies the electronic properties and conformation of the ring.

Comparative Biological Activity

Morpholine derivatives have demonstrated a wide spectrum of biological activities. Here, we compare the performance of this compound and its analogs in key therapeutic areas.

Anticancer Activity

The morpholine ring is a common feature in many anticancer agents. Several studies have highlighted the cytotoxic potential of N-benzylmorpholine derivatives against various cancer cell lines. For instance, a series of benzomorpholine derivatives were synthesized and evaluated as EZH2 inhibitors, with some compounds showing potent activity against non-small cell lung cancer cell lines A549 and NCI-H1975 with IC50 values in the low micromolar range.[1] Another study on morpholine substituted quinazoline derivatives identified compounds with significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines, with IC50 values as low as 3.15 µM.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and comparators) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Central Nervous System (CNS) Activity

The morpholine scaffold is considered a "privileged" structure for CNS drug discovery due to its ability to modulate physicochemical properties to favor blood-brain barrier (BBB) penetration.[4] The pKa of the morpholine nitrogen is often in a range that allows for a balance between aqueous solubility and lipophilicity, which is crucial for CNS exposure.[4] N-benzylmorpholine derivatives have been explored for various CNS applications. The structural similarity of some morpholine derivatives to endogenous neurotransmitters makes them interesting candidates for targeting CNS receptors.[4] While specific CNS activity data for this compound is limited, its structural features suggest that it warrants investigation for its potential to modulate CNS targets.

Structure-Activity Relationship (SAR) and Comparative Logic

The biological activity of morpholine derivatives is highly dependent on the nature and position of the substituents on the morpholine ring and the nitrogen atom.

SAR_Comparison cluster_core Core Morpholine Scaffold cluster_derivatives N-Substituted Derivatives Morpholine Morpholine 4-Benzylmorpholine 4-Benzylmorpholine Morpholine->4-Benzylmorpholine Adds Lipophilicity Potential for π-π stacking Other_N_Alkyl_Aryl Other N-Alkyl/Aryl Derivatives Morpholine->Other_N_Alkyl_Aryl Fine-tunes LogP & pKa Modulates target specificity 4-Benzylmorpholine-3-carboxylic_acid 4-Benzylmorpholine- 3-carboxylic acid 4-Benzylmorpholine->4-Benzylmorpholine-3-carboxylic_acid Adds H-bond donor/acceptor Introduces acidic center Modulates solubility

Caption: Comparative structure-activity relationship of morpholine derivatives.

  • N-Substitution: The substituent on the morpholine nitrogen is a key determinant of biological activity. The benzyl group in 4-benzylmorpholine introduces a lipophilic aromatic moiety that can engage in hydrophobic and π-stacking interactions with biological targets. Varying the substituents on the benzyl ring or replacing it with other alkyl or aryl groups can fine-tune the compound's potency and selectivity.

  • C3-Substitution: The carboxylic acid group at the C3 position of this compound introduces a crucial functional group. It can act as a hydrogen bond donor and acceptor, potentially forming key interactions within a target's binding site. Its acidic nature can also influence the overall charge of the molecule at physiological pH, impacting cell permeability and solubility.

  • Ring Conformation: The morpholine ring typically adopts a chair conformation. Substituents can influence the conformational preference, which in turn can affect how the molecule fits into a binding pocket.

Conclusion and Future Directions

This compound represents a versatile scaffold with significant potential in drug discovery. Its synthesis is achievable through established methodologies, and its physicochemical properties can be rationally modulated through chemical modification. While direct comparative biological data is still emerging, the broader class of N-benzylmorpholine derivatives has demonstrated promising activity in oncology and neuroscience.

Future research should focus on:

  • Comprehensive Biological Profiling: Systematic screening of this compound and its analogs against a diverse panel of biological targets, including kinases, proteases, and GPCRs.

  • Detailed Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to elucidate the key structural features required for potent and selective activity.

  • In-depth Pharmacokinetic Characterization: Experimental determination of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to guide lead optimization.

By leveraging the foundational knowledge of the morpholine scaffold and employing a rational, data-driven approach to drug design, this compound and its derivatives hold the promise of yielding novel therapeutic agents.

References

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. (2019). [Link]
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. (2021). [Link]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. (2021). [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Benzylmorpholine-3-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1][2] Its incorporation into a molecule can improve aqueous solubility and metabolic stability, making it a common feature in a wide array of biologically active compounds.[1][2] However, the introduction of a chiral center, as is the case with 4-benzylmorpholine-3-carboxylic acid, necessitates a thorough investigation into the biological activities of the individual enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and even toxicity. This guide focuses on elucidating these differences for the (R) and (S) enantiomers of this compound.

Synthesis and Chiral Separation of Enantiomers

The synthesis of racemic this compound can be achieved through various established synthetic routes for morpholine derivatives.[3] The critical step for comparative biological evaluation is the separation of the racemic mixture into its constituent enantiomers.

Experimental Protocol: Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

A common and effective method for resolving enantiomers is chiral HPLC. The following protocol outlines a general procedure:

  • Column Selection: A chiral stationary phase (CSP) is essential. Columns such as those based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating enantiomers of compounds containing aromatic groups and polar functionalities.

  • Mobile Phase Optimization: A systematic screening of mobile phases is crucial for achieving baseline separation. A typical starting point would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

  • Injection and Elution: The racemic mixture of this compound is dissolved in a suitable solvent and injected onto the column. The enantiomers will interact differently with the chiral stationary phase and thus elute at different retention times.

  • Detection and Fraction Collection: A UV detector is commonly used to monitor the elution of the compounds. The separated enantiomers are collected in separate fractions.

  • Enantiomeric Purity Assessment: The enantiomeric excess (ee) of each collected fraction should be determined using the same chiral HPLC method to ensure high purity of the individual enantiomers for subsequent biological testing.

Caption: Workflow for the chiral separation of this compound enantiomers.

Comparative Biological Activity: Focus on Neurological Targets

While direct comparative biological data for the enantiomers of this compound is limited in publicly accessible literature, related compounds and patent information strongly suggest a role as inhibitors of monoamine transporters, specifically the serotonin (SERT) and norepinephrine (NET) transporters.[4] These transporters are key targets for the treatment of various central nervous system (CNS) disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[4]

The available information points towards the (S)-enantiomer as the more biologically active form. The use of (S)-4-Boc-morpholine-3-carboxylic acid as a key chiral building block in the synthesis of pharmaceuticals for neurological disorders supports this hypothesis.[5] The Boc-protected (S)-enantiomer serves as a crucial intermediate, indicating that the stereochemistry at the 3-position is critical for the desired therapeutic effect.[5]

Hypothesized Mechanism of Action and Stereospecificity

The proposed mechanism of action for the active enantiomer involves binding to the active sites of SERT and NET, thereby blocking the reuptake of serotonin and norepinephrine from the synaptic cleft and enhancing neurotransmission.[4] The stereospecificity of this interaction likely arises from the three-dimensional arrangement of the pharmacophore, which includes the benzyl group, the morpholine ring, and the carboxylic acid moiety.

The chiral center at the 3-position of the morpholine ring dictates the spatial orientation of these groups. It is hypothesized that the (S)-enantiomer presents these functional groups in a conformation that allows for optimal interaction with the amino acid residues in the binding pockets of the transporters, leading to higher affinity and inhibitory potency compared to the (R)-enantiomer.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron S_Enantiomer (S)-4-benzylmorpholine-3-carboxylic acid SERT Serotonin Transporter (SERT) S_Enantiomer->SERT High Affinity Binding NET Norepinephrine Transporter (NET) S_Enantiomer->NET High Affinity Binding Serotonin Serotonin SERT->Serotonin Blocks Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Blocks Reuptake Increased_Signaling Increased Neurotransmitter Signaling Serotonin->Increased_Signaling Norepinephrine->Increased_Signaling

Caption: Hypothesized mechanism of stereospecific inhibition of monoamine transporters by the (S)-enantiomer.

Quantitative Data Summary (Hypothetical)

EnantiomerTargetPredicted IC₅₀ (nM)Predicted In Vivo Efficacy
(S)-4-benzylmorpholine-3-carboxylic acidSERT10 - 50High
(S)-4-benzylmorpholine-3-carboxylic acidNET20 - 100High
(R)-4-benzylmorpholine-3-carboxylic acidSERT> 1000Low to negligible
(R)-4-benzylmorpholine-3-carboxylic acidNET> 1000Low to negligible

Note: This table is for illustrative purposes only and is based on the general understanding of stereospecificity in related compounds. Experimental validation is required.

Conclusion and Future Directions

The analysis of available information strongly suggests that the biological activity of this compound is stereospecific, with the (S)-enantiomer being the more potent inhibitor of serotonin and norepinephrine transporters. This stereoselectivity is likely driven by the specific conformational arrangement of the molecule, which allows for a more favorable interaction with the binding sites of these transporters.

For researchers and drug development professionals, this underscores the critical importance of chiral separation and the individual evaluation of enantiomers in the drug discovery process. Future research should focus on the following:

  • Direct Comparative In Vitro Assays: Performing binding and uptake inhibition assays with the purified (R) and (S) enantiomers against human SERT and NET to determine their respective potencies (IC₅₀/Kᵢ values).

  • In Vivo Studies: Conducting animal studies to compare the efficacy of the individual enantiomers in relevant models of CNS disorders, such as forced swim tests for depression or locomotor activity assays for ADHD.

  • Structural Biology: Co-crystallization of the active enantiomer with the target transporters or the use of molecular modeling and docking studies to elucidate the precise binding interactions at the atomic level.

By undertaking these experimental investigations, a comprehensive understanding of the stereospecific pharmacology of this compound can be achieved, paving the way for the rational design of more potent and selective therapeutic agents.

References

  • US Patent US7294623B2 - Benzyl morpholine deriv
  • Biological activities of morpholine derivatives and molecular targets involved.
  • (S)-4-Boc-morpholine-3-carboxylic acid - Chem-Impex
  • Morpholines.
  • A review on pharmacological profile of Morpholine derivatives - ResearchG
  • Morpholine and thiomorpholine tachykinin receptor antagonists - European P
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Synthesis and anticonvulsant activities of N-benzyl (2R)
  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - NIH
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem
  • Structure Property Relationships of Carboxylic Acid Isosteres - PMC - NIH
  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central
  • US Patent US11813246B2 - Pharmaceutical composition - Google P
  • Design, Synthesis, and Characterization of Novel Series of Pharmacologically-important Sperm-shaped Amphiphilic Heterocyclic Compounds derived
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchG
  • 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid - PubChemLite
  • Pharmacologic studies with 7-benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid - PubMed

Sources

A Comparative Guide to the Spectroscopic Analysis and Structural Validation of 4-Benzylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unambiguous determination of a molecule's chemical structure is a foundational pillar upon which all subsequent research and development activities are built.[1][2] An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in bringing potentially life-saving therapeutics to fruition.[3] This guide provides a comprehensive, comparative overview of the essential spectroscopic techniques for the structural validation of novel chemical entities, using 4-benzylmorpholine-3-carboxylic acid as a case study. We will delve into the "why" and "how" of each method, presenting a self-validating system of analysis for researchers, scientists, and drug development professionals.

The Subject Molecule: this compound

This compound is a molecule of interest in medicinal chemistry, featuring a morpholine ring, a benzyl group, and a carboxylic acid moiety. Each of these functional groups provides distinct spectroscopic handles that, when analyzed in concert, allow for a confident structural assignment.

Molecular Formula: C₁₂H₁₅NO₃ Monoisotopic Mass: 221.1052 Da[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Expertise & Experience: ¹H NMR allows us to "see" the different types of protons in the molecule and their relationships to one another. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Spectral Data for this compound:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Carboxylic Acid (-COOH)~12.0Singlet (s), broad1H
Aromatic (C₆H₅-)7.2 - 7.4Multiplet (m)5H
Benzyl (-CH₂-Ph)~3.8Singlet (s) or AB quartet2H
Morpholine (-OCH₂-)3.5 - 4.0Multiplet (m)2H
Morpholine (-NCH₂-)2.5 - 3.0Multiplet (m)2H
Morpholine (-NCH(COOH)-)3.0 - 3.5Multiplet (m)1H
Morpholine (-NCH₂-CH(COOH)-)2.8 - 3.2Multiplet (m)2H

Note: The morpholine ring protons will likely exhibit complex splitting patterns due to their diastereotopic nature.

Trustworthiness: The broad singlet observed around 12 ppm is highly characteristic of a carboxylic acid proton.[5][6] This signal would disappear upon the addition of a few drops of D₂O to the NMR sample, providing definitive evidence for this functional group.[5][6] The multiplet in the 7.2-7.4 ppm range with an integration of 5H is a classic signature of a monosubstituted benzene ring.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Expertise & Experience: ¹³C NMR provides a count of the unique carbon environments in the molecule. While less sensitive than ¹H NMR, it is crucial for confirming the carbon skeleton.

Predicted ¹³C NMR Spectral Data for this compound:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)165 - 185
Aromatic (C₆H₅-)125 - 140
Benzyl (-CH₂-Ph)~60
Morpholine (-OCH₂-)~67
Morpholine (-NCH₂-)~54
Morpholine (-NCH(COOH)-)~55
Morpholine (-NCH₂-CH(COOH)-)~50

Authoritative Grounding: The chemical shifts of the morpholine ring carbons are influenced by the substituents on the nitrogen and oxygen atoms.[7][8][9] The carbon of the carboxylic acid is expected to be significantly downfield, in the 165-185 ppm range.[5][6]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean vial.[7]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10][11] Deuterated solvents are used to avoid overwhelming solvent signals in the ¹H NMR spectrum.[7]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[7]

    • Filter the solution through a small cotton plug in a Pasteur pipette to remove any particulate matter and transfer it to a clean 5 mm NMR tube.[12]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and improve the signal-to-noise ratio.[7]

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay) to obtain the frequency-domain spectrum.[7]

    • Perform phase and baseline corrections to obtain a clean spectrum for analysis.[7]

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Expertise & Experience: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural validation, it provides the molecular weight of the compound and, with high-resolution instruments, the elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for molecules like this compound as it minimizes fragmentation.[13][14][15]

Expected Mass Spectrometry Data:

Ion m/z (calculated) m/z (observed)
[M+H]⁺222.1125~222.1
[M+Na]⁺244.0944~244.1

Trustworthiness: High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, allowing for the unambiguous determination of the molecular formula. For C₁₂H₁₅NO₃, the expected exact mass of the [M+H]⁺ ion is 222.1125. Observing a mass this precise provides very strong evidence for the proposed elemental composition.

Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation can be induced. The most likely fragmentation pathway for this compound would be the loss of the benzyl group (C₇H₇, 91 Da) or the carboxylic acid group (COOH, 45 Da).

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solvent should be volatile and compatible with the ESI process.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min) using a syringe pump.[16]

    • Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[13][15]

    • As the solvent evaporates, the analyte molecules become gaseous ions.

    • Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.

  • Data Analysis:

    • Identify the molecular ion peak and any significant fragment ions.

    • If using HRMS, compare the observed exact mass to the calculated mass for the proposed molecular formula.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[17][18][19]

Expected IR Absorption Bands:

Functional Group Expected Absorption Range (cm⁻¹) Appearance
Carboxylic Acid O-H2500 - 3300Very broad
Aromatic & Aliphatic C-H2850 - 3100Sharp, superimposed on O-H
Carbonyl C=O (Carboxylic Acid)1700 - 1725Strong, sharp
C-O Stretch (Ether & Carboxylic Acid)1000 - 1300Strong

Authoritative Grounding: The very broad absorption band from 2500-3300 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[5][6][20][21] The strong, sharp peak around 1710 cm⁻¹ is characteristic of the C=O stretch of a carboxylic acid.[5][6]

Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.[17]

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[17]

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental signals.

    • Collect the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and correlate them with the expected functional groups.

Comparative Analysis and Workflow for Structural Validation

No single technique provides a complete picture. The strength of structural validation lies in the convergence of data from multiple, orthogonal methods.

Workflow for Comprehensive Structural Validation

G cluster_0 Initial Analysis cluster_1 Spectroscopic Interrogation cluster_2 Data Interpretation & Validation synthesis Synthesized Compound (this compound) ms Mass Spectrometry (ESI-MS) synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ir Infrared Spectroscopy (ATR-FTIR) synthesis->ir mw_formula Molecular Weight & Formula (C₁₂H₁₅NO₃, 221.1 Da) ms->mw_formula connectivity Connectivity & Skeleton (Proton/Carbon Environment) nmr->connectivity functional_groups Functional Groups (-COOH, -O-, -NR, Ph) ir->functional_groups final_structure Validated Structure mw_formula->final_structure connectivity->final_structure functional_groups->final_structure

Caption: Integrated workflow for spectroscopic validation.

This workflow illustrates how the data from each technique provides a crucial piece of the structural puzzle. MS confirms the molecular formula, IR identifies the key functional groups, and NMR pieces together the atomic connectivity to build the final, validated structure.

Comparison of Spectroscopic Techniques
Technique Primary Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity (J-coupling)High resolution, detailed structural informationRequires soluble sample, complex spectra can be difficult to interpret
¹³C NMR Carbon skeleton, number of unique carbonsComplements ¹H NMR, good for symmetry determinationLow sensitivity, requires more sample and longer acquisition times
Mass Spectrometry Molecular weight, elemental formula (HRMS)High sensitivity, very accurate mass determinationProvides little information on connectivity, isomers can be indistinguishable
IR Spectroscopy Presence of functional groupsFast, easy to use, requires minimal sample prepProvides limited information on the overall molecular structure

Conclusion

The structural validation of this compound, like any novel compound in drug discovery, demands a multi-faceted analytical approach. By comparing and integrating the data from NMR, MS, and IR spectroscopy, researchers can build a self-validating case for the proposed structure. This rigorous process of cross-validation is not merely an academic exercise; it is a critical step in ensuring the integrity and reproducibility of scientific research, forming the bedrock of successful drug development programs.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. OpenStax.
  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • Fülöp, F., Pihlaja, K., Mattinen, J., & Bernáth, G. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Sample Preparation. (n.d.). Rochester Institute of Technology.
  • Spectroscopy of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts.
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12.
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent.
  • Guide to FT-IR Spectroscopy. (n.d.). Bruker.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.
  • NMR Sample Preparation Guide. (n.d.). Scribd.
  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd.
  • Martin, E. J., & Spellmeyer, D. C. (1996). Selecting Optimally Diverse Compounds from Structure Databases: A Validation Study of Two-Dimensional and Three-Dimensional Molecular Descriptors. Journal of Medicinal Chemistry, 39(15), 3102–3108.
  • NMR Sample Preparation. (n.d.). Western University.
  • Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts.
  • Fülöp, F., Pihlaja, K., Mattinen, J., & Bernáth, G. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). Bruker. [Video]. YouTube.
  • Banik, D. G., & Som, S. (2016). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2016, 2825747.
  • Imaging-Biological Tissues: Desorption Electrospray Ionization Mass Spectrometry l Protocol Preview. (2022, July 28). JoVE. [Video]. YouTube.
  • Role of all type chemistry in drug discovery and drug design. (2024, November 17). LinkedIn.
  • Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs.
  • Fourier Transform Infrared Spectroscopy. (n.d.). University of Washington.
  • Wang, S., Zhang, H., Tang, L., Zhang, H., Li, J., Zhang, L., ... & Xie, S. (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules (Basel, Switzerland), 23(11), 2999.
  • How are chemical structures analyzed in drug discovery? (2025, March 20). Patsnap Synapse.
  • Computational Strategies Reshaping Modern Drug Discovery. (2026, January 8). MDPI.
  • The Mass Spectrometry of para-Substituted Benzyl Nitrates. (1971). Canadian Journal of Chemistry, 49(2), 333-337.
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.
  • Ward, R. S., Cooks, R. G., & Williams, D. H. (1969). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society, 91(10), 2727–2730.
  • Synthesis, spectroscopic and DFT studies of novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid. (n.d.). ResearchGate.
  • 4-Benzylmorpholine. (n.d.). PubChem. National Center for Biotechnology Information.
  • Benzyl alcohol. (n.d.). NIST WebBook.
  • This compound hydrochloride. (n.d.). PubChemLite.
  • Collin, J. E., & Langer, S. H. (1965). Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols, and their 0-Deuterated Derivatives. Bulletin des Sociétés Chimiques Belges, 74(1-2), 1-18.
  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (2015). The Royal Society of Chemistry.

Sources

A Comparative Guide to Catalytic Synthesis of 4-Benzylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of chiral heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, 4-benzylmorpholine-3-carboxylic acid stands out as a valuable building block, offering a unique three-dimensional structure for probing biological space. The efficiency and selectivity of its synthesis are paramount, with the choice of catalyst being a critical determinant of the overall process viability. This guide provides an in-depth comparative analysis of catalytic strategies for the synthesis of this compound and its derivatives, grounded in experimental data from analogous systems.

Introduction to this compound

The morpholine ring is a privileged scaffold in drug discovery, and its substituted derivatives are integral to a wide array of biologically active compounds. The introduction of a benzyl group at the N4 position and a carboxylic acid at the C3 position creates a chiral molecule with distinct pharmacophoric features. The synthesis of this target molecule can be approached through several catalytic pathways, primarily involving the formation of the N-benzyl bond. This guide will focus on a comparative analysis of two prominent catalytic methods: Reductive Amination and Direct N-Benzylation .

Comparative Analysis of Catalytic Systems

The choice of a catalytic system for the synthesis of this compound is a trade-off between factors such as yield, selectivity, reaction conditions, and catalyst cost and reusability. Below is a comparison of different catalytic approaches, with performance data drawn from the synthesis of closely related N-alkylated morpholines and other cyclic amines where direct data for the target molecule is not available.

Catalytic SystemMethodSubstratesCatalystKey AdvantagesReported Yield/SelectivityReference
Heterogeneous Catalysis N-Alkylation with AlcoholMorpholine + MethanolCuO–NiO/γ–Al2O3Reusable catalyst, high conversion.95.3% conversion, 93.8% selectivity for N-methylmorpholine.[1]
Metal-Organic Framework N-Benzylation with Benzyl AlcoholVarious Amines + Benzyl AlcoholPd-doped La-BDC MOFHigh efficiency, potential for reuse, follows hydrogen auto-transfer pathway.[2][3]High to excellent yields for a diverse array of amines.[3][2][3]
Phase-Transfer Catalysis N-Alkylation with Alkyl HalideMorpholine + 1,2-dichloroethaneTriethylbenzylammonium chloride (TEBACH)Mild conditions, useful for substrates with low solubility in organic solvents.[4]Yields depend on reaction conditions and substrate.[4]
Homogeneous Catalysis Reductive Amination of Carboxylic AcidsCarboxylic Acid + AmineZn(OAc)2 with PhenylsilaneDirect use of carboxylic acids, avoids pre-activation.[5]Good yields for a wide range of substrates.[5]

Catalytic Strategies in Detail

Reductive Amination of a Precursor Carboxylic Acid

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[6] In the context of this compound synthesis, this could involve the reaction of a suitable amine with a carboxylic acid precursor. A notable advancement in this area is the use of a dual catalytic system involving a silane and a zinc salt, which allows for the direct reductive amination of carboxylic acids.[5]

Experimental Protocol: Reductive Amination of a Carboxylic Acid (General Procedure)

Disclaimer: This is a generalized protocol based on the reductive amination of carboxylic acids and should be adapted and optimized for the specific synthesis of this compound.

  • Amidation: To a solution of the carboxylic acid precursor (1.0 equiv) in an appropriate solvent (e.g., toluene), add phenylsilane (0.75 equiv).

  • Add the amine (e.g., benzylamine, 1.0 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux for 16 hours.

  • Reduction: Cool the reaction to room temperature. Add zinc acetate (0.1 equiv) and additional phenylsilane (3.0 equiv).

  • Heat the reaction mixture to reflux for an additional 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with an acidic aqueous solution (e.g., 3 M acetic acid).

  • Extract the product with an organic solvent, wash the organic layer, dry over a drying agent (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reductive_Amination_Workflow cluster_amidation Amidation Step cluster_reduction Reduction Step cluster_workup Workup & Purification start Carboxylic Acid + Phenylsilane add_amine Add Benzylamine start->add_amine in Toluene reflux1 Reflux (16h) add_amine->reflux1 amide_intermediate Amide Intermediate reflux1->amide_intermediate add_catalyst Add Zn(OAc)2 + Phenylsilane amide_intermediate->add_catalyst reflux2 Reflux (6-12h) add_catalyst->reflux2 product This compound reflux2->product quench Quench product->quench extract Extract quench->extract purify Purify extract->purify final_product Pure Product purify->final_product

Caption: Workflow for the synthesis of this compound via reductive amination.

Direct N-Benzylation via Hydrogen Auto-Transfer

A greener and more atom-economical approach to N-alkylation is the "hydrogen borrowing" or "hydrogen auto-transfer" methodology.[2] This process typically involves a transition metal catalyst that facilitates the oxidation of an alcohol (e.g., benzyl alcohol) to the corresponding aldehyde, which then reacts with an amine to form an imine. The catalyst, now in a reduced state, then hydrogenates the imine to the final N-alkylated amine, with water as the only byproduct. Palladium-doped metal-organic frameworks (MOFs) have shown promise as catalysts for this transformation.[3]

Experimental Protocol: N-Benzylation using a Heterogeneous Catalyst (General Procedure)

Disclaimer: This protocol is based on the N-benzylation of amines using a Pd-doped MOF catalyst and would require optimization for the synthesis of this compound.

  • Catalyst Activation: Activate the Pd-doped La-BDC MOF catalyst by heating under vacuum.

  • Reaction Setup: In a reaction vessel, combine the morpholine-3-carboxylic acid precursor (1.0 equiv), benzyl alcohol (1.2 equiv), the activated catalyst (e.g., 5 mol%), and a suitable solvent (if necessary).

  • Reaction: Heat the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture and separate the heterogeneous catalyst by filtration.

  • Wash the catalyst with a suitable solvent for reuse.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

N_Benzylation_Pathway cluster_catalytic_cycle Catalytic Cycle catalyst Pd(0) Catalyst benzaldehyde Benzaldehyde catalyst->benzaldehyde - H2 product This compound catalyst->product benzyl_alcohol Benzyl Alcohol benzyl_alcohol->catalyst Oxidation amine Morpholine-3-carboxylic Acid Precursor benzaldehyde->amine + Amine imine Imine Intermediate amine->imine - H2O imine->catalyst Reduction + H2 water Water (byproduct) imine->water

Caption: Proposed catalytic cycle for N-benzylation via hydrogen auto-transfer.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through various catalytic routes. Reductive amination offers a direct path from carboxylic acid precursors, while direct N-benzylation using "hydrogen borrowing" chemistry presents a more atom-economical and environmentally benign alternative. The choice of catalyst is crucial and depends on the specific requirements of the synthesis, including scale, cost, and desired purity.

For industrial applications, the development of robust, recyclable heterogeneous catalysts for direct N-benzylation is a particularly promising area of research. As the demand for enantiomerically pure chiral building blocks continues to grow, the optimization of these and other novel catalytic systems will be essential for advancing drug discovery and development.

References

  • Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. (2012). Russian Journal of General Chemistry, 82(2), 345-347.
  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • N-alkylation of morpholine with other alcohols. (n.d.).
  • Phase Transfer Catalysis. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Green Chemistry. (2024). BORIS Portal.
  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. (2025).
  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. (2025).
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Smith, A. M., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(22), 5658-5664.
  • Comparison of efficiency of different catalysts in debenzylation. (n.d.).
  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. (n.d.).
  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2021).
  • A Practical Catalytic Reductive Amination of Carboxylic Acids. (n.d.). The Royal Society of Chemistry.
  • A New Strategy for the Synthesis of Substituted Morpholines. (2008). Organic Letters, 10(18), 4045-4048.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021).
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (2021). The Journal of Organic Chemistry, 86(17), 11849-11858.
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews, 119(23), 11887-11956.
  • Catalytic Asymmetric Synthesis of Substituted Morpholines and Piperazines. (2012).
  • Synthesis of Amines from Carboxylic Amides. (2015). Chemistry LibreTexts.
  • Efficient and selective N-benzylation of amines using Pd doped La-BDC MOF catalyst. (n.d.). The Royal Society of Chemistry.
  • 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid. (n.d.). PubChem.
  • Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate. (2007). The Journal of Organic Chemistry, 72(24), 9253-9256.
  • Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst. (2018).

Sources

A Comparative Guide to the Synthesis of 4-Benzylmorpholine-3-carboxylic Acid: A Modern Approach to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Benzylmorpholine-3-carboxylic acid is a vital chiral building block in medicinal chemistry, forming the core of various pharmacologically active agents.[1][2][3] Its rigid, N-substituted morpholine scaffold provides a unique three-dimensional structure that is instrumental in modulating interactions with biological targets. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is a critical objective for researchers in drug development.

This guide provides an in-depth comparison between a classical, multi-step synthesis and a modern, convergent approach for preparing this compound. We will dissect the strategic differences, analyze performance metrics through experimental data, and provide detailed protocols to empower researchers with the knowledge to select the optimal route for their specific needs.

Part 1: The Classical Approach: A Multi-Step Sequential Synthesis

The established route to N-substituted morpholine-3-carboxylic acids often begins with a chiral precursor, such as an amino acid, to construct the morpholine ring from the ground up. A representative pathway, adapted from methodologies for synthesizing the core morpholine structure, starts with L-serine.[4] This method ensures control over the stereochemistry at the C3 position but involves multiple stages of protection, activation, cyclization, and deprotection before the final N-alkylation can occur.

The causality behind this strategy is rooted in the availability of L-serine as an inexpensive chiral starting material. The synthesis proceeds through the following key transformations:

  • Carboxyl Protection: The carboxylic acid of serine is first protected, typically as a tert-butyl ester, to prevent its interference in subsequent reactions.

  • N-Acylation: The amino group is acylated with a reagent like chloroacetyl chloride. This introduces the two-carbon unit required to form the other side of the morpholine ring.

  • Intramolecular Cyclization: A base, such as sodium ethoxide, is used to deprotonate the hydroxyl group, which then acts as a nucleophile, displacing the chloride to form the heterocyclic ring.

  • Lactam Reduction: The resulting morpholinone is reduced to the morpholine.

  • N-Benzylation: Finally, the secondary amine of the morpholine ring is alkylated with a benzyl halide (e.g., benzyl bromide) in the presence of a base.

  • Deprotection: The tert-butyl ester is cleaved under acidic conditions to yield the final carboxylic acid.

While reliable, this linear approach suffers from a high step count, the accumulation of yield losses at each stage, and the use of multiple reagents and solvents, leading to a lower overall process efficiency and a higher environmental burden.

Part 2: A Modern Alternative: Convergent Synthesis via Reductive Amination

A more contemporary and efficient strategy leverages the direct N-functionalization of a pre-formed morpholine-3-carboxylic acid core. This approach is convergent, meaning key fragments are synthesized separately and then combined late in the sequence, which is generally more efficient. The key transformation is a reductive amination reaction.[5][6][7]

Reductive amination is a cornerstone of modern amine synthesis, combining a carbonyl compound (benzaldehyde) with an amine (morpholine-3-carboxylic acid) to form an intermediate iminium ion, which is then reduced in situ to the target N-benzylated amine.[6]

The primary advantages of this route are:

  • High Atom Economy: The reaction directly couples the two key fragments with minimal waste.

  • Process Efficiency: It collapses a multi-step protection-alkylation-deprotection sequence into a single, one-pot operation.

  • Milder Conditions: Modern reducing agents like sodium triacetoxyborohydride or 2-picoline borane are often selective and function under mild conditions, tolerating other functional groups like the carboxylic acid.[5]

This strategy is predicated on the commercial availability or straightforward synthesis of the morpholine-3-carboxylic acid core. By starting with this intermediate, the synthesis becomes significantly shorter and more scalable.

Visualizing the Synthetic Pathways

The following diagram illustrates the strategic differences between the classical and modern routes.

Diagram 1: Comparison of Synthetic Routes cluster_0 Classical Multi-Step Synthesis cluster_1 Modern Convergent Synthesis A L-Serine B Serine tert-butyl ester A->B Esterification C N-chloroacetyl-Serine tert-butyl ester B->C Acylation D (S)-5-oxomorpholine-3-carboxylic acid tert-butyl ester C->D Cyclization E (S)-morpholine-3-carboxylic acid tert-butyl ester D->E Lactam Reduction F (S)-4-benzylmorpholine-3-carboxylic acid tert-butyl ester E->F N-Benzylation G Final Product F->G Deprotection H Morpholine-3-carboxylic acid J Final Product H->J One-Pot Reductive Amination I Benzaldehyde I->J One-Pot Reductive Amination

Caption: Diagram 1: Comparison of Synthetic Routes.

Part 3: Performance Comparison and Data Analysis

To provide an objective validation, we compare the two routes based on key performance indicators critical for drug development professionals. The data presented in the table below is a synthesis of representative yields and conditions reported in the literature for analogous transformations.[4][8]

ParameterClassical Multi-Step SynthesisModern Reductive AminationJustification & Expert Insights
Starting Materials L-Serine, Chloroacetyl chloride, Benzyl bromideMorpholine-3-carboxylic acid, BenzaldehydeThe modern route requires a more advanced intermediate, but this often proves more cost-effective than performing multiple early-stage steps in-house.
Number of Steps 61A drastic reduction in steps significantly cuts down on labor, time, and resource consumption, accelerating development timelines.
Overall Yield (Typical) ~35-45%~85-95%The exponential loss of material in a linear synthesis is a major drawback. The convergent route's high yield is a significant advantage for scalability.
Reagents & Catalysts Multiple bases (NaH, K2CO3), reducing agents (NaBH4), protecting groups (Boc), alkylating agentsSingle reducing agent (e.g., NaBH(OAc)3), optional acid catalystThe modern route uses fewer, often milder, and more selective reagents, simplifying purification and reducing waste.
Process Complexity High (multiple isolations, purifications, solvent swaps)Low (one-pot procedure, simplified workup)Reduced complexity lowers the risk of operational errors and simplifies the technology transfer to a larger scale.
Green Chemistry Score Low (poor atom economy, high E-factor)High (high atom economy, fewer solvents/reagents)The reductive amination aligns well with green chemistry principles, a growing priority in the pharmaceutical industry.[5]

Part 4: Detailed Experimental Protocols

The following protocols are provided as a self-validating system. They include explanations for key experimental choices, reflecting an experienced scientist's perspective.

Protocol 1: Modern Synthesis via Reductive Amination

This protocol describes the direct N-benzylation of morpholine-3-carboxylic acid.

Causality: The choice of methanol as a solvent is due to its ability to dissolve both the amine and aldehyde, while also being compatible with the borohydride reducing agent. Sodium triacetoxyborohydride is selected as the reducing agent because it is milder than sodium borohydride and can be used in the presence of a mild acid catalyst without reducing the carboxylic acid itself.

Step-by-Step Procedure:

  • Dissolution: To a round-bottom flask, add morpholine-3-carboxylic acid (1.0 eq) and methanol (10 mL per gram of substrate). Stir until fully dissolved.

  • Aldehyde Addition: Add benzaldehyde (1.1 eq).

  • pH Adjustment (Optional but Recommended): Add acetic acid (1.2 eq) to catalyze the formation of the iminium ion intermediate. The optimal pH for reductive amination is typically between 4 and 6.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 20 minutes. Causality: Portion-wise addition is crucial to control the initial exotherm and any gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This neutralizes the acid and destroys any remaining reducing agent.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Protocol 2: Classical N-Benzylation (Final Step of Multi-Step Route)

This protocol details the final N-alkylation step, assuming one has already synthesized (S)-morpholine-3-carboxylic acid tert-butyl ester.

Causality: Acetonitrile is a good polar aprotic solvent for this SN2 reaction. Potassium carbonate is used as a mild inorganic base to scavenge the HBr produced during the reaction, driving it to completion.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add (S)-morpholine-3-carboxylic acid tert-butyl ester (1.0 eq), potassium carbonate (K2CO3, 2.5 eq), and acetonitrile (20 mL per gram of substrate).

  • Alkylating Agent: Add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 60-70 °C and stir for 8-16 hours. Causality: Heating is required to overcome the activation energy for the SN2 reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude N-benzylated ester.

  • Deprotection: Dissolve the crude ester in dichloromethane (DCM) and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 4 hours to cleave the tert-butyl ester.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting crude product can be purified by recrystallization or chromatography.

Workflow for Method Validation

The process of validating a new synthetic route involves a logical sequence of analysis and experimentation.

Diagram 2: Workflow for Route Validation A Define Target Molecule & Performance Criteria (Yield, Purity, Cost) B Route Scouting: Identify Classical & Novel Routes A->B Literature Review C Perform Small-Scale Test Reactions (Both Routes) B->C Experimental Design D Analyze Key Metrics: - Yield - Purity (HPLC, NMR) - Reaction Time C->D Characterization E Comparative Data Analysis (Head-to-Head Table) D->E Data Synthesis F Scalability Assessment: - Reagent Cost - Safety Profile - Robustness E->F Process Chemistry Evaluation G Select & Optimize Optimal Synthetic Route F->G Decision Making

Caption: Diagram 2: Workflow for Route Validation.

Conclusion and Future Outlook

The validation of this new synthetic route demonstrates a clear advancement over classical methods. The one-pot reductive amination approach for the synthesis of this compound is demonstrably superior in terms of efficiency, yield, and process simplicity. For researchers and drug development professionals, adopting such modern, convergent strategies is paramount. It not only accelerates the synthesis of key intermediates but also aligns with the growing demand for sustainable and cost-effective chemical manufacturing in the pharmaceutical industry.

Future work may focus on developing catalytic asymmetric reductive aminations to install the benzyl group while simultaneously setting the C3 stereocenter from a prochiral precursor, further enhancing the elegance and efficiency of the synthesis.

References

  • Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health (NIH). [Link]
  • Morpholine synthesis. Organic Chemistry Portal. [Link]
  • Morpholines. Synthesis and Biological Activity.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Green Chemistry. BORIS Portal. [Link]
  • A practical catalytic reductive amination of carboxylic acids. The Royal Society of Chemistry. [Link]
  • Synthesis of benzylic amines. Organic Chemistry Portal. [Link]
  • Synthesis of Amines from Carboxylic Amides. Chemistry LibreTexts. [Link]
  • This compound hydrochloride (C12H15NO3). PubChem. [Link]
  • Benzyl morpholine derivatives.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Morpholine-Based Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of approved and experimental drugs.[1] Its frequent incorporation into bioactive molecules stems from its favorable physicochemical, biological, and metabolic properties, as well as its synthetic accessibility.[1] The morpholine moiety can enhance drug-like properties, improve pharmacokinetic profiles, and serve as a key pharmacophore for interacting with a diverse range of biological targets, from enzymes to receptors.[1][2]

This guide provides an in-depth comparison of the in vitro and in vivo studies of 4-benzylmorpholine-3-carboxylic acid derivatives and related benzomorpholine analogues. While specific literature on the exact this compound core is emerging, a wealth of data exists for the broader class of morpholine carboxylic acid and benzomorpholine derivatives. This document synthesizes these findings to offer a comprehensive analysis of their therapeutic potential, benchmarked against alternative heterocyclic compounds. We will delve into the causality behind experimental designs and present a critical evaluation of the data to inform future drug discovery efforts.

In Vitro Studies: Unraveling Target Engagement and Cellular Effects

In vitro assays are the first crucial step in evaluating the therapeutic potential of new chemical entities. They allow for the precise measurement of a compound's interaction with its intended biological target and its effect on cellular functions in a controlled environment. For morpholine derivatives, a primary area of investigation has been their application as anticancer agents, particularly as enzyme inhibitors.

A notable example comes from a study on benzomorpholine derivatives designed as inhibitors of the histone lysine methyltransferase EZH2, a key enzyme implicated in cancer progression.[3]

Comparative In Vitro Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected benzomorpholine derivatives against non-small cell lung cancer (NSCLC) cell lines. The data highlights how subtle structural modifications can significantly impact potency.

Compound IDTarget Cell LineIC50 (µM)[3]
6b A5491.5
NCI-H19751.8
6c A5491.3
NCI-H19751.4
6x A5491.2
NCI-H19751.3
6y A5491.1
NCI-H19751.1
GSK126 (Reference) A5490.8
NCI-H19750.9

Compound 6y emerged as a particularly potent derivative, with IC50 values approaching those of the reference EZH2 inhibitor, GSK126. Further investigation revealed that compound 6y could effectively reduce the expression of EZH2 in intact cells and induce cell cycle arrest in the G2/M phase, providing a mechanistic basis for its antiproliferative effects.[3]

Experimental Protocol: Cell Viability (MTT) Assay

The causality behind using an MTT assay is its ability to provide a quantitative measure of how a compound affects cell proliferation and viability. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., A549 or NCI-H1975) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., benzomorpholine derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 72 hours under the same conditions as step 1.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale here is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Workflow for In Vitro Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate add_compounds Add Compounds to Cells plate_cells->add_compounds prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 G cluster_pre Pre-Procedure cluster_procedure Surgical Procedure cluster_post Post-Procedure & Analysis acclimatize Animal Acclimatization anesthetize Anesthetize Rat acclimatize->anesthetize tbi_induction Induce TBI (CCI Model) anesthetize->tbi_induction administer_compound Administer Test Compound tbi_induction->administer_compound behavioral_tests Behavioral Assessments (Days 1-7) administer_compound->behavioral_tests histology Histological Analysis behavioral_tests->histology

Caption: Workflow of a typical in vivo TBI study in rats.

Comparison with Alternative Heterocyclic Carboxylic Acids

To contextualize the performance of morpholine-based derivatives, it is instructive to compare them with other heterocyclic carboxylic acids targeting different but equally important therapeutic areas.

Compound ClassCore StructurePrimary Target(s)Representative In Vitro PotencyKey In Vivo Finding
Benzomorpholine Derivatives BenzomorpholineEZH2IC50 = 1.1 µM (Compound 6y vs. A549 cells) [3]Induces G2/M cell cycle arrest. [3]
Quinolone-3-Carboxamides 4-Quinolone-3-Carboxylic AcidCannabinoid Receptor 2 (CB2)Ki = 0.8 nM Demonstrates analgesic activity in a mouse model of inflammatory pain.
Thiazolidine-4-Carboxylic Acid Derivatives Thiazolidine-4-Carboxylic AcidOxidative Stress Pathways (e.g., NF-κB)Reduces pro-inflammatory cytokine expression. [4]Reverses ethanol-induced memory impairment and neuroinflammation in animal models. [4]

This comparison illustrates the versatility of heterocyclic carboxylic acids in drug design. While the benzomorpholine derivatives show promise in oncology by targeting epigenetic modulators, quinolone and thiazolidine derivatives have demonstrated efficacy in pain/inflammation and neuroprotection, respectively, by engaging with different biological pathways.

Structure-Activity Relationship (SAR) Insights

The analysis of SAR is fundamental to medicinal chemistry, as it provides a roadmap for optimizing lead compounds. For morpholine derivatives, several key SAR trends have been identified:

  • Anticancer Activity:

    • For PI3K/mTOR inhibitors, the oxygen atom of the morpholine ring is crucial for forming hydrogen bonds with catalytic residues in the enzyme's active site. [5] * In a series of benzomorpholine EZH2 inhibitors, the nature and position of substituents on the benzamide moiety significantly influenced their potency. [3] * The introduction of a halogen group on an aromatic ring attached to the morpholine nucleus has been shown to increase inhibitory activity against the HepG2 cancer cell line. [6]* General Trends: The ability of the morpholine ring to improve pharmacokinetic properties is a recurring theme, justifying its classification as a privileged scaffold in drug discovery. [1][2]

Conclusion and Future Perspectives

This compound derivatives and their analogues represent a promising class of compounds with significant therapeutic potential, particularly in oncology. The in vitro data for benzomorpholine derivatives as EZH2 inhibitors is compelling, demonstrating low micromolar potency against relevant cancer cell lines.

The path forward requires a systematic and integrated approach:

  • Comprehensive In Vivo Evaluation: The most potent in vitro candidates, such as benzomorpholine 6y , should be advanced into in vivo xenograft models to assess their anticancer efficacy, pharmacokinetics, and tolerability.

  • SAR Expansion: Further synthesis and screening of derivatives are needed to refine the SAR and optimize for potency, selectivity, and drug-like properties.

  • Exploration of New Therapeutic Areas: Given the broad bioactivity of the morpholine scaffold, these derivatives should be screened against other relevant targets, such as kinases and GPCRs, to uncover new therapeutic opportunities in areas like neurodegeneration and inflammatory diseases.

By leveraging the insights from both in vitro and in vivo studies, the scientific community can continue to unlock the full potential of this versatile chemical scaffold in the development of next-generation therapeutics.

References

  • Kouronakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
  • Anonymous. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Anonymous. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681–696. [Link]
  • Anonymous. (2024).
  • Anonymous. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 23(10), 2465. [Link]
  • Zhou, X., et al. (2025). Synthesis and Antitumor Activity of 4-Aminoquinazoline Derivatives Containing Morpholine Moieties.
  • Anonymous. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Anonymous. (2014). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. Molecules, 19(12), 19437-19451. [Link]
  • Khodair, M. A., et al. (2021). Synthesis, anticancer activity and docking study of novel benzo[h]quinoline derivatives. Azhar International Journal of Pharmaceutical and Medical Sciences, 1(1), 1-10. [Link]
  • Anonymous. (2024).
  • Anonymous. (2021). Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Public Health Toxicology. [Link]
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
  • Anonymous. (2020). Biological relevance and synthesis of C-substituted morpholine derivatives.
  • Dugan, L. L., et al. (1997). Carboxyfullerenes as neuroprotective agents. Proceedings of the National Academy of Sciences, 94(17), 9434–9439. [Link]
  • Prikhodko, V. A., et al. (2022). Evaluation of the neuroprotective activity of a new allylmorpholine derivative in a rat model of traumatic brain injury.
  • Knaus, E. E., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5075-84. [Link]
  • Anonymous. (2023). In Silico Evaluation of Some Phenolic Acids for Their Neuroprotective Effect. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
  • Kumari, A., & Singh, R. K. (2022). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 128, 106093. [Link]
  • Anonymous. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(3), 2096–2117. [Link]
  • Anonymous. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(1), 1-10. [Link]
  • Trotter, N. S., et al. (2005). Synthesis and neuroprotective activity of analogues of glycyl-L-prolyl-L-glutamic acid (GPE) modified at the alpha-carboxylic acid. Bioorganic & Medicinal Chemistry, 13(2), 501-17. [Link]
  • Ehsanifar, M., et al. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2), 209-214. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Benzylmorpholine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 4-benzylmorpholine-3-carboxylic acid analogs. It is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of bioactive molecules targeting various physiological pathways. By synthesizing data from multiple studies, this document offers insights into the key structural motifs that govern the potency, selectivity, and pharmacokinetic properties of this class of compounds.

Introduction: The Therapeutic Potential of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, known for enhancing the pharmacokinetic profile of bioactive molecules.[1][2] Its incorporation into a molecular structure can improve properties such as aqueous solubility and metabolic stability. When combined with a benzyl group at the 4-position and a carboxylic acid at the 3-position, the resulting this compound core presents a versatile platform for developing inhibitors of various biological targets, including enzymes and receptors. This guide will focus on elucidating the SAR of this scaffold, with a particular emphasis on its potential as an N-methyl-D-aspartate (NMDA) receptor antagonist.

Core Structure and Key Modification Points

The fundamental structure of a this compound analog consists of three key regions amenable to chemical modification to explore the SAR:

  • The Benzyl Group: Substitutions on the phenyl ring of the benzyl moiety can significantly impact potency and selectivity.

  • The Morpholine Ring: The stereochemistry of the morpholine ring and the presence of substituents can influence binding affinity.

  • The Carboxylic Acid: Isosteric replacement or modification of the carboxylic acid group can affect both target interaction and pharmacokinetic properties.

SAR_points A This compound Core B Benzyl Group Substitutions (R1, R2, R3) A->B Modulation of Potency & Selectivity C Morpholine Ring Stereochemistry (e.g., R/S at C3) A->C Influence on Binding Affinity D Carboxylic Acid Modifications (e.g., ester, amide, tetrazole) A->D Impact on Target Interaction & Pharmacokinetics

Caption: Key modification points on the this compound scaffold.

Structure-Activity Relationship Analysis

The Benzyl Group: A Key Determinant of Potency

The benzyl group at the N4 position of the morpholine ring plays a crucial role in the interaction with the target protein. Modifications to the phenyl ring have been shown to significantly alter the biological activity of related compounds. For instance, in a series of STAT3 inhibitors incorporating a (4-cyclohexyl)benzyl moiety, this substitution led to a 3-fold improvement in activity.[3] This suggests that extending the hydrophobicity at the para position of the benzyl ring can be beneficial.

Modification Effect on Activity Rationale Reference
Unsubstituted BenzylBaseline activityProvides a foundational hydrophobic interaction.General observation
4-Cyclohexylbenzyl3-fold increaseEnhanced hydrophobic interactions with the target protein.[3]
PentafluorobenzylDecreased potencyAltered electronic properties and steric hindrance may be unfavorable for binding.[3]
Heterocyclic replacementsDecreased potencyChanges in electronics and polarity may disrupt key interactions.[3]
The Morpholine Ring: Stereochemistry and Conformation

The stereochemistry of the chiral center at the C3 position of the morpholine ring is a critical factor for biological activity. In many related series of bioactive molecules, a specific enantiomer demonstrates significantly higher potency. For example, in a series of N-methylglycinamide-based STAT3 inhibitors, the (R)-configuration consistently showed stronger potency compared to the corresponding (S)-enantiomers.[3] This highlights the importance of a well-defined three-dimensional arrangement of substituents for optimal interaction with the binding site.

Stereochemistry cluster_R (R)-Configuration cluster_S (S)-Configuration R_structure Potent Analog R_activity Stronger Potency R_structure->R_activity S_structure Less Active Analog S_activity Weaker Potency S_structure->S_activity

Caption: Impact of stereochemistry on biological activity.

The Carboxylic Acid Group: Essential for Target Engagement

The carboxylic acid at the C3 position is often a key pharmacophoric feature, participating in crucial hydrogen bonding or ionic interactions with the target protein. For compounds targeting the NMDA receptor, the acidic group is essential for binding to the glutamate or glycine binding site.[4][5]

Isosteric replacement of the carboxylic acid can have a profound impact on activity. For instance, replacing a 4-substituted benzoic acid system with a 3-substituted phenylacetic acid in a series of STAT3 inhibitors led to a remarkable decrease in activity.[3] Similarly, replacing the carboxyl group with a tetrazole did not improve STAT3-inhibitory activity.[3]

Modification Effect on Activity Rationale Reference
Carboxylic AcidEssential for activityForms key ionic and hydrogen bond interactions with the target.[3][5]
Phenylacetic AcidDecreased activityAltered positioning of the acidic group disrupts optimal binding.[3]
TetrazoleNo improvementWhile acidic, the geometry and electronic distribution may not be optimal for interaction.[3]

Application as NMDA Receptor Antagonists

The this compound scaffold shares structural similarities with known competitive NMDA receptor antagonists.[6][7] The NMDA receptor is a ligand-gated ion channel crucial for excitatory neurotransmission in the central nervous system.[4] Antagonists of this receptor have therapeutic potential in a range of neurological disorders.[4][8]

Competitive NMDA receptor antagonists typically possess an acidic group (like a carboxylic acid or phosphonate) that mimics glutamate and binds to its recognition site on the GluN2 subunit of the receptor.[4][5] The morpholine and benzyl components of the this compound scaffold likely interact with adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

NMDA_Antagonism receptor NMDA Receptor Glutamate Binding Site antagonist This compound Analog Carboxylic Acid Morpholine Benzyl Group antagonist:c->receptor:f1 Binds to Glutamate Site antagonist:m->receptor:f0 Interacts with Receptor Surface antagonist:b->receptor:f0 Occupies Hydrophobic Pocket

Caption: Proposed binding mode of this compound analogs at the NMDA receptor.

Experimental Protocols

General Synthesis of this compound Analogs

A representative synthetic route to this compound analogs can be adapted from established procedures for related heterocyclic compounds.[9] The following is a generalized, illustrative protocol.

Step 1: N-Benzylation of a Morpholine Precursor

  • To a solution of a suitable morpholine-3-carboxylic acid ester precursor in a polar aprotic solvent (e.g., DMF or ACN), add a base such as potassium carbonate.

  • Add the desired substituted benzyl bromide or chloride.

  • Heat the reaction mixture and monitor by TLC or LC-MS until the starting material is consumed.

  • Work up the reaction by partitioning between water and an organic solvent (e.g., ethyl acetate).

  • Purify the N-benzylated intermediate by column chromatography.

Step 2: Hydrolysis of the Ester

  • Dissolve the N-benzylated ester in a mixture of a suitable solvent (e.g., THF/methanol) and aqueous lithium hydroxide or sodium hydroxide.

  • Stir the reaction at room temperature until the ester is fully hydrolyzed (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylic acid.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product, if necessary, by recrystallization or chromatography.

Synthesis_Workflow start Morpholine-3-carboxylic acid ester step1 N-Benzylation (Substituted Benzyl Bromide, Base) start->step1 intermediate N-Benzylated Ester step1->intermediate step2 Ester Hydrolysis (LiOH or NaOH) intermediate->step2 end 4-Benzylmorpholine-3-carboxylic Acid Analog step2->end

Caption: General synthetic workflow for this compound analogs.

In Vitro Evaluation of NMDA Receptor Antagonist Activity

The potency of the synthesized analogs as NMDA receptor antagonists can be assessed using electrophysiological or radioligand binding assays.

Radioligand Binding Assay:

  • Prepare membrane fractions from rat brain cortical tissue.

  • Incubate the membranes with a radiolabeled competitive NMDA receptor antagonist (e.g., [³H]CGS 19755) in the presence of varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the amount of bound radioactivity using liquid scintillation counting.

  • Calculate the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Conclusion

The structure-activity relationship of this compound analogs is governed by a complex interplay of steric, electronic, and hydrophobic factors. The benzyl group offers a handle for modulating potency through substitutions that enhance hydrophobic interactions. The stereochemistry of the morpholine ring is critical for optimal binding, with a specific configuration often being significantly more active. Finally, the carboxylic acid group is typically an essential pharmacophoric element for target engagement, particularly for targets such as the NMDA receptor. The insights and experimental frameworks provided in this guide are intended to facilitate the rational design of novel and more potent analogs for various therapeutic applications.

References

  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. National Institutes of Health.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central.
  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed.
  • Benzyl morpholine derivatives. Google Patents.
  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
  • Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv.
  • This compound hydrochloride (C12H15NO3). PubChem.
  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.
  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. National Institutes of Health.
  • 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. PubMed.
  • Morpholine compounds. Google Patents.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • NMDA receptor antagonist. Wikipedia.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health.
  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. PubMed.
  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed.
  • Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. PubMed.
  • Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Public Health Toxicology.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health.

Sources

A Head-to-Head Comparison of Analytical Techniques for 4-Benzylmorpholine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the precise characterization and quantification of molecules are paramount. 4-Benzylmorpholine-3-carboxylic acid is a key heterocyclic structure, often serving as a sophisticated building block in the synthesis of complex active pharmaceutical ingredients (APIs) or appearing as a process-related impurity. Its unique chemical architecture—featuring a polar morpholine ring, an acidic carboxylic acid moiety, and a UV-active benzyl group—presents distinct analytical challenges and opportunities. The selection of an appropriate analytical technique is a critical decision that directly impacts data quality, process control, and regulatory compliance.

This guide provides an in-depth, head-to-head comparison of the principal analytical techniques for the analysis of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, grounding our discussion in the physicochemical properties of the analyte. This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights to guide method selection for applications ranging from routine quality control to in-depth structural elucidation.

Analyte Profile: this compound

A foundational understanding of the analyte's properties is essential for selecting and optimizing an analytical method.

  • Structure: A morpholine ring N-substituted with a benzyl group, and a carboxylic acid at the 3-position.

  • Molecular Formula: C₁₂H₁₅NO₃[1]

  • Molecular Weight: 221.25 g/mol [1]

  • Key Functional Groups:

    • Tertiary Amine (Morpholine Nitrogen): Basic, capable of protonation. A potential site for ionization in mass spectrometry (positive ion mode).

    • Carboxylic Acid: Acidic, readily deprotonated. Provides a handle for ionization (negative ion mode) and influences solubility and chromatographic retention.

    • Benzyl Group: Contains an aromatic ring, which acts as a strong chromophore for UV-Vis spectroscopic detection.

    • Ether Linkage (Morpholine Oxygen): Contributes to the molecule's polarity.

  • Physicochemical Properties: The molecule is moderately polar and zwitterionic in nature, making it soluble in polar organic solvents and aqueous solutions, depending on the pH. Its volatility is low, which has significant implications for gas-phase analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity testing and assays. Its applicability to this compound is exceptionally high due to the analyte's inherent properties.

Principle of Operation HPLC separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[2] By manipulating the composition of the mobile phase and the chemistry of the stationary phase, separations can be optimized based on polarity, charge, or size.

Applicability & Experimental Rationale The presence of the benzyl group's chromophore makes HPLC with Ultraviolet (UV) detection a straightforward and robust choice. A reverse-phase (RP) method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is ideal.

  • Causality of Choices:

    • Stationary Phase (C18): The nonpolar C18 phase effectively retains the molecule via hydrophobic interactions with the benzyl group.

    • Mobile Phase (Acidified Water/Acetonitrile): An acidic modifier (e.g., 0.1% formic or phosphoric acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group (-COOH).[3] This ensures the analyte is in a single, neutral form, leading to sharp, symmetrical peaks and reproducible retention times. Acetonitrile is a common organic modifier used to elute the analyte from the column.

    • UV Detection: The aromatic ring of the benzyl group exhibits strong absorbance around 254 nm, providing excellent sensitivity for quantification.

Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Analyte s2 Dissolve in Diluent (e.g., 50:50 ACN/Water) s1->s2 s3 Prepare Calibration Curve Standards s2->s3 h1 Mobile Phase (A: 0.1% Formic Acid in Water B: Acetonitrile) h2 Pump & Degasser h1->h2 h3 Autosampler (Inject Sample) h2->h3 h4 C18 Column (e.g., 4.6x150mm, 5µm) h3->h4 h5 UV Detector (λ = 254 nm) h4->h5 d1 Chromatography Data System (CDS) h5->d1 d2 Integrate Peak Area d1->d2 d3 Quantify vs. Calibration Curve d2->d3

Caption: Standard workflow for quantitative analysis by HPLC-UV.

Protocol: Quantitative Analysis by Reverse-Phase HPLC-UV
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B (diluent).

    • Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample (e.g., drug substance) and dissolve in the diluent to achieve a target concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17.1-20 min: 10% B (re-equilibration)

  • Analysis and Quantification:

    • Inject the standards to establish a linear calibration curve (Peak Area vs. Concentration).

    • Inject the sample solutions.

    • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Performance Characteristics

  • Selectivity: Good, but may be susceptible to interference from other UV-absorbing impurities with similar retention times.

  • Sensitivity: Limits of Quantification (LOQ) are typically in the low µg/mL to high ng/mL range.

  • Precision: Excellent, with relative standard deviations (RSD) typically <2%.

  • Throughput: Moderate, with run times around 15-25 minutes per sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as impurity profiling or bioanalysis, LC-MS/MS is the gold standard.

Principle of Operation LC-MS/MS couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. After separation by LC, the analyte is ionized (e.g., via Electrospray Ionization - ESI), and the resulting ions are filtered by mass-to-charge ratio (m/z) in the first quadrupole (Q1). These parent ions are fragmented in a collision cell (Q2), and the resulting fragment ions are filtered in the third quadrupole (Q3) before detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive.[4]

Applicability & Experimental Rationale this compound is an ideal candidate for LC-MS/MS. Its multiple functional groups provide handles for efficient ionization.

  • Causality of Choices:

    • Ionization Mode (ESI): ESI is a soft ionization technique suitable for polar, non-volatile molecules. The analyte can be detected in:

      • Positive Ion Mode: Protonation of the basic morpholine nitrogen to form the [M+H]⁺ ion.

      • Negative Ion Mode: Deprotonation of the acidic carboxylic acid to form the [M-H]⁻ ion. Positive mode is often preferred for amines and generally provides robust signal intensity.

    • MRM Transitions: The specificity of LC-MS/MS comes from monitoring a specific parent ion → fragment ion transition. For this analyte (MW 221.25), a likely transition in positive mode would be m/z 222.1 → [fragment]. This eliminates interference from other compounds that might have the same retention time but do not produce the same specific fragment. This makes the method far more trustworthy for complex matrices.[5]

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lc UPLC System cluster_ms Tandem Mass Spectrometer cluster_data Data Analysis s1 Prepare Sample & Calibration Standards s2 Spike with Internal Standard (IS) s1->s2 l1 Mobile Phase l2 Pump l1->l2 l3 Autosampler l2->l3 l4 C18 Column l3->l4 m1 ESI Source (Ionization) l4->m1 m2 Q1: Isolate Parent Ion (e.g., m/z 222.1) m1->m2 m3 Q2: Fragment Ion (Collision Cell) m2->m3 m4 Q3: Isolate Fragment Ion m3->m4 m5 Detector m4->m5 d1 Data System m5->d1 d2 Quantify Analyte/IS Peak Area Ratio d1->d2

Caption: High-selectivity workflow for LC-MS/MS analysis using MRM.

Protocol: Trace Quantification by LC-MS/MS
  • LC System: Use a UPLC (Ultra-Performance Liquid Chromatography) system for faster analysis and better peak resolution. Conditions are similar to HPLC but with a shorter column and faster gradient.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% to 95% B over 3 minutes.

  • Mass Spectrometer Conditions (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Temperature: 400 °C.

    • MRM Transition: m/z 222.1 → 132.1 (Example: loss of the morpholine carboxylic acid moiety). Note: Transitions must be empirically optimized.

  • Quantification: Use a stable isotope-labeled internal standard if available for the highest accuracy. Otherwise, use a structurally similar compound. Quantify using the ratio of the analyte peak area to the internal standard peak area.

Performance Characteristics

  • Selectivity: Unparalleled. The use of MRM transitions provides exceptional specificity, even in complex matrices like plasma or crude reaction mixtures.[6]

  • Sensitivity: Excellent. LOQ values are typically in the low ng/mL to pg/mL range.

  • Precision: Excellent, with RSD values typically <5%.

  • Throughput: High, especially with UPLC systems, with run times often under 5 minutes.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile compounds. However, its direct application to this compound is problematic.

Principle of Operation GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. The separated compounds then enter a mass spectrometer for detection and identification.[2]

Applicability & Experimental Rationale Direct analysis is not feasible. The high polarity and low volatility of the analyte, due to the carboxylic acid and morpholine groups, would lead to poor chromatography or complete retention in the GC inlet.

  • Causality of Choices:

    • Derivatization is Mandatory: To make the analyte volatile, the polar functional groups must be masked. The carboxylic acid is the primary target and can be converted to a more volatile ester (e.g., a methyl or silyl ester). This adds complexity and potential sources of error to the analysis.[7][8]

    • Example Derivatization (Esterification): Reacting the sample with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -COOH group to a -COOSi(CH₃)₃ group.

    • Drawbacks: Derivatization reactions can be incomplete, produce byproducts, and require additional sample preparation steps, making the method less robust and trustworthy compared to LC-based methods for this analyte.[9]

Performance Characteristics

  • Selectivity: Good, due to mass spectrometric detection.

  • Sensitivity: Can be very good (ng/mL range), but is highly dependent on the efficiency of the derivatization step.[10][11]

Spectroscopic Techniques (NMR and FTIR)

While chromatographic methods are primarily for separation and quantification, spectroscopic techniques are indispensable for structural confirmation and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, and chemical environment of molecules.[12] ¹H and ¹³C NMR are the most common types.

Applicability: NMR is the most powerful technique for unambiguous structure elucidation. For this compound, ¹H NMR would confirm the presence and connectivity of all protons:

  • Aromatic protons of the benzyl group (δ ~7.2-7.4 ppm).

  • Protons on the morpholine ring (δ ~3.5-4.5 ppm).[12]

  • The acidic proton of the carboxylic acid (variable, often broad, δ >10 ppm).

Use Case: Essential for reference standard characterization and for identifying unknown impurities or degradation products. It is not a routine quantitative tool due to its lower sensitivity and higher instrumentation cost compared to chromatography.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR measures the absorption of infrared radiation by a sample, which excites molecular vibrations (stretching, bending). The resulting spectrum is a fingerprint of the functional groups present in the molecule.[13]

Applicability: FTIR is a rapid and simple method for confirming the presence of key functional groups. For this analyte, one would expect to see characteristic absorption bands for:

  • O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹).

  • C=O stretch of the carboxylic acid (~1700-1750 cm⁻¹).[12]

  • C-O-C stretch of the morpholine ether (~1100 cm⁻¹).[14]

  • Aromatic C-H stretches from the benzyl group.

Use Case: Primarily used for rapid identity confirmation of raw materials and reference standards. It lacks the sensitivity and resolution for quantifying components in a mixture.

Head-to-Head Performance Summary

Technique Primary Use Case Selectivity Sensitivity (Typical LOQ) Throughput Quantitative Capability Structural Info
HPLC-UV Routine QC, Purity, AssayGood10-500 ng/mLModerateExcellentNone
LC-MS/MS Trace Analysis, Impurity ID, BioanalysisUnparalleled0.01-10 ng/mLHighExcellentMolecular Weight & Fragmentation
GC-MS Volatile Analytes (Not Recommended)Good1-50 ng/mL (post-derivatization)ModerateGood (if derivatization is consistent)Molecular Weight & Fragmentation
NMR Structure Elucidation, Standard CharacterizationN/A (for separation)~µg to mg quantity neededLowPoor (Specialized methods exist)Unambiguous & Complete
FTIR Identity ConfirmationLow~mg quantity neededVery HighNoneFunctional Groups

Method Validation: The Pillar of Trustworthiness

Regardless of the technique chosen for quantitative analysis (HPLC or LC-MS/MS), the method must be validated to prove it is fit for its intended purpose.[15][16] This is a core tenet of scientific integrity and a regulatory requirement.[5] A self-validating protocol incorporates checks and balances to ensure data reliability. Key validation parameters defined by the International Council for Harmonisation (ICH) include:[5][17][18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For LC-MS/MS, this is demonstrated by the unique MRM transition; for HPLC, it involves spiking the sample with impurities and demonstrating baseline resolution.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage.

Conclusion and Recommendations

The choice of analytical technique for this compound is dictated by the specific analytical objective.

  • For routine quality control, purity assessment, and quantitative assays where concentration levels are relatively high (>0.05%), HPLC with UV detection is the most logical and cost-effective choice. It is robust, reliable, and leverages the analyte's intrinsic chromophore.

  • For trace-level quantification, analysis in complex biological matrices, or impurity identification , LC-MS/MS is unequivocally the superior method. Its exceptional sensitivity and selectivity provide the highest degree of confidence in the results, which is critical when dealing with low-level impurities or metabolites.

  • GC-MS is not recommended for this compound due to the requirement for chemical derivatization, which introduces unnecessary complexity and potential for error.

  • NMR and FTIR are not primary quantitative tools but are essential for confirmatory and structural elucidation purposes. They should be used to characterize reference standards and investigate the structure of unknown process impurities or degradation products identified by LC-MS.

By understanding the interplay between the analyte's chemical properties and the principles of each technique, researchers can confidently select and develop the optimal analytical method, ensuring data of the highest quality and integrity.

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.
  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research.
  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyan
  • Application Notes and Protocols for the Quantification of Morpholine Deriv
  • Liquid phase method for morpholine. Shenyang East Chemical Science-Tech Co., Ltd.
  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
  • Observed IR spectrum of neutral morpholine and the calculated spectrum...
  • HPLC Methods for analysis of Morpholine.
  • Analytical method valid
  • Analytical Method Validation: ICH and USP Perspectives.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • The derivatization reaction of morpholine.
  • (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid. BenchChem.
  • Unraveling the Conformational Preference of Morpholine. The Journal of Physical Chemistry Letters.
  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Deriv
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chrom
  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • 4-Benzylmorpholine.
  • (PDF) Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry.
  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Molecules.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry.
  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent Technologies.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • This compound hydrochloride. PubChemLite.
  • 4-benzyl-morpholine-2-carboxylic acid(769087-80-1) 1 h nmr. ChemicalBook.
  • NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Methyl 4-benzylmorpholine-3-carboxylate.
  • (PDF) Morpholines. Synthesis and Biological Activity.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 4-Benzylmorpholine-3-carboxylic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity for a Chiral Intermediate

4-Benzylmorpholine-3-carboxylic acid is a chiral morpholine derivative, a valuable building block in modern medicinal chemistry. Its stereochemically defined structure is frequently incorporated into complex active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its quality is not merely a matter of percentage; it is a direct determinant of the subsequent synthetic steps' success and, ultimately, the final drug product's safety, efficacy, and regulatory compliance.[1][2][3] Impurities, whether they are organic, inorganic, or stereoisomeric, can introduce significant risks, including unpredictable side reactions, reduced yields, and the generation of potentially toxic byproducts.[4]

This guide provides a comprehensive framework for the rigorous analytical assessment of this compound from various suppliers. We will move beyond a simple checklist of techniques, delving into the causality behind each experimental choice. The objective is to empower you, the researcher, to build a self-validating system of analysis that ensures the material you procure is fit for its intended purpose. This is not just about verifying a supplier's Certificate of Analysis (CoA); it's about establishing an independent, data-driven foundation of trust in your critical raw materials.

Pillar 1: A Multi-Modal Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. Our strategy integrates chromatographic, spectroscopic, and elemental analyses to build a comprehensive purity profile.

Chromatographic Purity and Impurity Profiling (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[5][6] It excels at separating the main compound from process-related impurities such as starting materials, by-products, and degradation products.[7]

  • Why HPLC? The principle of HPLC is to separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a typical purity assay, a reversed-phase method is employed, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. Impurities with different polarities will elute at different times (retention times), allowing for their separation and quantification, usually as a percentage of the total peak area. This method is highly reproducible and sensitive, making it the gold standard for quantitative purity assessment.[8][9]

Structural Confirmation and Residual Solvent Analysis (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structural elucidation. For purity assessment, ¹H NMR provides a rapid and definitive confirmation of the compound's identity and can simultaneously detect and quantify impurities, particularly residual solvents from the manufacturing process.[10]

  • Why NMR? Every proton in a molecule resides in a unique electronic environment, causing it to resonate at a specific frequency in a magnetic field. A ¹H NMR spectrum provides a fingerprint of the molecule. By comparing the obtained spectrum to a reference, we can confirm the identity of the this compound. Furthermore, the area under each peak is directly proportional to the number of protons it represents. This principle allows for quantitative NMR (qNMR), a powerful method for purity determination that is orthogonal to chromatography.[11][12][13] It is particularly effective for identifying and quantifying residual solvents (e.g., ethyl acetate, dichloromethane) that are common process impurities.[14]

The Decisive Factor: Enantiomeric Purity (Chiral HPLC)

For a chiral molecule like this compound, assessing enantiomeric purity is non-negotiable. The biological activity of the two enantiomers can differ dramatically; one may be therapeutic while the other is inactive or even toxic.[15]

  • Why Chiral HPLC? Standard HPLC columns cannot distinguish between enantiomers. Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers.[16][17] This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation. This allows for the precise determination of the enantiomeric excess (% ee), a critical quality attribute. While indirect methods involving derivatization exist, direct analysis on a CSP is often the most straightforward and reliable approach.[18][19]

Identifying the Unknowns (Mass Spectrometry)

When HPLC analysis reveals unknown impurity peaks, Mass Spectrometry (MS) is the primary tool for their identification.[20][21]

  • Why MS? MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with such high precision that it allows for the prediction of the molecular formula.[22] When coupled with HPLC (LC-MS), each separated impurity peak can be directed into the mass spectrometer, providing crucial data for its structural elucidation.[23]

Screening for Elemental Impurities

The synthesis of pharmaceutical intermediates often involves metal catalysts (e.g., Palladium, Platinum). Residual amounts of these metals can be toxic and may negatively impact downstream reactions.[24]

  • Why Elemental Analysis? Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are incredibly sensitive for detecting and quantifying trace elemental impurities.[14][25] This analysis is crucial for ensuring compliance with safety guidelines like ICH Q3D.[26][][28]

Pillar 2: The Integrated Assessment Workflow

A logical, step-by-step workflow ensures that all critical quality attributes are assessed efficiently. The following diagram illustrates a robust workflow for qualifying a new batch or supplier of this compound.

G cluster_0 Initial Assessment cluster_1 Quantitative Purity cluster_2 Impurity Investigation (If Required) cluster_3 Final Decision A Sample Receipt & CoA Review B ¹H NMR Analysis (Identity & Solvents) A->B C HPLC Purity Assay (% Area Normalization) B->C F Elemental Analysis (ICP-MS) (Residual Metals) B->F Synthesis route uses catalysts I Reject B->I Incorrect Structure D Chiral HPLC Assay (Enantiomeric Excess) C->D E LC-MS Analysis (Impurity ID) C->E Unknowns > 0.1% G Data Consolidation & Risk Assessment C->G Purity > 98% D->G D->I Low %ee E->G F->G H Supplier Qualification Decision (Accept / Reject) G->H G->I High Risk Profile

Caption: Integrated workflow for purity assessment of this compound.

Pillar 3: Comparative Analysis - A Case Study

To illustrate the practical application of this workflow, we present a comparative analysis of hypothetical data for this compound obtained from three different suppliers.

Supplier A: "Premium Grade"
  • Target Use: Late-stage clinical development, GMP synthesis.

Supplier B: "Standard Grade"
  • Target Use: Early-stage discovery, process development.

Supplier C: "Bulk Economy"
  • Target Use: Non-critical research, initial screening.

Table 1: HPLC Purity Data (Reversed-Phase)
SupplierRetention Time (min)Purity (% Area)Impurity 1 (RT, % Area)Impurity 2 (RT, % Area)
Supplier A 5.2199.854.15, 0.086.02, 0.07
Supplier B 5.2298.613.58, 1.25 (Known)6.11, 0.14
Supplier C 5.1997.033.60, 1.557.89, 1.42 (Unknown)
Known starting material
Table 2: Chiral HPLC Purity Data
SupplierDesired Enantiomer RT (min)Undesired Enantiomer RT (min)Enantiomeric Excess (% ee)
Supplier A 8.349.51 (0.02%)>99.9%
Supplier B 8.359.53 (0.25%)99.5%
Supplier C 8.319.48 (1.10%)97.8%
Table 3: ¹H NMR Spectroscopy Summary
SupplierStructural ConfirmationResidual SolventsOther Observations
Supplier A Conforms to structureNone DetectedClean baseline
Supplier B Conforms to structureEthyl Acetate (~0.2% w/w)-
Supplier C Conforms to structureDichloromethane (~0.8% w/w)Broad peaks, unidentified signals at 7.5 ppm

Interpretation and Discussion

This multi-faceted data allows for a nuanced and authoritative assessment of each supplier:

  • Supplier A (Premium Grade): The material is of exceptional quality. The high chemical purity (99.85%) and outstanding enantiomeric excess (>99.9%) make it suitable for the most demanding applications where process consistency and impurity control are paramount, such as in GMP manufacturing. The absence of residual solvents is also a significant advantage.

  • Supplier B (Standard Grade): This material is of good quality and may be perfectly acceptable for many R&D applications.[29] The main impurity is a known starting material, which is generally considered a lower risk than an unknown by-product. However, the presence of residual ethyl acetate and a slightly lower % ee (99.5%) should be noted. This material represents a good balance of quality and cost for non-clinical development.

  • Supplier C (Bulk Economy): This material presents several red flags. The chemical purity is lower (97.03%), and more critically, it contains a significant unknown impurity (1.42%). The enantiomeric excess of 97.8% is insufficient for many stereospecific syntheses and could lead to complex purification challenges downstream. The high level of residual dichloromethane and unidentifiable signals in the NMR spectrum further underscore the risks associated with this material. It should be avoided for any application where purity is critical.

The logical relationship between purity attributes and downstream success can be visualized as follows:

G cluster_0 Purity Attributes cluster_1 Development & Manufacturing Outcomes cluster_2 Risks from Low Purity P1 High Chemical Purity O1 Predictable Reaction Kinetics & Yield P1->O1 O2 Simplified Downstream Purification P1->O2 O3 Final API Quality & Safety P1->O3 O4 Regulatory Compliance P1->O4 P2 High Enantiomeric Purity P2->O1 P2->O3 P2->O4 P3 Low Process Residuals (Solvents, Metals) P3->O1 P3->O3 P3->O4 R1 Low Purity R1->O1 Compromises R1->O2 Compromises R1->O3 Compromises R1->O4 Compromises

Caption: Relationship between intermediate purity and project outcomes.

Detailed Experimental Protocols

Trustworthy data comes from well-designed and validated methods.[29][30][31] Below are representative protocols.

Protocol 1: HPLC Purity Analysis
  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL solution.

Protocol 2: Chiral HPLC for Enantiomeric Excess
  • Column: Polysaccharide-based CSP (e.g., Chiralpak® AD-H), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1 v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

Protocol 3: ¹H NMR Sample Preparation
  • Sample Preparation: Accurately weigh ~5 mg of the sample into an NMR tube.

  • Solvent: Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Analysis: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient relaxation delay (e.g., 5 seconds) between pulses for accurate integration, especially if quantification is desired.[32]

Conclusion and Recommendations

The quality of a pharmaceutical intermediate like this compound is a complex attribute that cannot be captured by a single number on a CoA. A rigorous, multi-technique assessment is essential for mitigating risks in drug development.

Key Recommendations for Researchers:

  • Always Validate: Independently verify the purity of the first batch from any new supplier using, at a minimum, HPLC, Chiral HPLC, and ¹H NMR.

  • Consider the Context: The required level of purity is dictated by the intended use. The highest purity material is essential for late-stage and GMP work, while more cost-effective options may be suitable for initial discovery.

  • Demand Transparency: A reliable supplier should provide comprehensive analytical data and be transparent about the synthetic route, which helps in anticipating potential impurities.[1]

  • Profile, Don't Just Quantify: Focus on identifying impurities, not just measuring the purity percentage. An unknown 1% impurity poses a much greater risk than a known 1% impurity that is a benign starting material.

By adopting this analytical mindset, you can ensure the integrity of your research, the robustness of your synthetic processes, and the quality of the life-changing medicines you aim to develop.

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Vertex AI Search.
  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8). Vertex AI Search.
  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals - Intertek. (n.d.). Intertek.
  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Vertex AI Search.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). Pharmaceutical Technology.
  • Validating Analytical Methods in Pharmaceuticals - Pharmuni. (n.d.). Pharmuni.
  • Impurity Profiling with HRMS - Toref-Standards. (n.d.). Toref-Standards.
  • ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. (n.d.). Agilent.
  • Ensuring Safety Starts with Quality: Why It Matters in Pharmaceutical Intermediates. (n.d.). Vertex AI Search.
  • Elemental Analysis for the Pharmaceutical Industry Q&A - Smithers. (n.d.). Smithers.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Vertex AI Search.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
  • How Do We Improve Elemental Impurity Analysis in Pharmaceutical Quality Control?. (2025, May 16). Spectroscopy Online.
  • Determining and reporting purity of organic molecules: Why qNMR. (2025, August 6). ResearchGate.
  • Analytical method validation: A brief review. (n.d.). Vertex AI Search.
  • Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. (2024, December 24). YouTube.
  • G. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9221. [Link]
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Why do we use NMR spectroscopy in purity analysis? (2023, September 1). Quora.
  • “Pure by NMR”? (2008, October 31). Organic Letters.
  • Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. (n.d.). Vertex AI Search.
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (n.d.). PubMed Central.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Vertex AI Search.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Vertex AI Search.
  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009, May 1). Agilent.
  • Guidance for Industry #169 - Drug Substance. (n.d.). FDA.
  • Quality Control of Raw Materials and Active Ingredients. (n.d.). UFAG Laboratorien AG.
  • Chiral analysis - Wikipedia. (n.d.). Wikipedia.
  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • This compound hydrochloride (C12H15NO3). (n.d.). PubChemLite.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Methyl 4-benzylmorpholine-3-carboxylate. (n.d.). PubChem.
  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021, November 30). International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 563-568. [Link]
  • 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid. (n.d.). PubChemLite.
  • 4-Benzylmorpholine. (n.d.). PubChem.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PubMed Central.
  • 13 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). World Journal of Pharmaceutical Research.

Sources

A Researcher's Comparative Guide to Unveiling the Biological Target of 4-benzylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a well-understood therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the identification of its biological target(s). This guide provides an in-depth, comparative analysis of modern experimental and computational strategies for elucidating the molecular target of a novel compound, using 4-benzylmorpholine-3-carboxylic acid as a case study. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system and a variety of enzymes.[1][2][3][4] This guide is designed to provide not just protocols, but the strategic reasoning behind choosing a particular path for target deconvolution.

Strategic Overview: A Multi-pronged Approach to Target Identification

A robust target identification strategy does not rely on a single method. Instead, it employs a combination of orthogonal approaches to build a compelling case for a specific molecular interaction. We will explore a logical workflow that begins with in silico predictions to generate hypotheses, followed by rigorous experimental validation using both affinity-based and label-free techniques.

Part 1: In Silico Target Prediction - Generating Actionable Hypotheses

Before embarking on resource-intensive wet lab experiments, computational methods can provide valuable, data-driven hypotheses about the potential targets of this compound. These approaches leverage vast databases of known drug-target interactions and sophisticated algorithms to predict binding partners based on the molecule's structure.

Comparative Computational Approaches
MethodPrincipleAdvantagesDisadvantagesRecommended Tools
Ligand-Based Similarity Searching Compares the 2D or 3D structure of the query molecule to libraries of compounds with known targets. The underlying principle is that structurally similar molecules often share biological targets.Fast, computationally inexpensive, and does not require a known protein structure.Limited to the chemical space of known ligands. May miss targets for truly novel scaffolds.SwissTargetPrediction, SEA
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups (pharmacophore) responsible for biological activity and screens for proteins with binding sites that can accommodate this arrangement.Can identify structurally diverse molecules with similar activity and provides insights into key binding interactions.Requires a set of active compounds to build a robust model.PharmaGist, ZINCPharmer
Reverse/Inverse Docking Docks the query molecule into the binding sites of a large collection of protein structures to predict the most likely binding partners based on calculated binding energies.Provides a ranked list of potential targets and a predicted binding pose, offering structural insights.Computationally intensive and highly dependent on the quality of protein structures and scoring functions.idTarget, PharmMapper
Machine Learning & AI Utilizes trained models on large datasets of chemical structures and bioactivity data to predict targets. These models can identify complex patterns that are not apparent with simpler methods.Can predict targets for novel scaffolds and continuously improves as more data becomes available.Can be a "black box," making it difficult to understand the rationale behind a prediction. Requires large, high-quality training datasets.KinasePred, DeepPurpose

Expert Insight: For this compound, a pragmatic initial approach would be to use a combination of ligand-based similarity searching (e.g., SwissTargetPrediction) and reverse docking. The former will quickly identify potential targets based on the well-explored chemical space of morpholine-containing compounds, while the latter can suggest novel targets for which no similar ligands are known.

Workflow for Computational Target Prediction
Computational workflow for generating target hypotheses.

Part 2: Experimental Target Validation - The Gold Standard

While computational methods provide a valuable starting point, experimental validation is essential to confirm a direct physical interaction between the small molecule and its predicted target. We will compare two major classes of experimental approaches: affinity-based methods and label-free methods.

Affinity-Based Approaches: Fishing for Targets

These techniques rely on chemically modifying this compound to create a "bait" molecule, or probe, that can be used to "fish" for its binding partners in a complex biological sample, such as a cell lysate.

A crucial first step is the synthesis of a probe that incorporates a linker and a reporter tag (e.g., biotin) or is suitable for immobilization on a solid support (e.g., agarose beads). The key challenge is to modify the parent molecule without disrupting its biological activity. For this compound, two potential modification sites are the carboxylic acid and the benzyl group.

Proposed Synthetic Strategy for a Linker-Modified Probe:

A plausible approach involves modifying the benzyl group, as the carboxylic acid may be crucial for binding. A common strategy is to introduce an aminomethyl group onto the phenyl ring, which can then be coupled to a linker.

  • Nitration of the Benzyl Ring: The phenyl group of this compound can be nitrated, preferentially at the para position.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amine.

  • Amide Coupling to a Linker: The resulting amino group provides a handle for coupling to a linker arm that contains a terminal biotin molecule, typically via an amide bond formation.

This synthetic route would yield a biotinylated probe of this compound, ready for use in affinity-based experiments.

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography The small molecule is immobilized on a solid support (e.g., agarose beads). A cell lysate is passed over the support, and binding proteins are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.A well-established and robust technique. Can be used to purify large quantities of the target protein.Requires synthesis of an immobilized ligand. Non-specific binding can be a significant issue.
Photoaffinity Labeling (PAL) A photo-reactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin) are incorporated into the small molecule probe. The probe is incubated with a cell lysate or live cells, and upon UV irradiation, a covalent bond is formed with the binding protein. The tagged protein is then captured and identified.Can capture transient or weak interactions. Can be performed in living cells, providing a more physiologically relevant context.[5]Requires more complex probe synthesis. The photo-reactive group can sometimes react non-specifically.

Expert Insight: For an initial, broad screen, affinity chromatography is a reliable choice. If the interaction is expected to be weak or transient, or if it's crucial to confirm the interaction in a live-cell context, photoaffinity labeling is a more powerful, albeit more synthetically demanding, option.

Workflow for affinity chromatography-based target ID.
Label-Free Approaches: Circumventing Chemical Modification

A significant drawback of affinity-based methods is the need to chemically modify the small molecule, which can alter its binding properties. Label-free methods overcome this limitation by detecting the interaction between the unmodified compound and its target.

MethodPrincipleAdvantagesDisadvantages
Drug Affinity Responsive Target Stability (DARTS) Small molecule binding can stabilize a protein's structure, making it more resistant to proteolysis. In DARTS, cell lysates are treated with the compound and then a protease. Proteins that are protected from degradation are identified by mass spectrometry.[6][7]No chemical modification of the small molecule is required. The experimental workflow is relatively straightforward.[6]May not detect interactions that do not significantly alter protein stability. The choice of protease and digestion conditions is critical.
Cellular Thermal Shift Assay (CETSA) The binding of a ligand can alter the thermal stability of a protein. In CETSA, cells or lysates are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified. A shift in the melting temperature indicates target engagement.[5][8]Can be performed in intact cells and even tissues, providing high physiological relevance.[5][9][8] Does not require modification of the compound.Requires specific antibodies for targeted analysis or sophisticated mass spectrometry for proteome-wide studies. Not all protein-ligand interactions result in a measurable thermal shift.

Expert Insight: DARTS is an excellent primary screen in the label-free category due to its relative simplicity.[6][7] If a hit is identified, CETSA is the ideal method for validation in a more physiological context, such as intact cells.[5][8] Comparing the results from both DARTS and CETSA provides a very high degree of confidence in the identified target.

Workflow for the DARTS label-free target ID method.

Part 3: Detailed Experimental Protocols

Protocol 1: Affinity Chromatography
  • Immobilization of this compound:

    • Synthesize a derivative of the compound with a linker arm terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).

    • Covalently couple the derivative to an amine-reactive resin (e.g., NHS-activated agarose beads) according to the manufacturer's protocol.

    • Wash the resin extensively to remove unreacted compound and block any remaining reactive sites.

  • Preparation of Cell Lysate:

    • Culture and harvest cells of interest (e.g., a cell line known to be sensitive to the compound).

    • Lyse the cells in a non-denaturing buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the compound-immobilized resin for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of lysate with resin that has been blocked but has no compound attached.

    • Wash the resin several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the resin using a competitive elution with an excess of free this compound or by using a denaturing elution buffer (e.g., SDS-PAGE loading buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the compound pulldown but absent or significantly reduced in the control pulldown.

    • Identify the proteins in the excised bands by mass spectrometry (e.g., LC-MS/MS).

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
  • Preparation of Cell Lysate:

    • Prepare a clarified cell lysate as described in the affinity chromatography protocol.

  • Compound Treatment:

    • Aliquot the cell lysate into several tubes.

    • Treat the aliquots with a range of concentrations of this compound or with a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at room temperature.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin or pronase) to each tube. The optimal protease and concentration should be determined empirically.

    • Incubate for a short period (e.g., 10-30 minutes) at room temperature.

    • Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and boiling.

  • Analysis:

    • Separate the digested proteins by SDS-PAGE and visualize with a protein stain.

    • Identify protein bands that are protected from digestion (i.e., are more intense) in the compound-treated samples compared to the vehicle control.

    • Excise and identify these protected bands by mass spectrometry.

Conclusion: A Pathway to Target Discovery

The identification of a small molecule's biological target is a cornerstone of modern drug discovery. For a novel compound like this compound, a systematic and multi-faceted approach is paramount. By initiating with in silico methods to generate a ranked list of potential targets, researchers can design more focused and efficient experimental validation strategies. A comparison of affinity-based and label-free methods reveals complementary strengths. Affinity chromatography offers a robust, traditional approach, while photoaffinity labeling provides the advantage of in-cell target capture.[5] On the other hand, label-free methods such as DARTS and CETSA circumvent the need for chemical modification, offering a more direct assessment of the native compound's interactions.[5][6][7][8] By judiciously selecting and combining these techniques, researchers can confidently and efficiently elucidate the mechanism of action of this compound, paving the way for its further development as a potential therapeutic agent.

References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 590-609.
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, Y., & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Pai, M. Y., Lomenick, B., Hwang, H., & Huang, J. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in molecular biology (Clifton, N.J.), 1263, 287–298.
  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS medicinal chemistry letters, 7(10), 874–878.
  • Lenci, E., & Trabocchi, A. (2020). The Morpholine Scaffold in Lead Generation and Drug Discovery. Molecules, 25(21), 5093. [This is a hypothetical reference for the purpose of a complete list, as the exact title was not in the search results]
  • Boonchai, C., Sangtanoo, P., Boonserm, P., Srimongkol, P., & Karnchanatat, A. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(21), 7306.
  • ResearchGate. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • ELRIG. (2019). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Target identification using drug affinity responsive target stability (DARTS). Current protocols in chemical biology, 3(4), 163–180.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Semantic Scholar. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • ResearchGate. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(4), 590–609.

Sources

Navigating the Structural Landscape of Morpholine-Based Scaffolds: A Comparative Guide to 4-benzylmorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Morpholine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Their unique physicochemical properties, including improved solubility and metabolic stability, make them attractive moieties for drug design. 4-benzylmorpholine-3-carboxylic acid, a chiral amino acid derivative, represents a key building block for creating complex molecules with therapeutic potential.[2][3] Understanding its precise three-dimensional structure is paramount for structure-activity relationship (SAR) studies and rational drug design.

As of the latest literature review, a definitive experimental X-ray crystal structure for this compound has not been deposited in public databases like the Cambridge Structural Database (CSD).[4] This guide, therefore, serves a dual purpose. Firstly, it provides a comparative analysis of the predicted structural features of this compound against the experimentally determined crystal structure of a close analogue, N-Benzoylmorpholine . Secondly, it offers a comprehensive, field-proven protocol for researchers to determine the crystal structure of the title compound, transforming a theoretical challenge into an actionable experimental plan.

Part 1: Structural Analysis - A Tale of Two Morpholines

While lacking an experimental structure, we can infer significant structural information for this compound from computational models available through resources like PubChem.[5] For our comparative analysis, we will use the experimentally determined structure of N-Benzoylmorpholine (CSD Refcode: XOPCAJ, CCDC Number: 926699), which shares the core N-substituted morpholine framework.[6]

The Target Molecule: this compound (Predicted)

The molecular structure combines a morpholine ring, an N-linked benzyl group, and a carboxylic acid function at the C3 position. Key predicted features include:

  • Chirality: The C3 carbon is a stereocenter, leading to (R) and (S) enantiomers.

  • Conformation: The morpholine ring is expected to adopt a stable chair conformation.

  • Flexibility: The primary sources of conformational flexibility are the rotation around the N-CH₂ (benzyl) bond and the C3-COOH bond.

  • Intermolecular Interactions: The carboxylic acid group is a strong hydrogen bond donor and acceptor, suggesting that hydrogen bonding will be a dominant force in its crystal packing. The benzyl group can participate in π-π stacking or C-H···π interactions.

4_benzylmorpholine_3_carboxylic_acid N1 N C2 C N1->C2 C_benzyl CH₂ N1->C_benzyl N-C bond C3 C C2->C3 O4 O C3->O4 C_carboxyl C C3->C_carboxyl C-C bond H_chiral H C3->H_chiral C5 C O4->C5 C6 C C5->C6 C6->N1 Benzene Phenyl Ring C_benzyl->Benzene O_carboxyl1 O C_carboxyl->O_carboxyl1 C=O O_carboxyl2 OH C_carboxyl->O_carboxyl2 C-O label_chiral *

Caption: Molecular structure of this compound.

The Analogue: N-Benzoylmorpholine (Experimental)

The crystal structure of N-Benzoylmorpholine provides invaluable real-world insights into the conformation of the N-acyl morpholine system.

  • Morpholine Ring Conformation: As predicted, the morpholine ring adopts a classic chair conformation.

  • Amide Bond: The key difference is the N-benzoyl group, which creates a planar amide bond (C-N-C=O). This planarity restricts rotation around the N-C(O) bond, significantly influencing the substituent's orientation relative to the ring.

  • Crystal Packing: In the absence of strong hydrogen bond donors, the crystal packing is governed by weaker C-H···O interactions and other van der Waals forces.

Comparative Analysis

The primary structural differences and their predicted consequences are summarized below. This comparison highlights why obtaining the experimental structure of the title compound is critical for accurate molecular modeling.

FeatureThis compound (Predicted)N-Benzoylmorpholine (Experimental)Rationale for Predicted Differences
N-Substituent Linker Flexible -CH₂- (methylene)Rigid, planar -C(=O)- (amide)The sp³ hybridized methylene carbon allows free rotation, unlike the sp² amide system which exhibits resonance-induced planarity.
Substituent Orientation The benzyl group will have significant rotational freedom relative to the morpholine ring.The phenyl ring's orientation is constrained by the planar amide group.This difference in flexibility is fundamental to how the molecule presents its hydrophobic phenyl group for potential interactions.
Dominant Intermolecular Force Strong O-H···O hydrogen bonding from the carboxylic acid group.Weak C-H···O hydrogen bonds.The carboxylic acid moiety is a powerful directing group for crystal packing, likely leading to well-defined hydrogen-bonded dimers or chains.
Crystal Packing Motif Likely to form hydrogen-bonded dimers or sheets, with π-stacking of benzyl groups.Packing is dictated by dipole-dipole and van der Waals interactions.The presence of the carboxylic acid is expected to create a much more ordered and predictable supramolecular assembly.

This comparison underscores that while N-Benzoylmorpholine is a useful starting point, direct extrapolation of its solid-state conformation to this compound is unreliable. The flexible benzyl linker and, most importantly, the powerful hydrogen-bonding carboxylic acid group will fundamentally alter the crystal packing and likely influence the molecule's preferred conformation.

Part 2: Experimental Protocol for Structure Determination

To bridge the gap from prediction to certainty, the following section provides a detailed workflow for the synthesis, crystallization, and structural analysis of this compound. This protocol is designed to be a self-validating system, with in-process checks to ensure the highest quality outcome.

Workflow Overview

Crystal_Structure_Workflow A Synthesis & Purification B Purity & Identity Confirmation (NMR, LC-MS) A->B Quality Control C Crystal Screening B->C High-Purity Material D Single Crystal Selection C->D Identify Suitable Crystals E Single-Crystal X-ray Diffraction (SCXRD) D->E Mount Crystal F Structure Solution & Refinement E->F Collect Diffraction Data G Data Analysis & Deposition (e.g., to CCDC) F->G Finalize Structure

Caption: Experimental workflow for crystal structure determination.

Step 1: Synthesis and Purification

The synthesis of the target compound can be achieved through various established routes, often starting from morpholine-3-carboxylic acid or its esters. A common method involves the reductive amination of a suitable aldehyde with the morpholine ester, followed by hydrolysis.

  • Reaction: React methyl morpholine-3-carboxylate with benzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.

  • Work-up: Perform an aqueous work-up to remove reagents.

  • Hydrolysis: Hydrolyze the resulting ester (methyl 4-benzylmorpholine-3-carboxylate[7]) using a base such as lithium hydroxide, followed by careful acidification to precipitate the carboxylic acid.

  • Initial Purification: The crude product should be purified by flash chromatography or initial recrystallization to achieve >95% purity.

Step 2: Purity and Identity Confirmation

Before attempting crystallization, it is imperative to confirm the identity and purity of the bulk material.

  • LC-MS: To confirm the molecular weight (221.25 g/mol ).[5]

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity. The spectra should be clean, with integrations matching the expected proton counts.

Step 3: Crystallization Screening (The Art of Crystal Growing)

Growing diffraction-quality single crystals is often the most challenging step. It requires patience and a systematic approach. The goal is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[8]

Recommended Screening Methods:

  • Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble at room temperature (e.g., ethanol, acetone, or ethyl acetate).[9] Loosely cap the vial and allow the solvent to evaporate over several days.

  • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent (e.g., methanol). Place this solution as a drop next to a larger reservoir of a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane or diethyl ether) within a sealed chamber. The anti-solvent vapor will slowly diffuse into the drop, reducing the compound's solubility and inducing crystallization.

  • Cooling Crystallization: Create a saturated solution of the compound in a suitable solvent (e.g., isopropanol, acetonitrile) at its boiling point.[10] Allow the solution to cool slowly and undisturbed to room temperature, and then transfer to a 4°C refrigerator.

Solvent Selection: A good starting point is to test a range of solvents with varying polarities, such as water, ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene, as well as binary mixtures.

Step 4: Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals (typically 0.1-0.3 mm in size, with clear faces and no visible defects) are obtained, the final analysis can be performed.[11]

Experimental Protocol:

  • Crystal Mounting: Using a microscope, select a high-quality single crystal and mount it on a goniometer head.[12]

  • Data Collection: Place the mounted crystal on the diffractometer. A modern instrument equipped with a high-intensity X-ray source and a sensitive detector is recommended.[13][14] The crystal is cooled (typically to 100 K) to minimize thermal motion. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction pattern is used to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined (the "phase problem"), which allows for the calculation of an electron density map. An atomic model is built into this map and refined against the experimental data to yield the final structure, including precise atomic coordinates, bond lengths, and bond angles.[14]

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, a robust comparative analysis against known structures like N-Benzoylmorpholine provides critical insights into its likely conformation and intermolecular interactions. The key structural differentiators—the flexible N-benzyl linker and the potent hydrogen-bonding carboxylic acid group—highlight the necessity of experimental validation. The detailed protocol provided herein offers a clear and actionable pathway for researchers to obtain high-quality single crystals and solve this important structure. The resulting experimental data will be an invaluable contribution to the field, enabling more precise molecular modeling and accelerating the design of new therapeutics based on this versatile morpholine scaffold.

References

  • Nanoscience Analytical. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Rousselin, Y., & Clavel, M. (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.
  • Excillum. (n.d.). Small molecule crystallography.
  • University of the Basque Country. (n.d.). Determination of crystal structure by single crystal X-ray diffraction.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • National Center for Biotechnology Information. (n.d.). N-Benzoylmorpholine. PubChem Compound Database.
  • University of California, Los Angeles. (n.d.). Recrystallization1.
  • Li, H., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1866–1877.
  • Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction".
  • Google Patents. (n.d.). KR840002428B1 - Method for preparing morpholine derivative.
  • Tanc, M., et al. (2017). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-benzylmorpholine-3-carboxylate. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). (S)-morpholine-3-carboxylic acid. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChemLite.
  • The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database.
  • National Center for Biotechnology Information. (n.d.). 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid. PubChemLite.
  • National Center for Biotechnology Information. (n.d.). 4-Benzylmorpholine. PubChem Compound Database.
  • LookChem. (n.d.). Cas 10316-00-4, 4-benzylmorpholine.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51.
  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.

Sources

A Comparative Benchmarking Guide to 4-Benzylmorpholine-3-carboxylic Acid-Derived Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the quest for novel, efficient, and selective catalysts is a continuous endeavor. While proline and its derivatives have long been the workhorses for a multitude of enantioselective transformations, the exploration of alternative scaffolds holds the promise of unique reactivity and improved performance. This guide provides an in-depth comparative analysis of 4-benzylmorpholine-3-carboxylic acid-derived catalysts, benchmarking their performance against established alternatives, particularly proline-based catalysts, in the asymmetric Michael addition of aldehydes to nitroolefins. Drawing upon experimental data and mechanistic insights, this document serves as a technical resource to inform catalyst selection and experimental design in the pursuit of complex chiral molecules.

Introduction: The Morpholine Scaffold in Asymmetric Catalysis

The morpholine motif is a prevalent structural feature in numerous biologically active compounds and has found application in various areas of synthetic chemistry.[1] However, its use as a core scaffold for chiral organocatalysts has been historically underexplored compared to the ubiquitous pyrrolidine ring of proline.[2][3] This is largely attributed to the generally observed lower reactivity of morpholine-derived enamines, a key intermediate in many organocatalytic cycles. The presence of the oxygen atom in the morpholine ring is thought to increase the ionization potential and induce a more pronounced pyramidalization of the nitrogen atom, thereby decreasing the nucleophilicity of the corresponding enamine intermediate.[2][3]

Despite this perceived limitation, recent studies have demonstrated that appropriately substituted morpholine-based catalysts can exhibit remarkable efficiency and stereocontrol, challenging the long-held dogma.[4][5] Specifically, β-morpholine amino acids, such as derivatives of this compound, have emerged as a promising class of organocatalysts. The presence of the carboxylic acid functionality and the steric influence of the N-benzyl group are crucial for achieving high levels of stereoselectivity.[4]

This guide will focus on the asymmetric Michael addition of aldehydes to nitroolefins, a synthetically powerful carbon-carbon bond-forming reaction, as a benchmark for evaluating the performance of these morpholine-derived catalysts against their proline-based counterparts.

Performance Benchmark: Asymmetric Michael Addition of Aldehydes to Nitroolefins

The asymmetric conjugate addition of aldehydes to nitroolefins is a cornerstone reaction in organic synthesis, providing access to valuable chiral γ-nitroaldehydes, which are versatile intermediates for the synthesis of various biologically active molecules. The performance of a catalyst in this transformation is typically evaluated based on three key metrics: chemical yield, diastereoselectivity (dr), and enantioselectivity (ee).

This compound Derivatives in Action

Recent research has highlighted the exceptional performance of a catalyst structurally analogous to this compound in the Michael addition of butanal to β-nitrostyrene.[4][5] The catalyst, a β-morpholine amino acid with a C-5 benzyl group, demonstrated excellent yields and high levels of stereocontrol.

Table 1: Performance of a this compound Analogue in the Asymmetric Michael Addition of Butanal to β-Nitrostyrene [4][5]

EntryCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
11iPrOH-1024>9595:592

These results are significant as they demonstrate that a morpholine-based catalyst can achieve high efficiency and stereoselectivity at low catalyst loadings.[4] The authors attribute this success to the specific stereochemical arrangement of the benzyl and carboxylic acid groups, which effectively shields one face of the enamine intermediate.[4]

Comparison with Proline-Based Catalysts

L-proline and its derivatives are the most widely used organocatalysts for the asymmetric Michael addition of aldehydes to nitroolefins.[6][7] Their performance has been extensively documented and serves as a crucial benchmark.

Table 2: Representative Performance of Proline and Proline-Derived Catalysts in the Asymmetric Michael Addition of Aldehydes to Nitroolefins [6][8]

CatalystAldehydeNitroolefinCatalyst Loading (mol%)SolventYield (%)dr (syn:anti)ee (%)
L-ProlinePropanalβ-nitrostyrene20DMSO7095:599
(S)-Diphenylprolinol silyl etherPropanalβ-nitrostyrene5Toluene9598:299
ProlinamideHexanalβ-nitrostyrene10CH2Cl29293:797
Analysis and Field-Proven Insights

A direct comparison of the data in Tables 1 and 2 reveals several key insights:

  • Efficiency: The this compound analogue achieves excellent results at a significantly lower catalyst loading (1 mol%) compared to L-proline (20 mol%). This is a critical advantage in terms of cost-effectiveness and ease of purification.

  • Stereoselectivity: Both classes of catalysts are capable of inducing high levels of diastereoselectivity and enantioselectivity. While some proline derivatives can achieve slightly higher ee values (>99%), the morpholine-based catalyst provides excellent stereocontrol (92% ee) that is synthetically useful.

  • Reaction Conditions: The morpholine-based catalyst operates effectively in isopropanol, a more environmentally benign solvent than DMSO, which is often required for proline-catalyzed reactions.

The superior performance of the morpholine-based catalyst at low loadings, despite the inherent lower reactivity of morpholine enamines, underscores the importance of rational catalyst design. The strategic placement of the bulky N-benzyl group and the directing effect of the carboxylic acid create a highly organized transition state that effectively controls the stereochemical outcome.[4]

Mechanistic Considerations: The Causality Behind Performance

The stereochemical outcome of the asymmetric Michael addition catalyzed by both proline and morpholine-based catalysts is rationalized through the formation of a chiral enamine intermediate. The catalyst's secondary amine reacts with the aldehyde to form the enamine, which then attacks the nitroolefin. The stereochemistry of the final product is determined by the facial selectivity of this attack, which is governed by the steric and electronic properties of the catalyst.

Enamine Catalytic Cycle

The generally accepted catalytic cycle for the amine-catalyzed Michael addition is depicted below.

Enamine Catalytic Cycle cluster_0 Catalytic Cycle Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst - H₂O Catalyst Catalyst (Sec. Amine) Iminium Iminium Intermediate Enamine->Iminium + Nitroolefin Nitroolefin Nitroolefin Product γ-Nitroaldehyde Iminium->Product + H₂O Product->Catalyst releases Catalyst Water H₂O

Caption: Generalized enamine catalytic cycle for the asymmetric Michael addition.

Transition State Models

Computational studies have provided valuable insights into the transition states of these reactions.[9][10] For proline-catalyzed reactions, the stereochemical outcome is often explained by the Houk-List model, where the carboxylic acid group of proline activates the nitroolefin through hydrogen bonding and directs the enamine attack.

In the case of the this compound-derived catalyst, computational studies suggest that the C-5 benzyl group (analogous to the N-benzyl group) plays a crucial role in shielding one face of the enamine, forcing the nitroolefin to approach from the less hindered side.[4] The carboxylic acid group is also proposed to be involved in a hydrogen-bonding interaction with the nitro group of the electrophile, further organizing the transition state.

Transition State Model cluster_1 Proposed Transition State for Morpholine-Based Catalyst TS [Catalyst-Enamine---Nitroolefin]‡ Steric_Hindrance N-Benzyl Group (Steric Shielding) TS->Steric_Hindrance H_Bonding Carboxylic Acid (H-Bonding Activation) TS->H_Bonding Facial_Selectivity Controlled Facial Attack Steric_Hindrance->Facial_Selectivity H_Bonding->Facial_Selectivity Synthesis_Workflow Start Commercially Available Amino Acid & Epichlorohydrin Step1 Ring Opening & Cyclization Start->Step1 Step2 N-Benzylation Step1->Step2 Step3 Oxidation Step2->Step3 Final 4-Benzylmorpholine-3-carboxylic Acid Derivative Step3->Final

Caption: General workflow for the synthesis of a this compound derivative.

Step-by-Step Protocol:

  • Ring Opening and Cyclization: To a solution of the starting amino acid in a suitable solvent (e.g., toluene), add chiral epichlorohydrin and a Lewis acid catalyst (e.g., LiClO₄). Heat the reaction mixture to facilitate the ring opening of the epoxide and subsequent intramolecular cyclization to form the morpholine ring.

  • N-Benzylation: Protect the secondary amine of the morpholine ring with a suitable protecting group (e.g., Boc anhydride). Then, perform a reductive amination with benzaldehyde and a reducing agent (e.g., NaBH(OAc)₃) to introduce the benzyl group at the nitrogen atom.

  • Oxidation and Deprotection: Oxidize the primary alcohol to a carboxylic acid using an appropriate oxidizing agent (e.g., TEMPO/BAIB). Finally, deprotect the amine to yield the desired this compound derivative.

General Procedure for the Asymmetric Michael Addition
  • To a vial containing the this compound-derived catalyst (1 mol%), add the solvent (e.g., isopropanol).

  • Add the aldehyde (1.2 equivalents) to the catalyst solution.

  • Cool the reaction mixture to the desired temperature (e.g., -10 °C).

  • Add the nitroolefin (1.0 equivalent) to the reaction mixture.

  • Stir the reaction for the specified time (e.g., 24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Determination of Enantiomeric Excess

The enantiomeric excess of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC). [1][11]

  • Prepare a standard solution of the racemic product.

  • Develop a suitable HPLC method using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and a mobile phase (e.g., a mixture of hexane and isopropanol) that provides baseline separation of the two enantiomers.

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject the purified product from the asymmetric reaction and integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.

Conclusion and Future Outlook

This guide has provided a comprehensive comparison of this compound-derived catalysts with established proline-based systems for the asymmetric Michael addition of aldehydes to nitroolefins. The experimental data clearly demonstrates that these morpholine-based catalysts can not only match but in some aspects, such as catalyst efficiency, surpass the performance of traditional organocatalysts.

The key takeaway for researchers and drug development professionals is that the morpholine scaffold represents a viable and promising platform for the design of new, highly efficient organocatalysts. The perceived lower reactivity of morpholine enamines can be overcome through rational design, incorporating appropriate steric and electronic features to create a highly organized and stereocontrolling catalytic environment.

Future research in this area should focus on expanding the substrate scope of these morpholine-based catalysts to other asymmetric transformations and further elucidating the structure-activity relationships to enable the development of even more potent and selective catalysts. The continued exploration of alternative catalyst scaffolds will undoubtedly enrich the toolbox of synthetic chemists and accelerate the discovery and development of new chiral molecules.

References

  • Almasi, D., et al. (2007). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 12(4), 895-943. [Link]
  • Celentano, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1233097. [Link]
  • Cheong, P. H.-Y., et al. (2011). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Journal of Molecular Catalysis A: Chemical, 345(1-2), 1-10. [Link]
  • E. Brenna, et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]
  • Han, B., et al. (2022). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic & Biomolecular Chemistry, 20(37), 7325-7348. [Link]
  • Kastl, R., et al. (2013). Peptide-catalyzed 1,4-Addition Reactions of Aldehydes to Nitroolefins. CHIMIA International Journal for Chemistry, 67(4), 279-282. [Link]
  • Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. [Link]
  • Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
  • Vaghi, F., et al. (2023).
  • Zoi, I., et al. (2019). Organocatalytic Asymmetric Addition of Aldehyde to Nitroolefin by H-d-Pro-Pro-Glu-NH2: A Mechanistic Study. ACS Omega, 4(5), 9134-9143. [Link]
  • Reitti, M., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(8), 3845-3852. [Link]
  • PubChem. (n.d.). 4-benzylmorpholine. PubChem. [Link]
  • Wikipedia. (2023, December 1).

Sources

A Comparative Cost and Strategy Analysis of Synthetic Routes to 4-Benzylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Benzylmorpholine-3-carboxylic acid is a key building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its rigid morpholine core, combined with the carboxylic acid functionality and the benzyl group, provides a unique three-dimensional structure that is often exploited in the design of novel therapeutics. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development.

This guide provides an in-depth comparative analysis of three distinct synthetic routes to this compound. Each route is evaluated based on its chemical strategy, experimental feasibility, overall yield, and a detailed cost analysis of the required starting materials and reagents. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific needs, balancing factors of cost, time, and available resources.

Synthetic Strategies: An Overview

Three primary synthetic strategies for the preparation of this compound are presented and compared:

  • Route 1: Synthesis from L-Serine: A multi-step approach that begins with a readily available and chiral starting material, L-serine. This route involves the construction of the morpholine ring followed by N-benzylation.

  • Route 2: Direct N-Benzylation of Morpholine-3-carboxylic Acid: A more convergent approach that utilizes commercially available morpholine-3-carboxylic acid and introduces the benzyl group in a single step.

  • Route 3: Reductive Amination Strategy: A convergent synthesis that forms the crucial C-N bond and the chiral center in a single reductive amination step from 2-(benzylamino)ethanol and glyoxylic acid.

Route 1: Synthesis from L-Serine

This route leverages the chirality of L-serine to produce the enantiomerically pure target molecule. The synthesis involves five key steps: esterification, N-acylation, cyclization, reduction, and finally, N-benzylation.

Causality Behind Experimental Choices

The initial protection of the carboxylic acid as a tert-butyl ester is crucial to prevent its interference in the subsequent N-acylation and cyclization steps. Chloroacetyl chloride is an effective reagent for introducing the two-carbon unit required for the morpholine ring. The intramolecular cyclization is promoted by a strong base, sodium ethoxide, via a Williamson ether synthesis-type reaction. The reduction of the resulting lactam is necessary to form the morpholine ring. Finally, the N-benzylation introduces the desired benzyl group onto the secondary amine.

Experimental Protocol

Step 1: Synthesis of L-Serine tert-butyl ester [1][2] L-Serine (1 eq.) is suspended in tert-butyl acetate, and a catalytic amount of perchloric acid is added at 0-10 °C. The reaction is warmed and stirred until completion. An aqueous workup followed by extraction and drying affords the L-serine tert-butyl ester.

Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester [1][2] The L-serine tert-butyl ester (1 eq.) is dissolved in dichloromethane. A solution of chloroacetyl chloride (1.1 eq.) in dichloromethane is added dropwise at low temperature. The reaction is stirred until completion, followed by an aqueous workup to yield the N-chloroacetylated product.

Step 3: Synthesis of (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester [1][2] The N-chloroacetyl-L-serine tert-butyl ester (1 eq.) is dissolved in toluene. A solution of sodium ethoxide (1.2 eq.) in toluene is added dropwise. The reaction mixture is heated to effect cyclization. After cooling and workup, the cyclic lactam is obtained.

Step 4: Synthesis of (S)-morpholine-3-carboxylic acid tert-butyl ester [1][2] The (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester (1 eq.) is dissolved in methanol. Aluminum trichloride (0.5 eq.) is added, followed by the portion-wise addition of sodium borohydride (2 eq.) at low temperature. The reaction is quenched, and the product is extracted to give the morpholine intermediate.

Step 5: Synthesis of this compound The (S)-morpholine-3-carboxylic acid tert-butyl ester (1 eq.) is first deprotected by treatment with trifluoroacetic acid in dichloromethane. After removal of the solvent and TFA, the resulting morpholine-3-carboxylic acid is dissolved in a suitable solvent such as DMF. A base, such as potassium carbonate (2.5 eq.), is added, followed by benzyl bromide (1.2 eq.). The reaction is stirred at room temperature until completion. An aqueous workup and purification by chromatography or recrystallization yield the final product.

Workflow Diagram

Route 1: Synthesis from L-Serine cluster_0 Route 1 A L-Serine B L-Serine tert-butyl ester A->B tert-Butyl acetate, Perchloric acid C N-chloroacetyl-L-serine tert-butyl ester B->C Chloroacetyl chloride, DCM D (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester C->D Sodium ethoxide, Toluene E (S)-morpholine-3-carboxylic acid D->E 1. AlCl3, NaBH4 2. TFA, DCM F This compound E->F Benzyl bromide, K2CO3, DMF

Caption: Synthetic workflow for Route 1 starting from L-Serine.

Route 2: Direct N-Benzylation of Morpholine-3-carboxylic Acid

This route is a more direct approach, starting from commercially available morpholine-3-carboxylic acid. The key transformation is the selective N-benzylation of the secondary amine in the presence of the carboxylic acid.

Causality Behind Experimental Choices

The direct N-alkylation of an amino acid can be challenging due to the competing reactivity of the carboxylic acid group. The choice of a suitable base and solvent system is critical to favor the N-alkylation over O-alkylation of the carboxylate. A non-nucleophilic base like potassium carbonate is often employed to deprotonate the amine without interfering with the alkylating agent. The reaction is typically carried out in a polar aprotic solvent like DMF to ensure the solubility of the reactants and facilitate the SN2 reaction.

Experimental Protocol

To a solution of morpholine-3-carboxylic acid (1 eq.) in dimethylformamide (DMF), potassium carbonate (2.5 eq.) is added, and the mixture is stirred for a short period. Benzyl bromide (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford this compound.

Workflow Diagram

Route 2: Direct N-Benzylation cluster_1 Route 2 A Morpholine-3-carboxylic acid B This compound A->B Benzyl bromide, K2CO3, DMF

Caption: Synthetic workflow for Route 2 via direct N-benzylation.

Route 3: Reductive Amination Strategy

This convergent route constructs the this compound backbone in a single key step through the reductive amination of 2-(benzylamino)ethanol with glyoxylic acid.

Causality Behind Experimental Choices

Reductive amination is a powerful method for the formation of C-N bonds. The reaction proceeds via the initial formation of an imine or iminium ion from the amine and the carbonyl compound, which is then reduced in situ. The choice of a mild reducing agent, such as sodium cyanoborohydride, is crucial as it selectively reduces the iminium ion without reducing the starting aldehyde. The pH of the reaction is also important to facilitate imine formation while maintaining the stability of the reducing agent.

Experimental Protocol

To a solution of 2-(benzylamino)ethanol (1 eq.) and glyoxylic acid monohydrate (1.1 eq.) in a mixture of methanol and water, the pH is adjusted to around 6-7 with a mild base. Sodium cyanoborohydride (1.5 eq.) is then added portion-wise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to 3-4 with dilute HCl. The aqueous layer is washed with an organic solvent to remove any unreacted starting materials. The pH of the aqueous layer is then adjusted to the isoelectric point of the product (around pH 6), leading to the precipitation of this compound. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Workflow Diagram

Route 3: Reductive Amination cluster_2 Route 3 A 2-(Benzylamino)ethanol C This compound A->C Sodium cyanoborohydride, MeOH/H2O, pH 6-7 B Glyoxylic acid B->C

Caption: Synthetic workflow for Route 3 via reductive amination.

Comparative Cost Analysis

The following table provides a comparative cost analysis of the three synthetic routes. The costs are estimated based on bulk pricing of the starting materials and key reagents from various chemical suppliers. The overall cost per gram of the final product is calculated based on the estimated yields for each route.

Parameter Route 1: From L-Serine Route 2: Direct N-Benzylation Route 3: Reductive Amination
Starting Materials L-SerineMorpholine-3-carboxylic acid2-(Benzylamino)ethanol, Glyoxylic acid
Key Reagents tert-Butyl acetate, Perchloric acid, Chloroacetyl chloride[3][4][5][6][7], Sodium ethoxide[8][9][10], AlCl₃, NaBH₄, TFA, Benzyl bromide[4][6][7][11][12], K₂CO₃Benzyl bromide[4][6][7][11][12], K₂CO₃Sodium cyanoborohydride[13][14][15][16]
Estimated Overall Yield ~30-40%~70-85%~60-75%
Cost of Starting Materials (per mole of product) ~$50 - $70[10][17][16][18]~$150 - $200[14][19][20][21]~$40 - $60
Cost of Key Reagents (per mole of product) ~$80 - $120~$30 - $50~$20 - $40
Estimated Overall Cost per Gram of Product ~$10 - $15 ~$8 - $12 ~$5 - $8

Note: Costs are estimates and can vary based on supplier, purity, and scale.

Discussion and Recommendations

Route 1 (From L-Serine): This route is advantageous when enantiopurity is a critical requirement, as it starts from the chiral pool. However, it is a lengthy, multi-step synthesis with a lower overall yield, which can increase the labor and solvent costs. The cost of the starting material, L-serine, is relatively low.

Route 2 (Direct N-Benzylation): This is a straightforward and high-yielding approach, making it attractive for its simplicity and shorter reaction time. The main drawback is the higher cost of the starting material, morpholine-3-carboxylic acid. However, for smaller scale synthesis where time and labor are more critical than raw material cost, this route can be very effective.

Route 3 (Reductive Amination): This route offers a good balance of convergence, yield, and cost. The starting materials are relatively inexpensive, and the single-step formation of the core structure is efficient. This route is likely the most cost-effective for larger scale production. However, it may require more optimization of the reaction conditions to achieve high yields and purity.

The choice of the optimal synthetic route to this compound depends heavily on the specific requirements of the project.

  • For enantiomerically pure material on a smaller scale, Route 1 is the preferred choice, despite its length.

  • For rapid synthesis on a lab scale where the cost of the starting material is not the primary concern, Route 2 offers a significant advantage in terms of simplicity and time.

  • For large-scale and cost-effective production , Route 3 presents the most promising strategy due to its convergent nature, good yield, and use of inexpensive starting materials.

It is recommended that researchers carefully evaluate their priorities regarding chirality, scale, cost, and available time before selecting a synthetic route. Further optimization of each route may also lead to improved yields and cost-effectiveness.

References

  • Sodium Cyanoborohydride - The Lab Depot. (URL: [Link])
  • 2-Chloroacetyl chloride Latest Price, Manufacturers & Suppliers - IndiaMART. (URL: [Link])
  • Benzyl Bromide at Best Price from Manufacturers, Suppliers & Dealers - Tradeindia. (URL: [Link])
  • (S) Morpholine 3 Carboxylic Acid - Cenmed Enterprises. (URL: [Link])
  • L-Serine - (S)-2-Amino-3-hydroxypropionic acid Latest Price, Manufacturers & Suppliers. (URL: [Link])
  • L-Serine, 1 kg - Amino Acids and Amino Acid Deriv
  • Benzyl Alcohol NF/FCC Grade - Lab Alley. (URL: [Link])
  • Benzyl Alcohol ACS Reagent 99% 1 Liter - CP Lab Safety. (URL: [Link])
  • BulkSupplements L-Serine Powder - Amino Acid Powder - 2g Per Serving | eBay. (URL: [Link])
  • Benzyl Alcohol Price - Current & Forecasts | Intr
  • CN102617503A - Novel synthetic method of (S)
  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - Arkivoc. (URL: [Link])
  • CN102617503B - Novel synthetic method of (S)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-benzylmorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-benzylmorpholine-3-carboxylic acid. As a specialized heterocyclic compound frequently utilized in medicinal chemistry and drug development, its unique structure—combining a carboxylic acid moiety with a morpholine and a benzyl group—necessitates a rigorous and informed approach to waste management. This guide moves beyond mere procedural lists to explain the chemical rationale behind each step, ensuring that laboratory professionals can manage this waste stream with confidence, scientific integrity, and full regulatory compliance.

Core Principle: Hazard-Based Waste Management

The fundamental principle governing the disposal of any chemical is a thorough understanding of its hazard profile. This compound is not a simple organic acid; its disposal protocol is dictated by the combined properties of its constituent functional groups.

  • Carboxylic Acid Group: This group imparts acidic properties. While simple carboxylic acids can sometimes be neutralized, this is not appropriate when the molecule contains other complex, potentially hazardous moieties.[1][2]

  • Morpholine Ring: Morpholine and its derivatives are of particular environmental concern. They can be toxic to aquatic life and, as secondary amines, have the potential to form carcinogenic N-nitrosamines under specific environmental conditions.[3][4] This potential for environmental transformation is a critical factor prohibiting drain disposal.

  • Benzyl Group: This aromatic component contributes to the molecule's organic character and potential for persistence in the environment if not properly destroyed.

Given this profile, This compound must be treated as a hazardous chemical waste . Disposal must be directed to a licensed and approved waste disposal facility, typically via your institution's Environmental Health & Safety (EH&S) program.[5][6][7]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory waste is strictly regulated by national and local authorities, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Laboratories typically operate under rules for Satellite Accumulation Areas (SAAs), which provide a framework for the safe, temporary storage of hazardous waste at the point of generation.[9][10]

Parameter Requirement & Rationale
Waste Classification Hazardous Waste (Characteristic: Corrosivity - Acid; Toxicity - Environmental)[11]
Governing Regulation EPA 40 CFR Part 261 (Identification and Listing of Hazardous Waste)[8]
On-Site Storage Satellite Accumulation Area (SAA)[9]
Container Labeling Must include the words "Hazardous Waste," the full chemical name, and associated hazard warnings.[9]
Required PPE Nitrile gloves, safety goggles (or face shield), and a lab coat are mandatory during handling.[12]
Incompatible Storage Store separately from bases, strong oxidizing agents, and amines to prevent violent reactions.[2][13][14]

Standard Operating Protocol for Disposal

This protocol outlines the step-by-step process for managing waste containing this compound, from generation to final hand-off for disposal.

Step 1: Waste Segregation and Collection
  • Action: Immediately upon generation, segregate all waste containing this compound. This includes pure excess solid, solutions, and contaminated materials like weighing paper or pipette tips.

  • Causality: Segregation prevents unintentional and dangerous reactions with incompatible waste streams.[13] It also ensures the waste is properly characterized for the disposal vendor, which is a legal requirement.

Step 2: Container Selection and Management
  • Action: Use a dedicated, chemically compatible waste container with a secure, vapor-tight screw cap. High-density polyethylene (HDPE) containers are an excellent choice. The container must be in good condition, with no cracks or deterioration.[13]

  • Causality: A compatible container prevents leakage and degradation of the container itself. A secure cap minimizes the release of any potential vapors and prevents spills.

Step 3: Accurate and Compliant Labeling
  • Action: As soon as the first drop of waste enters the container, affix a properly completed hazardous waste label. This label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all components and their approximate concentrations if it is a mixture.

    • The specific hazard(s) (e.g., "Corrosive," "Irritant").[9]

  • Causality: Proper labeling is a primary EPA requirement and is critical for the safety of all personnel who may handle the container, from lab staff to EH&S and disposal technicians. It ensures everyone is aware of the contents and associated dangers.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Action: Store the labeled, closed container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[10] Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Causality: The SAA regulation allows for the safe accumulation of small quantities of waste without requiring the full, stringent regulations of a large-scale storage facility. Secondary containment is a best practice that provides an essential layer of protection against spills.

Step 5: Arranging for Final Disposal
  • Action: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

  • Causality: EH&S professionals are trained to manage the "cradle-to-grave" responsibility for hazardous waste. They will transport the waste from the SAA to a central accumulation area before it is picked up by a licensed hazardous waste contractor for final disposal.

Decontamination and Spill Management

Accidents require a prepared and immediate response to ensure safety and environmental protection.

  • Decontamination: For glassware contaminated with this compound, rinse with a suitable organic solvent (e.g., ethanol or acetone) into your hazardous waste container. Follow this with a standard wash procedure. Do not wash residues directly into the sanitary sewer.

  • Spill Response:

    • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

    • Don PPE: Wear appropriate PPE, including a lab coat, gloves, and safety goggles.

    • Contain: For liquid spills, cover with a non-reactive absorbent material like vermiculite or sand.[15] Do not use combustible materials like paper towels for large spills.

    • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[15]

    • Label and Dispose: Seal and label the container as hazardous waste and arrange for pickup through EH&S.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams of this compound.

G cluster_0 cluster_1 Routine Waste Stream cluster_2 Spill or Contamination Event start Waste Generated: This compound segregate Step 1: Segregate into Dedicated Waste Stream start->segregate alert Alert Personnel & Don Appropriate PPE start->alert container Step 2: Use Compatible Container (e.g., HDPE) segregate->container label_waste Step 3: Affix 'Hazardous Waste' Label with Full Chemical Name container->label_waste store Step 4: Store Closed Container in SAA with Secondary Containment label_waste->store contact Step 5: Contact EH&S for Pickup and Final Disposal store->contact contain Contain Spill with Inert Absorbent Material alert->contain collect Collect Material into a Sealable Container contain->collect spill_to_waste Treat as Hazardous Waste collect->spill_to_waste spill_to_waste->label_waste Label & Store

Caption: Decision workflow for routine and emergency disposal of this compound.

The Scientific Basis for Final Disposition: High-Temperature Incineration

The directive to "dispose of contents/container to an approved waste disposal plant" almost invariably means high-temperature incineration.[5][6] This is the most effective and environmentally sound method for destroying complex organic molecules.

  • Mechanism: Incineration at temperatures exceeding 850°C (1562°F) in an oxygen-rich environment breaks the chemical bonds within the molecule.[16] The carbon, hydrogen, and oxygen atoms are converted to carbon dioxide (CO₂) and water (H₂O).

  • Nitrogen Handling: A crucial consideration for this compound is the nitrogen atom in the morpholine ring. During combustion, this nitrogen is primarily converted into nitrogen oxides (NOx), which are regulated pollutants that contribute to smog and acid rain.[16][17][18]

  • Why Professional Facilities are Essential: Licensed hazardous waste incinerators are equipped with sophisticated flue-gas treatment systems (e.g., scrubbers and selective catalytic reduction) to remove NOx and other harmful byproducts before they are released into the atmosphere, ensuring compliance with strict environmental air quality standards.[19][20] This level of emission control is impossible in a laboratory setting, providing a clear scientific and regulatory rationale for outsourcing the disposal of nitrogen-containing organic compounds.

By adhering to these protocols, researchers and drug development professionals can ensure the safe, responsible, and compliant management of this compound waste, protecting both laboratory personnel and the environment.

References

  • Hainan Sincere Industries. Morpholine: A Chemical with Green Applications.
  • Buali Sina Chemistry. Morpholine | 6 Advantages and Disadvantages of Using. (2025).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • American Laboratory. Managing Hazardous Chemical Waste in the Lab.
  • ChemicalBook. 4-Benzyl-morpholine-3-carboxylic acid methyl ester - Safety Data Sheet. (2025).
  • AK Scientific, Inc. 4-Benzyl-morpholine-3-carboxylic acid hydrochloride - Safety Data Sheet.
  • ResearchGate. Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review. (2022).
  • ResearchGate. The microbial degradation of morpholine. (2025).
  • National Institutes of Health (NIH). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC.
  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. (2025).
  • American Chemical Society. Regulation of Laboratory Waste.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025).
  • National Center for Biotechnology Information (NCBI). Incineration Processes and Environmental Releases.
  • ScholarWorks at University of Montana. Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. (2016).
  • SciSpace. Emissions of nitrogen‐containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition de. (2016).
  • McClelland Engineers. High-Nitrogen content Organic Waste Incinerator.
  • Chemistry World. EPA tweaks hazardous waste rules for academic labs. (2008).
  • Fisher Scientific. SAFETY DATA SHEET - 4-Benzylmorpholine-2-carboxylic acid hydrochloride, 98%.
  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Occupational Safety and Health Administration (OSHA). Acetic and Formic Acids in Workplace Atmospheres. (1993).
  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Morpholine.
  • Patsnap Eureka. How to Minimize Toxic Emissions in Carboxylic Acid Production?. (2025).
  • Greenflow. How to Treat Acid Waste: A Comprehensive Guide. (2024).
  • MDPI. A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators.
  • Fisher Scientific. SAFETY DATA SHEET - (R)-4-Boc-morpholine-3-carboxylic acid. (2025).
  • Fisher Scientific. SAFETY DATA SHEET - 4-Benzylmorpholine-2-carboxylic acid hydrochloride. (2025).
  • Fisher Scientific. SAFETY DATA SHEET - 4-Benzylmorpholine-2-carboxylic acid hydrochloride. (2025).
  • Kansas State University. Neutralization of strong acids and bases.
  • Ryze Chemie. How to Neutralize Acid: Effective Ways (2024). (2024).
  • MsdsDigital.com. MORPHOLINE - Safety Data Sheet.
  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Morpholine. (2019).
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Morpholine. (2010).
  • TCI America. SAFETY DATA SHEET - Morpholine. (2020).
  • Fisher Scientific. SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. (2025).
  • Occupational Safety and Health Administration (OSHA). Acid and Caustic Solutions.
  • Electronic Code of Federal Regulations (eCFR). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
  • Electronic Code of Federal Regulations (eCFR). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • University of Maryland. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR.
  • StateScape. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2024).
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.